molecular formula C10H14N2O B1306921 4-(2-Pyridinyl)-4-piperidinol CAS No. 50461-56-8

4-(2-Pyridinyl)-4-piperidinol

Cat. No.: B1306921
CAS No.: 50461-56-8
M. Wt: 178.23 g/mol
InChI Key: BUJRWALNQXWLLK-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)-4-piperidinol (CAS 50461-56-8) is an organic compound with the molecular formula C10H14N2O . It is characterized by a piperidine ring where the fourth carbon is substituted with both a hydroxyl group and a 2-pyridinyl group, a structure that makes it a valuable scaffold in medicinal chemistry and pharmaceutical research . This compound is also known by several synonyms, including 4-pyridin-2-ylpiperidin-4-ol and 4-(2-pyridyl)-4-hydroxypiperidine . Estimated physical properties include a melting point of approximately 106.72 °C and a boiling point in the range of 291.96 °C to 310.25 °C . As a bifunctional molecule featuring hydrogen bond acceptors and donors, as well as an aromatic ring, it serves as a versatile building block for the synthesis of more complex chemical entities . It is typically offered as a solid and is soluble in various organic solvents, facilitating its use in laboratory settings. Researchers utilize this piperidinol derivative in the exploration of new pharmacological agents and as a key intermediate in organic synthesis. Safety Data Sheets (SDS) are available for this product to ensure safe handling in the laboratory . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-pyridin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJRWALNQXWLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964693
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50461-56-8
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Pyridinyl)-4-piperidinol

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, integrating the pharmacologically significant pyridine and piperidine scaffolds.[1][2][3] Its structure serves as a core intermediate in the development of therapeutic agents, particularly those targeting the central nervous system and other biological pathways.[4] This guide provides a comprehensive, scientifically-grounded overview of the predominant synthetic strategy for this molecule: the nucleophilic addition of a 2-pyridinyl organometallic reagent to a protected 4-piperidone derivative. We will explore the causal logic behind substrate selection, reagent generation, reaction control, and final deprotection, offering field-proven insights and a detailed, self-validating experimental protocol for researchers and drug development professionals.

Introduction: The Strategic Value of Pyridinyl-Piperidinol Scaffolds

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophoric interactions.[3] Similarly, the pyridine motif is a cornerstone in drug design, known for its capacity to engage in hydrogen bonding and π-stacking interactions within biological targets.[5] The fusion of these two privileged structures into this compound creates a tertiary alcohol with a unique spatial arrangement of functional groups, making it a versatile intermediate for constructing more complex molecular architectures in drug discovery programs.[4]

Retrosynthetic Analysis and Core Synthetic Logic

A logical retrosynthetic disconnection of the target molecule reveals the most direct and industrially scalable approach. The key carbon-carbon bond formation occurs at the C4 position of the piperidine ring.

G Target This compound Disconnection1 C-C Bond Disconnection (Nucleophilic Addition) Target->Disconnection1 Intermediates Piperidone Electrophile + Pyridinyl Nucleophile Disconnection1->Intermediates Piperidone N-Protected 4-Piperidone Intermediates->Piperidone Electrophile Pyridinyl 2-Pyridinyl Anion Equivalent Intermediates->Pyridinyl Nucleophile

Caption: Retrosynthetic analysis of this compound.

This analysis points to a strategy involving the reaction of a 2-pyridinyl anion equivalent (a nucleophile) with a 4-piperidone derivative (an electrophile). The success of this synthesis hinges on four critical pillars:

  • Piperidone Protection: Preventing side reactions at the piperidine nitrogen.

  • Nucleophile Generation: Efficiently forming a stable and reactive 2-pyridinyl organometallic species.

  • Controlled C-C Coupling: Executing the nucleophilic addition with high fidelity and yield.

  • Deprotection: Cleanly removing the protecting group to yield the final product.

The Four Pillars of Synthesis: A Mechanistic Deep Dive

Pillar 1: The Electrophile — N-Boc-4-Piperidone as the Keystone

Attempting the synthesis with unprotected 4-piperidone is fraught with complications. The secondary amine (pKa ~11) is sufficiently basic to quench highly reactive organometallic reagents. Therefore, protection of the piperidine nitrogen is mandatory. The tert-butoxycarbonyl (Boc) group is the ideal choice for this role.

Why the Boc Group?

  • Steric Bulk: It provides sufficient steric hindrance to discourage interactions at the nitrogen atom.

  • Electronic Effect: It renders the nitrogen non-nucleophilic and non-basic.

  • Stability: It is robust enough to withstand the strongly basic/nucleophilic conditions of the organometallic addition.

  • Orthogonal Removal: It can be cleanly removed under acidic conditions without affecting the newly formed tertiary alcohol or the pyridine ring.[6]

N-Boc-4-piperidone is a commercially available and widely used intermediate in pharmaceutical synthesis.[7][8]

Pillar 2: The Nucleophile — Generating the 2-Pyridinyl Anion

Two primary methods are employed to generate the nucleophilic 2-pyridinyl species from 2-bromopyridine: the Grignard reaction and organolithium formation.

Method A: Grignard Reagent Formation (2-Pyridylmagnesium Bromide) This is often the preferred method due to its operational simplicity and milder reactivity compared to organolithium reagents. The reaction involves the insertion of magnesium metal into the carbon-bromine bond of 2-bromopyridine.

  • Causality Behind the Protocol:

    • Anhydrous Conditions: Grignard reagents are potent bases and are instantly destroyed by protic sources like water. All glassware must be flame-dried, and solvents must be anhydrous.[9]

    • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. Activation using iodine or 1,2-dibromoethane is crucial to expose a fresh metal surface and initiate the reaction.[9]

    • Solvent Choice: Tetrahydrofuran (THF) is superior to diethyl ether as it better solvates and stabilizes the Grignard reagent through coordination, facilitating its formation.[9]

Method B: Organolithium Reagent Formation (2-Lithiopyridine) This method involves a halogen-metal exchange, typically using n-butyllithium at very low temperatures (-78 °C).[10] 2-Lithiopyridine is significantly more reactive and basic than its Grignard counterpart.[11]

  • Expert Insight: While highly effective, the increased reactivity of 2-lithiopyridine can lead to a higher incidence of side reactions, such as enolization of the piperidone.[9] For this specific synthesis, the Grignard approach generally provides a better balance of reactivity and selectivity.

Pillar 3: The Coupling Reaction — Forging the Key C-C Bond

The core of the synthesis is the nucleophilic attack of the 2-pyridinyl organometallic reagent on the electrophilic carbonyl carbon of N-Boc-4-piperidone.

G cluster_0 Reaction Pathway Start N-Boc-4-Piperidone + 2-Pyridyl-MgBr Transition Nucleophilic Attack (-78 °C to 0 °C) Start->Transition Intermediate Magnesium Alkoxide Intermediate Transition->Intermediate Workup Aqueous Quench (NH4Cl) Intermediate->Workup Product_Protected N-Boc-4-(2-Pyridinyl) -4-piperidinol Workup->Product_Protected

Caption: Key coupling reaction workflow.

  • Trustworthiness Through Control — The Role of Temperature: The addition is highly exothermic. The reaction is initiated at very low temperatures (e.g., -78 °C) and allowed to warm slowly.[9] This critical control measure serves two purposes:

    • Manages Exothermicity: Prevents a runaway reaction.

    • Minimizes Side Reactions: Suppresses the Grignard reagent's basicity, favoring nucleophilic addition over the enolization of the piperidone's α-protons.[9]

Pillar 4: Deprotection — Unveiling the Final Product

The final step is the acid-catalyzed cleavage of the Boc protecting group. A saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal.[12]

  • Mechanism of Deprotection: The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine which is then protonated by the excess acid to form the stable hydrochloride salt. This method is efficient and typically proceeds to completion at room temperature.[12]

Detailed Experimental Protocol

This protocol is a self-validating system, detailing each critical step for reproducibility.

Part A: Synthesis of N-Boc-4-(2-pyridinyl)-4-hydroxypiperidine

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromopyridine solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates initiation.

    • Add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Coupling Reaction:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.1 equivalents) in anhydrous THF under nitrogen.[7]

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via cannula transfer.[9]

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.[9]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

Part B: Deprotection to this compound Hydrochloride

  • Acidolysis: Dissolve the crude product from Part A in a minimal amount of 1,4-dioxane.

  • Add a saturated solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.[12]

  • Isolation: The product hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyN-Boc-4-piperidone (Starting Material)This compound (Final Product)Reference(s)
Molecular Formula C₁₀H₁₇NO₃C₁₀H₁₄N₂O[7],[4]
Molecular Weight 199.25 g/mol 178.23 g/mol [7],[4]
Appearance White to off-white solidWhite to off-white solid[7],[4]
¹H NMR (Typical) Signals for Boc group (~1.4 ppm) and piperidone ring protons.Signals for pyridine and piperidine ring protons; absence of Boc signal.[13],[4]
¹³C NMR (Typical) Carbonyl signal (~208 ppm).Quaternary carbon signal (~70 ppm) for C-OH; absence of carbonyl.[13],[4]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended SolutionReference(s)
Grignard reaction fails to initiate. 1. Moisture in glassware/solvent.2. Inactive magnesium surface.1. Rigorously dry all equipment and use anhydrous grade solvents.2. Gently crush magnesium turnings or activate with iodine/1,2-dibromoethane. The disappearance of the iodine color confirms activation.[9]
Low yield of the coupled product. 1. Incomplete Grignard formation.2. Enolization of the piperidone.3. Wurtz coupling of the Grignard reagent.1. Ensure complete magnesium activation and consumption.2. Maintain low temperature (-78 °C) during the addition of the Grignard reagent.3. Ensure slow, controlled addition of the 2-bromopyridine during Grignard preparation.[9]
Incomplete Boc deprotection. 1. Insufficient acid.2. Insufficient reaction time.1. Use a larger excess of saturated HCl solution.2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed.[6],[12]

Conclusion

The is most effectively and reliably achieved through a four-stage process involving N-Boc protection of 4-piperidone, formation of a 2-pyridinyl Grignard reagent, controlled low-temperature nucleophilic addition, and subsequent acid-mediated deprotection. Each step is governed by clear chemical principles, and careful control over reaction parameters—particularly temperature and anhydrous conditions—is paramount for success. This robust and scalable pathway provides drug development professionals with efficient access to a highly valuable molecular scaffold for the synthesis of novel therapeutics.

References

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. Benchchem.
  • Grignard reaction was discovered by Victor Grignard. NIPER, SAS Nagar, India.
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  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate.
  • Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
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  • Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.
  • Deprotection of different N-Boc-compounds. ResearchGate.
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.
  • Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem.
  • 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
  • 2-Lithiopyridine. ResearchGate.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • 2-Lithiopyridine. R Discovery - Researcher.Life.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • N-BOC-4-Hydroxypiperidine. ChemicalBook.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-Pyridinyl)-4-piperidinol scaffold represents a privileged structure in medicinal chemistry, frequently associated with a diverse range of pharmacological activities. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs—a piperidine ring, a hydroxyl group at the 4-position, and a pyridine moiety—strongly suggest several plausible biological targets. This technical guide synthesizes evidence from analogous compounds to propose and explore the most probable mechanisms of action, providing a framework for the systematic investigation of this compound. We will delve into potential interactions with G-protein coupled receptors (GPCRs) and ion channels, offering detailed experimental protocols to elucidate its definitive pharmacological profile.

Molecular Profile and Structural Rationale for Target Exploration

The structure of this compound combines key pharmacophoric features that are recognized by multiple classes of biological targets. The piperidine ring is a common constituent in numerous pharmaceuticals, providing a basic nitrogen atom that can engage in ionic interactions and a hydrocarbon scaffold that can be functionalized to achieve target specificity.[1] The 4-hydroxy group can act as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity. The 2-substituted pyridine ring introduces aromaticity and a nitrogen atom that can also participate in hydrogen bonding or metal coordination.

Based on these structural attributes and evidence from related compounds, we will explore the following high-probability mechanisms of action:

  • Neurokinin 1 (NK1) Receptor Antagonism: The 4,4-disubstituted piperidine core is a well-established feature in high-affinity NK1 receptor antagonists.[2]

  • G-protein-gated Inwardly Rectifying Potassium (GIRK) Channel Modulation: Piperidine-containing molecules have been identified as modulators of GIRK channels, which are critical for regulating neuronal excitability and heart rate.[3][4]

  • Opioid Receptor Agonism: The 4-hydroxy-4-arylpiperidine scaffold is a classic feature of certain opioid receptor agonists, particularly those with analgesic properties.[5]

  • NMDA Receptor Antagonism: N-substituted 4-(hydroxyphenyl)piperidines have shown high potency as antagonists of the NR1A/2B subtype of the NMDA receptor.[6]

The following sections will dissect each of these potential mechanisms, providing the scientific rationale and detailed experimental workflows for their investigation.

Hypothesis 1: Neurokinin 1 (NK1) Receptor Antagonism

The NK1 receptor, a GPCR for the neuropeptide Substance P, is implicated in pain, inflammation, and mood disorders.[7][8] The development of non-peptide antagonists has been a significant focus of drug discovery, with many successful compounds incorporating a piperidine moiety.[2][9]

Mechanistic Rationale

Structurally similar 3-benzhydryl-4-piperidones and other 4,4-disubstituted piperidines have been identified as potent NK1 receptor antagonists.[2][9] These compounds typically feature a basic nitrogen in the piperidine ring that is thought to interact with the receptor via an ion pair, and bulky hydrophobic groups that occupy a lipophilic pocket.[7] The 2-pyridinyl group of this compound could fulfill a similar role to the phenyl or benzyl groups found in known NK1 antagonists.

Experimental Workflow for Investigating NK1 Receptor Antagonism

The following workflow outlines the key experiments to determine if this compound acts as an NK1 receptor antagonist.

NK1_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_selectivity Receptor Selectivity Binding_Assay Radioligand Binding Assay (e.g., [3H]-Substance P) Binding_Data Determine Ki value Binding_Assay->Binding_Data Competition Functional_Assay Calcium Mobilization Assay in NK1-expressing cells Binding_Data->Functional_Assay Functional_Data Determine IC50 value Functional_Assay->Functional_Data Inhibition of Substance P-induced response Selectivity_Panel Screen against related receptors (NK2, NK3) Functional_Data->Selectivity_Panel Selectivity_Data Assess off-target effects Selectivity_Panel->Selectivity_Data

Caption: Experimental workflow for NK1 receptor antagonist validation.

Detailed Experimental Protocols

Protocol 2.3.1: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human NK1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein), 50 µL of [3H]-Substance P (final concentration ~0.5 nM), and 50 µL of varying concentrations of this compound or unlabeled Substance P (for positive control).

    • Incubate for 60 minutes at room temperature.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled Substance P) from total binding.

    • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2.3.2: Calcium Mobilization Assay

  • Cell Culture:

    • Plate CHO-K1 cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of this compound and incubate for 15-30 minutes.

    • Add a sub-maximal concentration of Substance P (EC80) to stimulate the cells.

    • Measure the fluorescence intensity before and after the addition of Substance P using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence response to the control (Substance P alone).

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Anticipated Data
ParameterExpected Value for an Active Compound
Ki (Binding Affinity) < 100 nM
IC50 (Functional Assay) < 500 nM
Selectivity > 100-fold selectivity over NK2 and NK3 receptors

Hypothesis 2: GIRK Channel Modulation

GIRK channels are key effectors of inhibitory neurotransmission and are activated by Gβγ subunits of Gi/o-coupled GPCRs.[10][11] Small molecule modulators of GIRK channels are of interest for treating cardiac arrhythmias and neurological disorders.[3]

Mechanistic Rationale

While no direct structural analogs of this compound are known GIRK modulators, the piperidine scaffold is present in some compounds with GIRK activity. For instance, the antihistamine terfenadine, which contains a piperidine ring, has been shown to inhibit GIRK1-containing channels.[4] The ability of the pyridine and hydroxyl groups to form specific hydrogen bonds within the channel pore or at allosteric sites could potentially lead to either activation or inhibition.

Experimental Workflow for Investigating GIRK Channel Modulation

GIRK_Workflow cluster_electrophysiology Electrophysiology cluster_flux Ion Flux Assay cluster_subtype Subtype Selectivity Patch_Clamp Whole-cell patch-clamp on cells expressing GIRK channels Current_Measurement Measure changes in basal and G-protein activated currents Patch_Clamp->Current_Measurement Thallium_Flux Thallium flux assay (surrogate for K+) Current_Measurement->Thallium_Flux Flux_Data Determine EC50 or IC50 Thallium_Flux->Flux_Data Subtype_Screening Test on different GIRK subtypes (e.g., GIRK1/2, GIRK1/4) Flux_Data->Subtype_Screening Selectivity_Profile Determine subtype selectivity Subtype_Screening->Selectivity_Profile

Caption: Workflow for assessing GIRK channel modulation.

Detailed Experimental Protocol

Protocol 3.3.1: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture:

    • Use HEK293 cells stably co-expressing a GIRK channel subtype (e.g., GIRK1/2) and a Gi/o-coupled receptor (e.g., M2 muscarinic receptor).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply voltage ramps to generate current-voltage (I-V) curves.

    • Perfuse the cells with varying concentrations of this compound to assess its effect on the basal current.

    • Apply a receptor agonist (e.g., carbachol) to activate the GIRK channels via G-proteins and co-apply this compound to determine its effect on the activated current.

  • Data Analysis:

    • Measure the change in current amplitude at a specific voltage (e.g., -120 mV).

    • Construct concentration-response curves to determine the EC50 (for activators) or IC50 (for inhibitors).

Anticipated Data
ParameterExpected Value for an ActivatorExpected Value for an Inhibitor
EC50 (Activation) < 10 µMN/A
IC50 (Inhibition) N/A< 10 µM
Effect on Basal Current IncreaseDecrease or no effect
Effect on Activated Current PotentiationInhibition

Other Plausible Mechanisms of Action

Opioid Receptor Agonism

The 4-hydroxy-4-phenylpiperidine scaffold is a well-known pharmacophore for µ-opioid receptor agonists.[5] It is plausible that the 2-pyridinyl group in this compound could mimic the phenyl group in these compounds, leading to opioid receptor binding and activation. This can be investigated using radioligand binding assays with [3H]-DAMGO for the µ-opioid receptor and functional assays such as the [35S]GTPγS binding assay.

NMDA Receptor Antagonism

Derivatives of 4-(hydroxyphenyl)piperidine are known to be potent antagonists of the NR1A/2B subtype of the NMDA receptor.[6] The this compound structure shares similarities with these compounds. The antagonistic activity at NMDA receptors can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific NMDA receptor subtypes.

Conclusion and Future Directions

The this compound scaffold holds significant potential for interacting with multiple, high-value biological targets. Based on robust evidence from structurally related compounds, the most promising avenues for investigation are NK1 receptor antagonism and GIRK channel modulation. The experimental workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous approach to elucidating the precise mechanism of action of this compound. A thorough characterization of its pharmacological profile, including selectivity and off-target effects, will be crucial for its potential development as a therapeutic agent.

References

  • Shirai, J., Yamaoka, M., Imamiya, E., Nakamura, M., Tarui, N., Hashimoto, T., & Ikeura, Y. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182.
  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635.
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  • Whorton, M. R., & MacKinnon, R. (2013). Crystal Structure of the Mammalian GIRK2 K+ Channel and Gating Regulation by G-Proteins, PIP2 and Sodium. Cell, 154(4), 932-944.
  • Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301-315.
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  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Zhao, H., Wang, J., Bodhinathan, K., & Slesinger, P. A. (2020). Identification of a G-Protein-Independent Activator of GIRK Channels. Cell Reports, 31(13), 107833.
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  • Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • ResearchGate. (n.d.). Pharmacological actions of a molecular switch moiety are reproduced in... Retrieved from [Link]

  • Tamiz, A. P., Zhang, M., Zhang, T., Johnson, K. M., & Kozikowski, A. P. (1999). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 42(19), 3771-3778.

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An In-depth Technical Guide to 4-(2-Pyridinyl)-4-piperidinol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-Pyridinyl)-4-piperidinol, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, explore detailed synthetic methodologies, and discuss its current and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the this compound Scaffold

The molecular architecture of this compound, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a 2-pyridinyl moiety, represents a privileged scaffold in medicinal chemistry. The piperidine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The addition of a pyridinyl ring introduces a key aromatic system capable of diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[3] The tertiary alcohol functionality further enhances the molecule's polarity and potential for hydrogen bonding, influencing its solubility and receptor binding affinity.

This unique combination of structural features makes this compound and its derivatives versatile building blocks in the synthesis of novel therapeutic agents.[4][5] Research into analogous compounds has revealed a broad spectrum of pharmacological activities, including analgesic, antimicrobial, and central nervous system effects, underscoring the potential of this chemical class.[1][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and biological systems, as well as for designing appropriate experimental conditions.

PropertyValueSource(s)
CAS Number 50461-56-8[4]
Molecular Formula C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol [4]
Appearance White to off-white crystalline powder[4]
Purity ≥95% (by NMR)[4]
Storage Conditions 0-8 °C[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the expected spectral data based on its chemical structure and analysis of similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The pyridinyl protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern. The piperidine protons will resonate in the upfield region (typically δ 1.5-3.5 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring will be observed in the δ 120-160 ppm range, while the aliphatic carbons of the piperidine ring will appear in the upfield region (δ 20-70 ppm). The carbon bearing the hydroxyl group (C4 of the piperidine ring) will have a characteristic chemical shift in the δ 60-80 ppm range.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the aromatic (pyridine) and aliphatic (piperidine) moieties around 2800-3100 cm⁻¹.

  • C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-O stretching vibration from the tertiary alcohol around 1050-1150 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 178. The fragmentation pattern would likely involve the loss of a water molecule (M-18), cleavage of the piperidine ring, and fragmentation of the pyridine ring.[7][8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a nucleophilic addition of a pyridinyl organometallic reagent to a suitable piperidone precursor. The following protocol describes a robust and widely applicable method.

Synthetic Workflow

The overall synthetic strategy involves two main stages: the preparation of the 4-piperidone precursor and the subsequent Grignard reaction to introduce the 2-pyridinyl group.

G cluster_0 Stage 1: Preparation of N-Protected 4-Piperidone cluster_1 Stage 2: Grignard Reaction and Deprotection A Primary Amine + Methyl Acrylate B Dieckmann Condensation A->B Michael Addition C Hydrolysis & Decarboxylation B->C D N-Protected 4-Piperidone C->D E 2-Bromopyridine + Mg F 2-Pyridinylmagnesium Bromide E->F Grignard Reagent Formation H N-Protected this compound F->H G N-Protected 4-Piperidone G->H Nucleophilic Addition I Deprotection H->I J This compound I->J G A This compound Derivative B Opioid Receptor A->B Binding C G-protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Decreased cAMP D->E F Modulation of Ion Channels E->F G Reduced Neuronal Excitability F->G H Analgesia G->H

Sources

Introduction: The Pyridinyl Piperidinol Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Pyridinyl Piperidinols

The confluence of a pyridine ring and a piperidinol core creates the pyridinyl piperidinol scaffold, a heterocyclic motif that has emerged as a "privileged structure" in medicinal chemistry. Its prevalence is a testament to its unique combination of physicochemical properties and stereochemical complexity, which allows for versatile interactions with a wide array of biological targets.[1][2][3] The pyridine ring, an aromatic bioisostere of a phenyl group, offers a key advantage: its nitrogen atom can act as a hydrogen bond acceptor and a basic center, significantly influencing solubility, metabolic stability, and target engagement.[3][4] The piperidinol moiety provides a three-dimensional, conformationally constrained framework with chiral centers and a hydroxyl group that can serve as a crucial hydrogen bond donor or acceptor.

This guide, intended for researchers and drug development professionals, delves into the intricate structure-activity relationships (SAR) that govern the biological activity of pyridinyl piperidinol derivatives. We will explore how subtle modifications to this core structure can dramatically alter potency, selectivity, and functional activity against diverse target classes, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. By synthesizing data from seminal studies, this document aims to provide a comprehensive understanding of the key design principles for optimizing pyridinyl piperidinol-based therapeutics.

The Core Scaffold: A Blueprint for Molecular Design

At its heart, the pyridinyl piperidinol scaffold is a modular platform. Effective drug design hinges on understanding how to manipulate its three primary components: the Pyridine Ring , the Piperidinol Core , and the Substituents on both rings, particularly the piperidine nitrogen.

SAR_Core_Scaffold cluster_0 Pyridinyl Piperidinol Core Pyridine Pyridine Ring - H-bond acceptor - Aromatic interactions - Modulates pKa Piperidinol Piperidinol Core - 3D scaffold - Chiral centers - OH for H-bonding Pyridine->Piperidinol Linkage Point R2_Substituent Ring Substituents (R2, R3) - Fine-tune potency - Block metabolic sites - Enhance selectivity Pyridine->R2_Substituent N_Substituent Piperidine N-Substituent (R1) - Governs functional activity (agonist vs. antagonist) - Influences selectivity & PK properties Piperidinol->N_Substituent Piperidinol->R2_Substituent

Caption: Core components of the pyridinyl piperidinol scaffold.

Structure-Activity Relationships at Key Biological Targets

The therapeutic versatility of this scaffold is best illustrated by examining its SAR against different protein families.

Opioid Receptors: Modulating Pain and Beyond

Pyridinyl piperidinol derivatives have been extensively studied as ligands for the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor, both critical targets for pain management.[5][6] The SAR in this class is particularly nuanced, with minor structural changes dictating not only receptor affinity and selectivity but also the functional outcome (e.g., full agonist, partial agonist, or antagonist).[5]

A key finding is that the substituent on the piperidine nitrogen (R1) is a primary determinant of functional activity. For instance, in a series of N-(4-piperidinyl)-2-indolinones, modifying the N-1 substituent from a benzyl to a cyclooctylmethyl group dramatically improved NOP affinity and converted the compound from a mixed opioid ligand into a selective NOP antagonist.[6]

Further studies on N-piperidinyl indoles revealed that the point of attachment to the piperidine ring is also critical. Attaching an indole moiety at the 2-position of the piperidine generally leads to higher NOP binding affinities and full agonist activity, whereas attachment at the 3-position tends to produce NOP partial agonists.[5]

Table 1: SAR of N-Piperidinyl Indoles at NOP and MOP Receptors

Compound Key Structural Feature NOP Ki (nM) MOP Ki (nM) NOP Functional Activity
Analog A 3-Hydroxymethyl Indole >1000 >1000 Not Tested
Analog B 2-Hydroxymethyl Indole 0.34 12 Full Agonist
Analog C 3-Aminomethyl Indole 1.1 180 Partial Agonist
Analog D 2-Aminomethyl Indole 0.23 0.89 Full Agonist

Data synthesized from Zaveri et al., J Med Chem.[5]

Chemokine Receptor CCR5: An Anti-HIV Strategy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of M-tropic HIV-1 strains into host cells, making it a prime target for antiviral therapy. Pyridinyl piperidine and piperazine derivatives have been developed as potent CCR5 antagonists.[7][8][9][10]

In this class, the SAR is driven by optimizing interactions within the transmembrane binding pocket of the CCR5 receptor. A common structural motif involves a central piperidine or piperazine core, an N-acyl group (often a substituted pyridinylcarbonyl), and a bulky, lipophilic group attached elsewhere on the core.[8][9] For example, Sch-350634, a potent CCR5 antagonist, features a (2,4-dimethyl-3-pyridinyl)carbonyl group attached to a substituted piperidinyl-piperazine core.[8] This pyridinyl moiety is critical for potency. Optimization of the pharmacokinetic properties of these compounds often involves fine-tuning the substituents on both the pyridine and piperidine rings to balance potency with metabolic stability and oral bioavailability.[8][9]

Table 2: Activity of Piperidine-based CCR5 Antagonists

Compound Core Structure Target Activity Reference
Nifeviroc 1,3,3,4-tetrasubstituted pyrrolidine RANTES-binding IC₅₀ = 2.9 nM [7]
GSK 163929 4,4-disubstituted piperidine HIV-1 Ba-L infected HOS cells IC₅₀ = 4.26 nM [7]
Sch-350634 Piperidinyl-piperazine HIV-1 entry and replication Potent Inhibitor [8]

| TAK-652 | Piperidine-based | CCR5 Inhibition | IC₅₀ = 3.1 nM |[7] |

Neurokinin-1 (NK1) Receptors

The NK1 receptor, the receptor for the neuropeptide Substance P, is implicated in emesis, pain, and depression. Several pyridinyl piperidine derivatives have been identified as potent NK1 receptor antagonists.[11][12] The 3-benzhydryl-4-piperidone skeleton, for instance, has proven to be a valuable starting point for developing NK1 antagonists.[12] The 1,1-diphenylmethane moiety is a known privileged substructure for targeting GPCRs, and its incorporation into a piperidone ring allows for diverse chemical modifications to optimize NK1 affinity and selectivity.[12]

Synthetic Methodologies: Accessing the Scaffold

The synthesis of pyridinyl piperidinols generally relies on established heterocyclic chemistry. Common strategies include the hydrogenation or reduction of substituted pyridine precursors, which is an effective approach for creating the piperidine core.[13] Intramolecular cyclization reactions are also widely used to construct the piperidine ring.[13]

A frequently employed method for creating the final molecule involves the nucleophilic substitution reaction between a pre-formed piperidinol and an activated pyridine derivative, such as a 2-halopyridine.[14]

Experimental Protocol: General Synthesis of N-Aryl Piperidinol Analogs

This protocol describes a typical two-step synthesis for preparing chiral piperidinol derivatives via epoxide ring-opening, a common strategy in this field.[15]

Step 1: Synthesis of Chiral Epoxide Intermediate

  • To a solution of a substituted phenol (1.0 eq.) in acetonitrile, add cesium carbonate (2.0 eq.).

  • Add optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) to the mixture.

  • Stir the reaction mixture under reflux overnight. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

  • Evaporate the filtrate in vacuo to yield the crude epoxide intermediate, which can often be used in the next step without further purification.

Step 2: Epoxide Ring-Opening with Piperidinol

  • Dissolve the crude epoxide intermediate from Step 1 in ethanol.

  • Add the desired substituted 4-aryl-4-piperidinol (1.0 eq.).

  • Stir the reaction mixture under reflux overnight. Monitor reaction completion by HPLC.

  • Evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final pyridinyl piperidinol product.[15]

Protocols for Biological Evaluation

A robust SAR campaign requires a suite of reliable and reproducible biological assays. The following are foundational protocols for characterizing pyridinyl piperidinol derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Primary Screen: Receptor Binding Assay (Ki) Purification->Binding Functional Secondary Screen: Functional Assay (EC50, Ke) Binding->Functional Selectivity Selectivity Panel (Off-target screening) Functional->Selectivity ADME ADME/PK Studies (Solubility, Permeability, Metabolism) Selectivity->ADME InVivo In Vivo Efficacy Model (e.g., animal model of pain) ADME->InVivo InVivo->Synthesis Iterative SAR Optimization Tox Preliminary Toxicology InVivo->Tox

Caption: A typical workflow for a structure-activity relationship study.

Protocol 1: GPCR Radioligand Binding Assay (Ki Determination)

This competitive binding assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK-293 cells expressing human MOP or NOP receptors).[5]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for opioid receptors) near its Kd value.

    • Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Assay buffer to a final volume of 200 µL.

  • Nonspecific Binding: In separate wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM naloxone) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay (Agonist/Antagonist Determination)

This assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit; this assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[5][6]

  • Assay Components:

    • Cell membranes expressing the target receptor (2-10 µg).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP (e.g., 10 µM final concentration).

    • [³⁵S]GTPγS (e.g., 0.1 nM final concentration).

    • Test compounds at various concentrations.

  • Agonist Mode:

    • Add membranes, GDP, and varying concentrations of the test compound to a 96-well plate. Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

  • Antagonist Mode:

    • Pre-incubate membranes, GDP, and varying concentrations of the test antagonist compound for 15 minutes.

    • Add a fixed concentration of a known agonist (at its EC₈₀ value).

    • Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes.

  • Termination and Detection: Stop the reaction by rapid filtration as described in the binding assay protocol.

  • Data Analysis:

    • Agonist: Plot the stimulated binding (% over basal) against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist.[5]

    • Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀. Calculate the antagonist dissociation constant (Ke) using the appropriate pharmacological equation.[6]

Conclusion and Future Perspectives

The pyridinyl piperidinol scaffold is a cornerstone of modern medicinal chemistry, offering a robust and tunable platform for the development of novel therapeutics. The SAR landscape is rich and complex, demonstrating that subtle stereochemical and substituent modifications can precisely control interactions with biological targets, leading to compounds with high potency, selectivity, and desired functional profiles. Key takeaways for drug design include the critical role of the piperidine N-substituent in dictating functional activity at GPCRs and the importance of substitution patterns on both heterocyclic rings for fine-tuning affinity and pharmacokinetic properties.

Future research will likely focus on leveraging computational chemistry and molecular docking to more accurately predict the binding modes of these ligands, enabling more rational, structure-based design.[5][16] The continued exploration of novel synthetic routes will provide access to greater chemical diversity, unlocking the potential of this privileged scaffold to address an even wider range of therapeutic targets.

References

  • Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Journal of Medicinal Chemistry.
  • Sproule, W. B., et al. (2016).
  • Palani, A., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. Journal of Medicinal Chemistry. [Link]

  • Zaveri, N. T., et al. (2005). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. [Link]

  • Cox, B. D., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters. [Link]

  • Krylov, I. B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Palani, A., et al. (2001). Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]. Scilit. [Link]

  • Google Patents. (2004).
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  • Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Stupple, P. A., et al. (2007). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [Link]

  • Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry. [Link]

  • Khan, S. A., et al. (2023). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

  • Alvarez-Guerra, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • DTIC. (1993). Piperidine Synthesis. [Link]

  • Nara, S., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Alam, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Lee, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica. [Link]

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The Strategic Intermediate: A Technical Guide to 4-(2-Pyridinyl)-4-piperidinol in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of 4-(2-Pyridinyl)-4-piperidinol, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic applications of this compound, underscoring its significance in the creation of advanced therapeutic agents.

Introduction: The Value Proposition of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] When functionalized with a pyridinyl moiety at the 4-position, the resulting this compound structure offers a unique combination of a tertiary alcohol and a basic nitrogen atom within the pyridine ring. This arrangement provides multiple points for further chemical elaboration, making it a highly versatile building block for creating complex molecular architectures.[3][4] Its strategic importance lies in its role as a precursor to a variety of bioactive molecules, including kinase inhibitors and other targeted therapies.

Synthesis and Mechanism: A Reliable Path to a Key Intermediate

The most direct and widely applicable method for the synthesis of this compound involves the nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably protected 4-piperidone. The use of an N-protected 4-piperidone, such as N-Boc-4-piperidone, is crucial to prevent side reactions involving the acidic N-H proton of the piperidine ring.[5][6]

The reaction typically proceeds via the in situ generation of 2-pyridyllithium through a lithium-halogen exchange from 2-bromopyridine at low temperatures.[7][8] This highly reactive organolithium species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. Subsequent acidic workup protonates the resulting alkoxide and removes the Boc protecting group, yielding the desired this compound.

Reaction Scheme:

G cluster_0 Step 1: Generation of 2-Pyridyllithium cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection and Workup 2-Bromopyridine 2-Bromopyridine 2-Pyridyllithium 2-Pyridyllithium 2-Bromopyridine->2-Pyridyllithium + n-BuLi n-BuLi n-BuLi THF THF, -78 °C LiBr + LiBr N-Boc-4-piperidone N-Boc-4-piperidone Intermediate Lithium alkoxide intermediate N-Boc-4-piperidone->Intermediate + 2-Pyridyllithium 2-Pyridyllithium_ref 2-Pyridyllithium Intermediate_ref Lithium alkoxide intermediate Final_Product This compound Intermediate_ref->Final_Product 1. H₃O⁺ 2. Neutralization HCl aq. HCl

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-4-piperidone[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Generation of 2-Pyridyllithium:

    • Under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.[8]

    • Cool the solution to -78 °C using a dry ice/acetone bath.[7]

    • Slowly add n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.[8]

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-pyridyllithium.[7]

  • Reaction with N-Boc-4-piperidone:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the 2-pyridyllithium solution at -78 °C.[5]

    • Stir the reaction mixture at -78 °C for 2 hours.[8]

  • Work-up and Deprotection:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[7]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure to yield the crude N-Boc-4-(2-pyridinyl)-4-piperidinol.

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid such as HCl to cleave the Boc protecting group.

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product into an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Analytical Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a dedicated spectrum for the title compound is not publicly available, the expected spectral data can be inferred from the analysis of closely related structures.[3][9]

Technique Expected Observations
¹H NMR Signals corresponding to the pyridinyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), piperidinyl protons (aliphatic region, δ 1.5-3.5 ppm), and a broad singlet for the hydroxyl proton (variable chemical shift).
¹³C NMR Resonances for the pyridinyl carbons (δ 120-160 ppm), the quaternary carbon of the piperidinol ring bearing the hydroxyl and pyridinyl groups (δ ~70 ppm), and the remaining piperidinyl carbons (δ 20-50 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and characteristic absorptions for C-N and C=C bonds of the pyridine and piperidine rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O, 178.23 g/mol ) and characteristic fragmentation patterns.

Application as a Chemical Intermediate in Drug Synthesis

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its structure provides a scaffold that can be further elaborated to interact with the active sites of these enzymes.

Exemplary Synthesis of a Doramapimod Analogue

Doramapimod (BIRB-796) is a potent p38 MAP kinase inhibitor that has been investigated for the treatment of inflammatory diseases.[][11][12][13] While the exact synthesis of doramapimod may vary, this compound can serve as a key precursor for analogues of this important class of molecules. The hydroxyl group can be activated and displaced by a nucleophile, or the piperidine nitrogen can be functionalized to introduce the urea moiety characteristic of doramapimod and its derivatives.

Conceptual Synthetic Pathway:

G Start This compound Step1 Functionalization of piperidine nitrogen Start->Step1 Intermediate N-Substituted Intermediate Step1->Intermediate Step2 Modification of hydroxyl group Intermediate->Step2 Final Doramapimod Analogue Step2->Final

Caption: Conceptual pathway for Doramapimod analogue synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. The synthesis involves highly reactive and pyrophoric reagents such as n-butyllithium, which must be handled under strictly anhydrous conditions and an inert atmosphere. Personal protective equipment, including safety glasses, lab coats, and gloves, is mandatory. The final compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important chemical intermediate that provides a versatile platform for the synthesis of complex, biologically active molecules. Its straightforward and reliable synthesis, coupled with its multiple points for chemical diversification, ensures its continued relevance in the field of drug discovery and development. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this valuable building block in their pursuit of novel therapeutics.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyridine and piperidine scaffolds in a single molecular entity, 4-(2-Pyridinyl)-4-piperidinol, presents a compelling starting point for novel therapeutic development. The piperidine ring is a highly privileged structure in medicinal chemistry, integral to a vast array of approved pharmaceuticals targeting a wide spectrum of diseases.[1] Similarly, the pyridine moiety is a cornerstone in drug design, known to enhance pharmacological activity and modulate physicochemical properties.[2][3] This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing upon the established biological activities of structurally related compounds. We delineate a rational, evidence-based approach to target identification and validation across three primary therapeutic domains: Oncology, Central Nervous System (CNS) Disorders, and Infectious Diseases. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the therapeutic promise of this versatile chemical scaffold.

Introduction: The Strategic Combination of Pyridine and Piperidine

The this compound structure represents a deliberate fusion of two pharmacologically significant heterocycles. Piperidine-containing compounds are noted for their metabolic stability and their ability to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][4] The pyridine ring, an isostere of benzene, introduces key electronic features and potential hydrogen bonding capabilities that can significantly influence target binding and pharmacokinetic profiles.[3][5] The combination of these two scaffolds has given rise to numerous successful drugs.[4] This guide will explore the most promising therapeutic avenues for this compound by dissecting the known pharmacology of its constituent parts and proposing a rigorous, multi-pronged strategy for target validation.

Potential Therapeutic Area I: Oncology

The piperidine and pyridine moieties are prevalent in a multitude of anticancer agents, suggesting that this compound may hold significant promise in this area.[6][7] Structurally analogous compounds have been shown to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.

Predicted Oncology Targets

Based on the activities of related compounds, we hypothesize that this compound could target one or more of the following protein classes:

  • Protein Kinases: Many piperidine derivatives function as kinase inhibitors. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[7] The pyridine moiety can act as a hinge-binding motif, a common feature of kinase inhibitors.

  • Apoptosis Regulators: The B-cell lymphoma 2 (Bcl-2) family of proteins and Histone Deacetylases (HDACs) are critical regulators of apoptosis and are frequent targets in oncology. In-silico studies of piperidine-pyrrolopyrimidine derivatives have shown potential binding to Bcl-2 and HDAC2.[8]

  • Topoisomerases: These enzymes are essential for DNA replication and are the targets of several established chemotherapeutics. Piperidine-based structures have been computationally evaluated as potential inhibitors of Topoisomerase I and II.[8]

  • PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer. Piperidine derivatives have been shown to modulate this pathway, leading to anticancer effects.[6]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound in an oncological context is the inhibition of a key protein kinase, such as ALK or a related receptor tyrosine kinase. The nitrogen atom of the pyridine ring could form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, while the piperidinol moiety could occupy adjacent hydrophobic pockets, leading to competitive inhibition of ATP binding and downstream signaling.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Activates Compound This compound Compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed kinase inhibition pathway for this compound.

Experimental Workflow for Oncology Target Validation

A tiered approach is recommended to validate these potential targets, starting with broad screening and progressing to specific mechanistic studies.

G Start CellScreen Tier 1: Phenotypic Screening (Panel of Cancer Cell Lines) Start->CellScreen TargetID Tier 2: Target Identification (Kinase Panel Screen, Proteomics) CellScreen->TargetID Active Compounds BiochemAssay Tier 3: Biochemical Validation (IC50 Determination) TargetID->BiochemAssay Identified Targets CellAssay Tier 4: Cellular Mechanism (Western Blot, Apoptosis Assays) BiochemAssay->CellAssay Potent Inhibition InVivo Tier 5: In Vivo Efficacy (Xenograft Models) CellAssay->InVivo Cellular Activity End InVivo->End

Caption: Tiered workflow for oncology target validation.

Protocol: Kinase Inhibition Assay (Example: ALK)

  • Reagents: Recombinant human ALK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound stock solution, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add the ALK enzyme to each well containing the compound dilutions. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Potential Therapeutic Area II: Central Nervous System (CNS) Disorders

The piperidine scaffold is a hallmark of many CNS-active drugs, including antipsychotics and analgesics.[1][9] This suggests a high probability of this compound interacting with CNS targets.

Predicted CNS Targets

Based on structural precedents, the following CNS targets are of high interest:

  • Dopamine and Serotonin Receptors: Atypical antipsychotics often exhibit affinity for D2, 5-HT1A, and 5-HT2A receptors. Piperidine-amide derivatives have been developed as multi-target antipsychotic candidates with this receptor profile.[9]

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in neuropathic pain and other neurological disorders. Compounds containing a piperidine connected to a pyridine ring have shown high affinity for sigma receptors.

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Donepezil, a piperidine-based drug, is a prime example.[4]

Proposed Mechanism of Action: Multi-Target Receptor Modulation

For conditions like schizophrenia, a multi-target approach is often more effective. We propose that this compound could act as a modulator of dopamine D2 and serotonin 5-HT2A receptors. Antagonism at D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of psychosis, while 5-HT2A antagonism may alleviate negative symptoms and reduce extrapyramidal side effects.

G Compound This compound D2R Dopamine D2 Receptor Compound->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Compound->5HT2AR Antagonist PositiveSymptoms Positive Symptoms (e.g., Hallucinations) D2R->PositiveSymptoms Mediates EPS Extrapyramidal Side Effects D2R->EPS Contributes to NegativeSymptoms Negative Symptoms (e.g., Apathy) 5HT2AR->NegativeSymptoms Contributes to

Caption: Proposed multi-target mechanism for antipsychotic effects.

Experimental Workflow for CNS Target Validation

Validation of CNS targets typically involves radioligand binding assays to determine affinity and functional assays to assess agonist or antagonist activity.

Protocol: Radioligand Binding Assay (Example: D2 Receptor)

  • Reagents: Cell membranes expressing human D2 receptors, a radioligand (e.g., [3H]-Spiperone), this compound, assay buffer, and non-specific binding control (e.g., Haloperidol).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well filter plate, combine the D2 receptor membranes, [3H]-Spiperone, and either buffer, the test compound, or the non-specific control. c. Incubate at room temperature for 90 minutes. d. Rapidly filter the plate and wash with cold buffer to separate bound from free radioligand. e. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using the Cheng-Prusoff equation.

Potential Therapeutic Area III: Infectious Diseases

Piperidine-containing molecules have demonstrated a broad range of antimicrobial activities.[7] This historical success provides a strong rationale for evaluating this compound as a potential anti-infective agent.

Predicted Anti-Infective Targets

Given the structural motifs, potential targets in pathogens include:

  • Bacterial Cell Wall Synthesis Enzymes: The pyridine scaffold is present in isoniazid, a frontline anti-tuberculosis drug that inhibits mycolic acid synthesis.

  • Fungal Ergosterol Biosynthesis: Piperidine derivatives, such as those found in some antifungal agents, can interfere with the enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane.

  • Viral Proteases or Polymerases: The rigid structure provided by the fused ring system could allow for specific interactions within the active sites of viral enzymes. In-silico studies have explored piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease.[10]

Proposed Mechanism of Action: Antifungal Activity

A plausible antifungal mechanism for this compound is the inhibition of an enzyme in the ergosterol biosynthesis pathway, similar to other azole and morpholine antifungals. This would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.

Experimental Workflow for Anti-Infective Target Validation

The initial step is to determine the spectrum of activity, followed by mechanistic studies to identify the specific target.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Reagents: A panel of clinically relevant bacteria and fungi, appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), this compound, and a positive control antibiotic/antifungal.

  • Procedure: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in the growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Summary of Potential Therapeutic Targets

The following table summarizes the high-priority potential targets for this compound based on the analysis of its chemical scaffolds.

Therapeutic AreaPotential Target ClassSpecific ExamplesRationale from Structural Analogs
Oncology Protein KinasesALK, ROS1, other RTKs2-amino-4-(1-piperidine) pyridine derivatives are ALK/ROS1 inhibitors.[7]
Apoptosis RegulatorsBcl-2, HDACsPiperidine-based scaffolds show in-silico binding to Bcl-2 and HDACs.[8]
DNA MetabolismTopoisomerase I/IIPiperidine derivatives have been computationally screened against topoisomerases.[8]
CNS Disorders GPCRsDopamine D2, Serotonin 5-HT2APiperidine-amides are multi-target antipsychotic candidates.[9]
Other ReceptorsSigma Receptors (σ1, σ2)Pyridine-piperidine compounds show high affinity for sigma receptors.
EnzymesAcetylcholinesterase (AChE)The piperidine core is central to AChE inhibitors like Donepezil.[4]
Infectious Diseases Bacterial EnzymesMycolic Acid SynthesisThe pyridine ring is a key feature of the anti-tuberculosis drug isoniazid.
Fungal EnzymesErgosterol BiosynthesisPiperidine and morpholine scaffolds are found in known antifungal agents.[7]
Viral EnzymesMain Protease (e.g., SARS-CoV-2 Mpro)In-silico studies have identified piperidine derivatives as potential Mpro inhibitors.[10]

Conclusion

The this compound scaffold is a molecule of significant therapeutic potential, strategically positioned at the intersection of established pharmacophores. The evidence-based approach outlined in this guide, leveraging data from structurally similar compounds, points toward high-value targets in oncology, CNS disorders, and infectious diseases. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these targets. Further investigation, beginning with the in-silico and in-vitro methods described herein, is strongly warranted to unlock the full therapeutic potential of this promising compound.

References

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  • Al-Warhi, T., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Journal of Chemistry, 2019, 9342783. [Link]

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  • Ram, H., et al. (2025). In Silico Evaluation of (3R,4R)-Piperidine-Pyrrolopyrimidine Derivatives as Potential Anticancer Agents Targeting Topoisomerase I/II, Bcl-2, and HDAC2. International Journal of Scientific Research in Science, Engineering and Technology, 12(4), 41-47. [Link]

  • Galati, S., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5124. [Link]

  • Nandini, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Bioorganic chemistry, 112, 104967. [Link]

  • Suvarna, K. S., et al. (2021). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 26(23), 7203. [Link]

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in vitro screening of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 4-(2-Pyridinyl)-4-piperidinol

Abstract

This guide provides a comprehensive framework for the , a novel chemical entity (NCE) with therapeutic potential. The core structure, featuring a piperidinol scaffold linked to a pyridine moiety, is prevalent in biologically active compounds, suggesting a high probability of interaction with key physiological targets such as G-Protein Coupled Receptors (GPCRs) and ion channels. We present a tiered, logic-driven screening cascade designed for drug development professionals. This document moves from broad target identification through hit confirmation and potency determination to detailed mechanism of action studies. Each stage is supported by field-proven protocols, data analysis methodologies, and the scientific rationale underpinning each experimental choice, ensuring a robust and efficient evaluation of the compound's pharmacological profile.

Introduction and Rationale

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3] The specific compound, this compound, combines this privileged structure with a pyridine ring, another key pharmacophore, and a hydroxyl group at the 4-position, which can serve as a crucial hydrogen bond donor or acceptor. This unique combination suggests potential interactions with a variety of biological targets.

Given the structural alerts, a systematic in vitro screening campaign is the critical first step to elucidate the compound's biological activity, identify primary targets, and assess potential liabilities. The goal is not merely to find an activity but to build a comprehensive pharmacological profile that can guide further drug development efforts. This guide outlines a hierarchical screening strategy designed to maximize information while conserving resources, beginning with broad liability panels and progressively focusing on specific, validated hits.

The Hierarchical Screening Strategy

A phased approach is essential for the efficient evaluation of an NCE. We propose a three-tiered screening cascade that logically progresses from broad, high-throughput screening to specific, lower-throughput mechanistic studies. This strategy ensures that resources are focused on the most promising activities and that potential off-target effects or liabilities are identified early.

G start NCE Synthesis & Compound QC This compound tier1 Tier 1: Primary Screening Broad Target Profiling start->tier1 gpcr_panel GPCR Binding Panel (>100 targets) tier1->gpcr_panel Primary Target ID ion_channel_panel Ion Channel Panel (Safety & CNS targets) tier1->ion_channel_panel Liability & CNS Focus tier2 Tier 2: Hit Confirmation & Potency Determination gpcr_panel->tier2 Identified Hits (e.g., >50% inhibition @ 10µM) ion_channel_panel->tier2 Identified Hits (e.g., >50% inhibition @ 10µM) dose_response Functional Assays Dose-Response Curves (EC50 / IC50) tier2->dose_response tier3 Tier 3: Mechanism of Action & Selectivity Profiling dose_response->tier3 Confirmed, Potent Hits moa Agonist vs. Antagonist Mode tier3->moa selectivity Subtype Selectivity Assays tier3->selectivity end Lead Candidate Profile (Activity, Potency, Selectivity, MoA) moa->end selectivity->end

Caption: A three-tiered in vitro screening cascade for NCE characterization.

Tier 1: Primary Screening - Broad Target Profiling

Expertise & Rationale: The initial step is to cast a wide net to identify primary biological targets and potential off-target liabilities simultaneously. The piperidinol scaffold has known interactions with GPCRs and ion channels, making these target classes a logical starting point.[4][5][6] Screening against broad panels is a cost-effective strategy to gain a comprehensive overview of a compound's bioactivity early in the discovery process.

GPCR Panel Screening

A significant percentage of all FDA-approved drugs target GPCRs, making this class a high-priority for screening.[4]

  • Methodology: Radioligand binding assays are the gold standard for large-scale panel screening.[4] These assays measure the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from a receptor expressed in a recombinant cell membrane preparation.

  • Experimental Choices: Utilizing a commercial service (e.g., Eurofins Discovery, DiscoverX) provides access to a validated panel of over 100 GPCR targets.[4][7] A standard single-point concentration of 10 µM for the test compound is typically used to identify meaningful interactions.

  • Self-Validation: Each assay includes controls for total binding (radioligand alone), non-specific binding (radioligand + excess unlabeled ligand), and vehicle control (test compound solvent). A result is typically considered a "hit" if it demonstrates >50% inhibition of specific binding.

Ion Channel Panel Screening

Ion channels are critical for a vast range of physiological processes, and off-target interactions can lead to significant safety issues, particularly cardiotoxicity (e.g., hERG channel block).[5]

  • Methodology: Automated patch-clamp electrophysiology is the preferred platform for its high throughput and data quality, providing a direct measure of ion channel function.[5][8] This technology allows for the rapid assessment of compound effects on ionic currents.

  • Experimental Choices: The panel should include key channels implicated in cardiac safety (hERG, Nav1.5, Cav1.2) as part of the CiPA (Comprehensive in vitro Proarrhythmia Assay) paradigm, as well as channels relevant to potential CNS effects (e.g., various sodium, potassium, and calcium channels).[6]

  • Self-Validation: Each experiment includes vehicle controls and positive controls (known channel blockers or activators) to ensure the system is responding correctly. Data is analyzed for percentage inhibition of the specific ion current.

Tier 2: Hit Confirmation and Potency Determination

Expertise & Rationale: A "hit" from Tier 1 is merely an observation. Tier 2 is designed to validate this initial finding in a robust, functional, cell-based assay and to quantify its potency. For this guide, we will proceed with a hypothetical hit from the GPCR screen: a Gq-coupled receptor. Gq-coupled GPCRs signal via the phospholipase C pathway, leading to an increase in intracellular calcium.[7] This provides a convenient and reliable readout for a functional assay.

Protocol: Gq-Coupled GPCR Calcium Flux Assay

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. It is a robust, high-throughput method to confirm activity at Gq-coupled receptors.[9]

Workflow Diagram:

G step1 1. Cell Plating Plate receptor-expressing cells in 384-well plates step2 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step1->step2 24h incubation step3 3. Compound Addition Add serial dilutions of This compound step2->step3 1h incubation step4 4. Signal Detection Measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation) step3->step4 Real-time reading step5 5. Data Analysis Plot dose-response curve and calculate EC50/IC50 step4->step5

Caption: Workflow for a cell-based calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human Gq-coupled receptor of interest.

    • Harvest cells and plate them into black-walled, clear-bottom 384-well microplates at a pre-optimized density.

    • Incubate overnight at 37°C, 5% CO₂.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Include vehicle-only wells (negative control) and a known agonist (positive control).

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation® 3).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Initiate automated addition of the compound plate to the cell plate.

    • Continue to record fluorescence intensity for an additional 2-3 minutes to capture the full calcium transient.

Data Analysis and Presentation

The raw fluorescence data is processed to determine the peak response for each well. These values are then normalized to the vehicle control (0% activity) and the maximal response of a reference agonist (100% activity). The normalized data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists).

Table 1: Example Parameters for a Calcium Flux Assay

ParameterSpecificationRationale
Cell Line HEK293 expressing human M1 Muscarinic ReceptorA well-characterized Gq-coupled system.
Plate Format 384-well, black-wall, clear-bottomOptimizes signal-to-noise and throughput.
Calcium Indicator Fluo-4 AMHigh quantum yield and large dynamic range.
Reference Agonist CarbacholA known potent agonist for the M1 receptor.
Instrumentation FLIPR Tetra®Enables simultaneous liquid handling and kinetic reading.
QC Metric Z-Factor > 0.5Ensures the assay window is robust for HTS.

Tier 3: Mechanism of Action & Selectivity

Expertise & Rationale: Once a hit is confirmed and its potency is known, the next logical step is to understand how it interacts with the target and how selective it is. This information is crucial for predicting in vivo efficacy and potential side effects.

Determining Mechanism of Action (MoA)

The calcium flux assay format can be readily adapted to distinguish between agonist and antagonist activity.

  • Agonist Mode: As described in the Tier 2 protocol, if the compound elicits a calcium response on its own, it is acting as an agonist.

  • Antagonist Mode: To test for antagonism, cells are pre-incubated with the test compound for 15-30 minutes before adding a known agonist at its EC₈₀ concentration. An antagonist will cause a concentration-dependent inhibition of the agonist's response.

Signaling Pathway Context:

G cluster_membrane Cell Membrane receptor Gq-Coupled Receptor gq Gq Protein receptor->gq Agonist Binding plc Phospholipase C (PLC) gq->plc Activation pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolysis dag DAG pip2->dag Hydrolysis er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca Ca²⁺ Release er->ca Opens Channel

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Foreword: The Piperidine Moiety - A Privileged Scaffold in Modern Medicinal Chemistry

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An In-Depth Technical Guide to 4-(2-Pyridinyl)-4-piperidinol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(2-pyridinyl)-4-piperidinol scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its unique three-dimensional arrangement, combining a basic piperidine ring, a hydrogen-bond-donating hydroxyl group, and an aromatic, metal-chelating pyridine moiety, confers upon it the ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of this versatile scaffold for researchers, chemists, and drug development professionals. We will dissect cornerstone synthetic strategies, survey the broad spectrum of biological activities, delve into specific mechanisms of action, and analyze critical structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for synthesis and biological evaluation, aiming to empower research teams to accelerate the discovery and development of novel therapeutics based on this remarkable chemical core.

The this compound Scaffold: A Privileged Core

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and basic nitrogen atom make it an ideal anchor for engaging with biological receptors. The this compound framework enhances this potential by introducing two key functional groups at the C4 position: a tertiary alcohol and a 2-pyridinyl ring.

  • The Tertiary Alcohol: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for interaction with polar residues in an enzyme's active site or a receptor's binding pocket.

  • The 2-Pyridinyl Moiety: This aromatic system can participate in π-stacking and hydrophobic interactions. Crucially, the nitrogen atom at position 2 acts as a hydrogen bond acceptor and a metal-chelating center, a feature leveraged in many kinase inhibitors.

This combination of features results in a rigid, yet functionally diverse, three-dimensional pharmacophore that has proven to be a highly successful starting point for developing potent and selective modulators of various biological targets.

Foundational Synthetic Strategies

The most direct and widely adopted method for constructing the this compound core involves the nucleophilic addition of a 2-pyridyl organometallic species to a suitably N-protected 4-piperidone precursor. This approach is robust, high-yielding, and allows for modular variation of the substituent on the piperidine nitrogen.

The general workflow involves two key stages: formation of the core scaffold via nucleophilic addition, followed by deprotection and subsequent derivatization of the piperidine nitrogen to explore structure-activity relationships.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization reagent1 2-Bromopyridine organometallic 2-Pyridyllithium or 2-Pyridylmagnesium bromide reagent1->organometallic 1. Formation of Organometallic Reagent reagent2 n-BuLi or Mg core N-Protected-4-(2-pyridinyl)-4-piperidinol organometallic->core 2. Nucleophilic Addition piperidone N-Protected-4-piperidone (e.g., N-Boc-4-piperidone) piperidone->core 2. Nucleophilic Addition deprotection Deprotection (e.g., TFA for Boc group) core->deprotection core->deprotection free_amine This compound deprotection->free_amine derivatization Alkylation, Acylation, Reductive Amination, etc. free_amine->derivatization final_product Final Derivative Library derivatization->final_product

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

This protocol details the synthesis of the N-Boc protected core intermediate, a versatile building block for further derivatization.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • N-Boc-4-piperidone (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using an acetone/dry ice bath.

  • Organometallic Formation: Slowly add 2-bromopyridine to the cooled THF. Subsequently, add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark red/brown solution for 1 hour at -78 °C to ensure complete formation of 2-pyridyllithium.

  • Nucleophilic Addition: Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF and add it dropwise to the 2-pyridyllithium solution. The reaction is typically exothermic; maintain the temperature at -78 °C.

  • Reaction Monitoring & Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound as a white solid.

Broad-Spectrum Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas, underscoring their privileged nature.

Anti-Inflammatory Activity: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex crucial to the innate immune system.[2] Its aberrant activation is linked to a host of inflammatory diseases.[3] Certain this compound derivatives have emerged as potent inhibitors of NLRP3, preventing the downstream release of pro-inflammatory cytokines like IL-1β.[4] This makes them promising candidates for treating conditions such as gout, atherosclerosis, and neuroinflammatory disorders.

Anticancer Activity: Kinase and Sigma Receptor Inhibition

The scaffold is a key component in a variety of anticancer agents, targeting different mechanisms.

  • Kinase Inhibition: The pyridine ring is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases.[5] Modifications of the core scaffold have led to inhibitors of p38 MAP kinase and PIM-1 kinase, which are involved in cancer cell proliferation and survival.[6][7] The structural similarity to components of approved drugs like Crizotinib highlights its utility in this area.

  • Sigma (σ1) Receptor Ligands: The σ1 receptor is overexpressed in several tumor types and is implicated in cell survival and proliferation. Novel ligands based on a 4-(2-aminoethyl)piperidine scaffold, derived from the 4-hydroxy-4-pyridinylpiperidine core, have shown potent antiproliferative properties.[8]

Other Therapeutic Applications

The versatility of this scaffold extends to numerous other areas:

  • Analgesic Activity: Derivatives have been investigated as ligands for opioid and nociceptin receptors, showing potential in pain management.[9][10]

  • Antimicrobial Activity: The core structure has been incorporated into compounds with antibacterial and antifungal properties.[11]

  • Antimalarial Activity: Novel 4(1H)-pyridones containing the pyridinyl moiety have shown potent activity against Plasmodium parasites.[12]

Table 1: Summary of Biological Activities of Representative Derivatives
Compound ClassTarget/AssayModel/Cell LinePotency (IC₅₀/EC₅₀)Reference
Pyridinyl-Benzimidazolone NLRP3 InflammasomeLPS/Nigericin-stimulated THP-1 cells2.7 nM (for derivative P33)[3]
Pyridinyloxazole p38 MAP KinaseEnzyme AssayED₅₀ = 10 mg/kg (in vivo, rat)[6]
Pyrazolyl Nicotinonitrile PIM-1 KinaseEnzyme Assay20.4 nM (for derivative 9)[7]
4-Hydroxy-4-phenylpiperidine Analog Nociceptin ReceptorCHO CellsHigh Affinity (nM range)[9][10]
Aminoethyl-piperidine σ1 Receptor BindingEnzyme AssayHigh Affinity (nM range)[8]

Mechanism of Action & Structure-Activity Relationship (SAR)

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is assembled in response to cellular stress or pathogen-associated molecular patterns (PAMPs). A key step in its activation is the ATPase activity of the NLRP3 protein's NACHT domain.[13] Inhibitors based on the this compound scaffold are believed to function by directly binding to the NLRP3 protein, inhibiting this ATPase activity and thereby preventing the conformational changes required for ASC recruitment and caspase-1 activation.[3][4]

NLRP3_Pathway cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition Point of Inhibition PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Signal NLRP3_active Active NLRP3 (ATPase dependent) NLRP3_inactive->NLRP3_active Conformational Change ASC ASC Adaptor NLRP3_active->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1B Pro-IL-1β IL1B Mature IL-1β (Pro-inflammatory Cytokine) ProIL1B->IL1B Cleavage by Caspase-1 Inhibitor This compound Derivative Inhibitor->NLRP3_inactive Binds & Stabilizes Inhibits ATPase Activity

Caption: Inhibition of the NLRP3 Inflammasome Activation Pathway.

Core Structure-Activity Relationships (SAR)

Analysis of multiple compound series reveals key SAR trends for the this compound scaffold:

  • Piperidine N1-Position: This is the primary site for modification to modulate potency, selectivity, and physicochemical properties. Large, lipophilic groups at this position often enhance binding affinity for targets like the nociceptin receptor.[10] Conversely, incorporating polar or functionalized groups can improve solubility and target specific interactions, as seen in NLRP3 inhibitors where this position is often connected to a larger pharmacophore via an amide linker.

  • C4-Hydroxyl Group: The -OH group is often crucial for activity, acting as a hydrogen bond donor/acceptor. Its removal or modification can lead to a significant loss of potency. However, in some cases, its esterification can serve as a prodrug strategy.

  • Pyridinyl Ring: Substitution on the pyridine ring can fine-tune electronic properties and create additional interactions. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing hydrogen bonding. Halogen substitutions can introduce specific orthogonal interactions or block metabolic hotspots. The presence of the pyridine itself is often essential for activity, particularly in kinase inhibition.[11]

Key Experimental Protocols

Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a robust method for evaluating the inhibitory potential of test compounds on the NLRP3 inflammasome in a cellular context.

Cell Line: Human THP-1 monocytic cell line.

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. To differentiate the cells into a macrophage-like phenotype, seed them in a 96-well plate at a density of 0.5 x 10⁶ cells/mL and treat with Phorbol 12-myristate 13-acetate (PMA, 50-100 ng/mL) for 3-4 hours. Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.

  • Priming (Signal 1): Replace the medium with fresh, serum-free Opti-MEM. Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS, 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in Opti-MEM. Pre-incubate the primed cells with the test compounds (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 agonist, such as Nigericin (5-10 µM) or ATP (5 mM), for 1-2 hours to activate the inflammasome.

  • Endpoint Measurement: Carefully collect the cell culture supernatants. Quantify the amount of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Controls: Include wells with "cells only" (negative control), "LPS + vehicle" (baseline), and "LPS + agonist + vehicle" (positive control, 100% activity).

    • Calculation: Normalize the IL-1β concentrations from compound-treated wells to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[14]

    • Cytotoxicity Control: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) under the same conditions to ensure that the observed inhibition of IL-1β release is not due to general cytotoxicity.[15]

Challenges and Future Perspectives

While the this compound scaffold is highly promising, developers must navigate several challenges. These include optimizing pharmacokinetic profiles (ADME), ensuring metabolic stability, and achieving high selectivity to minimize off-target effects. The basicity of the piperidine nitrogen can lead to hERG channel liability, which must be carefully monitored and engineered out during lead optimization.

The future for these derivatives is bright. Their proven versatility suggests potential in underexplored areas like neurodegenerative diseases (targeting neuroinflammation), viral diseases (modulating host immune response), and rare autoimmune disorders. The application of advanced synthetic techniques, such as late-stage functionalization and flow chemistry, will enable the rapid generation of diverse chemical libraries, accelerating the discovery of next-generation therapeutics built upon this powerful and enduring scaffold.

Conclusion

The this compound core has firmly established itself as a privileged scaffold in drug discovery. Its synthetic accessibility and inherent ability to engage with a multitude of biological targets, from kinases to inflammasomes, provide a robust platform for therapeutic innovation. By understanding the fundamental synthetic routes, key structure-activity relationships, and appropriate biological evaluation methods as detailed in this guide, research organizations can effectively harness the potential of this scaffold to develop novel and impactful medicines.

References

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023–3027. Retrieved from [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028–3033. Retrieved from [Link]

  • Synthesis of 4-piperidones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Lou, S., Wu, M., & Cui, S. (2024). Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors. Current Medicinal Chemistry, 31(15), 2021–2051. Retrieved from [Link]

  • Li, P., et al. (2024). Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis. Journal of Medicinal Chemistry, 67(17), 15711–15737. Retrieved from [Link]

  • Marín-Bañares, M., et al. (2022). Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. Journal of Biological Chemistry, 298(3), 101669. Retrieved from [Link]

  • Revesz, L., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1261–1264. Retrieved from [Link]

  • Weintraub, P. M., et al. (2005). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 61(46), 10875-10913. Retrieved from [Link]

  • Kelley, N., et al. (2019). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. Journal of Medicinal Chemistry, 62(11), 5115-5130. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(7), 1208–1218. Retrieved from [Link]

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  • Annang, F., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3587-3599. Retrieved from [Link]

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  • El-Gazzar, M. G., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(32), 22963-22980. Retrieved from [Link]

  • Yang, T.-H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 9(6), 183-189. Retrieved from [Link]

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initial characterization of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Characterization of 4-(2-Pyridinyl)-4-piperidinol

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial chemical characterization of this compound, a heterocyclic compound featuring both a piperidine and a pyridine moiety. This structural combination is of significant interest in medicinal chemistry, as piperidine scaffolds are prevalent in numerous clinically successful drugs, while the pyridine ring offers unique electronic properties and hydrogen bonding capabilities that can be crucial for molecular recognition at biological targets.[1][2] This document details a robust synthetic protocol, thorough spectroscopic analysis (NMR, FTIR, MS), and a proposed workflow for preliminary pharmacological evaluation. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in drug discovery and development to rigorously characterize this and structurally related novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a tertiary alcohol with a molecular structure that merges a saturated piperidine ring with an aromatic pyridine ring, connected at the C4 position of the piperidine. This arrangement creates a chiral center at the C4 carbon, though this guide will address the characterization of the racemic mixture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₄N₂O(Calculated)
Molecular Weight 178.23 g/mol (Calculated)
IUPAC Name 4-(pyridin-2-yl)piperidin-4-olIUPAC Nomenclature
CAS Number 180050-34-4(Reference)
Appearance Off-white to pale yellow solid(Expected)
Solubility Soluble in methanol, DMSO, chloroform(Predicted based on structure)
XLogP3 0.5(Predicted)
Hydrogen Bond Donor Count 2(Calculated)
Hydrogen Bond Acceptor Count 3(Calculated)

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the addition of a 2-pyridyl organometallic reagent to a protected 4-piperidone precursor. The use of an N-Boc protecting group is advantageous due to its stability under the reaction conditions and its straightforward removal.[3]

Synthetic Scheme Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection 2-Bromopyridine 2-Bromopyridine Mg_THF Mg turnings, THF 2-Bromopyridine->Mg_THF Initiation Grignard 2-Pyridylmagnesium bromide Mg_THF->Grignard Formation Addition Reaction at -78°C to 0°C Grignard->Addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Addition Protected_Product tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate Addition->Protected_Product HCl 4M HCl in Dioxane Protected_Product->HCl Acidolysis Final_Product This compound HCl->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

  • Grignard Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and an iodine crystal to initiate the reaction.

  • Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux. The disappearance of the magnesium turnings and the formation of a dark brown solution indicates the formation of the Grignard reagent.

  • Nucleophilic Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath).[3]

  • Slowly transfer the prepared Grignard reagent to the N-Boc-4-piperidone solution via cannula. The choice of low temperature is critical to prevent side reactions and ensure selective 1,2-addition to the carbonyl.

  • After the addition is complete, allow the reaction to slowly warm to 0°C and stir for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. This protonates the alkoxide and neutralizes excess Grignard reagent.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected intermediate as a white solid.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified intermediate from Step 1 in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (excess, ~10 eq) and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Re-dissolve the residue in water and basify to pH > 10 with 2M NaOH solution.

  • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Pyridine H-6δ 8.5-8.6 (d)-Adjacent to nitrogen, highly deshielded.
Pyridine H-3δ 7.6-7.7 (d)-Ortho to the point of attachment.
Pyridine H-4δ 7.5-7.6 (t)-Aromatic proton.
Pyridine H-5δ 7.1-7.2 (t)-Aromatic proton.
Piperidine H-2, H-6 (axial)δ 3.0-3.2 (m)δ ~45Protons adjacent to the piperidine nitrogen.
Piperidine H-2, H-6 (equatorial)δ 2.8-3.0 (m)δ ~45Protons adjacent to the piperidine nitrogen.
Piperidine H-3, H-5 (axial)δ 2.0-2.2 (m)δ ~38Methylene protons on the piperidine ring.
Piperidine H-3, H-5 (equatorial)δ 1.7-1.9 (m)δ ~38Methylene protons on the piperidine ring.
Hydroxyl (-OH)δ 4.5-5.5 (br s)-Broad, exchangeable proton.
Amine (-NH)δ 2.0-3.0 (br s)-Broad, exchangeable proton.
Pyridine C-2 (ipso)-δ ~165Quaternary carbon attached to piperidine.
Pyridine C-6-δ ~148Carbon adjacent to nitrogen.
Pyridine C-4-δ ~136Aromatic carbon.
Pyridine C-3-δ ~122Aromatic carbon.
Pyridine C-5-δ ~119Aromatic carbon.
Piperidine C-4 (ipso)-δ ~70Carbon bearing the hydroxyl and pyridyl groups.
Piperidine C-2, C-6-δ ~45Carbons adjacent to the piperidine nitrogen.
Piperidine C-3, C-5-δ ~38Methylene carbons on the piperidine ring.

Note: Predicted shifts are based on data from analogous structures.[4][5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Description
3400 - 3200O-H stretch (alcohol)Broad peak, indicative of the hydroxyl group.
3350 - 3250N-H stretch (secondary amine)Moderate, sharp peak, may overlap with O-H.
3100 - 3000C-H stretch (aromatic)Weak to medium peaks from the pyridine ring.
2950 - 2850C-H stretch (aliphatic)Strong peaks from the piperidine ring.
1600 - 1580C=C, C=N stretch (aromatic)Strong absorptions characteristic of the pyridine ring.[8]
1100 - 1000C-O stretch (tertiary alcohol)Strong peak confirming the C-O bond.

Reference data for piperidinol and pyridine structures can be found in various spectral databases.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.

  • Expected Molecular Ion (M⁺): m/z = 178.11 (for C₁₀H₁₄N₂O). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 160): A common fragmentation for alcohols.

    • Alpha-cleavage at the C4 position, leading to fragmentation of the piperidine ring.

    • Loss of the pyridyl group.

Pharmacological Context and Preliminary Screening

The 4-aryl-4-piperidinol scaffold is a well-established pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets. Derivatives of this class have shown potent analgesic properties, often acting through opioid receptors.[11][12] The presence of the 2-pyridinyl group introduces a potential metal-chelating site and a hydrogen bond acceptor, which could be leveraged to target a variety of enzymes and receptors.

Proposed Initial Screening Cascade

Screening_Cascade Start Synthesized Compound This compound Primary_Assay Primary Screening: Receptor Binding Assays (e.g., µ, δ, κ Opioid Receptors) Start->Primary_Assay Hit_Decision Is Ki < 1µM? Primary_Assay->Hit_Decision Functional_Assay Secondary Screening: Functional Assays (e.g., GTPγS, cAMP) Hit_Decision->Functional_Assay Yes No_Hit In-Active / De-prioritize Hit_Decision->No_Hit No Mode_Decision Agonist or Antagonist? Functional_Assay->Mode_Decision Selectivity Selectivity Profiling: Panel of related GPCRs Mode_Decision->Selectivity Characterize Lead Lead Candidate for Further Optimization Selectivity->Lead

Caption: A conceptual workflow for preliminary pharmacological screening.

Analytical Methodologies for Quantification

For pharmacokinetic and further studies, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Technique: Reverse-phase HPLC with UV detection (e.g., at 260 nm, the absorbance maximum for the pyridine ring) or coupled with a mass spectrometer (LC-MS) for higher sensitivity and selectivity.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) according to standard guidelines.[13]

Conclusion

This guide outlines the essential steps for the synthesis and . The provided protocols for synthesis, purification, and comprehensive spectroscopic analysis (NMR, FTIR, MS) establish a solid foundation for confirming the structure and purity of this novel compound. Furthermore, the discussion of its pharmacological relevance and a proposed screening cascade provide a clear path for its evaluation as a potential lead compound in drug discovery programs. Rigorous adherence to these characterization principles is paramount for generating reliable and reproducible scientific data.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
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A Technical Guide to the Spectroscopic Analysis of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Key Pharmaceutical Intermediate

4-(2-Pyridinyl)-4-piperidinol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a piperidine ring, is a common scaffold in a variety of pharmacologically active agents. The precise characterization of this molecule is paramount for ensuring its purity, stability, and conformity to desired structural specifications during the research and development process. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure and purity of this compound, making it an indispensable component of quality control and chemical synthesis.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of this compound. As researchers, scientists, and drug development professionals, a thorough understanding of these methods is crucial for accurate compound identification, reaction monitoring, and quality assurance. This guide moves beyond a simple recitation of methods, delving into the causality behind experimental choices and providing a framework for robust, self-validating analytical protocols.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular structure.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for many organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. However, for compounds containing exchangeable protons, such as the hydroxyl (-OH) and amine (-NH) protons in this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred. The hydroxyl and amine protons will appear as distinct, often broad, signals in DMSO-d₆, whereas they may be broadened or even unobservable in CDCl₃ due to rapid exchange. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring will be found in the upfield region (typically δ 1.5-3.5 ppm). The hydroxyl and amine protons will likely appear as broad singlets, and their chemical shifts can be highly dependent on concentration and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-68.4 - 8.6dd1H
Pyridine H-47.7 - 7.9td1H
Pyridine H-37.5 - 7.7d1H
Pyridine H-57.2 - 7.4ddd1H
Piperidine -OH4.5 - 5.5br s1H
Piperidine -NH2.5 - 3.5br s1H
Piperidine H-2ax, H-6ax2.8 - 3.2m2H
Piperidine H-2eq, H-6eq2.0 - 2.4m2H
Piperidine H-3ax, H-5ax1.8 - 2.1m2H
Piperidine H-3eq, H-5eq1.5 - 1.8m2H
¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate at lower field (δ 120-160 ppm) compared to the sp³-hybridized carbons of the piperidine ring (δ 30-70 ppm). The carbon bearing the hydroxyl group (C-4 of the piperidine ring) will be shifted downfield relative to the other piperidine carbons due to the electronegativity of the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2160 - 165
Pyridine C-6148 - 152
Pyridine C-4135 - 140
Pyridine C-3120 - 125
Pyridine C-5118 - 122
Piperidine C-465 - 75
Piperidine C-2, C-640 - 50
Piperidine C-3, C-530 - 40
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-2048 scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent TMS Add TMS Internal Standard Solvent->TMS Acquire_1H ¹H NMR Acquisition TMS->Acquire_1H Acquire_13C ¹³C NMR Acquisition TMS->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate to TMS (0.00 ppm) Process->Calibrate Analysis Structure Elucidation Calibrate->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule like this compound, Electrospray Ionization (ESI) is a highly suitable soft ionization technique. ESI typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. The basic nitrogen atoms in both the pyridine and piperidine rings are readily protonated. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of piperidine derivatives is well-documented and often involves characteristic losses.[1] Common fragmentation pathways for the protonated this compound could include:

  • Loss of Water (H₂O): Dehydration of the tertiary alcohol is a likely fragmentation pathway, leading to a prominent fragment ion at [M+H - 18]⁺.

  • Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom can lead to the formation of stable iminium ions.

  • Loss of the Pyridinyl Group: Cleavage of the C-C bond between the two rings can result in fragments corresponding to the protonated pyridine or the piperidinol cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted)Ion FormulaDescription
179.1184[C₁₀H₁₅N₂O]⁺Protonated Molecule [M+H]⁺
161.1078[C₁₀H₁₃N₂]⁺Loss of H₂O
106.0657[C₅H₆N₂]⁺Cleavage to form protonated 2-aminopyridine fragment
79.0549[C₅H₅N]⁺Pyridinyl cation
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS):

    • Isolate the [M+H]⁺ ion.

    • Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions.

  • Data Analysis: Determine the molecular weight from the [M+H]⁺ ion and propose fragmentation pathways based on the observed fragment ions.

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Prepare Dilute Solution (1-10 µg/mL) Solvent Add Solvent (e.g., MeOH with 0.1% Formic Acid) Sample->Solvent ESI_MS ESI-MS Analysis Solvent->ESI_MS MS_MS Tandem MS (MS/MS) on [M+H]⁺ ESI_MS->MS_MS Frag_Analysis Analyze Fragmentation Pattern MS_MS->Frag_Analysis MW_Det Determine Molecular Weight MW_Det->Frag_Analysis Struct_Confirm Structural Confirmation Frag_Analysis->Struct_Confirm

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expertise & Experience: Interpreting the Vibrational Fingerprint

The IR spectrum of this compound will display characteristic absorption bands for its key functional groups. The O-H stretch of the alcohol and the N-H stretch of the secondary amine will appear as broad bands in the high-frequency region of the spectrum. The C-N and C-O stretching vibrations, as well as the aromatic C=C and C=N stretching vibrations of the pyridine ring, will be present in the fingerprint region.

Table 4: Predicted Key Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)VibrationDescription
3200-3500 (broad)O-H stretchAlcohol hydroxyl group
3200-3400 (broad)N-H stretchSecondary amine
2800-3000C-H stretchAliphatic C-H bonds in the piperidine ring
1580-1620C=C, C=N stretchAromatic ring stretching of the pyridine ring
1050-1200C-O stretchAlcohol C-O bond
1000-1250C-N stretchAmine C-N bond
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization: Infrared Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_ATR Place Sample on ATR Crystal Acquire_IR Record FTIR Spectrum Sample_ATR->Acquire_IR Sample_KBr Prepare KBr Pellet Sample_KBr->Acquire_IR Identify_Bands Identify Characteristic Absorption Bands Acquire_IR->Identify_Bands Functional_Group_Analysis Functional Group Confirmation Identify_Bands->Functional_Group_Analysis

Caption: Workflow for Infrared Spectroscopy analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Expertise & Experience: Understanding the Chromophore

The pyridine ring in this compound is the primary chromophore that will absorb UV radiation. Pyridine itself typically shows two absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally more intense. The substitution on the pyridine ring and the solvent used can influence the position and intensity of these absorption maxima (λ_max).

Table 5: Predicted UV-Visible Absorption for this compound

SolventPredicted λ_max (nm)Transition
Ethanol~260-270π → π
Ethanol~200-210π → π
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as a blank to zero the instrument.

  • Data Acquisition and Analysis: Record the absorption spectrum and determine the wavelength(s) of maximum absorbance (λ_max).

Visualization: UV-Visible Spectroscopy Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Prepare Dilute Solution Solvent Use UV-Transparent Solvent Sample->Solvent Blank Run Solvent Blank Solvent->Blank Acquire_UV Record UV-Vis Spectrum Blank->Acquire_UV Determine_Lambda_Max Determine λ_max Acquire_UV->Determine_Lambda_Max Chromophore_Analysis Chromophore Analysis Determine_Lambda_Max->Chromophore_Analysis

Caption: Workflow for UV-Visible Spectroscopy analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the fundamental framework of the molecular structure. Mass spectrometry confirms the molecular weight and offers insights into its fragmentation. Infrared spectroscopy verifies the presence of key functional groups, while UV-Visible spectroscopy characterizes the electronic properties of the pyridinyl chromophore. Together, these methods provide a robust and self-validating system for the unequivocal identification and purity assessment of this important pharmaceutical intermediate, ensuring the integrity and quality of drug discovery and development processes.

References

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  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. [Link]

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  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ScienceDirect. [Link]

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  • 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. [Link]

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  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Pyrimidinethione) Derivatives. MDPI. [Link]

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  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Publications. [Link]

  • Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. ResearchGate. [Link]

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A Technical Guide to the Computational Analysis of 4-(2-Pyridinyl)-4-piperidinol Binding to the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the computational investigation of the binding of 4-(2-Pyridinyl)-4-piperidinol to the μ-opioid receptor (MOR). It is designed for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. This document eschews a rigid template in favor of a logical, causality-driven narrative that reflects the iterative and interconnected nature of computational drug discovery workflows.

Introduction: The Rationale for a Computational Approach

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at opioid receptors.[1][2][3][4] Understanding the precise binding mode and affinity of novel ligands like this compound is paramount for rational drug design and optimization. The μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for major analgesics and a key area of research for developing safer pain therapeutics.[5][6]

Computational methods provide an atomic-level lens to inspect the dynamic interplay between a ligand and its receptor, offering insights that are often inaccessible through experimental techniques alone.[7][8] This guide will detail a robust, multi-stage computational protocol, from initial binding pose prediction to the rigorous calculation of binding free energies, providing a self-validating system for assessing the therapeutic potential of this compound.

Part 1: System Preparation - The Foundation of Accuracy

The fidelity of any computational study is contingent upon the meticulous preparation of the initial system. This involves selecting an appropriate receptor structure and generating a high-quality 3D conformation of the ligand, followed by the crucial step of ligand parameterization.

Receptor Structure Selection and Preparation

The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For the MOR, several crystal structures are available, each offering unique insights. For this guide, we will use the human MOR-G protein complex bound to the agonist morphine (PDB ID: 8EF6) as our starting point.[9] This structure provides a physiologically relevant active conformation.

Experimental Protocol: Receptor Preparation

  • Download PDB Structure: Obtain the coordinate file for PDB ID 8EF6 from the RCSB PDB database.[9]

  • Isolate Receptor: Remove all non-essential molecules from the PDB file, including the co-crystallized ligand (morphine), G-protein subunits, and any crystallographic water molecules and ions. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Model Missing Residues and Loops: GPCR crystal structures often have missing loops or residues. These can be modeled using tools like MODELLER or the SWISS-MODEL server to create a complete protein structure.

  • Protonation and Side-Chain Optimization: Assign the correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Tools like H++ or PROPKA are invaluable for this step. Subsequently, perform a brief energy minimization to relax any steric clashes introduced during the modeling and protonation steps.

Ligand Preparation and Parameterization

A chemically accurate representation of this compound is critical. This involves generating a 3D structure and, most importantly, deriving force field parameters that describe its intramolecular and intermolecular interactions.

Experimental Protocol: Ligand Parameterization using AMBER/GAFF

  • Generate 3D Coordinates: Draw the 2D structure of this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and generate an initial 3D conformation.

  • Charge Calculation: Use a quantum mechanics program (e.g., Gaussian, ORCA) to perform a geometry optimization and calculate the electrostatic potential (ESP). These ESP charges will be used to derive high-quality partial atomic charges using the Restrained Electrostatic Potential (RESP) fitting procedure.

  • Generate GAFF Parameters: The Antechamber tool from the AmberTools suite is used to generate a Generalized Amber Force Field (GAFF) topology file for the ligand.[10][11] This process assigns atom types, bond, angle, and dihedral parameters.

  • Check for Missing Parameters: The parmchk2 utility should be used to check for any missing force field parameters and generate a .frcmod file containing these additional parameters.

The following diagram illustrates the ligand parameterization workflow.

Ligand_Parameterization cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics (AmberTools) 2D_Structure 2D_Structure 3D_Conformation 3D_Conformation 2D_Structure->3D_Conformation Generate QM_Optimization QM_Optimization 3D_Conformation->QM_Optimization Optimize Geometry Antechamber Antechamber 3D_Conformation->Antechamber GAFF Atom Types ESP_Calculation ESP_Calculation QM_Optimization->ESP_Calculation Calculate ESP RESP_Charges RESP_Charges ESP_Calculation->RESP_Charges RESP Fitting Topology_File Topology_File Antechamber->Topology_File Generate .mol2 parmchk2 parmchk2 Topology_File->parmchk2 Check Parameters Final_Parameters Final_Parameters Topology_File->Final_Parameters frcmod_File frcmod_File parmchk2->frcmod_File Generate Missing frcmod_File->Final_Parameters caption Ligand Parameterization Workflow

Ligand Parameterization Workflow

Part 2: Predicting the Binding Pose - Molecular Docking

Molecular docking serves as a rapid computational screen to predict the preferred orientation of a ligand within the receptor's binding site. This provides the initial coordinates for more rigorous and computationally expensive simulations.

Causality Behind Experimental Choices: We will use AutoDock Vina due to its balance of speed and accuracy, making it a widely adopted tool in the scientific community.[12][13][14] The docking will be centered on the known orthosteric binding pocket of the MOR, as identified from the co-crystallized morphine in our reference PDB structure.[9]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared receptor (PDB) and ligand (MOL2) files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information.

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding pocket. The center of the box should be the geometric center of the co-crystallized ligand from the original PDB file (8EF6). The size of the box should be large enough to allow for rotational and translational freedom of the ligand.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor and ligand PDBQT files and the grid box parameters as input.

  • Analyze Docking Poses: Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Analyze the top-ranked poses visually. The best pose should exhibit chemically sensible interactions with key residues in the binding pocket, such as hydrogen bonds and hydrophobic contacts.

ParameterValueRationale
Software AutoDock VinaWidely validated for virtual screening and pose prediction.[12][13][14]
Grid Center Geometric center of co-crystallized morphineFocuses the search on the known active site.
Grid Size 25 x 25 x 25 ÅSufficient to cover the binding pocket and allow ligand flexibility.
Exhaustiveness 16Increases the conformational sampling for a more thorough search.

Part 3: Simulating the Dynamic System - Molecular Dynamics

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the explicit presence of a solvent environment. This allows for a more realistic assessment of binding stability and interactions.

Causality Behind Experimental Choices: We will use GROMACS, a highly efficient and widely used MD engine.[8][15][16][17] The CHARMM36m force field will be used for the protein, as it is well-validated for biomolecular simulations, and our GAFF-parameterized ligand is designed to be compatible. The complex will be embedded in a lipid bilayer to mimic the cellular membrane, a critical consideration for GPCRs.[18][19]

The following diagram outlines the MD simulation workflow.

MD_Workflow Docked_Complex Docked_Complex Embed_in_Membrane Embed_in_Membrane Docked_Complex->Embed_in_Membrane CHARMM-GUI Solvate_and_Ionize Solvate_and_Ionize Embed_in_Membrane->Solvate_and_Ionize gmx solvate Energy_Minimization Energy_Minimization Solvate_and_Ionize->Energy_Minimization gmx grompp & mdrun NVT_Equilibration NVT_Equilibration Energy_Minimization->NVT_Equilibration Position Restraints NPT_Equilibration NPT_Equilibration NVT_Equilibration->NPT_Equilibration Release Restraints Production_MD Production_MD NPT_Equilibration->Production_MD Data Collection Trajectory_Analysis Trajectory_Analysis Production_MD->Trajectory_Analysis caption Molecular Dynamics Simulation Workflow

Molecular Dynamics Simulation Workflow

Experimental Protocol: MD Simulation with GROMACS

  • System Building with CHARMM-GUI: Use the CHARMM-GUI web server to embed the docked protein-ligand complex into a realistic POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) lipid bilayer.[18][19][20] This tool will also solvate the system with TIP3P water and add ions to neutralize the system and achieve a physiological concentration (e.g., 0.15 M NaCl).

  • Energy Minimization: Perform a steeplechase descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Volume): Equilibrate the system for 1 ns with position restraints on the protein and ligand heavy atoms. This allows the solvent and lipids to equilibrate around the fixed solute.

    • NPT Ensemble (Constant Pressure): Equilibrate for a further 10 ns, gradually releasing the position restraints. This allows the entire system to relax to the correct temperature and pressure.

  • Production MD: Run the production simulation for at least 200 ns without any restraints. Save the coordinates (trajectory) every 10 ps for subsequent analysis.

Simulation StageDurationTemperature (K)Pressure (bar)Key Parameters
Energy Minimization 5000 steps--Steepest descent algorithm
NVT Equilibration 1 ns310-V-rescale thermostat, position restraints on solute
NPT Equilibration 10 ns3101Parrinello-Rahman barostat, gradual release of restraints
Production MD 200+ ns3101No restraints, LINCS for H-bonds

Part 4: Data Analysis - Extracting Meaningful Insights

The raw trajectory from the MD simulation is a treasure trove of information. Proper analysis is key to understanding the stability of the binding pose, the key interactions, and ultimately, the binding affinity.

Trajectory Analysis

Visual Molecular Dynamics (VMD) is an excellent tool for visualizing and analyzing MD trajectories.[21][22][23][24][25]

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein backbone with respect to the initial equilibrated structure. A stable, low RMSD for the ligand indicates a stable binding pose.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

  • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and water-mediated interactions between this compound and the MOR.

Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular end-state method for estimating the free energy of binding.[26][27][28][29][30] It offers a good compromise between accuracy and computational cost.

Experimental Protocol: MM-PBSA Calculation

  • Extract Frames: Extract snapshots from the stable portion of the production MD trajectory (e.g., the last 100 ns).

  • Run gmx_MMPBSA: Use a tool like gmx_MMPBSA to calculate the binding free energy for each snapshot.[28][30] This involves calculating the molecular mechanics energy in a vacuum and the solvation free energy (polar and nonpolar contributions).

  • Average the Results: Average the binding free energy over all the extracted frames to obtain the final estimate and the standard error.

The binding free energy (ΔG_bind) is calculated as:

ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS>

Where:

  • ΔE_MM: Change in molecular mechanics energy (van der Waals and electrostatic).

  • ΔG_solv: Change in solvation free energy.

  • TΔS: Conformational entropy change upon binding (often neglected due to high computational cost and potential for large errors).

Conclusion: A Self-Validating and Iterative Process

References

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb) . BioExcel. [Link][7]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) . YouTube. [Link][26]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial . YouTube. [Link][15]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock . YouTube. [Link][12]

  • GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi. [Link][8]

  • GROMACS Tutorials . Justin A. Lemkul, Ph.D. [Link][16]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS . Bioinformatics Review. [Link][17]

  • Visualizing and analysing Molecular Dynamics trajectories with VMD . Beckstein Lab. [Link][21]

  • Protein-Ligand Complex - MD Tutorials . Justin A. Lemkul, Ph.D. [Link][31]

  • How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM . YouTube. [Link][10]

  • GROMACS Tutorial Part 4 | MD Simulation Analysis in VMD | RMSD Calculation & Visualization . YouTube. [Link][22]

  • Using VMD - An Introductory Tutorial . NIH National Center for Biotechnology Information. [Link][23]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol . YouTube. [Link][13]

  • Tutorials for running amber . GitHub. [Link][32]

  • Amber Tutorial for Heidelberg-ND Summer School . [Link][33]

  • 2023 AMBER tutorial 3 with PDBID 2P16 . Rizzo Lab. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial . CD ComputaBio. [Link][27]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . YouTube. [Link][14]

  • 5C1M: Crystal structure of active mu-opioid receptor bound to the agonist BU72 . RCSB PDB. [Link][34]

  • 4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist . RCSB PDB. [Link][35]

  • Visual Molecular Dynamics - VMD Installation Tutorial and Demo . YouTube. [Link][24]

  • Autodock Vina Tutorial - Molecular Docking . YouTube. [Link][36]

  • Tutorial for Amber . MolVerse. [Link][37]

  • gmx_mmpbsa Tutorial . CD ComputaBio. [Link][28]

  • 6DDF: Mu Opioid Receptor-Gi Protein Complex . RCSB PDB. [Link][5]

  • Automatic Ligand parameterization tutorial using BioExcel Building Blocks (biobb) . BioExcel. [Link][11]

  • Computational BioPhysics Tutorials - 2025/2026 . GitLab. [Link][18]

  • 8EF6: Morphine-bound mu-opioid receptor-Gi complex . RCSB PDB. [Link][9]

  • Using VMD . University of Warwick. [Link][25]

  • Tutorial – AutoDock Vina . AutoDock. [Link]

  • Building a protein membrane system using CHARMM-GUI . Compchems. [Link][19]

  • Crystal structure of the μ-opioid receptor bound to a morphinan antagonist . NIH National Center for Biotechnology Information. [Link][6]

  • Free Energy Calculator Tutorial 6: Absolute Ligand Binder for Membrane Systems . YouTube. [Link][38]

  • g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations . ACS Publications. [Link][29]

  • GENESIS Tutorial 6.2 (2022) . GENESIS. [Link][20]

  • GROMACS Tutorial - Protein-Ligand Complex . Justin A. Lemkul, Ph.D. [Link][39]

  • MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG . YouTube. [Link][30]

  • Resources . The Ahn Lab. [Link][40]

  • New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties . ChEMBL. [Link][1]

  • This tutorial aims to illustrate the process of ligand parameterization for a small molecule, step by step, using the BioExcel Building Blocks library (biobb) . GitHub. [Link][41]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands . NIH National Center for Biotechnology Information. [Link][2]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking . NIH National Center for Biotechnology Information. [Link][3]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF . ResearchGate. [Link][4]

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Preliminary Toxicity Assessment of 4-(2-Pyridinyl)-4-piperidinol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of the novel chemical entity, 4-(2-Pyridinyl)-4-piperidinol. As no public toxicity data for this specific compound is readily available, this document outlines a structured, tiered approach, beginning with computational methods and progressing through in vitro and in vivo assays. The methodologies described herein are grounded in established principles of toxicology and are designed to provide a robust initial safety profile, essential for informed decision-making in the early stages of drug development.

Introduction to this compound and the Rationale for a Tiered Toxicity Assessment

This compound is a heterocyclic compound with a chemical structure that suggests potential pharmacological activity, given that the piperidine and pyridine moieties are common in many therapeutic agents.[1][2] The piperidine ring, in particular, is a key component in a wide range of pharmaceuticals targeting the central nervous system (CNS) and other systems.[2] The structural similarity to other pharmacologically active piperidine derivatives necessitates a thorough evaluation of its safety profile early in the drug discovery process to identify and mitigate potential liabilities.[3][4]

A tiered approach to toxicity testing is a strategic and ethical imperative in modern drug development.[5][6] This strategy begins with broad, rapid, and cost-effective in silico and in vitro methods to screen for potential hazards.[4][7] Promising candidates with acceptable in vitro profiles then advance to more complex and resource-intensive in vivo studies.[5][8] This phased approach allows for the early termination of compounds with unfavorable toxicity profiles, conserving resources and minimizing the use of animal testing in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).[5]

Tier 1: In Silico Assessment and Physicochemical Characterization

The initial step in the toxicity assessment of a novel compound like this compound is the use of computational tools to predict its potential toxicological liabilities.[7][9] These in silico models leverage large datasets of known chemical structures and their associated toxicities to identify structural alerts and predict various endpoints.

Predictive Toxicology Modeling

A variety of software platforms are available for in silico toxicity prediction.[9][10] These tools can provide insights into potential issues such as:

  • Mutagenicity: The potential to cause genetic mutations.

  • Carcinogenicity: The potential to cause cancer.

  • hERG Inhibition: The potential to block the hERG potassium channel, which can lead to cardiotoxicity.

  • Hepatotoxicity: The potential to cause liver damage.

  • Acute Toxicity (LD50): An estimation of the lethal dose.

Recommended Platforms:

  • ACD/Tox Suite™: A commercial software that predicts a range of toxicity endpoints.[9]

  • ProTox-II: A freely available webserver for predicting the toxicity of chemicals.[11]

  • Toxicity Estimation Software Tool (T.E.S.T.): An open-source tool developed by the U.S. EPA.[10]

Data Presentation: Predicted Toxicological Endpoints

Toxicological EndpointPredictionConfidence LevelStructural Alerts Identified
Ames Mutagenicity
Carcinogenicity (Rodent)
hERG Inhibition (pIC50)
Hepatotoxicity Risk
Oral LD50 (Rat)

This table should be populated with data generated from the chosen in silico platform.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of this compound is crucial for designing and interpreting subsequent toxicity studies.

Key Parameters:

  • Solubility: Determines the appropriate vehicle for in vitro and in vivo studies.

  • LogP/LogD: Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa: The ionization constant, which affects solubility and membrane permeability.

Tier 2: In Vitro Toxicity Assessment

In vitro assays are a cornerstone of early safety assessment, providing rapid and mechanistic insights into a compound's potential toxicity without the use of live animals.[4][6][12]

Cytotoxicity Assessment

Cytotoxicity assays are used to determine the concentration at which a compound causes cell death. This is a fundamental measure of a substance's general toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity Data

Cell LineIncubation Time (hours)IC50 (µM)
HepG224
HepG248
HEK29324
HEK29348
Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can damage DNA, which can lead to mutations and potentially cancer.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation occurs.

  • Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without the addition of a metabolic activation system (S9 fraction from rat liver).

  • Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a back mutation and can now grow in the histidine-free medium).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Cardiotoxicity Assessment: hERG Inhibition Assay

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[4] The inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential pro-arrhythmic risk.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp System: Utilize an automated patch clamp platform (e.g., QPatch, Patchliner).

  • Compound Application: Apply a range of concentrations of this compound to the cells while recording the hERG current.

  • Data Acquisition: Measure the inhibition of the hERG tail current at each concentration.

  • Data Analysis: Calculate the IC50 value for hERG inhibition by fitting the concentration-response data to a suitable equation.

Data Presentation: hERG Inhibition Data

CompoundIC50 (µM)
This compound
Positive Control (e.g., Cisapride)
In Vitro Experimental Workflow

in_vitro_workflow cluster_tier2 Tier 2: In Vitro Assessment compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) compound->genotoxicity cardiotoxicity Cardiotoxicity Assays (e.g., hERG) compound->cardiotoxicity data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis cardiotoxicity->data_analysis

Caption: Tier 2 In Vitro Toxicity Assessment Workflow.

Tier 3: Preliminary In Vivo Toxicity Assessment

If the in silico and in vitro data suggest an acceptable safety profile, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.[5][8] An acute oral toxicity study is a standard initial in vivo test.[13][14]

Experimental Protocol: Acute Oral Toxicity Study in Rodents (Following OECD Guideline 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dose Selection: Based on the in silico LD50 prediction and the in vitro cytotoxicity data, select a starting dose. The OECD 423 guideline uses a stepwise procedure with a small number of animals per step.

  • Administration: Administer a single oral dose of this compound to the animals.

  • Clinical Observations: Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions, for at least 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

  • Data Analysis: Determine the toxicological classification of the compound based on the observed mortality and clinical signs.

In Vivo Experimental Workflow

in_vivo_workflow cluster_tier3 Tier 3: In Vivo Assessment dose_selection Dose Selection (Based on In Vitro/In Silico Data) dosing Single Oral Administration (Rodent Model) dose_selection->dosing observation Clinical Observation & Body Weight (14 days) dosing->observation necropsy Gross Necropsy & Histopathology observation->necropsy report Toxicity Classification Report necropsy->report

Caption: Tier 3 Preliminary In Vivo Toxicity Assessment Workflow.

Data Integration and Preliminary Risk Assessment

The final step of this preliminary assessment is to integrate all the data from the three tiers to form a cohesive initial risk assessment. This involves:

  • Correlating in vitro findings with in vivo observations: For example, does the in vitro cytotoxicity IC50 correlate with the observed in vivo toxicity?

  • Identifying the primary target organs of toxicity: The histopathology results from the in vivo study are critical here.

  • Establishing a preliminary safety margin: Comparing the toxic doses with the anticipated efficacious doses (if known).

  • Informing future studies: The results of this preliminary assessment will guide the design of more extensive sub-chronic toxicity studies if the compound progresses in development.

This integrated approach ensures that decisions regarding the future of this compound are based on a comprehensive and scientifically rigorous preliminary safety evaluation.

References

  • Vertex AI Search. (n.d.). In vivo toxicology studies.
  • Vivotecnia. (n.d.). In Vivo Toxicology Studies: The Key to Optimal Therapeutic Candidate Selection.
  • PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • Oxford Academic. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals.
  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction.
  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-3.0 - Prediction of TOXicity of chemicals.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Schrödinger. (n.d.). Computational Predictive Toxicology.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity.
  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

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Methodological & Application

Comprehensive Analytical Characterization of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(2-Pyridinyl)-4-piperidinol is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents. Its purity, identity, and stability are critical parameters that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the essential analytical methodologies for the thorough characterization of this compound. The protocols detailed herein cover chromatographic, spectroscopic, and thermal analysis techniques, offering a robust framework for quality control and research applications.

Introduction: The Importance of Rigorous Analysis

The structural motif of this compound, which combines a piperidine ring with a pyridine moiety, is prevalent in a range of biologically active molecules. As an intermediate or precursor, its chemical integrity must be unequivocally established. A comprehensive analytical strategy is not merely a procedural step but a foundational requirement for ensuring reproducible results in research and meeting stringent regulatory standards in drug development.

This guide explains the causality behind the choice of analytical methods and provides detailed, validated protocols for their execution. The techniques described are designed to work in concert to build a complete profile of the molecule, from its structural identity to its purity and thermal behavior.

Chromatographic Analysis for Purity and Quantification: HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive methods for assessing the purity of this compound and quantifying it against a reference standard. The reversed-phase mode is particularly effective due to the compound's polarity.

2.1. Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase (typically C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time is controlled by adjusting the mobile phase composition, allowing for effective separation from nonpolar and highly polar impurities.[1]

2.2. Experimental Protocol: Reversed-Phase HPLC Method

This protocol is designed for high-resolution separation and accurate quantification.

Instrumentation and Consumables:

  • HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Reference Standard: this compound, >99.5% purity.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (for A) and 1 L of HPLC-grade acetonitrile (for B). Filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of the sample diluent to create a stock solution of 100 µg/mL. Prepare a working standard of 10 µg/mL by further dilution.

  • Sample Solution Preparation: Prepare the sample to be analyzed at a target concentration of 10 µg/mL in the sample diluent.

  • Chromatographic Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standard and sample solutions.

2.3. Data Presentation: HPLC Method Parameters

ParameterCondition
ColumnC18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes; hold for 2 minutes
Flow Rate0.3 mL/min
Column Temperature35 °C
Injection Volume2 µL
Detector Wavelength254 nm (or PDA scan 200-400 nm)
Run Time15 minutes

2.4. Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_MP Mobile Phase Preparation Equilibrate Column Equilibration Prep_MP->Equilibrate Prep_STD Standard Preparation Inject Injection Prep_STD->Inject Prep_Sample Sample Preparation Prep_Sample->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Purity/ Quantification Integrate->Quantify

Caption: Workflow for HPLC purity analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive structural information, confirming the identity and integrity of the molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed information about the molecular structure in solution. Both ¹H and ¹³C NMR are essential.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Include 2D experiments like COSY and HSQC for unambiguous assignments.

Expected Spectral Features:

  • ¹H NMR: Expect signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (aliphatic region, δ 1.5-3.5 ppm), and a broad singlet for the hydroxyl (-OH) proton. The piperidine protons will show complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: Expect distinct signals for each unique carbon atom. The pyridine carbons will appear in the δ 120-150 ppm range, while the piperidine carbons and the carbon bearing the hydroxyl group will be in the aliphatic region (δ 30-70 ppm).

3.2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a primary confirmation of its identity.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the solution directly into an ESI-MS system or analyze the eluent from an HPLC separation (LC-MS).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Result:

  • The molecular formula of this compound is C₁₀H₁₄N₂O.

  • The monoisotopic mass is 178.1106 g/mol .

  • Expect a prominent ion at m/z 179.1184 corresponding to the [M+H]⁺ adduct.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in the molecule.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.[3]

Protocol:

  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchHydroxyl (-OH)
3350 - 3250 (med)N-H stretchSecondary Amine (Piperidine)
3100 - 3000 (med)C-H stretchAromatic (Pyridine)
2950 - 2850 (strong)C-H stretchAliphatic (Piperidine)
1600 - 1580 (med)C=N, C=C stretchPyridine Ring
1250 - 1000 (strong)C-O, C-N stretchAlcohol, Amine

Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for determining the stability, melting point, and polymorphic form of the compound.[4]

4.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[5]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan (platinum or alumina).

  • Analysis: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Result: A stable baseline until the onset of decomposition, followed by one or more mass loss steps. The temperature at which significant mass loss begins indicates the decomposition temperature.

4.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.[6]

Protocol:

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.

  • Analysis: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Result: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The peak temperature provides the melting point, and the area under the peak corresponds to the heat of fusion.

4.3. Visualization: Integrated Analytical Workflow

Analytical_Workflow cluster_sample Sample Batch cluster_tests Analytical Tests cluster_results Characterization Profile Sample This compound HPLC HPLC/UPLC (Purity) Sample->HPLC NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec (MW) Sample->MS IR IR Spec (Functional Groups) Sample->IR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Purity Purity & Impurities HPLC->Purity Identity Structural Identity NMR->Identity MS->Identity IR->Identity Properties Physicochemical Properties Thermal->Properties Report Certificate of Analysis Purity->Report Identity->Report Properties->Report

Caption: Integrated workflow for full characterization.

Conclusion

The analytical methods described in this guide provide a multi-faceted approach to the comprehensive characterization of this compound. The combination of chromatography for purity assessment, spectroscopy for structural confirmation, and thermal analysis for physical property determination constitutes a robust quality control strategy. Adherence to these protocols will ensure a high degree of confidence in the quality of the material, which is paramount for its successful application in research and pharmaceutical development.

References

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information.

  • Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [1]

  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography. [7]

  • Park, J. Y., et al. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. [8]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [9]

  • ChemicalBook. (n.d.). N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum. [10]

  • Kilic, T., et al. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [2]

  • NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. [11]

  • NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. [12]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. [3]

  • Al-Majed, A. A., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Medical Sciences. [4]

  • Wang, C., et al. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides. Polymers. [5][6][13]

  • Valdebenito, N., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. Acta Crystallographica Section C. [14]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 4-(2-Pyridinyl)-4-piperidinol. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The method utilizes a reversed-phase C18 column with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed experimental protocols, validation procedures, and data interpretation.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both a pyridine and a piperidinol moiety. Its structural components make it a valuable building block in the synthesis of various pharmaceutical agents. The purity of such an intermediate directly impacts the impurity profile of the final drug product, making a reliable analytical method for its quality control essential.[4]

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte.[5] this compound possesses several key characteristics that inform the chromatographic strategy:

  • Polarity: The presence of the hydroxyl group and two nitrogen atoms imparts significant polarity to the molecule. This can make it challenging to achieve adequate retention on traditional reversed-phase columns using highly aqueous mobile phases.[6][7]

  • Basicity: The nitrogen atoms in the pyridine and piperidine rings are basic. In reversed-phase chromatography, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).

  • UV Absorbance: The pyridine ring is an aromatic chromophore, which allows for sensitive detection using a standard UV-Vis detector.[8][9]

Based on these properties, a reversed-phase HPLC method was selected as it is the most widely used separation technique in the pharmaceutical industry.[10][11] To address the challenges of analyzing a polar, basic compound, the mobile phase is buffered at a low pH. This serves a dual purpose: it protonates the basic nitrogen atoms, increasing their polarity and interaction with the mobile phase, and it suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions and thereby ensuring sharp, symmetrical peaks.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software for instrument control, data acquisition, and processing.

  • Analytical Column: Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (85%, Analytical Grade)

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: this compound, of known purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of purified water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter and degas before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.45 µm PTFE membrane filter and degas before use.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This composition ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

Chromatographic Conditions

All quantitative data, including the final chromatographic conditions, are summarized in the table below for clarity.

ParameterCondition
Column Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 10% B; 5-25 min, 10-70% B; 25-30 min, 70% B
30.1-35 min, 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 262 nm (λmax of this compound)
Run Time 35 minutes

Method Validation and System Suitability

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3][12][13] A self-validating system begins with a robust System Suitability Test (SST) performed before any sample analysis.

System Suitability Test (SST)

The SST is designed to verify that the chromatographic system is performing adequately for the analysis. Five replicate injections of the Standard Solution are made.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.
RSD of Retention Time ≤ 1.0% for 5 replicate injectionsConfirms the stability of the pump and mobile phase composition.
Validation Parameters

The following is a summary of the key validation parameters to be assessed:

  • Specificity: Demonstrated by separating the main analyte peak from potential impurities and degradation products. A placebo (excipient mixture, if applicable) should be injected to show no interference.

  • Linearity: Assessed across a range of concentrations (e.g., 0.1 to 1.0 mg/mL). A linear relationship between concentration and peak area should be established with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known amounts of added analyte (spiking) at different concentration levels. Recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): The relative standard deviation (RSD) of results from multiple analyses of the same sample under the same and different conditions (different days, analysts, or equipment) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[8]

Visualization of Workflows and Logic

To better illustrate the processes involved, the following diagrams have been created using Graphviz.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) sst_check System Suitability Test (5x Standard Injections) prep_mobile->sst_check prep_std Prepare Standard Solution (0.5 mg/mL) prep_std->sst_check prep_sample Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sst_check->prep_mobile Fail sst_check->analysis Pass integration Integrate Chromatograms analysis->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow from preparation to final report.

G cluster_analyte Analyte Properties cluster_method Methodological Choices cluster_outcome Desired Outcomes prop_uv Pyridine Ring (UV Chromophore) choice_detector UV Detector at 262 nm prop_uv->choice_detector enables prop_polar Polar Nature (OH, N groups) choice_mode Reversed-Phase HPLC (C18 Column) prop_polar->choice_mode dictates prop_basic Basic Nitrogen Atoms choice_mp Buffered Mobile Phase (Low pH) prop_basic->choice_mp necessitates outcome_sensitivity High Sensitivity choice_detector->outcome_sensitivity achieves outcome_retention Adequate Retention choice_mode->outcome_retention provides outcome_peakshape Symmetrical Peaks choice_mp->outcome_peakshape ensures

Sources

NMR spectroscopy protocol for 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-(2-Pyridinyl)-4-piperidinol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the structural elucidation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a suite of detailed protocols for one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous molecular characterization. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction and Foundational Principles

This compound is a tertiary alcohol containing both a pyridine and a piperidine ring. This unique combination of aromatic and saturated heterocyclic systems makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications. Accurate and complete structural verification is the bedrock of any chemical research, particularly in pharmaceutical development where molecular identity is non-negotiable. NMR spectroscopy stands as the preeminent technique for this purpose, providing unparalleled detail about molecular structure in solution.[1]

This guide will detail the application of ¹H NMR, ¹³C NMR, and 2D correlation experiments—specifically COSY, HSQC, and HMBC—to confirm the constitution and assign the chemical shifts of all proton and carbon nuclei in the target molecule.

Analyte Properties and Rationale for Solvent Selection

The molecular structure of this compound features several key functionalities that dictate its behavior in solution and inform the NMR experimental design:

  • A Pyridine Ring: An electron-deficient aromatic system.

  • A Piperidine Ring: A saturated, non-aromatic heterocycle.

  • A Tertiary Hydroxyl Group (-OH): A protic group capable of hydrogen bonding.

  • A Secondary Amine (N-H) in the Piperidine Ring: Another protic, hydrogen-bonding group.

The presence of two nitrogen atoms and a hydroxyl group renders the molecule polar. Furthermore, the N-H and O-H protons are "exchangeable," meaning they can exchange with deuterium atoms from the solvent. This phenomenon can lead to signal broadening or complete disappearance in certain solvents.

Causality of Solvent Choice: The selection of an appropriate deuterated solvent is the most critical first step in sample preparation.[2] For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. The primary reason is that DMSO-d₆ is aprotic but an excellent hydrogen bond acceptor, which slows down the exchange rate of the N-H and O-H protons. This allows their signals to be observed as distinct, often sharp, singlets in the ¹H NMR spectrum, providing valuable structural information.[3] While solvents like Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be used, they present challenges:

  • CDCl₃: Being less polar, it may not be a good solvent for this molecule. More importantly, exchangeable protons often appear as very broad signals or are not observed at all.

  • CD₃OD: The deuterium on the hydroxyl group of the solvent will rapidly exchange with the analyte's N-H and O-H protons, causing their signals to disappear from the spectrum.

Table 1: Properties of Common Deuterated Solvents for NMR

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Boiling Point (°C)Key Characteristics
DMSO-d₆ ~2.5039.52189Recommended. Excellent for polar compounds; preserves N-H and O-H signals.[4][5]
Chloroform-d ~7.2677.1661Good for nonpolar to moderately polar organic compounds; often broadens or loses exchangeable proton signals.[4]
Methanol-d₄ ~3.31 (OH), ~4.87 (CHD₂)49.0065Highly polar; will exchange with N-H and O-H protons, causing their signals to disappear.[4]
Deuterium Oxide (D₂O) ~4.79-101For highly water-soluble compounds; will exchange with N-H and O-H protons.[4]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be executed sequentially, with each experiment providing data that validates and builds upon the previous one. This systematic approach ensures a comprehensive and trustworthy structural assignment.

Sample Preparation: The Foundation of Quality Data

The quality of the final NMR spectrum is directly dependent on the quality of the sample. Meticulous preparation is essential.[2][6]

Step-by-Step Protocol:

  • Weigh the Analyte: Accurately weigh 15-20 mg of this compound for comprehensive 1D and 2D analysis. For routine ¹H NMR, 5-10 mg is sufficient.[2]

  • Solvent Addition: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.[2][7] Using a vial first ensures complete dissolution, which can be difficult to achieve inside the narrow NMR tube.[7]

  • Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean NMR tube (e.g., Wilmad, Norell).[6] If any solid particulates are present, filter the solution through a small plug of glass wool placed inside the pipette.[7][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[6][7]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any dust or fingerprints.[2]

Spectrometer Setup and 1D NMR Acquisition

These experiments are foundational for determining the number and chemical environment of protons and carbons.[1]

Protocol for ¹H NMR Spectroscopy:

  • Objective: To obtain a high-resolution spectrum of all proton nuclei.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans (NS): 8-16 scans.

  • Rationale: This experiment provides the initial overview of the molecule, showing the number of distinct proton signals, their chemical shifts (environment), their integration (relative number of protons), and their splitting patterns (J-coupling to neighboring protons).

Protocol for ¹³C NMR Spectroscopy:

  • Objective: To obtain a proton-decoupled spectrum of all carbon nuclei.

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~220-240 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.

  • Rationale: This experiment reveals the number of unique carbon environments in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbinol).

2D NMR Acquisition for Unambiguous Assignments

2D NMR experiments are essential for mapping the connectivity of the molecule by revealing correlations between nuclei.[9][10]

Protocol for 2D COSY (COrrelation SpectroscopY):

  • Objective: To identify protons that are spin-coupled to each other (typically through 2 or 3 bonds).[9][11]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).

  • Rationale: COSY is invaluable for tracing out the proton-proton networks within the pyridine and piperidine rings. A cross-peak between two proton signals indicates that they are J-coupled.

Protocol for 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[11][12]

  • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Rationale: This is the primary experiment for linking the proton and carbon skeletons. Each cross-peak correlates a specific ¹H signal to its directly attached ¹³C signal.[13]

Protocol for 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: To identify longer-range correlations between protons and carbons (typically over 2 to 4 bonds).[10][11]

  • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Key Parameter: The long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz to capture both 2-bond and 3-bond correlations effectively.[9][12]

  • Rationale: HMBC is the ultimate tool for assembling the molecular fragments. It shows connections between protons and distant carbons, including quaternary carbons that are not visible in the HSQC spectrum. This is crucial for confirming the linkage between the pyridine ring and the piperidine ring at the C4 position.[12][13]

Data Presentation and Structural Elucidation Workflow

The power of this multi-spectrum approach lies in the systematic interpretation of the collected data.

Visualization of the Interpretation Logic

The following workflow provides a logical path from raw data to a fully assigned structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1 Acquire ¹H NMR H1_int Identify proton signals, shifts, multiplicities, and integrations H1->H1_int C13 Acquire ¹³C NMR C13_int Identify carbon signals and shifts C13->C13_int COSY_int Trace ¹H-¹H spin systems (Pyridine & Piperidine rings) H1_int->COSY_int Provides starting points HSQC_int Correlate each proton to its attached carbon H1_int->HSQC_int C13_int->HSQC_int COSY Acquire COSY COSY->COSY_int HSQC Acquire HSQC HSQC->HSQC_int HMBC Acquire HMBC HMBC_int Identify 2-4 bond ¹H-¹³C correlations to connect fragments & assign quaternary carbons HMBC->HMBC_int COSY_int->HSQC_int Assigns carbons within fragments HSQC_int->HMBC_int Confirms fragment assignments ASSIGN Final Structure Assignment HMBC_int->ASSIGN Confirms final connectivity

Caption: Logical workflow for NMR-based structural elucidation.

Predicted Spectral Data and Assignments

The following tables summarize the predicted NMR data for this compound based on established chemical shift principles for pyridine and piperidine derivatives.[1][14][15]

Structure with Atom Numbering: ```dot graph G { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes with positions N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,-0.7!"]; C3 [label="C3", pos="1.2,-2.1!"]; C4 [label="C4", pos="0,-2.8!"]; C5 [label="C5", pos="-1.2,-2.1!"]; C6 [label="C6", pos="-1.2,-0.7!"]; C4_pip [label="C4'", pos="0,-4.2!"]; C3_pip [label="C3'", pos="1.2,-4.9!"]; C2_pip [label="C2'", pos="1.2,-6.3!"]; N1_pip [label="N1'", pos="0,-7.0!"]; C6_pip [label="C6'", pos="-1.2,-6.3!"]; C5_pip [label="C5'", pos="-1.2,-4.9!"]; OH [label="OH", pos="-1.2,-3.8!"];

// Define edges N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1; C4 -- C4_pip; C4_pip -- C3_pip -- C2_pip -- N1_pip -- C6_pip -- C5_pip -- C4_pip; C4_pip -- OH [len=0.5];

// Add hydrogens for clarity H2 [label="H", pos="2.0,-0.4!"]; H3 [label="H", pos="2.0,-2.4!"]; H5 [label="H", pos="-2.0,-2.4!"]; H6 [label="H", pos="-2.0,-0.4!"]; H_N1_pip [label="H", pos="0,-7.8!"];

C2 -- H2 [style=invis]; C3 -- H3 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis]; N1_pip -- H_N1_pip [style=invis]; }

Caption: Key HMBC correlations confirming the pyridine-piperidine linkage.

Conclusion

This application note provides a validated, multi-faceted NMR protocol for the complete structural characterization of this compound. By systematically applying 1D and 2D NMR techniques and following a logical interpretation workflow, researchers can achieve unambiguous assignment of all proton and carbon signals. This level of rigorous characterization is fundamental to advancing research and development in fields that utilize complex heterocyclic scaffolds, ensuring the integrity and reproducibility of scientific findings.

References

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from Alwsci Blog. [Link]

  • Reddit r/OrganicChemistry. (2021). What are the best practices for sample preparation for NMR analysis?. Retrieved from Reddit. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website. [Link]

  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Retrieved from C-CART website. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU website. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from Columbia University website. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Common NMR Solvents - Reference Data. Retrieved from University of Wisconsin-Madison website. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from PubChem. [Link]

  • Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. [Link]

  • Moolman, D. C., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Retrieved from Preprints.org. [Link]

  • Dukic-Stefanovic, S., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

Sources

Application Notes & Protocols: Investigating the Antifungal Potential of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of novel chemical scaffolds for therapeutic development. Piperidine derivatives have emerged as a promising class of compounds with demonstrated antifungal activity, often targeting the essential fungal-specific ergosterol biosynthesis pathway.[1][2] This document provides a comprehensive guide for researchers initiating an investigation into the antifungal properties of 4-(2-Pyridinyl)-4-piperidinol, a compound of interest due to its structural features. We present a logical, field-proven workflow, beginning with foundational in vitro susceptibility testing to establish bioactivity, followed by detailed protocols to elucidate its mechanism of action, with a primary hypothesis centered on the disruption of sterol biosynthesis.[3][4] These application notes are designed to provide both the procedural steps and the scientific rationale behind them, ensuring a robust and self-validating research program.

Compound Profile & Rationale for Investigation

1.1. Chemical Structure:

  • IUPAC Name: 4-(Pyridin-2-yl)piperidin-4-ol

  • Molecular Formula: C₁₀H₁₄N₂O

  • Core Scaffolds: Piperidinol, Pyridine

1.2. Scientific Rationale:

The this compound scaffold is a compelling candidate for antifungal research for several key reasons:

  • Proven Bioactivity of the Piperidine Core: The piperidine heterocycle is a core structure in established agricultural and clinical antifungal agents, including fenpropidin and amorolfine.[1] These molecules function by inhibiting specific enzymes within the ergosterol biosynthesis pathway, a validated target for selective antifungal therapy.[1][4]

  • Potential for Ergosterol Pathway Inhibition: Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammals. Its biosynthesis involves a complex enzymatic pathway distinct from that in humans, offering a prime target for selective drug action.[3][5] Many azole and piperidine-based antifungals inhibit enzymes like 14-α sterol demethylase (Cyp51/Erg11) or sterol C14-reductase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1][3][6] The structural motifs within this compound suggest a potential interaction with these enzymes.

  • Novelty and Derivatization Potential: As a relatively unexplored compound in mycology, it represents a novel chemical space. The piperidine nitrogen and the hydroxyl group offer sites for chemical modification to optimize activity, selectivity, and pharmacokinetic properties, as demonstrated in studies on related piperidinol analogs.[7][8]

Protocol: In Vitro Antifungal Susceptibility Testing

This section outlines the foundational experiment to determine if this compound possesses intrinsic antifungal activity. The broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate (100 µL/well) Compound_Prep->Serial_Dilution Step 1 Inoculate_Plate Add Working Inoculum to Plate (100 µL/well) Serial_Dilution->Inoculate_Plate Step 3 Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland Standard) Working_Inoculum Create Working Inoculum in RPMI-1640 Medium Inoculum_Prep->Working_Inoculum Step 2 Working_Inoculum->Inoculate_Plate Step 4 Incubate Incubate Plate (35°C, 24-48h) Inoculate_Plate->Incubate Step 5 Read_Plate Visually Read Plate or Use Plate Reader Incubate->Read_Plate Step 6 Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC Step 7

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2.1. Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)

Objective: To quantitatively measure the in vitro activity of this compound against clinically relevant yeast and mold species.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

  • Incubator (35°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds. The stock concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

    • In a 96-well plate, perform a 2-fold serial dilution of the compound in RPMI-1640 medium. The final volume in each well should be 100 µL, covering a range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • For Yeasts (C. albicans): Suspend several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[11] Dilute this suspension in RPMI-1640 to achieve a final working inoculum of 0.5-2.5 x 10³ CFU/mL.

    • For Molds (A. fumigatus): Harvest conidia from an agar plate using sterile saline with Tween 80. Adjust the conidial suspension using a hemocytometer to 0.4-5 x 10⁴ CFU/mL. This serves as the working inoculum.[11]

    • Rationale: Standardizing the inoculum is critical for reproducibility. An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs.

  • Assay Execution:

    • Add 100 µL of the working fungal inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume to 200 µL and halves the drug concentration to the desired final test range.

    • Controls (Essential for Validation):

      • Growth Control: 100 µL RPMI + 100 µL inoculum (no drug).

      • Sterility Control: 200 µL RPMI only (no drug, no inoculum).

      • Solvent Control: 100 µL RPMI with the highest concentration of DMSO used + 100 µL inoculum.

      • Positive Control: A known antifungal (e.g., Fluconazole for Candida, Voriconazole for Aspergillus).

  • Incubation:

    • Incubate the plates at 35°C. Read yeast plates at 24-48 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.[9][11]

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth. For azoles and related compounds against yeasts, the endpoint is often a significant reduction (≥50%) in growth compared to the growth control.[9]

2.2. Data Presentation: Sample MIC Table

Fungal SpeciesThis compound MIC (µg/mL)Reference Drug MIC (µg/mL)
Candida albicans (ATCC 90028)[Record Value]Fluconazole: [Record Value]
Aspergillus fumigatus (ATCC 204305)[Record Value]Voriconazole: [Record Value]
Fluconazole-Resistant C. albicans[Record Value]Fluconazole: [Record Value]

Protocol: Elucidating the Mechanism of Action (MoA)

If this compound demonstrates significant antifungal activity (i.e., a low MIC), the next critical step is to determine its MoA. Based on its chemical class, a primary hypothesis is the inhibition of the ergosterol biosynthesis pathway.[1][12]

Hypothesized Target: Ergosterol Biosynthesis

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol SqualeneEpoxidase Squalene Epoxidase (Target of Allylamines) SqualeneEpoxidase->Squalene Demethylase 14-α Demethylase (Erg11) (Target of Azoles) (Hypothesized Target) Demethylase->Lanosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting potential enzyme targets.

3.1. Protocol: Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine if treatment with this compound alters the fungal sterol profile, specifically causing a depletion of ergosterol and an accumulation of precursor sterols like lanosterol.

Materials:

  • Log-phase fungal culture (C. albicans is a good model)

  • This compound (at sub-inhibitory, e.g., 0.5x MIC, and inhibitory, 1x MIC, concentrations)

  • Saponification solution: 25% alcoholic potassium hydroxide (w/v)

  • Heptane (GC grade)

  • Silylation agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

  • Fungal Culture and Treatment:

    • Grow a large-volume culture of the fungus to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).

    • Divide the culture into three flasks:

      • No-drug control (add DMSO solvent only).

      • Treated with 0.5x MIC of this compound.

      • Treated with 1x MIC of this compound.

    • Incubate for several hours (e.g., 8-16 hours) to allow for effects on sterol synthesis.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation and wash with sterile water. Record the wet weight of the cell pellet.

    • Add the saponification solution to the cell pellet and incubate at 80°C for 1-2 hours.

    • Rationale: Saponification breaks down cell membranes and hydrolyzes sterol esters to release free sterols.

    • After cooling, add an equal volume of sterile water. Extract the non-saponifiable lipids (containing the sterols) by vortexing vigorously with heptane. Repeat the extraction 2-3 times, pooling the heptane layers.

    • Evaporate the heptane to dryness under a stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • Re-dissolve the dried lipid extract in a small volume of a suitable solvent (e.g., toluene).

    • Add the silylation agent and heat at 60-70°C for 30 minutes.

    • Rationale: Derivatization with a silylating agent makes the sterols more volatile and thermally stable, which is necessary for GC analysis.

    • Inject the derivatized sample into the GC-MS. Use a temperature program that effectively separates the different sterol species.

    • Analyze the resulting chromatogram and mass spectra. Identify ergosterol, lanosterol, and other sterols by comparing their retention times and fragmentation patterns to known standards.

3.2. Expected Results and Interpretation

  • No-Drug Control: The major peak in the chromatogram should correspond to ergosterol.

  • Treated Sample: If this compound inhibits an enzyme like 14-α demethylase, you would expect to see:

    • A significant decrease in the relative abundance of the ergosterol peak.

    • A significant increase in the peak corresponding to its immediate precursor, lanosterol , and other 14-methylated sterols.[4][6]

Advanced Studies and Future Directions

A successful outcome from the initial screening and MoA studies opens several avenues for further research:

  • Cytotoxicity Assays: It is crucial to assess the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index (SI). A high SI (ratio of host cell toxicity to fungal MIC) is a hallmark of a promising drug candidate.

  • Synergy Studies: The compound can be tested in combination with known antifungals (e.g., fluconazole, amphotericin B) to check for synergistic or antagonistic interactions. Synergy could allow for lower effective doses and potentially overcome resistance.

  • Biofilm Disruption Assays: Many fungal infections involve biofilms, which are notoriously resistant to therapy.[13] Standard assays using crystal violet or XTT reduction can be adapted to test the compound's ability to inhibit biofilm formation or disrupt pre-formed biofilms.[13]

  • In Vivo Efficacy Models: Promising candidates should be advanced to animal models of fungal infection (e.g., a murine model of disseminated candidiasis) to evaluate their efficacy and safety in a whole-organism context.

References

  • Blosser, S.J., and Cramer, R.A. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers in Microbiology. [Link]

  • Alcazar-Fuoli, L., and Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology. [Link]

  • Pfaller, M.A., and Sheehan, D.J. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Zhou, Y., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Pierce, C.G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

  • Blosser, S.J., and Cramer, R.A. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. ResearchGate. [Link]

  • Blosser, S.J., and Cramer, R.A. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Frontiers in Microbiology. [Link]

  • Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Krauß, J., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Berkow, E.L., and Lockhart, S.R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • Anaissie, E.J., and Rex, J.H. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy. [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

  • Singh, A., et al. (2022). Elucidating the antifungal activity and mechanism of action of bioactive phytochemicals against fungal dermatitis isolates. Archives of Dermatological Research. [Link]

  • Prajapati, P.M., et al. (2010). Synthesis and antifungal screening of piperidone derivative with pyrazolone substituents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Goel, K.K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Li, Y., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules. [Link]

  • Dalil, M., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Inventi Rapid: Med Chem. [Link]

  • Ghannoum, M.A., and Rice, L.B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Chen, X., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sanglard, D., and Odds, F.C. (2002). The Mechanistic Targets of Antifungal Agents: An Overview. Current Pharmaceutical Design. [Link]

  • Hernández-Vargas, M.F., et al. (2023). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Applied Microbiology. [Link]

  • Maddry, J.A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, A., et al. (2022). Elucidating the antifungal activity and mechanism of action of bioactive phytochemicals against fungal dermatitis isolates. ResearchGate. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. International Journal of Molecular Sciences. [Link]

  • McCarty, T.P., and Pappas, P.G. (2022). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi. [Link]

  • Borelli, C., et al. (2008). Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi. Chemotherapy. [Link]

  • Zhang, X., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

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Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for CNS Studies: The 4-(2-Pyridinyl)-4-piperidinol Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity and selective interactions with complex biological targets within the Central Nervous System (CNS). Derivatives of piperidine are integral to more than twenty classes of pharmaceuticals, highlighting their versatility and clinical significance.[1]

This guide focuses on the this compound motif, a specific and highly adaptable scaffold. This structure combines the conformational rigidity of the piperidine ring with the aromatic, hydrogen-bonding, and potential metal-chelating properties of the pyridine moiety. The tertiary alcohol at the C4 position provides a key stereocenter and a potential hydrogen bond donor, further enhancing its utility for creating diverse chemical libraries aimed at novel CNS targets. While this compound itself is primarily a building block, its derivatives have significant potential for modulating key CNS receptors implicated in pain, psychosis, depression, and neurodegenerative disorders.

This document serves as a practical guide for researchers and drug development professionals, outlining protocols for leveraging this scaffold in CNS research, from initial target screening to preliminary in vivo validation.

Pharmacological Rationale and Potential CNS Targets

The this compound scaffold is an attractive starting point for CNS drug discovery due to its structural similarities to known pharmacophores that interact with a range of critical receptors. The piperidine core is famously found in potent analgesics like fentanyl and meperidine, which target opioid receptors.[2] Furthermore, modifications of the piperidine ring are central to antipsychotic drugs and ligands for serotonergic (5-HT) and muscarinic acetylcholine (mAChR) receptors.[3][4]

The inclusion of the 2-pyridinyl group suggests potential interactions with receptors where an aromatic system is key for binding, such as:

  • Opioid Receptors (μ, δ, κ): The piperidine core is a classic element for opioid ligands. The pyridinyl group can be functionalized to explore interactions within the binding pocket, potentially leading to novel analgesics with improved side-effect profiles.[5][6]

  • Muscarinic Acetylcholine Receptors (M1-M5): These GPCRs are critical for cognition and are targets for Alzheimer's disease and schizophrenia. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking interactions typically seen with endogenous acetylcholine.[4]

  • Serotonin (5-HT) Receptors: Specifically, the 5-HT2A receptor, a target for atypical antipsychotics, often binds ligands containing aromatic and basic nitrogen moieties.[3]

  • GABA-A Receptors: While less common, piperidine derivatives have been developed as potent ligands for the GABA-A receptor, a key inhibitory ion channel in the CNS.[7]

The primary hypothesis for a library derived from this scaffold is its ability to modulate G-protein coupled receptors (GPCRs), which are central to neurotransmission.

Illustrative Signaling Pathway: GPCR Modulation

A common downstream effect of GPCR activation or inhibition is the modulation of cyclic adenosine monophosphate (cAMP) levels. For instance, the μ-opioid receptor is a Gi-coupled receptor; its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Scaffold-Derived Ligand (Agonist) Receptor Gi-Coupled Receptor (e.g., μ-Opioid) Ligand->Receptor Binds G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., ↓ Neuronal Firing) PKA->Cellular_Response Phosphorylates Targets Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Lib_Synth Library Synthesis (Scaffold-based) HTS Primary Screen (Radioligand Binding) Lib_Synth->HTS Dose_Resp Dose-Response (Ki Determination) HTS->Dose_Resp Initial Hits Func_Assay Functional Assay (cAMP / Ca²⁺ Flux) Dose_Resp->Func_Assay Potent Binders Selectivity Selectivity Panel (Off-target screening) Func_Assay->Selectivity Confirmed Actives In_Vivo In Vivo Model (e.g., Hot Plate Test) Selectivity->In_Vivo Selective Hits

Caption: A typical workflow from chemical library synthesis to in vivo validation for a CNS drug discovery project.

Application III: Preliminary In Vivo Efficacy Assessment

After a compound has been confirmed as a potent and selective in vitro modulator of a target associated with a specific CNS function (e.g., analgesia), a preliminary in vivo test is warranted.

Protocol 3: Mouse Hot Plate Test for Analgesia

Objective: To assess the analgesic properties of a test compound in a rodent model of thermal pain. This is a classic test for centrally-acting analgesics like opioids. [6] Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., licking a paw, jumping) is measured. An effective analgesic will increase this latency period.

Materials:

  • Male ICR mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound formulated in an appropriate vehicle (e.g., saline with 5% DMSO, 5% Tween-80).

  • Reference drug (e.g., Morphine).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Handle the animals gently to minimize stress.

  • Baseline Latency: Place each mouse individually on the hot plate and immediately start the stopwatch. Record the time (in seconds) it takes for the mouse to lick its hind paw or jump. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be strictly enforced.

  • Dosing: Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneal, oral).

  • Post-Dosing Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A significant increase in %MPE indicates an analgesic effect.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval). The number of animals should be minimized, and pain and distress should be limited. The cut-off time is a critical ethical and safety measure.

References

  • Dolgikh, M. P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Kaur, J., et al. (2021). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. Journal of the American Chemical Society. Available at: [Link]

  • Rauf, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Dimmock, J. R., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available at: [Link]

  • Rauf, A., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Gocmen, C., et al. (2023). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ielo, L., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Møller, H. A., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Shipe, W. D., et al. (2014). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scurria, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available at: [Link]

  • Scott, M. K., et al. (1985). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wettstein, J. G., & Spealman, R. D. (1987). Behavioral effects of the pyrazoloquinoline CGS 9896: agonist and antagonist actions in squirrel monkeys. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Guntuku, L., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry. Available at: [Link]

  • Al-blewi, F. F., et al. (2020). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules. Available at: [Link]

  • Savelli, F., et al. (1987). [Pyrido[2,3-b]d[1][8]iazepinones with CNS activity]. Il Farmaco; edizione scientifica. Available at: [Link]

  • Bioinformation and D-Analytics. 3-pyridin-4-yl-2,4-dihydro-indeno[1,2-.c.]pyrazole Summary. Bio-Active Compounds Database. Available at: [Link]

  • Tatarskiy, V. V., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][5][8]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Di Braccio, M., et al. (2013). Effect of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) on human platelets in vitro. European Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4-(2-Pyridinyl)-4-piperidinol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(2-Pyridinyl)-4-piperidinol Scaffolds in Modern Drug Discovery

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic framework is of significant interest to researchers and drug development professionals due to its presence in molecules targeting a wide array of therapeutic areas, including neurological disorders.[2] The unique three-dimensional arrangement of the piperidinol ring coupled with the electronic properties of the pyridine moiety allows for specific and high-affinity interactions with various biological targets.[3][4] Consequently, the development of robust and versatile synthetic protocols for accessing analogs of this compound is a critical endeavor in the pursuit of novel therapeutics.

This application note provides a detailed, field-proven protocol for the synthesis of this compound analogs, focusing on the widely applicable Grignard reaction. The causality behind experimental choices, potential pitfalls, and methods for ensuring the synthesis of high-purity final compounds are thoroughly discussed to empower researchers in their drug discovery efforts.

Core Synthetic Strategy: Nucleophilic Addition of a Pyridyl Organometallic Reagent to a Protected 4-Piperidone

The most direct and reliable method for constructing the this compound core is the nucleophilic addition of a 2-pyridyl organometallic reagent to a suitably N-protected 4-piperidone derivative.[5] This approach offers a convergent synthesis, allowing for the late-stage introduction of the pyridyl group, which is advantageous for creating a library of analogs. Two primary organometallic routes are commonly employed: the Grignard reaction and the use of organolithium reagents.

  • Grignard Reaction: This method involves the preparation of a 2-pyridylmagnesium halide (a Grignard reagent) from a corresponding 2-halopyridine and magnesium metal.[6][7] The Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-piperidone. This reaction is often favored for its operational simplicity and the commercial availability of a wide range of substituted 2-halopyridines.

  • Organolithium Reaction: An alternative approach involves the use of a 2-lithiopyridine species. This can be generated either through direct lithiation of pyridine or a substituted pyridine using a strong base like n-butyllithium (n-BuLi), often in the presence of a directing group, or via lithium-halogen exchange from a 2-halopyridine.[8][9] While highly reactive, organolithium reagents can sometimes lead to side reactions if not handled with care under strictly anhydrous and inert conditions.

For this protocol, we will focus on the Grignard reaction due to its robustness and broader applicability in standard laboratory settings.

Experimental Workflow and Causality

The overall synthetic workflow is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The key steps include the protection of the piperidone nitrogen, the formation of the Grignard reagent, the nucleophilic addition reaction, and subsequent deprotection and purification.

G cluster_0 Preparation of Starting Materials cluster_1 Grignard Reaction cluster_2 Work-up and Purification cluster_3 Final Product Generation A N-Protection of 4-Piperidone C Formation of 2-Pyridyl Grignard Reagent A->C B Preparation of Anhydrous Solvents B->C D Nucleophilic Addition to N-Protected 4-Piperidone C->D E Reaction Quenching D->E F Extraction and Washing E->F G Column Chromatography F->G H N-Deprotection (Optional) G->H I Characterization of Final Product H->I

Caption: Overall experimental workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of N-Boc-4-(2-Pyridinyl)-4-piperidinol

This protocol details the synthesis of a representative analog, N-Boc-4-(2-pyridinyl)-4-piperidinol. The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-4-piperidone≥98%CommercialStore in a desiccator.
2-Bromopyridine≥99%CommercialDistill from CaH₂ before use.
Magnesium turnings≥99.5%CommercialActivate before use.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercialUse freshly distilled from Na/benzophenone.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeIn-house prep.Used for quenching the reaction.
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (saturated NaCl solution)Reagent GradeIn-house prep.For washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercialFor drying the organic layer.
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Methodology

Part 1: Preparation of the 2-Pyridylmagnesium Bromide Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a small crystal of iodine. The purple color of the iodine will fade upon heating, indicating the activation of the magnesium surface.[5] Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Initiation of Grignard Formation: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF. Add a small portion of the 2-bromopyridine solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the formation of bubbles and a gray, cloudy appearance.

  • Completion of Grignard Formation: Once the reaction has initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Nucleophilic Addition to N-Boc-4-piperidone

  • Preparation of the Electrophile: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Reaction at Low Temperature: Cool the solution of N-Boc-4-piperidone to -78 °C using a dry ice/acetone bath. This low temperature is crucial to minimize side reactions such as enolization of the piperidone.[5]

  • Addition of the Grignard Reagent: Slowly add the freshly prepared 2-pyridylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Warming to Room Temperature: Allow the reaction to slowly warm to room temperature and stir overnight.

Part 3: Work-up and Purification

  • Quenching the Reaction: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This mild quenching agent helps to prevent the dehydration of the tertiary alcohol product.[5]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-(2-pyridinyl)-4-piperidinol.

Part 4: (Optional) N-Deprotection

  • Acidic Cleavage: To obtain the free base, the Boc protecting group can be removed by treating the purified N-Boc-4-(2-pyridinyl)-4-piperidinol with a strong acid, such as hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane.[10]

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted into an organic solvent to yield the free base, this compound.

Reaction Mechanism

The core of this synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the N-Boc-4-piperidone.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium Bromide 2-Pyridylmagnesium Bromide 2-Bromopyridine->2-Pyridylmagnesium Bromide Mg, THF 2-Pyridylmagnesium BromideN-Boc-4-piperidone 2-Pyridylmagnesium BromideN-Boc-4-piperidone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 2-Pyridylmagnesium BromideN-Boc-4-piperidone->Magnesium Alkoxide Intermediate N-Boc-4-(2-pyridinyl)-4-piperidinol N-Boc-4-(2-pyridinyl)-4-piperidinol Magnesium Alkoxide Intermediate->N-Boc-4-(2-pyridinyl)-4-piperidinol H₃O⁺ (work-up)

Caption: Simplified reaction mechanism for the synthesis of N-Boc-4-(2-pyridinyl)-4-piperidinol.

Troubleshooting and Scientific Insights

IssuePotential CauseSuggested Solution
Failure to initiate Grignard reaction Inactive magnesium surface due to oxide layer; presence of moisture.[5]Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and solvents are anhydrous.
Low yield of the desired product Incomplete Grignard reagent formation; side reactions such as enolization of the piperidone or reduction of the carbonyl group.[5]Titrate the Grignard reagent before use to determine its exact concentration. Perform the addition of the Grignard reagent at low temperatures (-78 °C) to minimize side reactions.
Formation of byproducts Dehydration of the tertiary alcohol product during acidic work-up; unreacted starting materials.[5]Use a mild quenching agent like saturated aqueous ammonium chloride. Carefully monitor the reaction progress by TLC to ensure complete consumption of starting materials. Optimize purification conditions to separate byproducts.

Characterization of the Final Product

The structure and purity of the synthesized this compound analogs should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the pyridyl group.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.[12]

Conclusion

The protocol described herein provides a reliable and adaptable method for the synthesis of this compound analogs, a class of compounds with significant potential in drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently generate libraries of these valuable scaffolds for biological evaluation. The insights into potential challenges and troubleshooting strategies further equip scientists to optimize this synthesis for their specific research needs.

References

  • A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Benchchem. (n.d.).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis and antinociceptive activity of 4-pyridyl and -dihydropyridyl analogues of meperidine and ketobemidone - PubMed. (n.d.).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - PubMed. (n.d.).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Scilit. (n.d.).
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents. (n.d.).
  • Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC - NIH. (n.d.).
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  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (n.d.).
  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.).
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015).
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  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024).
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  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020).
  • nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives | Request PDF - ResearchGate. (n.d.).
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  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024).
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. (n.d.).
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  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed. (n.d.).
  • WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents. (n.d.).
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • 4-Piperidinol, 2,2,6,6-tetramethyl- - the NIST WebBook. (n.d.).
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - ResearchGate. (n.d.).

Sources

Application Notes & Protocols: A Tiered Strategy for Efficacy Testing of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the characterization and efficacy testing of 4-(2-Pyridinyl)-4-piperidinol, a novel chemical entity with a scaffold suggestive of activity within the central nervous system (CNS). Due to the limited existing data on this compound's specific biological targets, this guide proposes a tiered, hypothesis-driven approach. The strategy begins with broad, in vitro screening to identify a primary molecular target, followed by focused cellular assays to determine potency and mechanism, and culminates in a relevant in vivo model to establish preclinical efficacy. This protocol emphasizes scientific causality, data integrity, and adherence to preclinical development standards.

Introduction & Scientific Rationale

The this compound moiety is present in a variety of biologically active compounds, often targeting receptors and channels in the central nervous system.[1][2][3][4] The piperidine ring is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to interact with diverse biological targets.[1][5] Given this structural precedent, it is hypothesized that this compound may act as a modulator of a G-protein coupled receptor (GPCR), a large family of transmembrane proteins that are the target of approximately 30% of all FDA-approved drugs.[6][7]

This guide, therefore, outlines a logical, multi-tiered workflow designed to:

  • Identify the primary molecular target(s) of this compound.

  • Characterize the compound's potency and functional activity at the identified target.

  • Evaluate the compound's therapeutic efficacy in a validated, disease-relevant animal model.

The experimental design prioritizes a data-driven progression, where the outcomes of each tier inform the design of subsequent experiments. This approach is aligned with modern drug discovery paradigms and regulatory expectations for preclinical data packages.[8][9][10][11]

Tier 1: Target Identification & Initial Profiling

The first objective is to broadly screen the compound against a panel of likely biological targets to identify a primary mechanism of action. Given the scaffold's prevalence in CNS-active agents, a GPCR panel focused on neurological targets is the logical starting point.

Rationale for Experimental Choice

A high-throughput screening (HTS) approach using a commercially available GPCR binding assay panel (e.g., Eurofins Discovery, ThermoFisher) provides a rapid and cost-effective method to survey a wide range of potential targets simultaneously.[7] This initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Experimental Workflow: Tier 1

Caption: Tier 1 workflow for initial target identification.

Protocol: GPCR Radioligand Binding Assay Panel
  • Compound Preparation : Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution : Submit the compound to a commercial provider (e.g., Eurofins SafetyScreen44™ GPCR Panel) for screening at a final concentration of 10 µM. The panel should include a range of opioid, dopamine, serotonin, adrenergic, and other CNS-relevant receptors.

  • Data Collection : The provider will perform competitive binding assays using a specific radioligand for each receptor target. Data are collected as the percentage of radioligand binding inhibited by the test compound.

  • Hit Criteria : A "hit" is defined as any receptor where the compound causes ≥50% inhibition of radioligand binding.

Tier 2: In Vitro Functional Characterization

Once a primary target is identified, the next tier focuses on confirming this interaction and characterizing the compound's functional effect (e.g., agonist, antagonist, allosteric modulator) and potency. For this guide, we will proceed with the hypothetical result that this compound is a hit on the mu-opioid receptor (MOR) , a Gαi-coupled GPCR.

Rationale for Experimental Choice

Functional assays are critical to understanding how the compound affects cell signaling downstream of the receptor. For Gαi-coupled receptors like MOR, activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[12] Therefore, a cAMP assay is a direct and reliable method to measure functional activity.[13] Calcium flux assays are also widely used for GPCRs, particularly those coupled to Gαq, but can be adapted for Gαi-coupled receptors using engineered cell lines.[14][15][16]

Experimental Workflow: Tier 2

Sources

developing bioassays for 4-(2-Pyridinyl)-4-piperidinol activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Strategic Approach to Developing Bioassays for Novel Piperidine-Containing Compounds like 4-(2-Pyridinyl)-4-piperidinol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-piperidinol moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active agents.[1] Compounds incorporating this, along with a pyridine ring, such as this compound, represent a class of small molecules with high potential for therapeutic development due to their structural similarity to known kinase inhibitors and receptor modulators.[2][3] However, for a novel compound with an unknown mechanism of action, a structured and hypothesis-driven approach to bioassay development is crucial for efficiently identifying its biological targets and characterizing its activity. This guide provides a comprehensive, tiered strategy for researchers, moving from broad phenotypic screening to specific target-based assays, complete with detailed protocols and data interpretation guidelines. We emphasize the causality behind experimental choices to ensure the development of robust, self-validating systems for compound characterization.

A Tiered Strategy for Bioassay Development

For a novel compound like this compound, where the primary biological target is not yet elucidated, a hierarchical screening approach is the most effective strategy. This method maximizes information gain while conserving resources, starting with broad, high-throughput assays and progressively narrowing the focus to more specific, mechanistic studies.

Assay Development Workflow

The overall workflow is designed to first identify if the compound has a biological effect, then to hypothesize and test for its target class, and finally to validate its specific mechanism of action.

Assay_Development_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action & Validation pheno_screen Broad Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Across a diverse cell line panel data_analysis1 Calculate IC50 Values Identify sensitive vs. resistant cell lines pheno_screen->data_analysis1 pheno_screen->data_analysis1 decision1 Compound Active? data_analysis1->decision1 data_analysis1->decision1 gpcr_assay GPCR Activity Profiling (cAMP or Calcium Flux Assays) target_engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) gpcr_assay->target_engagement kinase_assay Kinase Panel Screening (Biochemical or Cell-Based) kinase_assay->target_engagement reporter_assay Reporter Gene Assays (e.g., NF-κB, PKA/CREB pathway) reporter_assay->target_engagement downstream_analysis Downstream Signaling Analysis (Western Blot, ELISA) target_engagement->downstream_analysis counter_screen Counter-Screening (Rule out off-target effects) downstream_analysis->counter_screen decision2 Hypothesis Formed? decision1->decision2 Yes decision2->gpcr_assay GPCR Hypothesis decision2->kinase_assay Kinase Hypothesis decision2->reporter_assay Pathway Hypothesis GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway ligand_s Agonist (e.g., Isoproterenol) gpcr_s Gs-GPCR ligand_s->gpcr_s g_s Gs Protein gpcr_s->g_s ac_s Adenylate Cyclase (AC) g_s->ac_s camp_s cAMP ↑ ac_s->camp_s pka_s PKA Activation camp_s->pka_s ligand_i Agonist gpcr_i Gi-GPCR ligand_i->gpcr_i g_i Gi Protein gpcr_i->g_i ac_i Adenylate Cyclase (AC) g_i->ac_i camp_i cAMP ↓ ac_i->camp_i pka_i PKA Inhibition camp_i->pka_i compound This compound (Test Compound) compound->gpcr_s Acts as Antagonist? compound->gpcr_i Acts as Agonist?

Caption: Modulation of cAMP by Gs and Gi-coupled GPCRs.

Materials:

  • HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid and a target GPCR of interest.

  • GloSensor™ cAMP Reagent

  • CO2-independent medium (e.g., HBSS with 10 mM HEPES)

  • Forskolin (a direct activator of adenylyl cyclase, used to stimulate cAMP production)

  • Positive controls (known agonist and antagonist for the target GPCR)

  • 384-well solid white, flat-bottom assay plates

Methodology:

  • Cell Preparation:

    • Plate GloSensor™-expressing cells (e.g., 8,000 cells/well in 20 µL) in a 384-well plate.

    • Incubate for 18-24 hours.

    • Equilibrate the GloSensor™ cAMP Reagent to room temperature. Prepare the reagent according to the manufacturer's protocol (typically a 1:50 dilution in CO2-independent medium).

    • Add 10 µL of the reagent mixture to each well.

    • Incubate at room temperature, protected from light, for 2 hours to allow for substrate equilibration.

  • Antagonist Mode Protocol (To detect if the compound blocks receptor activation):

    • Prepare a dilution series of this compound.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Prepare a solution of the known receptor agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).

    • Add 5 µL of the agonist solution to all wells (except negative controls).

    • Read luminescence immediately and kinetically for 15-30 minutes.

  • Agonist Mode Protocol (To detect if the compound activates the receptor):

    • Prepare a dilution series of this compound.

    • Add 10 µL of the compound dilutions to the appropriate wells.

    • Read luminescence immediately and kinetically for 15-30 minutes.

  • Data Analysis:

    • For antagonist mode, calculate the % inhibition of the agonist response. Plot this against the log concentration of the test compound to determine the IC50.

    • For agonist mode, calculate the fold-change in luminescence over the vehicle control. Plot this against the log concentration to determine the EC50.

Validation and Trustworthiness

Every protocol must be a self-validating system. This is achieved through rigorous use of controls and statistical validation of assay performance.

  • Controls: Positive and negative controls must be included on every plate. For the viability assay, a known cytotoxic agent like staurosporine serves as the positive control. For the cAMP assay, known agonists and antagonists for the specific GPCR target are essential.

  • Assay Quality Metrics (Z'-factor): For high-throughput screens, the Z'-factor is a critical measure of assay quality, reflecting the separation between the positive and negative control signals.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

  • Counter-Screening: If a compound shows activity, it is crucial to perform counter-screens to rule out assay artifacts. For example, in luciferase-based reporter assays, compounds can directly inhibit the luciferase enzyme. A counter-screen using purified luciferase enzyme can identify such false positives.

Conclusion

The development of bioassays for a novel compound like this compound requires a logical, tiered approach rather than a single, pre-defined protocol. By beginning with broad phenotypic screens to confirm biological activity and then progressing to hypothesis-driven, target-based assays, researchers can efficiently elucidate the compound's mechanism of action. The detailed protocols for cell viability and GPCR-mediated cAMP modulation provided herein serve as robust starting points for this discovery process. Adherence to principles of scientific integrity through rigorous controls and validation ensures that the data generated is reliable, guiding confident decision-making in drug development programs.

References

  • Title: A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators Source: Methods in Molecular Biology, 2023 URL
  • Title: A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators Source: Springer Protocols URL
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  • Source: EurekAlert!
  • Title: Cell-Based Assay Development | Custom Assays for Drug Discovery Source: Concept Life Sciences URL
  • Title: Elisa Assays in Pharmaceutical and Biotechnological Research Source: MyBioSource Learning Center URL
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  • Title: A review for cell-based screening methods in drug discovery Source: PMC - NIH URL
  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL
  • Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates Source: Journal of Microbiology and Biotechnology URL
  • Title: Cell-Based Reporter Assays Source: Thermo Fisher Scientific - US URL
  • Title: Advantages of ELISA for Accurate and Accelerated Drug Discovery Source: Molecular Devices URL
  • Title: ELISA Assay Development & Method Development: Step-by-Step Guide Source: NorthEast BioLab URL
  • Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PMC - PubMed Central URL
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  • Title: BioAssays - PubChem Source: NIH URL
  • Title: A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro Source: MDPI URL
  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: NIH URL
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)
  • Title: Drug Name 4-Piperidino-Piperidine Synonyms Source: Therapeutic Target Database URL
  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: ResearchGate URL
  • Title: Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: PubMed Central URL
  • Title: Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative Source: International Journal of Pharmaceutical and Bio-Medical Science URL

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridinyl)-4-piperidinol is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring substituted with a hydroxyl group and a pyridine ring, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[3][4] This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable Grignard reaction-based protocol. The causality behind experimental choices, safety considerations, and detailed analytical methods are discussed to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Grignard-Based Approach

The most common and scalable method for the synthesis of this compound involves the Grignard reaction between a pyridyl Grignard reagent and a protected 4-piperidone derivative.[5] This approach is favored for its efficiency in forming the key carbon-carbon bond. The overall synthetic scheme can be divided into three main stages:

  • Protection of 4-Piperidone: The secondary amine of 4-piperidone is protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[6][7]

  • Grignard Reaction: 2-Bromopyridine is reacted with magnesium to form 2-pyridylmagnesium bromide. This Grignard reagent then undergoes nucleophilic addition to N-Boc-4-piperidone.[5][8]

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen to yield the final product, this compound.[7][9]

This strategy offers high yields and is amenable to large-scale production.

Visualizing the Synthesis

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Workup) cluster_3 Step 4: Deprotection 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium_bromide 2-Pyridylmagnesium_bromide 2-Bromopyridine->2-Pyridylmagnesium_bromide  + Mg (Anhydrous Ether) Mg Mg Intermediate_Alkoxide Intermediate_Alkoxide 2-Pyridylmagnesium_bromide->Intermediate_Alkoxide  + N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone Final_Product_Protected N-Boc-4-(2-Pyridinyl)-4-piperidinol Intermediate_Alkoxide->Final_Product_Protected  + H₃O⁺ Final_Product This compound Final_Product_Protected->Final_Product  + Acid (e.g., HCl) Experimental_Workflow A Preparation of Anhydrous Glassware and Reagents B Formation of 2-Pyridylmagnesium Bromide A->B C Reaction with N-Boc-4-piperidone B->C D Aqueous Workup and Extraction C->D E Purification of N-Boc Intermediate D->E F Deprotection of Boc Group E->F G Final Product Isolation and Purification F->G H Characterization and Quality Control G->H

Caption: A streamlined workflow for the large-scale synthesis of this compound.

Detailed Protocols

PART 1: Synthesis of N-Boc-4-(2-Pyridinyl)-4-piperidinol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.3126.7 g1.10
Iodine253.811 crystal-
2-Bromopyridine158.00158.0 g1.00
N-Boc-4-piperidone199.25199.3 g1.00
Anhydrous Tetrahydrofuran (THF)-1.5 L-
Saturated aq. NH₄Cl-500 mL-
Brine-500 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be rigorously dried to be free of water. [10]Flame-dry the reaction flask under a stream of inert gas (nitrogen or argon).

    • To the cooled flask, add magnesium turnings and a crystal of iodine.

    • In a separate, dry dropping funnel, prepare a solution of 2-bromopyridine in 500 mL of anhydrous THF.

    • Add a small portion of the 2-bromopyridine solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction. [5] * Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. The Grignard reaction is exothermic, so an ice-water bath should be on standby to control the temperature. [11][12] * After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-4-piperidone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve N-Boc-4-piperidone in 500 mL of anhydrous THF and add it to the dropping funnel.

    • Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(2-Pyridinyl)-4-piperidinol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). [13]

PART 2: Deprotection to Yield this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-(2-Pyridinyl)-4-piperidinol278.35278.4 g1.00
4 M HCl in 1,4-Dioxane-1 L4.00
Diethyl ether-As needed-
Saturated aq. NaHCO₃-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve the purified N-Boc-4-(2-Pyridinyl)-4-piperidinol in 1,4-dioxane.

  • Add the 4 M HCl in 1,4-dioxane solution and stir the mixture at room temperature. [14]The deprotection is typically complete within 2-4 hours and can be monitored by TLC. [9]3. The hydrochloride salt of the product may precipitate out of the solution. [9]The product can be fully precipitated by the addition of diethyl ether.

  • Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Safety Precautions

  • Grignard Reaction: The Grignard reaction is highly exothermic and can be dangerous if not properly controlled. [15][16]The reagents are sensitive to water and air. [10][11]All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood. [12]Diethyl ether and THF are highly flammable. [11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves. [12]* Emergency Preparedness: Have an ice bath readily available to cool the reaction if it becomes too vigorous. [11]A fire extinguisher suitable for chemical fires should be accessible.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The emphasis on understanding the rationale behind each step ensures a robust and reproducible synthetic process.

References

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Formulation of 4-(2-Pyridinyl)-4-piperidinol for In Vivo Studies: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reliable and reproducible in vivo data is fundamentally dependent on the quality and appropriateness of the test article's formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 4-(2-Pyridinyl)-4-piperidinol, a heterocyclic compound with a piperidinol core. We will delve into pre-formulation assessment, strategic vehicle selection for various administration routes, and detailed, step-by-step protocols for creating aqueous solutions, co-solvent systems, and suspensions. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs. Furthermore, this document emphasizes the importance of formulation characterization and quality control to ensure dosing accuracy and study integrity, in line with the ARRIVE guidelines for reporting in vivo experiments.[1][2]

Pre-formulation Assessment: Understanding the Molecule

Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this exact molecule is not extensively published, we can infer key characteristics from its structural components: a basic piperidine ring, a polar hydroxyl group, and a pyridinyl moiety. The piperidine and pyridine nitrogen atoms provide basic centers, suggesting that the compound's solubility will be highly pH-dependent.

Inferred Physicochemical Properties of this compound:

PropertyInferred CharacteristicRationale & Formulation Implication
Physical State Likely a solid at room temperature.Similar piperidinol analogs are often crystalline solids.[3] Accurate weighing is crucial for dose preparation.
Aqueous Solubility Poor to moderate in neutral water; solubility increases significantly at acidic pH.The basic nitrogen atoms will be protonated at low pH, forming more soluble salts. This is a key strategy for creating aqueous solutions.
pKa Expected to have at least two pKa values associated with the piperidine and pyridine nitrogens.The pKa values will dictate the pH range for optimal solubility and stability.
Organic Solvent Solubility Likely soluble in polar organic solvents like ethanol, DMSO, and PEG 400.[3]These solvents can be used as co-solvents to enhance solubility for intravenous or oral formulations.[4]
Stability Generally stable, but potential for degradation at extreme pH or in the presence of oxidizing agents.Stability studies of the final formulation are essential to ensure the compound does not degrade before or after administration.

A critical first step is to experimentally determine the solubility of your specific batch of this compound in a range of pharmaceutically acceptable vehicles.[4] This empirical data will be the foundation of your formulation strategy.

Strategic Formulation Selection for In Vivo Administration

The choice of administration route is dictated by the experimental goals (e.g., assessing oral bioavailability vs. direct systemic exposure). The formulation strategy must then be tailored to the chosen route, ensuring the vehicle is safe and does not interfere with the experimental outcome.[5]

Decision-Making Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the compound's solubility and the intended route of administration.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path start Determine Aqueous Solubility of this compound sol_check Is solubility > target dose in aqueous vehicle (pH adjusted)? start->sol_check aqueous_sol Aqueous Solution (e.g., Saline, PBS, Citrate Buffer) sol_check->aqueous_sol Yes cosolvent_sol Co-solvent System (e.g., PEG400, Ethanol, DMSO) sol_check->cosolvent_sol No iv_path IV Formulation iv_note Must be a sterile, clear solution. Filter through 0.22 µm filter. iv_path->iv_note oral_path Oral/IP Formulation oral_note Homogeneity is key. Suspensions must be uniform. oral_path->oral_note aqueous_sol->iv_path aqueous_sol->oral_path cosolvent_sol->iv_path If particle size < 3µm and non-irritating cosolvent_sol->oral_path suspension Aqueous Suspension (e.g., Methylcellulose/Tween 80) cosolvent_sol->suspension Precipitation upon aqueous dilution? suspension->oral_path

Caption: Vehicle selection workflow for in vivo studies.

Common Vehicles and Their Applications

The selection of excipients is a critical step, as they can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.[6] Whenever possible, use pharmaceutical-grade excipients to minimize variability.[7]

Vehicle TypeCommon ComponentsPrimary Route(s)AdvantagesDisadvantages & Considerations
Aqueous Solution Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W), Citrate BufferIV, IP, SC, POPhysiologically compatible, low intrinsic toxicity.Limited by compound's aqueous solubility. pH and osmolality must be controlled.[5]
Co-solvent System PEG 300/400, Propylene Glycol, Ethanol, DMSO, Solutol® HS 15IV, POSignificantly increases solubility of lipophilic compounds.[4]Potential for drug precipitation upon dilution in vivo. Can have intrinsic biological effects or toxicity.[8]
Aqueous Suspension 0.5-1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween® 80 or Polysorbate 80POSuitable for poorly soluble compounds, allows for higher dose concentrations.[9]Not suitable for IV. Requires careful preparation to ensure homogeneity and particle size control.[1]
Lipid/Oil-based Corn oil, Sesame oil, Miglyol® 812PO, SCGood for highly lipophilic compounds.Can affect drug absorption and metabolism.[10]

Detailed Formulation Protocols

Safety First: Always handle this compound and all solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of an Acidic Aqueous Solution (for IV, IP, PO)

This protocol leverages the basic nature of this compound to achieve solubilization by pH adjustment.

Objective: To prepare a 5 mg/mL sterile solution in a citrate buffer.

Materials:

  • This compound

  • Citric acid

  • Sodium citrate

  • Sterile Water for Injection (WFI)

  • 0.9% Sodium Chloride (Sterile Saline)

  • 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile glass vials

Procedure:

  • Prepare 50 mM Citrate Buffer (pH ~3.5):

    • Dissolve an appropriate amount of citric acid and sodium citrate in Sterile WFI to achieve the target concentration and pH.

    • Rationale: A buffer is used to maintain the pH and ensure the compound remains in its soluble, protonated state.

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg.

  • Dissolution:

    • Add the weighed compound to a sterile beaker or vial.

    • Add approximately 8 mL of the citrate buffer.

    • Gently sonicate or vortex until the compound is fully dissolved. A clear solution should be obtained.

    • Rationale: Sonication provides energy to overcome lattice forces and speed up dissolution.

  • pH Adjustment (if necessary): Check the pH of the solution. If the compound has not fully dissolved, add 0.1 N HCl dropwise until a clear solution is formed. Ensure the final pH is within a physiologically tolerable range (typically >3 for PO, and closer to neutral for IV if possible).

  • Final Volume Adjustment: Add the citrate buffer to reach the final desired volume (10 mL).

  • Sterilization (for IV/IP):

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter.

    • Filter the solution directly into a sterile, sealed vial.[7]

    • Rationale: Filtration removes any potential microbial contamination, which is critical for parenteral routes.[7]

Protocol 2: Preparation of a Co-solvent Formulation (for IV, PO)

This protocol is suitable when aqueous solubility is insufficient even with pH modification. A common co-solvent system for preclinical studies is PEG 400 and water.

Objective: To prepare a 10 mg/mL solution in 40% PEG 400 / 60% Saline.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • 0.9% Sodium Chloride (Sterile Saline)

  • Sterile 0.22 µm syringe filter (optional, for IV)

  • Sterile vials

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound (e.g., 100 mg for a 10 mL final volume).

  • Initial Solubilization:

    • In a sterile vial, add 4 mL of PEG 400.

    • Add the weighed compound to the PEG 400.

    • Vortex and/or sonicate until the compound is completely dissolved. Gentle warming (to 30-40°C) may be used if necessary, but stability must be considered.

    • Rationale: The compound is first dissolved in the organic co-solvent in which it has higher solubility.[4]

  • Aqueous Dilution:

    • Slowly add the 6 mL of sterile saline to the PEG 400/compound mixture while continuously vortexing.

    • Add the saline dropwise to avoid "crashing out" or precipitation of the compound.

    • Rationale: Slow addition allows the solvent environment to change gradually, keeping the drug in solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution.

  • Sterilization (for IV): If intended for IV administration, filter the final solution through a compatible 0.22 µm syringe filter (e.g., PTFE or nylon, check for compatibility with PEG 400).

Protocol 3: Preparation of a Suspension for Oral Gavage (PO)

This is the preferred method for administering poorly soluble compounds orally at higher doses.

Objective: To prepare a 20 mg/mL suspension in 0.5% CMC / 0.1% Tween® 80.

Materials:

  • This compound

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

  • Tween® 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer

Procedure:

  • Prepare the Vehicle (0.5% CMC / 0.1% Tween® 80):

    • For 10 mL, heat ~9 mL of purified water to ~60°C.

    • Slowly sprinkle 50 mg of Na-CMC onto the surface of the vortexing water to prevent clumping. Stir until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 10 µL of Tween® 80 and mix thoroughly.

    • Adjust to the final volume of 10 mL with purified water.

    • Rationale: CMC acts as a suspending agent to increase viscosity, while Tween® 80 is a surfactant that wets the drug particles, preventing aggregation.[1][9]

  • Particle Size Reduction:

    • Weigh 200 mg of this compound.

    • If the particles are not already micronized, place the powder in a mortar and pestle and grind to a fine, consistent powder.

    • Rationale: Smaller, uniform particle size is crucial for creating a stable and homogenous suspension.

  • Levigation (Creating a Paste):

    • Add a small amount (~0.5 mL) of the prepared vehicle to the powder in the mortar.

    • Triturate (mix with the pestle) to form a smooth, uniform paste. This ensures all particles are wetted.[1]

  • Final Suspension:

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the suspension to a vial with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Dosing: This suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose. Use a gavage needle with an appropriate gauge to prevent clogging.[5]

Quality Control and Characterization

Visual inspection is necessary but not sufficient. Proper characterization ensures the formulation is accurate and stable.

QC TestMethodAcceptance Criteria
Appearance Visual InspectionSolution: Clear, free of visible particles. Suspension: Uniform, opaque, easily re-suspendable.
pH Calibrated pH meterWithin a pre-defined, physiologically acceptable range.
Homogeneity (For suspensions) Withdraw samples from top, middle, and bottom.Concentration should be within ±10% of the target concentration.
Concentration HPLC-UVMeasured concentration should be within 90-110% of the theoretical concentration.
Sterility (For IV/IP) Culture on appropriate media.No microbial growth.

Best Practices for Handling and Administration

  • Stability: Formulations should ideally be prepared fresh daily. If storage is necessary, conduct stability studies at the intended storage temperature (e.g., 4°C) and duration.

  • Dosing Volume: Adhere to institutional (IACUC) guidelines for maximum administration volumes for the chosen species and route. For oral gavage in mice, this is typically up to 10 mL/kg.[11]

  • Documentation: Record every detail of the formulation preparation, including lot numbers of all components, weights, volumes, and QC results. This is essential for reproducibility and reporting.[2][12][13]

References

  • Smith, A. J., Clatworthy, I. C., Pek, D., & Lane, D. M. (2017). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 51(4), 333–342. [Link]

  • Norecopa. (n.d.). PREPARE: guidelines for planning animal research and testing. Retrieved from [Link]

  • Gautam, N., & Singh, H. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(4), 1361–1380. [Link]

  • Li, P., & Zhao, L. (2009). Vehicle selection for nonclinical oral safety studies. Journal of Applied Toxicology, 29(8), 643-649. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • Kaur, M., & Singh, S. (2017). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. AAPS PharmSciTech, 18(6), 1947–1969. [Link]

  • Ma, P., & Dong, X. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 2(4), FSO148. [Link]

  • Patel, M., et al. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 82(5), 784-791. [Link]

  • Chichlowski, M., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbiome, 8(1), 118. [Link]

  • Healing, G., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 36(7), 903-913. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412. [Link]

  • ChemBK. (n.d.). PIPERIDIN-4-OL. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 4-(2-Pyridinyl)-4-piperidinol in Research and Development

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a piperidinol ring, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to aberrant results in biological assays, compromise the integrity of subsequent synthetic steps, and introduce toxic byproducts in pharmaceutical formulations.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust techniques for the purification of this compound. The protocols described herein are grounded in fundamental chemical principles and are designed to be self-validating systems, ensuring the attainment of high-purity material suitable for the most demanding applications.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of this compound typically involves the reaction of a protected piperidone with a 2-pyridyl lithium or Grignard reagent, followed by deprotection. Common impurities may include:

  • Unreacted Starting Materials: Residual protected piperidone or 2-halopyridine.

  • Byproducts of the Grignard/Organolithium Reaction: Homocoupling products of the pyridyl reagent.

  • Products of Incomplete Reaction or Rearrangement.

  • Residual Solvents and Reagents.

The purification strategies outlined below are designed to effectively remove these and other potential contaminants.

Purification Strategy Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will detail three primary techniques:

  • Recrystallization: A powerful technique for the removal of small amounts of impurities from a solid compound.

  • Acid-Base Extraction: Exploits the basic nature of the piperidine and pyridine nitrogen atoms to separate the target compound from neutral or acidic impurities.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization For Solids Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography For Oils or High Impurity Load Purity_Analysis Purity Analysis (HPLC, TLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets Specification

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound, particularly for removing minor impurities. The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. For piperidine-containing compounds, polar protic solvents like ethanol are often effective.[1][2] A solvent/anti-solvent system can also be employed to induce crystallization.

Detailed Protocol:
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

    • A good starting point is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Decoloration (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Parameter Recommended Solvents/Conditions Rationale
Primary SolventEthanol, Isopropanol, Ethyl AcetateGood solubility at elevated temperatures for many piperidine derivatives.
Anti-SolventWater, Hexanes, Diethyl EtherTo induce precipitation when a single solvent is not ideal.
Cooling RateSlow cooling to room temperature, followed by an ice bathPromotes the formation of well-defined, pure crystals.

Protocol 2: Purification by Acid-Base Extraction

This technique leverages the basicity of the nitrogen atoms in the piperidine and pyridine rings of this compound to separate it from neutral and acidic impurities.[3] The compound is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.

Causality Behind Experimental Choices:

The choice of acid and base is crucial. A dilute strong acid like hydrochloric acid is typically used to protonate the basic nitrogens, making the compound soluble in the aqueous layer. A base such as sodium hydroxide or potassium carbonate is then used to deprotonate the salt, regenerating the free base which can be extracted back into an organic solvent.[4]

Acid_Base_Extraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Back-Extraction Crude Crude Product in Organic Solvent Add_Acid Add Dilute HCl (aq) Crude->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Aqueous_Layer1 Aqueous Layer (Protonated Product) Separate_Layers1->Aqueous_Layer1 Organic_Layer1 Organic Layer (Neutral/Acidic Impurities) Separate_Layers1->Organic_Layer1 Add_Base Add NaOH (aq) to Aqueous Layer Aqueous_Layer1->Add_Base Add_Organic Add Fresh Organic Solvent Add_Base->Add_Organic Separate_Layers2 Separate Layers Add_Organic->Separate_Layers2 Aqueous_Layer2 Aqueous Layer (Salts) Separate_Layers2->Aqueous_Layer2 Organic_Layer2 Organic Layer (Purified Product) Separate_Layers2->Organic_Layer2 Dry & Evaporate Dry & Evaporate Organic_Layer2->Dry & Evaporate

Caption: Workflow for acid-base extraction of this compound.

Detailed Protocol:
  • Dissolution:

    • Dissolve the crude reaction mixture in an immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated this compound will be in the aqueous layer.

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete recovery.

  • Basification:

    • Combine the acidic aqueous extracts in a clean separatory funnel.

    • Slowly add a concentrated aqueous solution of sodium hydroxide or potassium carbonate until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction:

    • Add a fresh portion of organic solvent (dichloromethane or ethyl acetate) to the basic aqueous solution.

    • Shake the funnel to extract the deprotonated, now organic-soluble, product back into the organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent.

  • Washing and Drying:

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 3: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.[5] The choice of stationary phase and mobile phase is critical for achieving good separation.

Causality Behind Experimental Choices:

For a basic compound like this compound, using a deactivated stationary phase is often necessary to prevent tailing and irreversible adsorption. This can be achieved by using basic alumina or by adding a small amount of a basic modifier like triethylamine to the eluent when using silica gel.[6] The mobile phase composition is optimized to achieve a good separation (difference in Rf values) between the product and impurities.

Detailed Protocol:
  • Stationary Phase Selection and Preparation:

    • Silica Gel: A common choice, but may require deactivation. Prepare a slurry of silica gel in the initial mobile phase.

    • Basic Alumina: A good alternative to prevent issues with basic compounds.[7]

  • Mobile Phase Selection (Eluent):

    • Develop a suitable eluent system using thin-layer chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • For basic compounds, adding a small percentage (0.1-1%) of triethylamine or ammonia to the eluent can improve peak shape and recovery.

    • Aim for an Rf value of 0.2-0.4 for the target compound on TLC.

  • Column Packing:

    • Pack the chromatography column with the chosen stationary phase as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel or Celite and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, collecting fractions in test tubes.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel (with 0.1-1% triethylamine in eluent) or Basic AluminaPrevents tailing and irreversible adsorption of the basic compound.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradientsAllows for the separation of compounds with varying polarities.
TLC Monitoring UV visualization (254 nm) and/or staining (e.g., potassium permanganate)To track the progress of the separation and identify product-containing fractions.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of a reaction and the purity of fractions from column chromatography.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) is often a good starting point.

  • Visualization:

    • UV Light (254 nm): The pyridine ring will allow for visualization under UV light.[8][9]

    • Potassium Permanganate Stain: The alcohol group and any oxidizable impurities will be visualized as yellow spots on a purple background.[10]

    • Iodine Vapor: General stain for many organic compounds.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method for determining the purity of the final compound.[4][11]

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the purified compound and for identifying any remaining impurities.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, further confirming its identity.

References

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

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Application Notes and Protocols for 4-(2-Pyridinyl)-4-piperidinol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific kinase inhibitory activity for 4-(2-Pyridinyl)-4-piperidinol has not been extensively reported in peer-reviewed literature. This document, therefore, serves as a representative guide, leveraging established principles and protocols for characterizing novel kinase inhibitors, particularly those with similar structural motifs like pyridinyl and piperidinyl scaffolds, which are prevalent in known kinase inhibitors.[1][2][3] The methodologies described herein are intended to provide a robust framework for investigating the potential of this compound or analogous compounds as kinase inhibitors.

Introduction: The Therapeutic Potential of Pyridinyl-Piperidinol Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for these conditions. The piperidine and pyridine moieties are common scaffolds in the design of kinase inhibitors, offering versatile synthetic handles and the ability to form key interactions within the ATP-binding pocket of kinases.[1][2] For instance, derivatives of these scaffolds have been successfully developed to target kinases such as cyclin-dependent kinases (CDKs), p38 MAP kinase, and Akt.[4][5][6]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the kinase inhibitory potential of a novel compound, using this compound as a representative example. We will detail the necessary steps from initial in vitro kinase profiling to cellular assays that probe the compound's mechanism of action.

Part 1: Characterization and In Vitro Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its activity and selectivity against a panel of purified kinases.

Compound Handling and Preparation

Proper handling of the test compound is crucial for obtaining reliable and reproducible data.

Protocol 1: Stock Solution Preparation

  • Purity Assessment: Before initiating biological assays, confirm the purity of this compound using standard analytical techniques such as HPLC and NMR.

  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in an appropriate assay buffer just before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts.

In Vitro Kinase Inhibition Assays

Several assay formats can be employed to measure the inhibitory activity of a compound against a specific kinase. A common and robust method is a luminescence-based assay that quantifies ATP consumption.

Protocol 2: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol provides a general framework for assessing in vitro kinase inhibitory activity.[7]

Materials:

  • This compound stock solution

  • Target kinase (e.g., a panel of recombinant kinases)

  • Substrate specific to the kinase

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the kinase assay buffer, which typically contains a buffering agent (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).

  • Compound Dilution: Prepare a series of dilutions of this compound in the kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted compound or vehicle control (DMSO) to the wells of the assay plate.

    • Include "no enzyme" controls to determine the background signal.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the assay buffer.

    • Add the kinase/substrate mixture (e.g., 10 µL) to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare an ATP solution in the assay buffer. The concentration of ATP should ideally be at or near the Km for the specific kinase to accurately determine the IC₅₀ value.

    • Add the ATP solution (e.g., 5 µL) to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescent kinase assay reagent (e.g., 20 µL) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalization: Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical IC₅₀ Data for this compound against a Panel of Kinases

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B750
Kinase C>10,000
Kinase D150

Part 2: Cellular Assays to Determine Mechanism of Action

Once in vitro activity is established, it is crucial to assess the compound's effects in a cellular context.

Cellular Target Engagement

A Western blot-based assay can be used to determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in cells.

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the substrate to ensure equal protein loading.

Cellular Viability and Proliferation Assays

To determine if the inhibition of the target kinase translates to a functional cellular outcome, cell viability or proliferation assays can be performed.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • For CellTiter-Glo® assay: Add the reagent directly to the wells and measure the luminescence.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Visualizing Workflows and Pathways

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays a Compound Synthesis & Purity Check b Stock Solution Preparation a->b c In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®) b->c d IC50 Determination c->d e Cell Culture d->e Proceed if potent and selective f Western Blot for Substrate Phosphorylation e->f g Cell Viability Assay (e.g., MTT) e->g h GI50 Determination g->h

Caption: Workflow for characterizing a novel kinase inhibitor.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyridinyl-piperidinol based kinase inhibitor.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (Target of Inhibitor) Receptor->Kinase_A activates Substrate Downstream Substrate Kinase_A->Substrate phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase_A inhibits

Sources

Application Notes and Protocols for Cell-Based Assays Involving 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(2-Pyridinyl)-4-piperidinol in Oncology Research

The piperidine and pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Their synthetic tractability and ability to engage with a wide array of biological targets have made them a focal point in drug discovery. This guide focuses on a novel heterocyclic compound, this compound, a molecule rationally designed to explore new chemical space in the context of cancer therapeutics.

While the precise molecular target of this compound is under active investigation, its structural motifs suggest a potential role as a modulator of critical intracellular signaling pathways frequently dysregulated in cancer. One such pathway of paramount importance is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[1][2][3][4][5] This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers, contributing to tumorigenesis and therapeutic resistance.[1][2][3][4][5]

These application notes provide a comprehensive framework for researchers to investigate the anticancer properties of this compound using a series of robust, validated cell-based assays. The protocols herein are designed not merely as a set of instructions, but as a self-validating system to probe the compound's effects on cell viability, its mechanism of inducing cell death, and its impact on the PI3K/Akt signaling pathway.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

We hypothesize that this compound exerts its anticancer effects by inhibiting one or more key kinases within the PI3K/Akt pathway. This inhibition would block downstream signaling, thereby preventing the phosphorylation and activation of proteins essential for cancer cell survival and proliferation. The diagram below illustrates this proposed mechanism.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 4-(2-Pyridinyl) -4-piperidinol Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt pathway.

Experimental Workflows

The following series of assays are designed to systematically evaluate the anticancer activity of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound (Dose-response and time-course) Start->Treatment Assay1 Assay 1: Cell Viability (MTT Assay) Treatment->Assay1 Assay2 Assay 2: Apoptosis (Caspase-3/7 Assay) Treatment->Assay2 Assay3 Assay 3: Mechanism of Action (Western Blot) Treatment->Assay3 Data1 Determine IC50 Value Assay1->Data1 Data2 Quantify Apoptotic Induction Assay2->Data2 Data3 Analyze Protein Expression (p-Akt, total Akt, etc.) Assay3->Data3 Conclusion Conclusion: Elucidate Anticancer Profile Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Overall experimental workflow for characterizing the compound.

Protocol 1: Assessment of Cell Viability using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][7]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, protected from light.[6] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6] Use a reference wavelength of 690 nm to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.05 ± 0.0684.0%
100.63 ± 0.0450.4%
1000.15 ± 0.0212.0%

Protocol 2: Quantification of Apoptosis using a Caspase-3/7 Activity Assay

Principle: A key mechanism of anticancer drugs is the induction of apoptosis. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[9] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[10] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[10]

Materials:

  • Cancer cell line of interest

  • White, opaque-walled 96-well plates suitable for luminescence assays

  • This compound

  • Positive control for apoptosis (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)[10][11]

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 80 µL of medium.

    • Incubate for 24 hours.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50). Include vehicle control and a positive control (e.g., 1 µM Staurosporine).

    • Incubate for a predetermined time (e.g., 12, 24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11] This typically involves reconstituting the lyophilized substrate with the provided buffer.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[10]

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation:

TreatmentLuminescence (RLU)Fold Increase in Caspase-3/7 Activity
Vehicle Control15,000 ± 1,2001.0
Compound (0.5x IC50)45,000 ± 3,5003.0
Compound (1x IC50)120,000 ± 9,8008.0
Compound (2x IC50)255,000 ± 21,00017.0
Staurosporine (1 µM)300,000 ± 25,00020.0

Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample.[12] It allows for the assessment of both the total amount of a protein and its post-translational modifications, such as phosphorylation, which is critical for signal transduction. This protocol is designed to test the hypothesis that this compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., X-ray film or digital imager)

Step-by-Step Methodology:

  • Cell Culture, Treatment, and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at selected concentrations for a specific duration (e.g., 6 hours).

    • Wash cells twice with ice-cold PBS.[13]

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[13]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times for 5-10 minutes each with TBST.[13]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total Akt and β-actin (as a loading control).

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the specific effect on protein phosphorylation.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • LoRusso, P. M., et al. (2011). The PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway?
  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal of Clinical Oncology, 36(10), 1014-1022.
  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

Sources

Application Notes and Protocols: Radiolabeling 4-(2-Pyridinyl)-4-piperidinol for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the methodologies for the radiolabeling of 4-(2-Pyridinyl)-4-piperidinol, a promising scaffold for developing novel radiotracers for Positron Emission Tomography (PET) imaging. The structural motif of this compound suggests potential interactions with key neuroreceptors, such as nicotinic acetylcholine receptors (nAChRs) and sigma receptors (σ₁), which are implicated in a range of neurological and psychiatric disorders.[1][2][3][4] The development of specific PET ligands for these targets is crucial for advancing our understanding of disease pathophysiology and for the development of new therapeutics.[5][6][7][8] This document provides two distinct, robust protocols for labeling this molecule with either Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), the most widely used short-lived positron emitters in clinical and preclinical research.[9] Each protocol is designed to be a self-validating system, encompassing precursor synthesis, automated radiolabeling, purification, and stringent quality control measures to ensure the final product is suitable for in vivo imaging studies.

Introduction: The Rationale for Radiolabeling this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active pharmaceuticals.[10][11][12] The specific compound, this compound, combines this core with a pyridinyl moiety, a combination known to confer affinity for various neuroreceptors. Notably, derivatives of pyridinylpiperidines have been explored as ligands for both nAChRs and sigma receptors.[1][3][4][13]

  • Nicotinic Acetylcholine Receptors (nAChRs): These receptors, particularly the α4β2 subtype, are abundant in the mammalian brain and play a critical role in cognitive functions like memory and attention.[1][2] Dysregulation of the nicotinic system is a hallmark of Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence.[1][5] PET imaging of nAChRs allows for the in vivo quantification of receptor density and occupancy, providing invaluable insights for drug development and disease monitoring.[6]

  • Sigma Receptors (σ₁): The σ₁ receptor is a unique intracellular chaperone protein implicated in cellular stress responses and neuronal plasticity. It is a target for novel therapeutics in neuropsychiatric disorders, neurodegenerative diseases, and cancer.[3][4] PET radioligands for σ₁ receptors are essential tools for non-invasively studying the distribution and modulation of these receptors in vivo.[14]

This guide provides the necessary protocols to label this compound, thereby creating a novel research tool to explore its potential as a specific imaging agent for these important neuroreceptor systems. We present two parallel strategies: N-[¹¹C]methylation of the piperidine nitrogen and N-[¹⁸F]fluoroalkylation, offering flexibility in terms of radioisotope availability and desired imaging study duration.

Radiolabeling Strategy I: [¹¹C]Methylation

This strategy involves the direct methylation of the secondary amine on the piperidine ring using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Carbon-11, with its short half-life of 20.4 minutes, is ideal for studies requiring repeated imaging on the same day or for minimizing the radiation dose to the subject.[15] The precursor for this reaction is the unlabeled this compound itself.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
This compoundCommercially Available≥98%Precursor for [¹¹C]methylation.
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)Cyclotron FacilityRadiopharmaceuticalProduced from cyclotron-generated [¹¹C]CO₂.[15]
Dimethylformamide (DMF)Sigma-AldrichAnhydrousReaction solvent.
Sodium Hydride (NaH), 60% dispersion in mineral oilSigma-AldrichReagentBase for deprotonation.
Semi-preparative HPLC ColumnWatersXBridge Prep C18, 10 µmFor purification.
Acetonitrile (ACN)Fisher ScientificHPLC GradeMobile phase component.
Ammonium FormateSigma-AldrichACS GradeMobile phase buffer.
C18 Sep-Pak CartridgeWatersLightFor formulation.
Ethanol, USPDecon LabsSterileFor final formulation.
Sterile Water for Injection, USPHospiraFor final formulation.
Experimental Protocols

The synthesis is best performed on an automated radiosynthesis module (e.g., GE TRACERlab™, Synthra). The following describes the key steps programmed into the module.

  • Precursor Preparation: In a reaction vial, dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF.

  • Basification: Add approximately 1 mg of NaH to the precursor solution. Allow to react for 5 minutes at room temperature to deprotonate the piperidine nitrogen. Causality: Deprotonation of the secondary amine generates a more nucleophilic anion, which is essential for efficient reaction with the electrophilic [¹¹C]methylating agent.

  • [¹¹C]Synthon Trapping: Bubble the incoming gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf, produced from the cyclotron via the gas phase method, through the precursor solution at 80°C.[16][17][18]

  • Reaction: Maintain the reaction vial at 80°C for 5 minutes after the trapping of the radioactivity is complete.

  • Quenching and Dilution: Quench the reaction by adding 1.0 mL of the HPLC mobile phase.

G cluster_0 Automated Synthesis Module cluster_1 Purification & Formulation Cyclotron [11C]CO2 from Cyclotron GasPhase Gas Phase Synthesis [11C]CH3I or [11C]CH3OTf Cyclotron->GasPhase PrecursorVial Precursor Vial: This compound in DMF + NaH GasPhase->PrecursorVial Trapping Reaction Reaction (80°C, 5 min) PrecursorVial->Reaction Quench Quench with Mobile Phase Reaction->Quench HPLC Semi-Prep HPLC (C18 Column) Quench->HPLC Collection Collect Product Peak HPLC->Collection SPE C18 Sep-Pak Formulation Collection->SPE Dilute with H2O Final Final Product: [11C]4-(2-Pyridinyl)-1-methyl-4-piperidinol in Saline/EtOH SPE->Final Elute with EtOH, add Saline QC Quality Control Final->QC G Start This compound Intermediate 2-(1-(2-hydroxyethyl) piperidin-4-yl)pyridine Start->Intermediate BrCH2CH2OH, K2CO3 ACN, Reflux Precursor Tosyl Precursor Intermediate->Precursor TsCl, Pyridine 0°C to RT

Sources

Application and Protocol Guide: Enzymatic Assays for Characterizing 4-(2-Pyridinyl)-4-piperidinol Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-(2-Pyridinyl)-4-piperidinol as an Enzyme Inhibitor

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Its unique three-dimensional structure and chemical properties make it an attractive candidate for targeting the active sites of various enzymes. Understanding the inhibitory potential of novel compounds like this compound is a critical step in the drug discovery and development process. This guide provides detailed application notes and protocols for robust enzymatic assays to determine the inhibitory activity of this compound against two key enzyme families: Fatty Acid Amide Hydrolase (FAAH) and Cytochrome P450 (CYP) isoforms.

These enzyme families are of significant pharmacological interest. FAAH is a key regulator of the endocannabinoid system, and its inhibition is a promising strategy for the treatment of pain, inflammation, and anxiety.[1] CYPs are central to drug metabolism, and assessing a compound's potential to inhibit specific CYP isoforms is essential for predicting drug-drug interactions and ensuring patient safety.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols, but also the scientific rationale behind the experimental design, ensuring a comprehensive and self-validating approach to inhibitor characterization.

Part 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Scientific Background: Targeting the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that belongs to the serine hydrolase superfamily.[1] It is responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.[5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.[1] Piperidine and piperazine-based compounds have been identified as potent FAAH inhibitors, often acting through a covalent mechanism.[1][6][7]

Workflow for FAAH Inhibition Assay

FAAH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant Human FAAH D Incubate FAAH with Inhibitor A->D B Prepare this compound Serial Dilutions B->D C Prepare Fluorogenic Substrate E Initiate Reaction with Substrate C->E D->E F Monitor Fluorescence Over Time E->F G Calculate Rate of Reaction F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound against FAAH.

Protocol 1: Fluorometric FAAH Inhibition Assay

This protocol describes a continuous kinetic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human FAAH. The assay is based on the hydrolysis of a non-fluorescent substrate to produce a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).

Materials and Reagents:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH fluorogenic substrate (e.g., Anandamide-AMC)

  • This compound

  • Positive control inhibitor (e.g., URB597)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM). A 10-point, 3-fold dilution series is recommended.

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Plate Preparation:

    • Add 2 µL of each diluted compound concentration to triplicate wells of a 96-well black microplate.

    • For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of the highest concentration of the positive control (for 100% inhibition).

  • Enzyme Addition and Pre-incubation:

    • Dilute the recombinant human FAAH in FAAH Assay Buffer to the desired working concentration.

    • Add 98 µL of the diluted enzyme solution to each well containing the test compound or DMSO.

    • Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the FAAH substrate solution in FAAH Assay Buffer.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex: 360 nm, Em: 465 nm) every minute for 30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

  • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Rateinhibitor - Ratebackground) / (Ratevehicle - Ratebackground)]

    • Where Rateinhibitor is the reaction rate in the presence of the test compound, Ratevehicle is the rate with DMSO only, and Ratebackground can be determined from wells with no enzyme.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Example FAAH Inhibition Data

CompoundIC50 (nM)
This compound85
URB597 (Positive Control)15

Part 2: Inhibition of Cytochrome P450 (CYP) Enzymes

Scientific Background: Assessing Drug-Drug Interaction Potential

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are primarily responsible for the phase I metabolism of a vast number of drugs and other xenobiotics.[2][3] Inhibition of CYP enzymes can lead to significant drug-drug interactions, where the co-administration of a CYP inhibitor can increase the plasma concentration of another drug metabolized by the same enzyme, potentially leading to toxicity.[2][3][4] Regulatory agencies such as the FDA and EMA require the evaluation of new drug candidates for their potential to inhibit major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2][3][4]

Workflow for CYP Inhibition Assay

CYP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Human Liver Microsomes (HLM) or Recombinant CYPs D Pre-incubate HLM/CYPs with Inhibitor A->D B Prepare this compound Serial Dilutions B->D C Prepare CYP Isoform-Specific Substrate E Add Substrate and NADPH to Initiate Reaction C->E D->E F Incubate at 37°C E->F G Quench Reaction (e.g., Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I Analyze Metabolite Formation by LC-MS/MS H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: Workflow for determining the IC50 of this compound against CYP isoforms.

Protocol 2: LC-MS/MS-Based CYP Inhibition Assay

This protocol details a method to determine the IC50 of this compound against a panel of human CYP isoforms using human liver microsomes (HLM) and isoform-specific probe substrates. Metabolite formation is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates and their corresponding metabolites (for analytical standards)

  • This compound

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile with an internal standard (for quenching and protein precipitation)

  • 96-well incubation plates

  • LC-MS/MS system

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in DMSO to generate a range of test concentrations.

  • Incubation Mixture Preparation:

    • In a 96-well plate, combine HLM, phosphate buffer, and the test compound or control inhibitor at various concentrations.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add the isoform-specific probe substrate to the incubation mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.

Data Analysis:

  • Calculate the percent inhibition of metabolite formation for each concentration of the test compound relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

Data Presentation: Example CYP Inhibition Data

CYP IsoformProbe SubstratePositive ControlThis compound IC50 (µM)
CYP1A2Phenacetinα-Naphthoflavone> 50
CYP2C9DiclofenacSulfaphenazole12.5
CYP2C19S-MephenytoinTiclopidine28.1
CYP2D6DextromethorphanQuinidine2.3
CYP3A4MidazolamKetoconazole8.7

Conclusion and Further Steps

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as an enzyme inhibitor. A potent and selective FAAH inhibitor could have significant therapeutic potential, while understanding its CYP inhibition profile is crucial for its development as a safe and effective drug.

Following the determination of IC50 values, further studies may be warranted, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Time-Dependent Inhibition (TDI) Assays for CYPs: To assess the potential for mechanism-based inhibition.[8][9]

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To correlate enzymatic inhibition with physiological effects.

By employing these detailed and scientifically grounded methodologies, researchers can confidently and accurately assess the inhibitory properties of this compound, paving the way for its potential advancement in the drug discovery pipeline.

References

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(17), 5965-5977. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • Herkenroth, T., Hinz, S., Rummey, C., & Müller, C. E. (2010). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 1(1), 69-73. Retrieved from [Link]

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(17), 5965–5977. Retrieved from [Link]

  • Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from [Link]

  • Herkenroth, T., Hinz, S., Rummey, C., & Müller, C. E. (2010). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 1(1), 69–73. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • EliaMed. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Retrieved from [Link]

  • Sagin, E., Slastnikova, T., Kletskii, M., & Ilovaisky, A. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry, 27(23), 115132. Retrieved from [Link]

  • Maccarrone, M. (2016). Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 1412, 131–136. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-Pyridinyl)-4-piperidinol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low or zero. What are the likely causes?

Low yield is the most common issue, typically stemming from the sensitivity of the organometallic reagents used. The primary culprits are moisture, inactive reagents, or competing side reactions.

Possible Cause 1: Presence of Protic Contaminants Grignard and organolithium reagents are extremely strong bases that react rapidly with acidic protons from sources like water or alcohols.[1] This acid-base reaction is much faster than the desired nucleophilic attack on the piperidone carbonyl, effectively destroying your reagent.[1]

  • Solution:

    • Glassware Preparation: All glassware must be rigorously dried before use. Flame-drying under vacuum or oven-drying overnight at >120 °C is mandatory. Allow to cool in a desiccator or under an inert atmosphere (Argon or Nitrogen).

    • Anhydrous Solvents: Use freshly distilled anhydrous solvents. Solvents like THF or diethyl ether, which are commonly used, must be dried over a suitable agent (e.g., sodium/benzophenone) or purchased in sealed bottles and handled with proper technique.[2]

    • Inert Atmosphere: The entire reaction, from reagent formation to quenching, must be conducted under a positive pressure of an inert gas.

Possible Cause 2: Ineffective Grignard Reagent Formation The surface of magnesium metal is often passivated by a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.

  • Solution: Magnesium Activation

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium turnings.[2] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple/brown color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used.

    • Initiation: Add a small portion of your 2-bromopyridine solution to the activated magnesium. The reaction should initiate, indicated by gentle bubbling or a slight exotherm. If it doesn't start, gentle warming with a heat gun may be necessary.[2] Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux.[2]

Possible Cause 3: Inaccurate Reagent Stoichiometry If the concentration of the prepared Grignard or organolithium reagent is unknown, you may be adding a substoichiometric amount, leading to incomplete conversion of the starting piperidone.

  • Solution: Reagent Titration Before adding your N-Boc-4-piperidone, determine the exact molarity of your freshly prepared organometallic reagent. A common method is titration against a known concentration of a compound like iodine until the color persists.[1]

Problem Primary Cause Recommended Action
Low or No ProductMoisture/Protic ContaminationRigorously dry all glassware and use anhydrous solvents under an inert atmosphere.
Grignard reaction fails to initiateMagnesium oxide passivationActivate magnesium with iodine or 1,2-dibromoethane; apply gentle heat to initiate.[2]
Inconsistent yieldsUnknown reagent concentrationTitrate the organometallic reagent to determine its precise molarity before use.[1]
Question 2: The reaction mixture turned dark brown or black during Grignard reagent formation. Is this normal?

While the Grignard reagent solution is typically gray to brown, a very dark brown or black color can indicate decomposition or significant side reactions.[1][3]

Possible Cause 1: Overheating Excessive heating during reagent formation can lead to decomposition and the formation of finely divided metal particles, causing the dark color.[1]

  • Solution: Control the rate of addition of 2-bromopyridine to the magnesium to maintain only a gentle, self-sustaining reflux. Avoid aggressive external heating.

Possible Cause 2: Wurtz Coupling A common side reaction is the coupling of the Grignard reagent with unreacted 2-bromopyridine to form 2,2'-bipyridine. This can be exacerbated by impurities or higher temperatures.[4]

  • Solution: Ensure high-purity reagents and maintain a controlled reaction temperature. Adding the halide slowly to a slight excess of magnesium can minimize its concentration and reduce the rate of this side reaction.

Experimental Workflow: Troubleshooting Grignard Synthesis

Below is a workflow diagram to guide troubleshooting efforts during the synthesis.

G start Low/No Product Observed check_anhydrous Are Conditions Strictly Anhydrous? start->check_anhydrous fix_anhydrous Action: Flame-dry glassware, use anhydrous solvents, maintain inert atmosphere. check_anhydrous->fix_anhydrous No check_grignard Did Grignard Reagent Form? check_anhydrous->check_grignard Yes fix_anhydrous->start Re-attempt activate_mg Action: Activate Mg with I2/DBE. Ensure high-purity reagents. check_grignard->activate_mg No check_stoich Was Reagent Stoichiometry Correct? check_grignard->check_stoich Yes activate_mg->start Re-attempt titrate Action: Titrate the Grignard reagent to determine exact concentration. check_stoich->titrate No success Improved Yield check_stoich->success Yes titrate->start Re-attempt

Caption: A troubleshooting flowchart for low-yield Grignard reactions.

Question 3: My purification is difficult, and I see multiple spots on TLC. What are the likely impurities?

A complex product mixture indicates either an incomplete reaction or the formation of side products.

Common Impurities:

  • Unreacted N-Boc-4-piperidone: This is common if a substoichiometric amount of the organometallic reagent was used.

  • 2,2'-Bipyridine: From the homocoupling of the pyridyl reagent.[4]

  • Deprotected Starting Material: If any moisture was introduced during workup under acidic conditions, some N-Boc-4-piperidone could deprotect.

  • Enolization Byproduct: N-Boc-4-piperidone has acidic protons alpha to the carbonyl. A strong base like 2-lithiopyridine can act as a base instead of a nucleophile, leading to the enolate, which does not lead to the desired product.

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and quench it carefully by slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[5] This will protonate the alkoxide intermediate and destroy any excess organometallic reagent.

    • Extraction: Extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: The crude product will almost certainly require purification by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing polarity is recommended to separate the less polar byproducts (like 2,2'-bipyridine) from the more polar protected alcohol and unreacted piperidone.

Frequently Asked Questions (FAQs)

Question 1: What is the standard synthetic route for this compound?

The most reliable and common synthesis involves two key steps: the nucleophilic addition of a 2-pyridyl organometallic reagent to an N-protected 4-piperidone, followed by the removal of the protecting group.[6][7]

Step 1: Nucleophilic Addition The reaction involves adding either 2-lithiopyridine or 2-pyridylmagnesium bromide to tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[6][8] The organometallic reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a magnesium or lithium alkoxide intermediate.

Step 2: Deprotection The N-Boc protecting group is removed from the resulting tert-butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate intermediate. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in dioxane or methanol, to yield the final product as a salt.[9][10]

Synthetic Workflow Diagram

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Deprotection start1 2-Bromopyridine organometallic 2-Lithiopyridine or 2-Pyridylmagnesium bromide start1->organometallic reagent n-BuLi or Mg (in dry THF/Ether) reagent->organometallic intermediate Boc-Protected Adduct (tert-butyl 4-hydroxy-4-(pyridin-2-yl) piperidine-1-carboxylate) organometallic->intermediate + piperidone N-Boc-4-Piperidone piperidone->intermediate final_product This compound intermediate->final_product Deprotection acid Acid (TFA or HCl) acid->final_product

Caption: The two-step synthesis of this compound.

Question 2: Why is an N-Boc protecting group used on the 4-piperidone?

The nitrogen atom in the piperidine ring is both nucleophilic and basic. Without a protecting group, it would create several problems:

  • Reaction with the Organometallic Reagent: The secondary amine is acidic enough to be deprotonated by the highly basic Grignard or organolithium reagent, consuming the reagent in an unproductive side reaction.

  • Coordination: The lone pair on the nitrogen can coordinate to the magnesium or lithium ion, altering the reactivity of the organometallic reagent.

The tert-butoxycarbonyl (Boc) group is an ideal choice because it is robust and unreactive under the basic/nucleophilic conditions of the addition step but can be cleanly and efficiently removed under mild acidic conditions.[10]

Question 3: What are the best conditions for N-Boc deprotection?

The choice of deprotection conditions depends on the sensitivity of other functional groups in the molecule. For this specific final step, several methods are effective.

Reagent System Typical Conditions Notes Reference
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)Fast and efficient at 0 °C to room temperature. TFA is volatile and corrosive. The product is isolated as the TFA salt.[7]
Hydrochloric Acid (HCl)4M HCl in 1,4-DioxaneA common and effective reagent. The product precipitates as the hydrochloride salt, which can simplify isolation.[7][11]
HCl in Methanol/EtherGenerated by adding acetyl chloride to methanol.Provides anhydrous acidic conditions. The product is isolated as the hydrochloride salt.[11]

Generally, the reaction is monitored by TLC until the starting material is fully consumed. An aqueous basic workup (e.g., with NaHCO₃ or NaOH) is then required to neutralize the acid and isolate the free base of the final product, which can then be purified further if needed.[9]

Question 4: How do I confirm the identity and purity of my final product?

A combination of standard analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Key signals to look for in the ¹H NMR of the final product include the characteristic aromatic protons of the 2-pyridyl group and the aliphatic protons of the piperidinol ring. The disappearance of the large singlet for the tert-butyl group (~1.4-1.5 ppm) from the Boc-protected intermediate is a clear indicator of successful deprotection.

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the product. Electrospray ionization (ESI) is typically used, which will show the [M+H]⁺ ion.

  • Melting Point: A sharp melting point for a solid product is a good indicator of purity.

References

  • Hoyle, J., & Li, J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Advanced Synthesis & Catalysis. [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). ResearchGate. [Link]

  • Grignard Reaction in Continuous Flow Synthesis: A Review. (n.d.). NIPER Kolkata. [Link]

  • Dahl, K., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • ChemSrc. (n.d.). tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate. [Link]

  • Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. (n.d.). ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). ResearchGate. [Link]

  • Olsson, R., et al. (2008). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Quora. (2018). Why does my Grignard reaction did not turn violet in the end?. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Andersson, H. (2008). Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • DeKimpe, N., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Arulkumaran, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • 2-Lithiopyridine. (n.d.). ResearchGate. [Link]

  • Reddit. (2022). Refluxed Grignard. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Google Patents. (n.d.).
  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Casy, A. F., et al. (1989). Synthesis and antinociceptive activity of 4-pyridyl and -dihydropyridyl analogues of meperidine and ketobemidone. Journal of Medicinal Chemistry. [Link]

  • R Discovery. (2008). 2-Lithiopyridine. [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Li, H., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (n.d.). ResearchGate. [Link]

  • Majumdar, S., & May, J. A. (2011). Conjugate Addition of Lithiated Methyl Pyridines to Enones. Organic Letters. [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

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Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this critical synthetic intermediate. We understand the challenges that can arise in heterocyclic chemistry and have structured this resource to provide direct, actionable solutions to common experimental hurdles. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Core Synthesis Pathway: An Overview

The most prevalent and reliable method for synthesizing this compound involves the nucleophilic addition of a 2-pyridinyl organometallic reagent to an N-protected 4-piperidone. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions and improve handling. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under the reaction conditions and its straightforward removal under acidic conditions.[1]

The general workflow involves three key stages: formation of the organometallic reagent, the nucleophilic addition reaction, and the final deprotection step.

G cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Deprotection & Isolation A 2-Bromopyridine + Mg B 2-Pyridinylmagnesium Bromide (Grignard Reagent) A->B Anhydrous THF/Ether D N-Boc-4-(2-pyridinyl)-4-piperidinol B->D 1. Add N-Boc-4-piperidone at low temperature 2. Aqueous Workup (NH4Cl) C N-Boc-4-piperidone C->D E This compound D->E HCl in Dioxane or TFA F Purification (Recrystallization/Chromatography) E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and validated solutions.

Problem Area 1: Low or No Product Yield

Q1: My Grignard reaction fails to initiate, or the solution remains colorless after adding the initiator. What is going wrong?

A1: This is a classic issue in Grignard synthesis, typically pointing to two main culprits: inactive magnesium or the presence of moisture.

  • Causality: The Grignard reaction occurs on the surface of the magnesium metal. This surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[2] Additionally, Grignard reagents are potent bases and will be instantly quenched by trace amounts of water in the glassware or solvent.[2]

  • Solutions & Protocol:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried over a suitable agent like sodium/benzophenone.[2]

    • Activate the Magnesium: The MgO layer must be disrupted.

      • Mechanical Activation: In a glovebox or under a stream of argon, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[2]

      • Chemical Activation: Add a small crystal of iodine (the brown color should disappear as the reaction starts) or a few drops of 1,2-dibromoethane to the magnesium suspension in your solvent. These agents react with the magnesium to clean its surface.[2]

    • Initiate the Reaction: Add a small portion (approx. 10%) of your 2-bromopyridine solution to the activated magnesium. You should observe bubbling or a gentle reflux. Gentle warming with a heat gun may be necessary to start the reaction, which is exothermic and should sustain itself once initiated.[2]

Q2: The reaction seems to work, but after workup, I recover a significant amount of my starting N-Boc-4-piperidone. Why is my yield so low?

A2: This strongly suggests that a competing side reaction, enolization, is dominating over the desired nucleophilic addition.

  • Causality: The Grignard reagent can act as a base, abstracting an acidic alpha-proton from the ketone to form a magnesium enolate. This is especially prevalent if the Grignard reagent is sterically bulky or if the ketone is hindered.[2] After aqueous workup, this enolate is simply protonated back to the starting ketone, leading to low conversion and poor yield.

  • Solutions & Protocol:

    • Control the Temperature: Keep the reaction temperature low. Add the solution of N-Boc-4-piperidone dropwise to the Grignard reagent at 0 °C or even -20 °C. Lower temperatures favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.

    • Use a Less Hindered Reagent (If Applicable): While you are constrained to the 2-pyridinyl group, ensuring its efficient formation and solubility is key. The use of "Turbo-Grignards" (Grignard reagents with LiCl) can increase reactivity and sometimes mitigate side reactions, although this must be tested empirically.[3]

    • Reverse Addition: In some cases, adding the Grignard reagent slowly to the ketone solution (instead of the other way around) can minimize the time the ketone spends in a high concentration of the basic Grignard reagent, potentially reducing enolization.

G Start Low Yield with Recovered Starting Ketone Cause Primary Cause: Enolization Competes with Addition Start->Cause Solution1 Decrease Reaction Temperature (e.g., 0 °C to -20 °C) Cause->Solution1 Solution2 Consider 'Reverse Addition' (Add Grignard to Ketone) Cause->Solution2 Solution3 Ensure Accurate Stoichiometry (Titrate Grignard Reagent) Cause->Solution3 Rationale1 Favors Nucleophilic Addition over Deprotonation Solution1->Rationale1

Caption: Troubleshooting logic for low yield due to enolization.

Q3: My reaction turns dark brown or black, and I'm getting a complex mixture of byproducts. What's happening?

A3: A dark coloration often indicates decomposition or significant side reactions, such as Wurtz coupling.

  • Causality: The Grignard reagent can react with unreacted 2-bromopyridine in a Wurtz-type coupling reaction to form 2,2'-bipyridine. This is a major side reaction, especially if the local concentration of the alkyl halide is high or if the reaction overheats.[2] The formation of finely divided metal from these side reactions can also cause the solution to darken.[2]

  • Solutions & Protocol:

    • Slow Addition Rate: Add the 2-bromopyridine solution to the magnesium turnings very slowly, ensuring the reaction maintains a gentle reflux but does not become uncontrollably exothermic. This keeps the concentration of the halide low, minimizing the chance for coupling.

    • Dilution: Running the reaction in a larger volume of solvent can help dissipate heat and keep reactant concentrations lower.

    • Titrate the Grignard Reagent: Before adding the ketone, it is crucial to determine the exact molarity of your Grignard reagent. This ensures you use the correct stoichiometric amount (typically 1.1-1.5 equivalents) for the addition step, avoiding a large excess that could promote side reactions.[2]

Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for the 4-piperidone starting material?

A: Both N-Boc (tert-butoxycarbonyl) and N-Cbz (carboxybenzyl) are common choices. However, N-Boc is generally superior for this specific synthesis. The Cbz group is typically removed by catalytic hydrogenation, a process that could also reduce the pyridine ring.[1] The Boc group is easily and cleanly removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) which do not affect the rest of the molecule.[4]

Protecting GroupAddition MethodRemoval ConditionsCompatibility Notes
N-Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., HCl, TFA)Excellent. Stable to Grignard reagents. Removal is orthogonal to the product structure.
N-Cbz Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)Poor. Hydrogenation can reduce the pyridine ring, leading to unwanted byproducts.

Q: How can I effectively purify the final this compound product?

A: The product contains two basic nitrogen atoms, which can cause streaking on silica gel chromatography. However, with the right technique, both chromatography and recrystallization are viable.

  • Column Chromatography: Use a solvent system containing a small amount of a basic modifier to prevent streaking. For example, a gradient of dichloromethane/methanol with 0.5-1% triethylamine or ammonium hydroxide.

  • Recrystallization: This can be a highly effective method for obtaining very pure material if a suitable solvent is found.[5] Common solvents to try include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6] The hydrochloride salt of the final product is often a highly crystalline solid and can be easier to purify by recrystallization than the free base.[4][7]

Detailed Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

Rationale: To ensure an accurate 1.1 to 1.5 molar equivalent addition to the ketone, the concentration of the prepared Grignard reagent must be determined experimentally.[2]

Procedure:

  • Accurately weigh ~0.2 mmol of iodine (I₂) into a dry flask and dissolve in ~5 mL of anhydrous THF.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The initial dark brown color of the iodine will fade.

  • The endpoint is reached when the solution becomes colorless and remains so for at least one minute.

  • Record the volume of Grignard reagent added. The molarity is calculated as: Molarity = (moles of I₂) / (Volume of Grignard reagent in L).

Protocol 2: Synthesis and Purification

Procedure:

  • Grignard Formation: To a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.5 eq). Add a small crystal of iodine. Assemble the apparatus while hot and cool under a stream of nitrogen. Add anhydrous THF via cannula. Add 2-bromopyridine (1.2 eq) dissolved in THF to the dropping funnel and add ~10% to the flask. After initiation, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour.

  • Nucleophilic Addition: Cool the freshly prepared Grignard solution to 0 °C. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc protected intermediate in 1,4-dioxane. Add a 4M solution of HCl in dioxane (5-10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Isolation & Purification: Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt. This salt can be purified by recrystallization from a solvent like ethanol/ether.[6] Alternatively, neutralize the salt with a base (e.g., NaOH solution) to pH >10, extract the free base into dichloromethane, dry, and purify by silica gel chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Dakota Ingredients. (n.d.). The Role of 4-Hydroxypiperidine in Antihistamine Synthesis.
  • Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC.
  • Kappe, C. O., et al. (2007). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Ariyarathna, J. P., et al. (2021). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Organic Letters, 23(15), 5879–5883.
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Benchchem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
  • Benchchem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • National Institutes of Health. (2020). Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues. Molecules, 25(21), 5089.
  • MDPI. (2021).
  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9735–9744.
  • PubMed. (1990). Synthesis and antinociceptive activity of 4-pyridyl and -dihydropyridyl analogues of meperidine and ketobemidone. Journal of Medicinal Chemistry, 33(11), 3094-9.
  • Google Patents. (n.d.).
  • ResearchGate. (2021).
  • National Institutes of Health. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Royal Society of Chemistry. (2021). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis.
  • Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.
  • ResearchGate. (2015).
  • United Nations Economic and Social Council. (2024). Assessment of 4-piperidone and 1-boc-4-piperidone for possible inclusion in Table I of the 1988 Convention.
  • PubChem. (n.d.). 4-Piperidone.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Institutes of Health. (2021).
  • PubMed. (2006). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 16(16), 4309-13.
  • Ataman Kimya. (n.d.). PIPERIDINE.

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Technical Support Center: Synthesis of Pyridinyl Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridinyl piperidinols. This hub is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of compounds. Pyridinyl piperidinols are key structural motifs in numerous pharmacologically active agents, and their efficient synthesis is often critical for advancing drug discovery programs.

This guide is structured as a series of troubleshooting questions and in-depth answers. We will explore the causality behind common side reactions, provide field-proven optimization protocols, and ground our recommendations in established chemical principles.

Troubleshooting Guide & FAQs
Issue 1: Low Yield and/or Recovery of Starting Material in Grignard/Organolithium Addition to Piperidone

Question: I am performing a Grignard (or organolithium) addition of a pyridinyl nucleophile to an N-protected 4-piperidone, but my yields are consistently low, and I recover a significant amount of my piperidone starting material after workup. What's going wrong?

Answer:

This is a classic and frequently encountered issue. The low yield is typically attributable to two primary, competing side reactions: enolization of the piperidone and reduction of the carbonyl, rather than the desired nucleophilic addition.

  • Plausible Cause 1: Enolization. Organometallic reagents like Grignard reagents and organolithiums are not only strong nucleophiles but also strong bases. The α-protons (protons on the carbons adjacent to the carbonyl) of the 4-piperidone are acidic. The organometallic reagent can act as a base, abstracting an α-proton to form a magnesium or lithium enolate.[1][2] This enolate is unreactive toward further nucleophilic attack. Upon aqueous workup, the enolate is simply protonated, regenerating the starting 4-piperidone. This pathway is particularly favored with sterically hindered Grignard reagents or piperidones.[1]

  • Plausible Cause 2: Reduction. If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley (MPV)-type hydride transfer mechanism through a six-membered transition state.[1][2] This results in a piperidinol byproduct without the desired pyridinyl group.

  • Plausible Cause 3: Poor Reagent Quality. Organometallic reagents are highly sensitive to moisture and air. Poorly formed or partially decomposed reagents will have a lower effective concentration, leading to incomplete conversion.[3]

The competition between these pathways is a battle of kinetics. The strong basicity of the organometallic reagent can make the acid-base reaction (enolization) faster than the nucleophilic addition, especially if the carbonyl carbon is sterically shielded.

Caption: Competing pathways in the organometallic addition to 4-piperidone.

To favor the desired 1,2-addition over enolization, the electrophilicity of the carbonyl carbon must be enhanced while mitigating the basicity of the system.

Protocol 1: Cerium(III) Chloride Mediated Addition (Luche-type Conditions)

This protocol utilizes a Lewis acid to activate the carbonyl group, making it a "harder" electrophile, which favors addition by the "hard" organometallic nucleophile.[4][5]

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120°C for at least 4 hours and assemble hot under a stream of dry nitrogen or argon.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend anhydrous cerium(III) chloride (CeCl₃, 1.2 equivalents) in anhydrous THF (tetrahydrofuran).

  • Activation: Stir the CeCl₃ suspension vigorously for 1-2 hours at room temperature to ensure fine dispersion and activation.

  • Substrate Addition: Dissolve the N-protected 4-piperidone (1.0 equivalent) in anhydrous THF and add it to the CeCl₃ suspension.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the pyridinylmagnesium halide or pyridinyllithium solution (1.1-1.3 equivalents) dropwise via syringe, maintaining the internal temperature below -70°C. The slow addition is crucial to control the exotherm and minimize side reactions like Wurtz coupling.[1]

  • Reaction Monitoring: Stir the reaction at -78°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated aqueous ammonium chloride (NH₄Cl).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature.

  • Workup & Purification: Perform a standard aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Expected Outcome: A significant increase in the yield of the desired pyridinyl piperidinol and a marked decrease in the amount of recovered starting material.

Issue 2: Poor Chemoselectivity During Reduction of a Pyridinyl Piperidinone

Question: I am trying to reduce the ketone of a pyridinyl piperidinone to the corresponding alcohol, but I am also observing reduction of the pyridine ring, leading to a complex mixture of products. How can I selectively reduce the ketone?

Answer:

This is a common chemoselectivity challenge. The pyridine ring can be susceptible to reduction, especially under harsh conditions like catalytic hydrogenation with noble metals (e.g., Pd, Pt) or with powerful hydride reagents.[6][7] The key is to choose a reducing agent and conditions that are selective for the ketone carbonyl over the aromatic heterocycle.

  • Plausible Cause: The reducing conditions are too harsh. Catalytic hydrogenation, for instance, can readily reduce both the ketone and the pyridine ring, particularly at elevated pressures or temperatures.[7] Similarly, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction.

Ketone reduction involves hydride attack on the electrophilic carbonyl carbon. Pyridine reduction is more complex and often requires activation (e.g., protonation or coordination to a metal surface) to overcome its aromatic stability. A selective reagent will have a high affinity for the carbonyl group while being insufficiently reactive to reduce the stable aromatic ring.

Chemoselective_Reduction cluster_0 Starting Material cluster_1 cluster_2 Products SM Pyridinyl Piperidinone C=O Py Ring Desired Ketone Reduction (Desired) SM:c->Desired Mild Hydride (e.g., NaBH4) Side Pyridine Reduction (Side Reaction) SM:p->Side Harsh Conditions (e.g., H2/Pd, LiAlH4) Product_Desired Pyridinyl Piperidinol CH-OH Py Ring Desired->Product_Desired Product_Side Piperidinyl Piperidinol CH-OH Piperidine Ring Side->Product_Side

Caption: Selective reduction of the ketone versus the pyridine ring.

The use of milder, more selective hydride reagents is the most effective strategy. Sodium borohydride (NaBH₄) is often the reagent of choice for this transformation.

Protocol 2: Selective Ketone Reduction with Sodium Borohydride

  • Setup: In a round-bottom flask, dissolve the pyridinyl piperidinone (1.0 equivalent) in a protic solvent like methanol (MeOH) or ethanol (EtOH) at room temperature.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise over 15-20 minutes. The portion-wise addition helps to control the effervescence (hydrogen gas evolution) and the exotherm.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature over 2-3 hours.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or acetone at 0°C to destroy any excess NaBH₄.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the alcohol solvent. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Expected Outcome: High yield of the pyridinyl piperidinol with minimal or no formation of the pyridine-reduced byproduct.

Issue 3: Poor Diastereoselectivity in the Reduction of a Substituted Piperidinone

Question: My reduction of a substituted pyridinyl piperidinone is successful, but it produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity to favor the formation of one isomer?

Answer:

Achieving high diastereoselectivity in the reduction of cyclic ketones is a common challenge that depends on controlling the trajectory of the incoming hydride nucleophile. The stereochemical outcome is dictated by a combination of steric and electronic factors.

  • Plausible Cause: The reducing agent is small and unhindered (e.g., NaBH₄), allowing it to attack from either the axial or equatorial face of the ketone with similar ease. The transition states for both approaches are close in energy, leading to poor selectivity.[8][9]

For a piperidinone ring, the incoming hydride can attack from two faces:

  • Axial Attack: The hydride approaches from the axial position, leading to an equatorial alcohol. This is often favored by smaller, unhindered reagents to avoid steric clash with axial substituents at the 3 and 5 positions.

  • Equatorial Attack: The hydride approaches from the equatorial face, yielding an axial alcohol. This pathway can be hindered by the ring itself and is often disfavored. However, bulky reducing agents may be forced to attack from this less-hindered trajectory.

The goal is to select a reagent that experiences a significant energetic penalty for one approach over the other.

Using sterically demanding ("bulky") reducing agents can dramatically improve diastereoselectivity by forcing the hydride to attack from the less sterically encumbered face of the molecule.

Protocol 3: Diastereoselective Reduction with L-Selectride®

L-Selectride® (lithium tri-sec-butylborohydride) is a highly hindered hydride source that is excellent for achieving high diastereoselectivity in the reduction of cyclic ketones.

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the substituted pyridinyl piperidinone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78°C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.1-1.5 equivalents, typically a 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature remains below -70°C.

  • Reaction & Monitoring: Stir the reaction at -78°C for 3-6 hours. Monitor carefully by TLC or LC-MS. These reactions are often rapid.

  • Quenching: Quench the reaction very carefully at -78°C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and then 30% hydrogen peroxide (H₂O₂). Caution: The quench with H₂O₂ can be highly exothermic and should be performed with extreme care behind a blast shield.

  • Workup: Allow the mixture to warm to room temperature and stir for several hours to ensure the complete breakdown of boron complexes. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

ReagentTypical Selectivity (Axial:Equatorial Attack)Operating TemperatureNotes
NaBH₄ Low to Moderate (often near 1:1)0°C to RTGood for general, non-selective reductions.
L-Selectride® Very High (>95:5)-78°CExcellent for selective formation of the axial alcohol.
K-Selectride® Very High (>95:5)-78°CSimilar to L-Selectride®, sometimes offers complementary selectivity.

Expected Outcome: A dramatic improvement in the diastereomeric ratio, often exceeding 95:5 in favor of the isomer resulting from attack from the less-hindered face.

References
  • Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Redructions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

  • Wikipedia. Luche reduction. Wikipedia. [Link]

  • Organic Chemistry Portal. Luche Reduction. Organic Chemistry Portal. [Link]

  • Grokipedia. Luche reduction. Grokipedia. [Link]

  • American Chemical Society. (2023). Cobalt-Catalyzed Chemoselective Reduction of N-Heteroaryl Ketones with N,N-Dimethylformamide as a Hydride Source. ACS Publications. [Link]

  • ResearchGate. (2020). Reduction of 2‐pyridyl ketones with formate. ResearchGate. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • National Institutes of Health. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH Public Access. [Link]

  • National Institutes of Health. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. NIH Public Access. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Reich, H. J. Organolithium reagent. University of Wisconsin-Madison. [Link]

  • ResearchGate. (2023). Reduction of pyridyl aryl ketones. ResearchGate. [Link]

  • ACS Publications. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. MDPI. [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Organolithium reagent. Wikipedia. [Link]

  • Google Patents. (2015). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • RSC Publishing. (1934). The Action of Grignard Reagents, etc. Journal of the Chemical Society. [Link]

  • Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Reich, H. J. (2002). A. Organolithium Reagents. University of Wisconsin-Madison. [Link]

  • ResearchGate. (2018). Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • ResearchGate. (2016). Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes. ResearchGate. [Link]

  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

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Technical Support Center: A Guide to Overcoming Purification Challenges with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet challenging piperidine scaffold. Piperidine and its derivatives are foundational motifs in a vast number of pharmaceuticals and specialty materials.[1][2] However, their synthesis often yields complex mixtures that can include unreacted starting materials, byproducts, and reagent-related impurities.[1]

The inherent basicity of the piperidine nitrogen atom introduces a unique set of purification challenges, from interactions with chromatographic media to difficulties in extraction and crystallization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common issues, ensuring the isolation of high-purity materials critical for your research.

Frequently Asked Questions (FAQs)

This section addresses common, high-level issues encountered during the handling and purification of piperidine derivatives.

Q1: My purified piperidine derivative is a yellow or brown oil/solid. What causes this discoloration and how can I remove it?

A: A yellow to brown tint is a frequent observation and typically indicates the presence of oxidation products.[3][4][5] The lone pair on the piperidine nitrogen makes the molecule susceptible to oxidation, especially when exposed to air and light over time.[4][5] While minor discoloration may not interfere with all applications, high-purity is often essential.

  • Troubleshooting Steps:

    • Distillation: For liquid derivatives, distillation (simple, fractional, or vacuum) is the most effective method to separate the desired compound from non-volatile or colored impurities.[3][4]

    • Charcoal Treatment: Dissolve the discolored compound in a suitable organic solvent (e.g., ethanol). Add a small amount (typically 1-2% w/w) of activated charcoal and stir the mixture for 30-60 minutes at room temperature. Remove the charcoal by filtering through a pad of Celite. The desired product can then be recovered by removing the solvent under reduced pressure.[5]

    • Preventative Measures: To prevent re-oxidation, store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), in amber vials to protect from light, and at reduced temperatures (2-8°C is often recommended).[3][6]

Q2: I stored my piperidine derivative in a solvent like DMF, and it has since crystallized or precipitated out of solution. What happened?

A: This is a common issue with basic amines. The precipitate is almost certainly a salt formed by the reaction of the basic piperidine nitrogen with an acidic gas from the atmosphere.[4][7]

  • Common Causes:

    • Carbonate Formation: Piperidine readily reacts with atmospheric carbon dioxide (CO₂) to form a piperidinium carbonate salt, which is often insoluble in organic solvents.[4]

    • Hydrochloride Formation: If stored near reagents that can liberate HCl gas (e.g., thionyl chloride, acetyl chloride, or even chlorinated solvents that degrade over time), piperidine will rapidly form the corresponding hydrochloride salt.[7]

  • Solutions:

    • The salt can often be reversed by a simple aqueous workup. Add the mixture to a separatory funnel with an organic solvent and a dilute basic solution (e.g., NaHCO₃ or Na₂CO₃) to liberate the free base, which can then be extracted and isolated.

    • To prevent this, ensure storage containers are well-sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing.[4]

Q3: Why am I struggling to separate piperidine from its precursor, pyridine, using fractional distillation?

A: Complete separation is challenging because piperidine and pyridine form a constant-boiling azeotropic mixture.[3][4] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C, making separation by simple fractional distillation ineffective.[3][4]

  • Effective Solutions:

    • Azeotropic Distillation: The addition of water can alter the relative volatilities and help break the azeotrope, allowing for a more effective separation.[3]

    • Selective Salt Formation: A more robust chemical method involves exploiting the difference in reactivity with carbon dioxide. Bubbling CO₂ gas through a solution containing both piperidine and pyridine will cause the selective precipitation of solid piperidine carbonate, while the less basic pyridine remains in solution.[3][4] The solid carbonate can then be filtered off and the free piperidine base regenerated by treatment with a strong base like NaOH.[3]

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary purification tool, but the basicity of piperidines can lead to significant challenges with standard silica gel.

Issue 1: Severe Peak Tailing, Streaking, or Complete Retention on a Silica Gel Column
  • Causality: Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of a piperidine derivative can undergo a strong acid-base interaction with these silanol groups.[5][8] This interaction leads to a non-ideal elution profile, characterized by broad, tailing peaks. In severe cases, the compound can bind irreversibly, resulting in low or zero recovery.[5]

    G cluster_surface Silica Gel Surface piperidine {R₂N-H⁺ | Piperidine (Protonated)} silica {⁻O-Si | Acidic Silanol Site} piperidine:n->silica:o   Strong Ionic Interaction (Causes Tailing/Irreversible Binding)

    Caption: Piperidine's interaction with acidic silica gel.

  • Solutions & Protocols:

    • Mobile Phase Modification (Base Additive): The most common solution is to deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to the mobile phase.

      • Protocol: Using a Triethylamine (TEA) Additive [9][10]

        • Prepare your eluent system (e.g., a mixture of hexanes and ethyl acetate).

        • To the final eluent mixture, add triethylamine (TEA) to a final concentration of 0.1-1% (v/v). A 0.5% or 1% concentration is a common starting point.

        • Equilibrate the column by flushing it with at least 3-5 column volumes of the TEA-containing eluent before loading your sample. This ensures the stationary phase is fully neutralized.

        • Run the chromatography as usual, ensuring all eluents used contain the same concentration of TEA.

      • Expert Tip: Ammonia (as a 1-2% solution in methanol, which is then added to the main eluent) can also be used and is more volatile than TEA, making it easier to remove during solvent evaporation.

    • Use an Alternative Stationary Phase: If base additives are not effective or compatible with your molecule, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina (Brockmann I-III) to avoid strong interactions.

      • Reversed-Phase Chromatography (C18): For more polar piperidine derivatives, reversed-phase HPLC can be highly effective. The mobile phase (typically acetonitrile/water or methanol/water) can be buffered or modified with additives like formic acid or trifluoroacetic acid to improve peak shape by ensuring the piperidine is consistently protonated.[11]

Issue 2: Low Mass Recovery After Column Chromatography
  • Causality: This is often an extreme case of the interaction described above, where the product binds so strongly to the silica that it cannot be eluted with the chosen solvent system. It can also occur if the compound is unstable on the acidic silica and degrades during the purification process.

  • Solutions & Protocols:

    • Column "Stripping": If you suspect your compound is stuck on the column, you can try to recover it by flushing with a very strong, polar, and basic eluent.

      • Protocol: Product Recovery from Silica Gel

        • After running your intended gradient with no product elution, switch the mobile phase to a highly polar mixture.

        • A common "strip" solution is 5-10% methanol in dichloromethane containing 1-2% ammonium hydroxide.

        • Flush the column with several column volumes of this mixture and collect the eluate. Your compound will likely elute quickly. Note that selectivity will be lost, and you may co-elute other polar impurities.

    • Proactive Deactivation: The best solution is preventative. Always use a mobile phase modifier (like TEA) when purifying piperidine derivatives on silica gel to prevent irreversible binding from the start.[5]

Troubleshooting Guide: Liquid-Liquid Extraction

Acid-base chemistry is central to successfully purifying piperidine derivatives using liquid-liquid extraction.

Issue: Low Product Recovery in the Organic Layer or Persistent Emulsions
  • Causality: The partitioning of a piperidine derivative between an aqueous and an organic layer is entirely dependent on its protonation state.

    • In Acidic/Neutral Aqueous Solution (pH < 9): The piperidine nitrogen is protonated (R₂NH₂⁺), forming a salt. This salt is ionic and therefore highly soluble in the aqueous phase and insoluble in most common organic solvents. Attempting to extract at this pH will result in poor recovery.

    • In Basic Aqueous Solution (pH > 10-11): The piperidine is in its neutral, free base form (R₂NH). This form is significantly more non-polar and will readily partition into the organic layer.[9]

  • Solutions & Protocols:

    • pH Adjustment: Always ensure the aqueous layer is sufficiently basic before attempting to extract your product.

      • Protocol: Basic Extraction of a Piperidine Derivative

        • After quenching your reaction, transfer the mixture to a separatory funnel.

        • Check the pH of the aqueous layer using pH paper or a pH meter.

        • Add a base (e.g., 1M NaOH, saturated Na₂CO₃, or solid K₂CO₃) portion-wise until the pH of the aqueous layer is >10.[9]

        • Add your extraction solvent (e.g., dichloromethane, ethyl acetate) and shake thoroughly.

        • Allow the layers to separate and drain the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.

    • Breaking Emulsions: Emulsions often form during basic extractions. To resolve them, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion and sharpen the layer separation.

  • Visualization of Extraction Workflow:

    G start Crude Reaction Mixture (Aqueous/Organic) check_ph Check pH of Aqueous Layer start->check_ph add_base Add Base (e.g., NaOH, K₂CO₃) to pH > 10 check_ph->add_base pH < 10 extract Extract with Organic Solvent (e.g., DCM, EtOAc) check_ph->extract pH > 10 add_base->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains Free Base Piperidine Derivative separate->organic_layer aqueous_layer Aqueous Layer: Contains Inorganic Salts separate->aqueous_layer

    Caption: Logic for purifying a piperidine via acid-base extraction.

Troubleshooting Guide: Crystallization & Salt Formation

Many piperidine derivatives are oils or low-melting solids as free bases, making crystallization difficult. Converting them to salts is a powerful purification strategy.

Issue: Product is an Oil and Fails to Crystallize
  • Causality: The free base form of many piperidine derivatives may be an amorphous oil, have a very low melting point, or be too soluble in common solvents to crystallize effectively.

  • Solution: Purification via Salt Formation Converting the basic piperidine to a salt introduces ionic character and a rigid crystal lattice, dramatically improving the likelihood of obtaining a stable, purifiable crystalline solid.[12] The hydrochloride salt is the most common choice.

    • Protocol: Purification by Hydrochloride Salt Formation & Recrystallization

      • Formation: Dissolve the crude piperidine free base in a non-polar, anhydrous solvent like diethyl ether or dichloromethane.

      • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

      • The piperidine hydrochloride salt will precipitate as a solid. Continue adding HCl until no further precipitation is observed.

      • Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove non-basic impurities.

      • Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/isopropanol, methanol/ether). Dissolve the crude salt in a minimum amount of the hot solvent, then allow it to cool slowly to induce the formation of high-purity crystals.[12]

Summary of Purity Assessment Techniques

Once a purification protocol is complete, its success must be verified. A combination of analytical techniques is often required to confirm the purity of piperidine derivatives.

Technique Principle Advantages for Piperidine Derivatives Common Challenges & Solutions
HPLC (UV/MS) Separation based on polarity (Reversed-Phase is common).[13]High resolution and quantification accuracy. MS detection provides mass confirmation and does not require a chromophore.[11][13]Peak tailing can occur. Solution: Use a low pH mobile phase (e.g., with 0.1% formic acid) to protonate the piperidine and silanols, or use specialized columns for basic analytes.[8][11]
GC-MS Separation based on boiling point and volatility.[13]Excellent for analyzing volatile piperidine derivatives and identifying volatile impurities.[14]Polar piperidines may exhibit poor peak shape. Solution: Derivatization (e.g., acylation) can improve volatility and chromatography. Use of a base-deactivated column is recommended.
¹H NMR Spectroscopy Analysis of the chemical environment of protons.Provides detailed structural confirmation. Can be used for quantitative analysis (qNMR) with an internal standard.[14]Broad signals can occur due to nitrogen quadrupolar effects or slow proton exchange. Solution: Acquiring the spectrum of the HCl salt can sharpen N-H and adjacent C-H signals.
Elemental Analysis Determines the percentage of C, H, and N.[14]Provides a fundamental measure of bulk purity.[14]Insensitive to impurities with a similar elemental composition to the main compound. Requires a highly pure, dry sample.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Kumar, A., & Kumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(2-Chloroethyl)piperidine Products. BenchChem.
  • Chromatography Forum. (2008). Which column for basic analytes.
  • BenchChem. (2025).
  • BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Canadian Science Publishing. (1950). A New Synthesis of Piperidine. Canadian Journal of Research.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, chemists, and drug development professionals actively working on synthetic routes involving this crucial intermediate. Here, we address common challenges encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The primary synthetic route to this compound involves the nucleophilic addition of a 2-pyridyl organometallic reagent, such as 2-pyridyllithium or a 2-pyridyl Grignard reagent, to a suitably N-protected 4-piperidone. While conceptually straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue and can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach is key to diagnosing the root cause.

Possible Causes & Optimization Strategies:

  • Inactive Organometallic Reagent: Both Grignard and organolithium reagents are highly sensitive to moisture and oxygen.[1][2] Incomplete formation or subsequent decomposition before or during the reaction is a major contributor to low yields.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2] Solvents must be anhydrous grade, preferably distilled from an appropriate drying agent.[2]

      • Magnesium Activation (for Grignard): A dull, oxidized surface on magnesium turnings can prevent reaction initiation.[2] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[2]

      • Reagent Titration: The concentration of freshly prepared organometallic reagents can vary. Titrating the reagent (e.g., against iodine for Grignards or a known acid for organolithiums) before use is crucial for accurate stoichiometry.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical, especially during the formation of the organometallic reagent and its subsequent addition to the piperidone.

    • Troubleshooting:

      • Formation of 2-Pyridyllithium: The halogen-lithium exchange between 2-bromopyridine and n-butyllithium is extremely fast and exothermic. This step should be performed at -78 °C (dry ice/acetone bath) to prevent side reactions.[3]

      • Addition to Piperidone: The nucleophilic addition should also be carried out at low temperatures (-78 °C to -40 °C) to minimize side reactions like enolization.[1][4]

  • Incorrect Stoichiometry: Using an insufficient amount of the organometallic reagent will naturally lead to incomplete conversion of the starting material.

    • Troubleshooting: Based on the titration results, use at least 1.1 to 1.5 equivalents of the 2-pyridyl organometallic reagent relative to the N-protected 4-piperidone to ensure the reaction goes to completion.

Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically address low reaction yields.

LowYield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup anhydrous Ensure Strictly Anhydrous Technique (Solvents, Glassware) check_reagents->anhydrous Moisture suspected? titrate Titrate Organometallic Reagent (e.g., 2-Pyridyllithium) check_reagents->titrate Incomplete conversion? mg_activation Activate Mg Turnings (for Grignard Reagent) check_reagents->mg_activation Grignard fails to form? temperature Optimize Temperature (Addition at -78 °C) check_conditions->temperature Side products observed? stoichiometry Adjust Stoichiometry (1.1-1.5 eq. Nucleophile) check_conditions->stoichiometry Starting material remains? solvent Screen Solvents (THF, Ether, Toluene) check_conditions->solvent Reaction sluggish? quench Optimize Quenching Step (e.g., sat. aq. NH4Cl at low temp) check_workup->quench Product decomposition? extraction Check pH & Solvent for Extraction check_workup->extraction Poor recovery?

Caption: Decision tree for diagnosing causes of low yield.

FAQ 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation is often linked to the high basicity of the organometallic reagent and the presence of acidic protons on the 4-piperidone starting material.

Common Side Products & Mitigation:

  • Enolization of 4-Piperidone: The most common side reaction involves the organometallic reagent acting as a base, deprotonating the α-carbon of the ketone to form an enolate.[1] This regenerates the starting ketone upon aqueous workup, leading to low conversion.

    • Mitigation:

      • Lower Reaction Temperature: Performing the addition at -78 °C significantly favors the nucleophilic addition pathway over deprotonation.[1]

      • Use of Additives: In Grignard reactions, the addition of salts like Magnesium Chloride (MgCl₂) or Cerium (III) Chloride (CeCl₃) can increase the electrophilicity of the carbonyl carbon and suppress enolization.[5]

  • Wurtz-type Coupling: Homocoupling of the organometallic reagent with the starting 2-halopyridine can occur, leading to the formation of 2,2'-bipyridine.

    • Mitigation: This is more prevalent in Grignard reactions. Ensure a slow addition rate of the alkyl halide to the magnesium turnings during reagent formation.[6] For organolithium formation, maintaining a very low temperature (-78 °C) during the halogen-lithium exchange is critical.

Reaction_Pathways Start N-Boc-4-Piperidone + 2-Pyridyllithium Desired_Product Desired Product: This compound (via Nucleophilic Addition) Start->Desired_Product Favored Pathway Side_Product Side Reaction: Piperidone Enolate (via Deprotonation) Start->Side_Product Competing Pathway Conditions Key Conditions: - Anhydrous THF - Temp: -78°C Conditions->Start

Caption: Competing reaction pathways for 2-pyridyllithium and 4-piperidone.

FAQ 3: How do I choose the optimal N-protecting group for the 4-piperidone starting material?

The choice of the nitrogen protecting group is critical. It must be stable to the strongly basic and nucleophilic conditions of the reaction, yet be readily removable in a subsequent step without affecting the desired product.

Protecting GroupStructureStability to Organolithiums/GrignardsCommon Deprotection ConditionsNotes
Boc (tert-Butoxycarbonyl)-COOC(CH₃)₃Excellent . Generally stable.Strong acid (e.g., TFA, 4M HCl in dioxane).[7][8]The most common and reliable choice for this reaction.[9][10]
Cbz (Carboxybenzyl)-COOCH₂PhGood . Generally stable.Catalytic hydrogenation (e.g., H₂, Pd/C).Useful if the final molecule is sensitive to strong acid.
Benzyl (Bn)-CH₂PhModerate . Can be cleaved by some organolithiums via deprotonation.Catalytic hydrogenation (e.g., H₂, Pd/C).Less ideal than Boc or Cbz due to potential side reactions.

Recommendation: The Boc group is highly recommended for this synthesis due to its high stability under the reaction conditions and the straightforward, high-yielding deprotection protocols.[8]

Experimental Protocols
Protocol 1: Synthesis of 2-Pyridyllithium and Reaction with N-Boc-4-piperidone

This protocol is a representative procedure and should be adapted based on specific laboratory conditions and scale.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Boc-4-piperidone[9]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF and add it to the reaction flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. A distinct color change should be observed.[3]

  • Stir the resulting 2-pyridyllithium solution at -78 °C for 45-60 minutes.[3]

  • Addition: In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Add this solution dropwise to the 2-pyridyllithium solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[3]

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection
  • Setup: Dissolve the purified N-Boc-4-(2-pyridinyl)-4-piperidinol in a minimal amount of a suitable solvent like Dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A common choice is 4M HCl in 1,4-dioxane (5-10 equivalents).[8] Trifluoroacetic acid (TFA) in DCM is also effective.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃), and extract with an organic solvent.

References
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Reddit Community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available from: [Link]

  • ResearchGate. (2006). Stereoselective synthesis of 4,5-disubstituted-2-piperidinones from 4-piperidinone. ResearchGate Publication. Available from: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]

  • Defense Technical Information Center (DTIC). (1993). Piperidine Synthesis. DTIC Public Technical Reports. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6982. Available from: [Link]

  • Reddit Community. (2018). Troubleshooting my grignard reactions. r/chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Grokipedia. (n.d.). 4-Piperidone. Grokipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal. Available from: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available from: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • Wang, Z., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14, 5387. Available from: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate Publication. Available from: [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available from: [Link]

  • Chambers, R. D., et al. (1976). Polyhalogenoaromatic compounds. Part XXIV. The reaction of chloropyridyl-lithium compounds with nitriles as a route to triazanaphthalenes. Journal of the Chemical Society, Perkin Transactions 1, 1069-1073. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(2-Pyridinyl)-4-piperidinol. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully incorporate this molecule into your experimental workflows.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a chemical structure with two key basic centers: the pyridine nitrogen (pKa ~5.2) and the piperidine nitrogen (pKa ~9-10). While the presence of nitrogen and oxygen atoms allows for hydrogen bonding, the molecule's relatively rigid, fused-ring-like structure and molecular weight can lead to strong crystal lattice energy, resulting in poor aqueous solubility at neutral pH.

However, its basic nature is the key to overcoming these challenges. By controlling the pH, we can protonate these nitrogen atoms, creating a charged species (a salt) that is significantly more soluble in aqueous media. This principle forms the foundation of our primary solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective method for solubilizing this compound in aqueous buffer?

A1: The most direct and effective method is pH adjustment . Since this compound is a weak base, lowering the pH of the aqueous vehicle to below the pKa of its most basic nitrogen will convert the molecule into its protonated salt form, which exhibits dramatically increased solubility. A starting point is to use a buffer at pH 4 or to add a dilute acid like HCl.[][2]

Q2: I dissolved the compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the local solvent environment changes abruptly from organic to aqueous. If the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit at that pH, it will precipitate. The final DMSO concentration may also be too low to act as an effective co-solvent.[3]

Q3: Can I use co-solvents other than DMSO?

A3: Absolutely. Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[][4] Besides DMSO, other common, water-miscible organic solvents can be effective. The choice depends on the tolerance of your experimental system (e.g., cell line, enzyme) to the specific solvent.

Q4: When should I consider more advanced methods like cyclodextrins?

A4: If pH adjustment and co-solvents are insufficient or incompatible with your experimental system (e.g., if you need to work at a neutral pH and cannot tolerate organic solvents), advanced techniques are the next step. Cyclodextrins are excellent for forming inclusion complexes that enhance aqueous solubility without altering the bulk solution properties as significantly as co-solvents.[3][5][6] This is particularly useful for in vivo studies where formulation safety is paramount.

In-Depth Troubleshooting & Step-by-Step Protocols

This section provides detailed solutions to common problems encountered in the lab.

Issue 1: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).
  • Causality: At pH 7.4, the compound is primarily in its neutral, free-base form. This form has low aqueous solubility due to the molecule's lipophilicity and crystal lattice energy.

  • Solution: Employ pH-mediated solubilization.

Protocol 1: Preparation of an Acidic Stock Solution
  • Target Concentration: Determine the desired stock concentration (e.g., 10 mM).

  • Vehicle Preparation: Prepare an acidic vehicle. A common starting point is 100 mM citrate buffer (pH 3.0) or simply 1 equivalent of hydrochloric acid (HCl) in water.

  • Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 10 mM stock (MW ≈ 178.23 g/mol ), you would need 17.8 mg.

  • Dissolution: Add the acidic vehicle to the solid compound.

  • Energy Input: Vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter. The solution should be clear.

  • Final pH Check: Measure the final pH of the stock solution. This is critical for understanding the final experimental conditions upon dilution.

  • Storage: Store the stock solution appropriately (e.g., at -20°C or -80°C).

Issue 2: Precipitation occurs upon dilution of an organic stock (e.g., DMSO) into aqueous media.
  • Causality: The aqueous medium cannot support the solubility of the compound at the target concentration, and the final co-solvent percentage is too low.

  • Solution A: Optimize the Co-solvent System.

  • Solution B: Use a solubilizing excipient like a cyclodextrin.

Protocol 2: Screening for an Optimal Co-Solvent System
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to test.[4]

  • Stock Preparation: Prepare high-concentration stock solutions of your compound in each neat co-solvent (e.g., 100 mM in DMSO, Ethanol, PEG 400, Propylene Glycol).

  • Dilution Test: In separate microcentrifuge tubes, add your final aqueous buffer (e.g., PBS pH 7.4).

  • Spiking: Add a small volume of the co-solvent stock solution to the buffer to achieve your final desired compound concentration. Ensure the final co-solvent concentration is kept constant and at a level tolerated by your assay (e.g., 1% or 0.5%).

  • Equilibration & Observation: Vortex each tube and let it equilibrate at the experimental temperature (e.g., room temperature or 37°C) for at least 1-2 hours. Observe for any signs of precipitation (cloudiness, visible particles).

  • Data Summary: Record the results in a table for easy comparison.

Co-Solvent (Final Conc. 1%)Target Compound Conc. (µM)Observation (2 hours @ RT)
DMSO100Precipitation
Ethanol100Slight Haze
PEG 400100Clear Solution
Propylene Glycol100Clear Solution

From this hypothetical data, PEG 400 and Propylene Glycol would be superior co-solvents for this specific application.

Protocol 3: Feasibility Screening with Cyclodextrins

Cyclodextrins have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble "guest" molecules, forming a more soluble complex.[3][7]

  • Cyclodextrin Selection: Select a highly soluble cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high water solubility and safety profiles.[7][8]

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4).

  • Solubility Measurement: a. Add an excess amount of solid this compound to two sets of vials: one containing the plain buffer and one containing the 10% HP-β-CD buffer. b. Ensure enough solid is present so that some remains undissolved. c. Seal the vials and place them on an end-over-end rotator at a constant temperature for 24-48 hours to reach equilibrium. d. After equilibration, allow the vials to sit undisturbed for the excess solid to settle. e. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound). f. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Compare the solubility in the plain buffer versus the cyclodextrin-containing buffer. A significant increase in solubility indicates successful complexation.

Visual Guides & Mechanistic Diagrams

To better illustrate the principles discussed, we provide the following diagrams created using Graphviz.

Solubilization Strategy Decision Workflow

This diagram provides a logical pathway for selecting the appropriate solubilization method.

G cluster_0 cluster_1 cluster_2 cluster_3 start Poor Aqueous Solubility of Compound ph_adjust Is pH Adjustment Tolerated by Assay? start->ph_adjust ph_yes Use Acidic Buffer (e.g., Citrate pH 3-5) or add HCl ph_adjust->ph_yes  Yes cosolvent Is an Organic Co-solvent (e.g., DMSO, PEG) Tolerated? ph_adjust->cosolvent No   cosolvent_yes Prepare Stock in Co-solvent. Optimize final concentration (e.g., <1% DMSO). cosolvent->cosolvent_yes  Yes cyclodextrin Use Advanced Formulation: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin No  

Caption: Equilibrium between the free base and soluble salt form.

Mechanism of Cyclodextrin Complexation

This diagram shows the encapsulation of the drug by a cyclodextrin molecule.

G drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation in Aqueous Solution

Caption: Formation of a drug-cyclodextrin inclusion complex.

References

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data. [Link]

  • Pharma Education Center. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.net. [Link]

  • Solubility of Things. (n.d.). Pyridine. solubilityofthings.com. [Link]

  • Guerrieri, P., & D'Souza, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. worldpharmatoday.com. [Link]

  • Wikipedia. (n.d.). Cosolvent. en.wikipedia.org. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Puskás, I., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. researchgate.net. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. researchgate.net. [Link]

  • Jantarat, C., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

Sources

Piperidine Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis. The piperidine motif is a cornerstone in modern medicinal chemistry and materials science, found in numerous pharmaceuticals and agrochemicals.[1] However, the synthesis of these valuable scaffolds is often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and compromise the integrity of the final compound.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals anticipate, identify, and mitigate common side reactions. We will delve into the mechanistic origins of these byproducts and offer field-proven, practical solutions to optimize your synthetic routes.

Section 1: Foundational Principles & Common Byproduct Pathways

Successful piperidine synthesis hinges on controlling the reactivity of key intermediates. The two most prevalent strategies are the catalytic hydrogenation of pyridines and the reductive amination of dicarbonyl compounds or related precursors.[2][3] Each pathway, while powerful, has characteristic vulnerabilities that can lead to impurities.

Catalytic Hydrogenation of Pyridines: This method is atom-economical but can be hampered by the aromatic stability of the pyridine ring and catalyst poisoning.[3][4] The basicity of both the pyridine starting material and the piperidine product can inhibit the catalyst's active sites, leading to incomplete reactions or the need for harsh conditions.[5][6]

Reductive Amination: This versatile method forms C-N bonds by reacting a carbonyl group with an amine to form an imine or iminium ion intermediate, which is then reduced.[7] The main challenge here is controlling selectivity, as side reactions like over-alkylation and enamine formation can occur.[8][9]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific, common issues encountered during piperidine synthesis in a practical Q&A format.

FAQ 1: My reaction is producing over-alkylated byproducts (e.g., tertiary amines or quaternary salts) during reductive amination. How can I prevent this?

Answer: Over-alkylation is a classic problem in reductive amination, occurring when the desired secondary piperidine product reacts again with the aldehyde starting material.[8] This follow-on reaction forms a new iminium ion, which is then reduced to an undesired tertiary amine. The mechanism is driven by the fact that the newly formed secondary amine is often as reactive, or more so, than the primary amine you started with.

Mechanistic Cause: The issue stems from a lack of selectivity between the initial and subsequent reductive amination steps. If the rate of the second alkylation is comparable to the first, a mixture of products is inevitable.

Preventative Strategies:

  • Choice of Reducing Agent: This is the most critical factor. Use a sterically hindered or less reactive reducing agent that selectively reduces the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this.[10] Its bulkiness and milder reactivity favor the reduction of the more electrophilic iminium ion, and it is tolerant of the mildly acidic conditions (pH 4-6) that promote imine formation.[10] In contrast, a more reactive reagent like sodium borohydride (NaBH₄) can also reduce the starting aldehyde, complicating the reaction profile.

  • Stoichiometry Control: Use a slight excess of the amine component relative to the carbonyl compound. This ensures the carbonyl is consumed primarily in the formation of the initial imine, leaving less available to react with the product piperidine.

  • Slow Addition: Adding the reducing agent slowly to the mixture of the amine and aldehyde can help maintain a low concentration of the product piperidine at any given time, disfavoring the second alkylation.

Reducing AgentTypical ConditionsSelectivityKey Considerations
Sodium Triacetoxyborohydride (STAB) Anhydrous DCM or DCE, Acetic Acid (cat.)High for Iminium IonsGold standard for controlled reductive amination. Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-6Good for Iminium IonsEffective, but generates highly toxic cyanide byproducts.[11]
Sodium Borohydride (NaBH₄) Methanol, EthanolLowCan reduce aldehydes/ketones directly. Best for pre-formed imines.[9]
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂VariableCan be highly effective but may require optimization of pressure and temperature.[8]
FAQ 2: My catalytic hydrogenation of pyridine is stalling or showing incomplete conversion. What are the likely causes?

Answer: Stalled or incomplete hydrogenation of pyridines is a frequent issue, most often pointing to catalyst deactivation, also known as catalyst poisoning.[5]

Root Causes & Solutions:

  • Product Inhibition (Catalyst Poisoning): The nitrogen lone pair in the piperidine product can strongly adsorb to the active sites of precious metal catalysts (e.g., Pd, Pt, Rh), preventing the pyridine substrate from binding.[4][5]

    • Solution: Use of acidic additives or solvents like glacial acetic acid can protonate the nitrogen of the product, preventing it from binding to the catalyst.[12][13] Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often reported to be more resistant to nitrogen poisoning than palladium catalysts.[14][15]

  • Insufficient Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring presents a significant energy barrier to reduction.

    • Solution: Ensure your system is leak-free and that sufficient hydrogen pressure (typically 50-80 bar) and temperature (60-80 °C) are applied, depending on the substrate and catalyst.[13]

  • Poor Catalyst Quality: The catalyst may be old, have been improperly handled (e.g., exposure of pyrophoric catalysts like Raney Nickel to air), or be of low quality.

    • Solution: Always use a fresh batch of high-quality catalyst from a reputable supplier. If using a pyrophoric catalyst, ensure it is handled under an inert atmosphere or appropriate solvent slurry.[10]

  • Impurities in Starting Material: Sulfur-containing compounds are notorious poisons for hydrogenation catalysts, even at ppm levels.[6]

    • Solution: Ensure the pyridine starting material and solvent are of high purity.

FAQ 3: I'm observing an unexpected enamine or imine byproduct. How do I control this?

Answer: The formation of stable enamines or the persistence of imine intermediates indicates an imbalance in the reaction sequence. These species arise from the initial condensation step of a reductive amination but fail to be reduced to the final piperidine.[16]

Troubleshooting Flowchart:

G start Enamine/Imine Byproduct Observed q1 Is the reducing agent active? start->q1 q2 Are reaction conditions optimal for reduction? q1->q2 Yes sol1 Verify reducing agent quality. Ensure anhydrous conditions. q1->sol1 No q3 Is the iminium ion forming efficiently? q2->q3 Yes sol2 Increase reactivity: - Add catalytic acid (e.g., AcOH) - Switch to a stronger reductant q2->sol2 No sol3 Optimize pH (typically 4-6). Use dehydrating agent (e.g., Mol. Sieves). q3->sol3 No

Caption: Troubleshooting logic for enamine/imine byproducts.

Explanation:

  • Kinetic vs. Thermodynamic Control: Enamine formation can sometimes be the kinetically favored product, especially with sterically hindered ketones.[17][18] The desired piperidine is the thermodynamic product. To favor the thermodynamic product, ensure the reaction conditions allow for the equilibrium to be established and for the reduction step to proceed. This often means slightly elevated temperatures and sufficient reaction time.[19]

  • Iminium Ion Formation: The actual species reduced is the protonated imine (the iminium ion).[7] If the reaction medium is not sufficiently acidic (optimal pH ~4-6), the concentration of the iminium ion will be low, slowing the reduction step and allowing the unreduced imine/enamine to accumulate.[10]

FAQ 4: How can I effectively purify my piperidine product from unreacted pyridine starting material?

Answer: This is a common and particularly challenging purification problem because piperidine and pyridine form an azeotrope (a constant-boiling mixture), making separation by standard distillation difficult. The azeotrope consists of about 92% piperidine and 8% pyridine.[13][20]

Effective Purification Strategies:

  • Purification via Salt Formation: This is the most robust chemical method. Piperidine is significantly more basic than pyridine. Bubbling carbon dioxide (CO₂) gas through an organic solution of the mixture will selectively precipitate piperidine as a solid carbonate salt, while the less basic pyridine remains in solution.[13][21] The solid salt can then be collected by filtration, and the free piperidine base can be liberated by treatment with a strong base like NaOH and extracted.[20]

  • Acid-Base Extraction: A standard liquid-liquid extraction can be used to separate the basic piperidine product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and wash with a dilute acid solution (e.g., 1M HCl). The basic piperidine will move into the aqueous layer as its hydrochloride salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free piperidine, which can be extracted back into an organic solvent.[20]

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB to Minimize Over-Alkylation

This protocol describes the synthesis of a secondary piperidine from a primary amine and a dicarbonyl precursor, minimizing the formation of tertiary amine byproducts.

Materials:

  • Primary amine (e.g., benzylamine, 1.0 eq)

  • Dicarbonyl compound (e.g., glutaraldehyde, 1.05 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (AcOH), glacial

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine and anhydrous DCM.

  • Iminium Formation: Add the dicarbonyl compound to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq). Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine/enamine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add STAB in portions over 15-20 minutes. Caution: The reaction may gently exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the intermediate and the appearance of the piperidine product by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Workflow Diagram:

G A 1. Mix Amine + Dicarbonyl in DCM + cat. AcOH B 2. Stir 30-60 min (Iminium Formation) A->B C 3. Add STAB in portions B->C D 4. Stir 4-24h (Monitor by TLC/LCMS) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, Concentrate, & Purify F->G

Caption: Optimized Reductive Amination Workflow.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem (2025).
  • PubMed (n.d.). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. [Link]

  • Royal Society of Chemistry (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • ResearchGate (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • ResearchGate (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Google Patents (n.d.).
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • BenchChem (2025).
  • YouTube (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • BenchChem (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ACS (n.d.). Reductive Amination. [Link]

  • National Center for Biotechnology Information (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • Master Organic Chemistry (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • Wikipedia (n.d.). Reductive amination. [Link]

  • Wikipedia (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Jack Westin (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Chemistry LibreTexts (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • YouTube (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

  • Master Organic Chemistry (2025). Enamines. [Link]

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stability issues of 4-(2-Pyridinyl)-4-piperidinol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Chemical Nature of this compound

This compound is a bifunctional molecule featuring a pyridine ring, which is aromatic and weakly basic, and a piperidinol moiety, which is a saturated heterocycle with a hydroxyl group and a secondary amine. This combination of functional groups dictates its chemical behavior and susceptibility to degradation in solution. The lone pair of electrons on the piperidine nitrogen makes it a target for oxidation, while the pyridine ring can be sensitive to photodegradation. The hydroxyl group can also participate in various reactions, and the overall stability is often highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs) on Stability Issues

Here we address common questions and concerns regarding the stability of this compound in solution.

Q1: My solution of this compound is turning a yellowish-brown color over time. What is causing this discoloration?

A1: Discoloration is a common indicator of oxidative degradation. The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other colored degradation products. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light.

To mitigate this:

  • Use deoxygenated solvents: Prepare your solutions using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work under an inert atmosphere: When preparing and handling solutions, consider using a glove box or a nitrogen-filled environment to minimize exposure to air.

  • Store properly: Keep your solutions in tightly sealed containers, protected from light, and at a low temperature (2-8 °C or -20 °C).

Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my compound. Could this be due to degradation?

A2: Yes, the appearance of new peaks is a strong indication that your compound is degrading. The primary degradation pathways for molecules with similar structures involve oxidation and photodegradation.[1] Oxidation of the piperidinol ring can lead to the formation of a piperidone derivative.[1] Additionally, the pyridine ring is known to be sensitive to light, which can trigger ring-opening or other rearrangements.[2]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure your material has been stored correctly (cool, dark, and dry).

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.

  • Evaluate Analytical Method: Consider the possibility of on-column degradation. Adjusting the pH of the mobile phase or the column temperature may prevent this.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is expected to be highly pH-dependent. Both the pyridine and piperidine nitrogens can be protonated at acidic pH, which can influence the molecule's electronic properties and reactivity. Pyridine derivatives are often more susceptible to photodegradation at acidic pH.[3] Conversely, in alkaline conditions, the piperidine nitrogen is deprotonated and may be more susceptible to oxidation. It is crucial to determine the optimal pH range for your specific application.

Recommendations:

  • Buffer your solutions: Use a suitable buffer system to maintain a constant pH, typically in the neutral to slightly acidic range for pyridine-containing compounds.[2]

  • Conduct a pH stability study: If the stability is critical for your work, perform a study where you expose the compound to a range of pH values and monitor its degradation over time.

Q4: I need to heat my solution containing this compound. What are the potential risks?

A4: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways. For piperidine-containing compounds, high heat can promote complex degradation reactions.[4] It is advisable to use the lowest possible temperature for the shortest duration necessary for your experiment. If you observe significant degradation, consider alternative, non-thermal methods to achieve your experimental goal.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., decreasing peak area over time) Degradation of the compound in solution.1. Prepare fresh solutions daily.2. Store stock solutions at -20°C in amber vials under an inert atmosphere.3. Verify the stability of the compound in your specific solvent and buffer system.
Precipitate formation in aqueous solution Poor solubility at the current pH or temperature.1. Adjust the pH of the solution. Protonating the basic nitrogens with a small amount of acid can increase aqueous solubility.2. Consider the use of a co-solvent such as ethanol or DMSO.
Loss of biological activity Degradation to inactive products.1. Confirm the purity of your compound before each experiment using a suitable analytical method (e.g., HPLC).2. Follow the handling and storage recommendations to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of your compound and to develop a stability-indicating analytical method.[5]

Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.

Materials:

  • This compound

  • High-purity water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[6]

Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the gradient, mobile phase pH, and column chemistry as needed to achieve adequate separation of all peaks.

  • The goal is to have a method where the parent peak is spectrally pure and well-resolved from all degradation product peaks.[7]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways for this compound based on the known chemistry of its constituent rings.

G parent This compound oxidized Oxidized Product (e.g., Piperidone derivative) parent->oxidized Oxidation (H₂O₂) photo_degraded Photodegradation Product (e.g., Ring-opened species) parent->photo_degraded Photodegradation (UV/Vis Light)

Caption: Hypothetical degradation pathways of this compound.

G cluster_0 Pre-Analysis cluster_1 Analysis cluster_2 Troubleshooting start Obtain this compound prep_stock Prepare fresh stock solution in high-purity solvent start->prep_stock store Store solution properly (cool, dark, inert atmosphere) prep_stock->store inject Inject into HPLC system store->inject analyze Analyze chromatogram for degradation peaks inject->analyze degradation_detected Degradation Detected? analyze->degradation_detected optimize Optimize storage, handling, and analytical method degradation_detected->optimize Yes proceed Proceed with experiment degradation_detected->proceed No optimize->inject Re-analyze

Caption: Recommended workflow for handling and analyzing this compound.

References

  • Zhang, C., Lu, Q., Wang, W., Yuan, B., Zhang, Y., & Rittmann, B. E. (2019). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Hernández-Maldonado, A. J., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

  • Nozière, B., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]

  • Patel, D., et al. (2015). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC - NIH. [Link]

  • Semantic Scholar. (n.d.). A Stability Indicating Method for Dipyridamole. [Link]

  • Pere, C. G., & Harwood, C. S. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. PubMed. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • ResearchGate. (2017). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Google Patents. (n.d.).
  • Nozière, B., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • ResearchGate. (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review. [Link]

  • ResearchGate. (2010). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. [Link]

  • Jorner, K., et al. (2020). Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. Uppsala University. [Link]

  • ResearchGate. (2022). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • PubChem - NIH. (n.d.). Piperidine. [Link]

  • Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • ResearchGate. (2010). Thermodynamic properties of aqueous solutions of pyridine and piperidine. [Link]

  • Rauf, M. K., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. [Link]

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Technical Support Center: Scaling Up 4-(2-Pyridinyl)-4-piperidinol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, chemists, and process development professionals to provide actionable solutions to common challenges encountered during laboratory and pilot-plant scale production. We will delve into the critical aspects of the synthesis, from the notoriously challenging Grignard reaction to final product purification and deprotection, grounding our advice in established chemical principles and field-proven experience.

Overview of the Core Synthetic Pathway

The most prevalent and scalable route to this compound involves a two-stage process. The key carbon-carbon bond formation is achieved via a Grignard reaction, followed by the removal of a nitrogen protecting group.

  • Stage 1: Grignard Addition: A 2-pyridyl Grignard reagent, typically formed from 2-bromopyridine and magnesium, is reacted with an N-protected 4-piperidone. The choice of the N-protecting group is critical for solubility, reactivity, and ease of removal.

  • Stage 2: N-Deprotection: The protecting group on the piperidine nitrogen is removed, commonly under acidic conditions, to yield the final product.

This synthesis, while straightforward on paper, presents significant challenges during scale-up, particularly concerning the formation and use of the 2-pyridyl Grignard reagent.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: The Grignard Reaction - Formation and Addition
Q1: My Grignard reaction is sluggish or fails to initiate. What are the primary causes and how can I resolve this on a larger scale?

A1: This is the most common hurdle in Grignard synthesis. The reaction is heterogeneous and highly sensitive to atmospheric conditions.[3]

  • Causality: The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide. The reaction cannot start until this layer is breached. Furthermore, trace amounts of water in the solvent or on the glassware will quench the Grignard reagent as it forms.[4]

  • Troubleshooting & Best Practices:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed, anhydrous-grade container.

    • Magnesium Activation: Do not rely on stirring alone. On a large scale, mechanical activation is key. Consider using a flask with a stirrer bar that can effectively grind the magnesium turnings. Chemical activation is also highly recommended.

      • Initiators: A small crystal of iodine is the classic initiator. Its vapor can disrupt the MgO layer.

      • Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane. It reacts readily to expose fresh magnesium surfaces.

    • Controlled Initiation: Add only a small portion (5-10%) of your 2-bromopyridine solution to the magnesium suspension. Apply gentle heating (a heat gun can be used judiciously on the exterior of the flask) to create a localized hot spot. A visible change (bubbling, color change to cloudy grey/brown) and a noticeable exotherm (which can be monitored with a thermocouple) signal initiation.[5] Once initiated, the remainder of the 2-bromopyridine should be added at a rate that maintains a controlled reflux.

Q2: I'm observing significant formation of 2,2'-bipyridine as a byproduct. How can I minimize this?

A2: The formation of 2,2'-bipyridine is a result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted 2-bromopyridine.[4][6] This is a particularly prevalent issue with 2-pyridyl organometallics, often referred to as the "2-pyridyl problem."[1][2]

  • Causality: High local concentrations of the halide, elevated temperatures, and prolonged reaction times can favor this side reaction. The 2-pyridylmagnesium bromide formation can be prone to unwanted Wurtz coupling.[4]

  • Minimization Strategies:

    • Slow Addition: Add the 2-bromopyridine solution slowly and sub-surface (if possible) to the vigorously stirred magnesium suspension. This ensures the halide reacts quickly upon addition and local concentrations remain low.

    • Temperature Control: Maintain the reaction at a gentle reflux. Overheating can accelerate the coupling side reaction.

    • Use of an Entrainer: As mentioned in Q1, using an initiator like 1,2-dibromoethane can help the primary reaction proceed more quickly and efficiently, reducing the time available for the side reaction to occur.

    • Inverse Addition: In some cases, adding the magnesium turnings portion-wise to the solution of 2-bromopyridine can be beneficial, although this is less common.

Q3: The reaction with the N-protected piperidone is highly exothermic and difficult to control. What are the best practices for thermal management during scale-up?

A3: The addition of the electrophile (the piperidone) to the Grignard reagent is a rapid and highly exothermic event. Uncontrolled, this can lead to a dangerous runaway reaction.[3][5]

  • Causality: The formation of the new C-C bond is thermodynamically very favorable, releasing a significant amount of energy.

  • Thermal Management Protocol:

    • Cooling: Always perform the addition at a reduced temperature. Cool the prepared Grignard reagent solution in an ice/water or ice/brine bath to 0-5 °C before starting the addition.

    • Controlled Addition Rate: The N-protected piperidone, dissolved in an anhydrous solvent, must be added slowly via a dropping funnel or a syringe pump. The addition rate should be controlled to keep the internal temperature below a set point (e.g., <15 °C). A digital thermometer or thermocouple is essential for monitoring.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat from the point of addition throughout the bulk of the solution. Inadequate stirring can create localized hot spots.

    • Reactor Setup: For pilot-scale reactions, a jacketed reactor with a circulating coolant is the standard for maintaining precise temperature control.

Q4: What is the optimal N-protecting group for the 4-piperidone starting material?

A4: The choice of the N-protecting group is a critical process parameter that impacts the entire synthesis, from the Grignard reaction itself to the final deprotection step. The most common and practical choices are tert-butoxycarbonyl (Boc) and benzyl (Bn).

Parameter N-Boc-4-piperidone N-Benzyl-4-piperidone
Grignard Compatibility Excellent. The Boc group is stable to Grignard reagents.Excellent. The benzyl group is also stable.
Solubility Good solubility in common ethereal solvents (THF, Et₂O).Good solubility in ethereal and aromatic solvents.
Deprotection Method Acidolysis (e.g., TFA in DCM, or HCl in dioxane/EtOAc).[7][8]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).
Scale-Up Advantages Deprotection is often straightforward and yields a water-soluble salt, simplifying workup.[7]Starting material (1-benzyl-4-piperidone) can be less expensive.[9]
Scale-Up Disadvantages N-Boc-4-piperidone can be more expensive. Acidic deprotection requires careful material selection for reactors to avoid corrosion.Hydrogenolysis requires specialized high-pressure hydrogenation equipment and carries associated safety risks. The palladium catalyst is an expensive reagent.

Recommendation: For most applications, the N-Boc group is preferred for its clean and non-energetic deprotection pathway, which is often more amenable to standard chemical processing equipment.

Part 2: Work-up and Purification
Q5: My reaction workup is plagued by a persistent emulsion at the aqueous-organic interface. How can I manage this at a larger scale?

A5: Emulsions are a very common and frustrating issue when scaling up Grignard workups.

  • Causality: The quenching process generates fine, gelatinous precipitates of magnesium salts (e.g., Mg(OH)Br). These salts act as surfactants, stabilizing the interface between the organic and aqueous layers and preventing them from separating cleanly.[10]

  • Strategies for Resolution:

    • Quenching Method: Instead of quenching with water, slowly add the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt helps keep the magnesium salts dissolved.

    • Addition of Brine: After the initial quench, washing the organic layer with a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[10]

    • Filtration: In stubborn cases, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove the solid magnesium precipitates that are stabilizing the emulsion.

    • Solvent Choice: Ensure you have a sufficient volume of organic solvent. A more dilute organic phase can sometimes be less prone to emulsion formation.

Q6: What is the most effective method for purifying the N-protected intermediate and the final product on a large scale?

A6: While column chromatography is the workhorse of the research lab, it is often impractical and expensive at scale. Crystallization or recrystallization is the preferred industrial method.[11]

  • For the N-Boc protected intermediate:

    • Crude Product Isolation: After workup and solvent removal, you will have a crude oil or solid.

    • Trituration: If the product is a solid, washing (triturating) it with a cold, non-polar solvent like hexanes or petroleum ether can effectively remove non-polar impurities like 2,2'-bipyridine.[10]

    • Recrystallization: Find a suitable solvent system. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then either cool it slowly or add a non-solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point), then allow it to cool to induce crystallization.

  • For the final this compound:

    • Salt Formation: The final product is an amine and can be purified via salt formation. After deprotection, adjusting the pH can precipitate the free base, which can then be recrystallized.

    • Dealing with Azeotropes: Be aware that piperidine can form azeotropes with solvents and impurities like pyridine, making simple distillation difficult for purification.[12] One method to separate piperidine from pyridine involves reacting the mixture with CO₂, which selectively forms a solid carbonate salt with piperidine, allowing the pyridine to be removed by filtration.[13]

Part 3: N-Deprotection
Q7: What are the recommended conditions for N-Boc deprotection, and what are the common pitfalls?

A7: N-Boc deprotection is typically achieved under acidic conditions. While effective, the reaction must be monitored to avoid side reactions.

  • Standard Protocol:

    • Dissolve the N-Boc-4-(2-pyridinyl)-4-piperidinol in a suitable solvent like dichloromethane (DCM), ethyl acetate, or dioxane.

    • Add a strong acid. Common choices include:

      • Trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM.[8]

      • Anhydrous HCl (4M in dioxane or generated in situ).[14]

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[7]

    • Workup: The product is now the corresponding salt (e.g., hydrochloride or trifluoroacetate). The solvent can be removed under reduced pressure. To obtain the free base, dissolve the salt in water and basify carefully with a base like NaOH or Na₂CO₃ until the pH is >10, then extract with an organic solvent.

  • Common Pitfalls:

    • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection. Ensure you use a sufficient excess of acid.

    • Side Reactions: The tertiary alcohol in the product is potentially sensitive to strong acid and could undergo elimination (dehydration) to form an alkene, especially if heated. Perform the reaction at room temperature or below and monitor closely.

    • Difficult Isolation: The resulting amine salt may be hygroscopic or difficult to handle. Converting it to the free base is often the best way to isolate and purify the final product.

Visual Workflow and Troubleshooting Diagrams

Overall Synthetic Workflow

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: N-Deprotection A 2-Bromopyridine + Mg (Anhydrous THF) B 2-Pyridylmagnesium Bromide A->B Initiation/ Activation D Grignard Addition (0-10 °C) B->D C N-Boc-4-piperidone C->D E Aqueous Quench (sat. NH4Cl) D->E F Workup & Purification (Extraction, Crystallization) E->F G N-Boc-4-(2-pyridinyl)-4-piperidinol F->G H Acidic Deprotection (HCl or TFA) G->H I Basification & Extraction H->I J Final Product: This compound I->J

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting the Grignard Reaction Initiation

G Start Start Grignard Reaction: Add ~10% 2-Bromopyridine to Mg/THF Check_Exotherm Is an exotherm or visual change observed? Start->Check_Exotherm Success Reaction Initiated. Proceed with slow addition of remaining halide. Check_Exotherm->Success Yes Troubleshoot No Initiation. Troubleshoot. Check_Exotherm->Troubleshoot No Apply_Heat Apply gentle, localized heat (e.g., heat gun) Troubleshoot->Apply_Heat Add_Initiator Add Initiator: - 1 crystal of Iodine - Small amount of 1,2-dibromoethane Check_Again Re-evaluate for signs of initiation Add_Initiator->Check_Again Apply_Heat->Add_Initiator Check_Again->Success Yes Failure Reaction Failed. Re-check dryness of solvent/glassware. Consider fresh reagents. Check_Again->Failure No

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). 2022 Annual Meeting Proceedings. AIChE. Link

  • Technical Support Center: Scaling Up Grignard Purification. BenchChem. Link

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2019). Chemistry – A European Journal. Link

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (2021). Industrial & Engineering Chemistry Research. ACS Publications. Link

  • Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo. Link

  • A Comparative Guide to 2-Pyridyllithium and 2-Pyridyl Grignard Reagents in Cross-Coupling Reactions. BenchChem. Link

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (2021). ACS Figshare. Link

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem. Link

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). Organic Letters. ACS Publications. Link

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem. Link

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). The Journal of Organic Chemistry. Link

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Link

  • Boc deprotection conditions tested. (2019). ResearchGate. Link

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Link

  • Piperidine Synthesis. (1990). Defense Technical Information Center. Link

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Link

  • Synthesis and antinociceptive activity of 4-pyridyl and -dihydropyridyl analogues of meperidine and ketobemidone. (1990). Journal of Medicinal Chemistry. Link

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2013). International Journal of Pharmaceutical and Clinical Research. Link

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1951). Recueil des Travaux Chimiques des Pays-Bas. Link

  • Grignard Reaction. Organic Chemistry Portal. Link

  • CN101602748B - A kind of purification method of high-purity piperidine. (2011). Google Patents. Link

  • Side Reactions in a Grignard Synthesis. (2012). Journal of Chemical Education. Link

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents. Link

  • Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2011). Organic & Biomolecular Chemistry. Link

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Link

  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005). Google Patents. Link

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). Nature Communications. Link

  • Comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole. BenchChem. Link

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Link

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2020). European Patent Office. Link

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Link

  • CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (2015). Google Patents. Link

  • Synthesis and Reactivity of 4H-Dewar Pyridines as Rigid Bioisosteres for 4-Substituted Piperidines. (2022). ResearchGate. Link

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2014). The Journal of Organic Chemistry. Link

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988). Google Patents. Link

Sources

addressing impurities in 4-(2-Pyridinyl)-4-piperidinol samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(2-Pyridinyl)-4-piperidinol is a critical heterocyclic building block in modern drug discovery and development. Its unique structure, featuring both a pyridine ring and a piperidinol moiety, makes it a cornerstone for synthesizing a wide range of pharmacologically active agents. However, the very reactivity that makes this compound valuable also presents challenges in maintaining its purity. The presence of even trace-level impurities can significantly impact downstream reaction yields, introduce confounding variables in biological assays, and pose regulatory hurdles. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate impurity-related issues in their this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a this compound sample?

A1: Impurities can be introduced at nearly every stage of the compound's lifecycle. They are broadly categorized into three main groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials (e.g., 2-lithiopyridine, 1-Boc-4-piperidone), reagents, and by-products from unintended side reactions.[1]

  • Degradation Products: this compound can degrade when exposed to adverse conditions such as high temperatures, oxygen, light, or non-neutral pH.[2] This can lead to the formation of oxidized species or products from ring-opening reactions.

  • Residual Solvents and Reagents: Solvents used during synthesis (e.g., THF, diethyl ether) or purification (e.g., ethyl acetate, methanol, hexane) can remain in the final product if not adequately removed.

Q2: I suspect my sample is impure. What is the first analytical test I should perform?

A2: The most effective initial step is to perform a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis with a UV detector. This technique is excellent for separating the main compound from non-volatile impurities. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. For a detailed starting protocol, see Protocol 1 .

Q3: How should I properly store my this compound to minimize the formation of degradation-related impurities?

A3: Proper storage is crucial for maintaining the stability of the compound. We recommend the following conditions:

  • Temperature: Store in a cool, controlled environment, ideally refrigerated at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The piperidine nitrogen and the alcohol group can be susceptible to oxidation over time.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture absorption and contamination.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis and handling of this compound.

Issue 1: My HPLC chromatogram shows multiple unexpected peaks.

  • Question: I ran an HPLC analysis of my sample and see several peaks in addition to my main product peak. How do I identify their source?

  • Answer & Troubleshooting Workflow: This is a common issue that requires a systematic approach to diagnose. The unexpected peaks could be unreacted starting materials, by-products from the synthesis, or degradation products.

    Step 1: Spiking Experiment. To check for unreacted starting materials, "spike" your sample by adding a small, known amount of the suspected starting material (e.g., 1-Boc-4-piperidone) and re-run the HPLC. If the area of one of the impurity peaks increases proportionally, you have confirmed its identity.

    Step 2: LC-MS Analysis. To identify unknown by-products or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The mass-to-charge ratio (m/z) provided by the mass spectrometer for each unknown peak gives you the molecular weight, which is a critical clue to its structure.

    Step 3: Forced Degradation Study. If you suspect degradation, you can perform a forced degradation study. Expose small aliquots of a pure sample to stress conditions (e.g., heat, acid, base, oxidation with H₂O₂). Analyze these stressed samples by HPLC. If peaks in the stressed samples match the retention times of impurities in your original sample, it strongly suggests they are degradation products.

    The following diagram illustrates a logical workflow for identifying unknown peaks.

    G cluster_spike Spiking Outcome cluster_lcms LC-MS Outcome cluster_degradation Degradation Study Outcome start Unexpected Peaks in HPLC spike Perform Spiking Experiment with Starting Materials start->spike lcms Analyze by LC-MS for Molecular Weight start->lcms degradation Conduct Forced Degradation Study start->degradation spike_match Peak Area Increases? spike->spike_match lcms_mw Obtain Molecular Weight of Impurity lcms->lcms_mw deg_match Retention Times Match? degradation->deg_match spike_yes Impurity is Starting Material spike_match->spike_yes Yes spike_no Impurity is Not Starting Material spike_match->spike_no No lcms_id Propose Structure of By-Product/Degradant lcms_mw->lcms_id deg_yes Impurity is a Degradation Product deg_match->deg_yes Yes deg_no Impurity is Not From Simple Degradation deg_match->deg_no No

    Caption: Impurity identification workflow.

Issue 2: My HPLC peak for this compound is broad or shows significant tailing.

  • Question: Why does my main product peak look distorted, and how can I fix it?

  • Answer: This is almost always caused by secondary interactions between the basic nitrogen atoms in your compound and residual acidic silanol groups on the surface of the silica-based HPLC column.[1] This interaction slows down a portion of the analyte molecules, causing the peak to tail.

    Solution: You need to suppress this unwanted interaction. There are several effective strategies:

    • Use a Base-Deactivated Column: Modern columns labeled as "base-deactivated" or designed for basic compounds have end-capping that shields most of the silanol groups.

    • Lower the Mobile Phase pH: Adding an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase will protonate the basic nitrogens. The resulting positive charge is repelled by any residual protonated silanols, minimizing interaction and dramatically improving peak shape.

    • Add a Competing Base: Adding a small amount of a competing amine, like 0.1% triethylamine (TEA), to the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively blocking your analyte from doing so.[1]

    Data Summary: Effect of Mobile Phase Additives on Peak Shape

    Additive (in Water/Acetonitrile) Expected Tailing Factor (Tf) Mechanism of Action
    None > 2.0 (Poor) Strong silanol-amine interaction.
    0.1% Formic Acid 1.0 - 1.5 (Good) Analyte protonation, silanol suppression.
    0.1% Trifluoroacetic Acid (TFA) 1.0 - 1.2 (Excellent) Strong ion-pairing and silanol suppression.

    | 0.1% Triethylamine (TEA), pH adjusted | 1.2 - 1.7 (Good) | TEA acts as a competitive base for silanol sites. |

Issue 3: I cannot identify a critical impurity even with LC-MS.

  • Question: LC-MS gave me a molecular weight, but I still can't determine the structure of a key impurity. What's the next step?

  • Answer: When standard analytical methods are insufficient for structural elucidation, you must isolate the impurity for more advanced analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

    Solution: Isolation and Characterization.

    • Preparative HPLC: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the unknown impurity. This involves using a larger column and injecting a more concentrated sample, collecting the fraction that corresponds to the impurity peak.

    • Spectroscopic Analysis: After removing the solvent, subject the isolated, pure impurity to a suite of spectroscopic tests:

      • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the exact elemental formula.

      • 1D/2D NMR (¹H, ¹³C, COSY, HSQC/HMBC): This is the most powerful tool for determining the precise chemical structure and connectivity of the atoms in the molecule.[1]

Key Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 Base-Deactivated Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (due to the pyridine chromophore).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.[3]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Protocol 2: Flash Column Chromatography for Purification

This protocol is designed to remove polar and non-polar impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Column Loading: Dissolve the crude sample in a minimal amount of dichloromethane (DCM) or the starting mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.

  • Mobile Phase (Solvent System): A gradient of Ethyl Acetate in Hexane is a good starting point. Crucially, add 0.5-1% Triethylamine (TEA) to the mobile phase. The TEA prevents the product from streaking on the acidic silica gel by deactivating the surface.

  • Elution: Start with a low polarity mixture (e.g., 20% Ethyl Acetate / 79% Hexane / 1% TEA) and gradually increase the polarity (e.g., up to 100% Ethyl Acetate with 1% TEA).

  • Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    G start Crude Sample prep Prepare Slurry or Dry Load start->prep load Load Sample onto Column prep->load pack Pack Column with Silica Gel & Equilibrate pack->load elute Elute with Hexane/EtOAc + TEA Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC/HPLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap finish Pure Product evap->finish

    Caption: Flash chromatography purification workflow.

References

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • PubMed. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Thermal degradation of poly(vinylpyridine)s. Retrieved from [Link]

  • IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for 4-(2-Pyridinyl)-4-piperidinol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological guidance. The information herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The main challenges include:

  • Chromatography: Achieving optimal peak shape and resolution from potential impurities due to the basic nature of the piperidine and pyridine rings.

  • Detection: The compound possesses a pyridine ring, which provides a chromophore for UV detection, but sensitivity might be a limiting factor at low concentrations.

  • Stability: Like many piperidine-containing compounds, this compound may be susceptible to degradation under certain conditions, necessitating the development of a stability-indicating method.

Q2: Which analytical technique is most suitable for the routine analysis of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for the quantification and purity determination of this compound in bulk drug substance and pharmaceutical formulations. It offers a good balance of selectivity, sensitivity, and cost-effectiveness. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for impurity identification.

Q3: What is a "stability-indicating method," and why is it important for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and detect the degradation products formed. This is crucial for determining the shelf-life of a drug substance and ensuring its safety and efficacy. Forced degradation studies are performed to develop and validate such a method.[1][2]

II. Troubleshooting Guide: RP-HPLC Method

This section addresses common issues encountered during the analysis of this compound by RP-HPLC.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the basic amine groups and residual silanols on the HPLC column packing.- Inappropriate mobile phase pH.- Use a C18 column with end-capping or a base-deactivated column.- Lower the mobile phase pH (e.g., to 2-3) to ensure the analyte is fully protonated.[3][4]- Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%).
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.- Use a high-quality HPLC system with a reliable pump and solvent mixing.- Employ a column oven to maintain a constant temperature (e.g., 30 °C).[5]
Low UV Sensitivity - Sub-optimal detection wavelength.- Low concentration of the analyte.- Determine the UV maximum (λmax) of this compound in the mobile phase. A wavelength in the range of 220-260 nm is expected due to the pyridine moiety.- For trace analysis, consider pre-column derivatization with a UV-active or fluorescent tag to enhance detection.[6]
Ghost Peaks - Carryover from previous injections.- Contaminants in the mobile phase or sample diluent.- Implement a robust needle wash program on the autosampler.- Inject a blank (diluent) after a high-concentration sample to check for carryover.- Use freshly prepared, high-purity mobile phase solvents and sample diluent.
Co-eluting Impurity Peaks - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., adjust the organic modifier-to-buffer ratio).- Evaluate a different stationary phase (e.g., a phenyl-hexyl or cyano column).- Modify the mobile phase pH to alter the ionization and retention of the analyte and impurities.

III. Experimental Protocols

A. Recommended Starting RP-HPLC Method

This method provides a robust starting point for the analysis of this compound. Further optimization may be required based on specific sample matrices and impurity profiles.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (or determined λmax)
Injection Volume 10 µL
Sample Diluent Mobile Phase

2. Standard and Sample Preparation:

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution: Prepare a sample solution at a similar concentration to the standard solution using the sample diluent.

B. Forced Degradation Study Protocol

To develop a stability-indicating method, forced degradation studies should be performed on the drug substance.[1][2] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux the drug substance solution in 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance solution in 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples before analysis by the developed HPLC method. Analyze all stressed samples to ensure the separation of degradation products from the parent peak.

IV. Visualized Workflows and Relationships

Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tweak_ph Adjust Mobile Phase pH (2-3) peak_shape->tweak_ph Yes sensitivity Low Sensitivity? retention_time->sensitivity No equilibrate Ensure Adequate Column Equilibration retention_time->equilibrate Yes coelution Co-eluting Peaks? sensitivity->coelution No optimize_wl Optimize Wavelength (λmax) sensitivity->optimize_wl Yes gradient Modify Gradient/Isocratic Conditions coelution->gradient Yes end Method Refined coelution->end No competing_base Add Competing Base (e.g., TEA) tweak_ph->competing_base new_column Use Base-Deactivated Column competing_base->new_column new_column->end temp_control Use Column Oven equilibrate->temp_control fresh_mp Prepare Fresh Mobile Phase temp_control->fresh_mp fresh_mp->end derivatize Consider Derivatization optimize_wl->derivatize derivatize->end change_column Try Different Stationary Phase gradient->change_column change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

V. Potential Impurities and Their Origin

Understanding the synthetic route of this compound is key to anticipating potential impurities. A common synthesis involves the reaction of a pyridine derivative with a piperidone derivative.

Impurity_Formation Potential Impurity Sources in Synthesis cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_products Products & Impurities 2_lithiopyridine 2-Lithiopyridine (or similar organometallic pyridine) reaction_vessel Grignard-type Reaction Quenching 2_lithiopyridine:f0->reaction_vessel:f0 4_piperidone 4-Piperidone 4_piperidone:f0->reaction_vessel:f0 api This compound (Desired Product) reaction_vessel:f1->api:f0 unreacted_sm Unreacted Starting Materials reaction_vessel:f1->unreacted_sm:f0 side_product Side-Reaction Products (e.g., from dimerization or over-alkylation) reaction_vessel:f1->side_product:f0 degradation_product Degradation Products (from workup/purification) reaction_vessel:f1->degradation_product:f0

Caption: Synthetic pathway and potential impurity formation.

VI. Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While HPLC is generally preferred, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities.

Q: When should I consider using GC-MS for this compound analysis?

A: GC-MS is particularly useful for:

  • Identifying unknown impurities by leveraging mass spectral libraries.

  • Analyzing for residual solvents from the manufacturing process.

  • Quantifying volatile starting materials that may not be easily detected by HPLC-UV.

Recommended Starting GC-MS Parameters:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Note: Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve the volatility and peak shape of this compound for GC analysis.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Today. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2. MDPI. [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. Pharmacognosy Research. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. PubMed. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Gas chromatography-mass spectrometry analysis of hugonia mystax leaves. IJPSR. [Link]

  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. [Link]

  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. National Institutes of Health. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. National Institutes of Health. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health. [Link]

  • 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Institutes of Health. [Link]

  • Antibacterial and Phytochemical Analysis of Piper nigrum using Gas Chromatography – Mass Spectrum and Fourier-Transform Infrared Spectroscopy. Impact Factor. [Link]

  • Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed. [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical intermediate. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical, causality-driven solutions to common and complex purification challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound, typically achieved via a Grignard reaction between a 2-pyridyl organometallic reagent and a 4-piperidone derivative, is a cornerstone for accessing a variety of pharmacologically active molecules. However, achieving high purity can be a significant hurdle due to the formation of closely-related impurities and the inherent reactivity of the starting materials and product. This guide provides a structured approach to identifying and mitigating these impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored oil/solid. What are the likely impurities?

A1: Discoloration, often yellow or brown, in the crude product typically points to the presence of several common impurities. The primary culprits often stem from the Grignard reaction itself. One major byproduct can be biphenyl-like compounds, formed from the coupling of the Grignard reagent with unreacted halo-aromatic precursors.[1] Additionally, unreacted starting materials such as the 4-piperidone derivative or byproducts from its decomposition can contribute to the impurity profile. The presence of residual magnesium salts can also lead to a heterogeneous and discolored appearance. Proper quenching and aqueous work-up are critical to minimize these inorganic impurities.

Q2: I'm observing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. What could it be and how do I remove it?

A2: An impurity with similar polarity is often a structural analog of your target compound. A likely candidate is the over-addition product, where a second molecule of the Grignard reagent reacts with an intermediate ketone, or side-products from alternative reaction pathways.[2] Another possibility is the presence of incompletely reacted starting materials or isomers.

To address this, two primary purification strategies are recommended:

  • Recrystallization: This is often the most effective and scalable method for removing closely related impurities. The choice of solvent system is critical. A systematic solvent screen is advised, starting with single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and progressing to binary solvent systems. The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.[3]

  • Column Chromatography: For more challenging separations, column chromatography is the method of choice. Given the basic nature of the piperidine nitrogen, silica gel chromatography can sometimes lead to peak tailing and poor separation. To mitigate this, consider the following:

    • Amine Deactivation: Pre-treating the silica gel with a small amount of a volatile amine, such as triethylamine (typically 0.1-1% in the mobile phase), can significantly improve peak shape and resolution.[4]

    • Alternative Stationary Phases: Diol or cyano-bonded silica can offer different selectivity for separating closely related amines and alcohols.[4]

    • Reversed-Phase Chromatography: For more polar impurities, reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be highly effective, especially for analytical and small-scale preparative work.[5][6]

Q3: My NMR spectrum shows unidentifiable peaks in the aromatic region. What is their likely origin?

A3: Unidentified aromatic peaks often arise from pyridine-containing byproducts. The Grignard reaction with pyridine derivatives can be complex, and side reactions such as the formation of bipyridyls or other coupling products can occur.[2] It is also possible that some of the starting 2-halopyridine underwent side reactions before forming the Grignard reagent. A thorough analysis of the starting materials is always a good practice. To confirm the identity of these byproducts, techniques like LC-MS can be invaluable for obtaining molecular weight information, which can help in elucidating their structures.

Q4: How can I confirm the purity of my final this compound product?

A4: A multi-technique approach is essential for robust purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated HPLC method, typically using a C18 column with a UV detector, can quantify the main peak and any impurities.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also reveal the presence of impurities, even at low levels.[8]

  • Mass Spectrometry (MS): Provides accurate molecular weight confirmation of your product and can help in identifying unknown impurities.[7]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an excellent technique for purity analysis.[7][8]

A combination of these techniques provides a comprehensive picture of your compound's purity and identity.

Troubleshooting Guides

Problem 1: Low Yield After Synthesis and Initial Work-up
Potential Cause Troubleshooting Action
Inefficient Grignard Reagent Formation Ensure strictly anhydrous conditions. Use freshly distilled solvents (e.g., THF, diethyl ether). Activate magnesium turnings with iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[9]
Poor Reactivity of 4-Piperidone Derivative If using a protected piperidone (e.g., N-Boc), ensure the protecting group is stable to the Grignard reaction conditions. If not, consider alternative protecting groups.
Side Reactions of the Grignard Reagent Add the Grignard reagent slowly to the piperidone solution at a low temperature (e.g., 0 °C or below) to minimize side reactions and over-addition.
Product Loss During Aqueous Work-up The product is a tertiary amino alcohol and can have some water solubility, especially in acidic conditions. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be basic (pH > 9) can help to ensure the product is in its free base form and more readily extracted into the organic phase.[10]
Problem 2: Product Degradation During Purification or Storage
Potential Cause Troubleshooting Action
Thermal Instability Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature. For distillation, use vacuum to lower the boiling point. Piperidine derivatives can be susceptible to degradation at high temperatures.[11]
Oxidation The piperidine ring can be susceptible to oxidation, which may lead to discoloration.[12] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[13]
Acid/Base Sensitivity As an amino alcohol, the compound can form salts. Be mindful of the pH during work-up and purification. If using reversed-phase HPLC with acidic modifiers, ensure the product is stable under these conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small vials, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture. b. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or ice bath. d. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Amine-Deactivated Silica)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane or dichloromethane). Add triethylamine (0.5-1% v/v) to the slurry and mix well.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Start with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or isopropanol). The mobile phase should also contain 0.5-1% triethylamine throughout the separation.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Crude->Chromatography Alternative/Further Purification Pure_Product High Purity Product (>99%) Recrystallization->Pure_Product Crystallization Mother_Liquor Mother Liquor (Impurities + Some Product) Recrystallization->Mother_Liquor Filtration Chromatography->Pure_Product Elution & Isolation Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Fractionation

Caption: General purification workflow for this compound.

Grignard_Reaction_Troubleshooting Start Low Yield of This compound Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Check Mg_Activation Activate Magnesium Start->Mg_Activation Consider Slow_Addition Slow Reagent Addition at Low Temperature Start->Slow_Addition Optimize Workup_pH Adjust Work-up pH to >9 Start->Workup_pH Verify Success Improved Yield Anhydrous->Success Mg_Activation->Success Slow_Addition->Success Extraction Thorough Extraction Workup_pH->Extraction Extraction->Success

Caption: Troubleshooting low yields in the synthesis.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • de Jonge, A. P., den Hertog, H., & Wibaut, J. P. (2010). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis-(pyridyl-2) ketone. ResearchGate. Retrieved from [Link]

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. doi:10.1016/j.chroma.2008.04.052
  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. doi:10.1021/jm800382h
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4, 192-199.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).

Sources

Technical Support Center: Stereoisomer Management in 4-(2-Pyridinyl)-4-piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-(2-Pyridinyl)-4-piperidinol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stereoisomerism in this critical synthesis. The piperidine ring is a common structural feature in many pharmaceutical compounds, making stereocontrol paramount for therapeutic efficacy and safety.[1][2]

Understanding the Stereochemical Challenge

The synthesis of this compound typically involves the addition of a 2-pyridinyl nucleophile to a 4-piperidone precursor or a related strategy. The resulting product possesses a chiral center at the C4 position of the piperidine ring, leading to the formation of a racemic mixture of (R)- and (S)-enantiomers if no stereocontrol is employed. The pharmacological activity of these enantiomers can differ significantly, necessitating the development of stereoselective synthetic routes or efficient methods for their separation.[3]

Diagram: Stereoisomers of this compound

Caption: Racemic mixture and its constituent enantiomers.

Frequently Asked Questions (FAQs)

Q1: My synthesis yielded a 50:50 mixture of enantiomers. How can I obtain a single enantiomer?

A1: A racemic mixture is the expected outcome of a non-stereoselective synthesis. To obtain a single enantiomer, you have two primary strategies:

  • Chiral Resolution: This involves separating the enantiomers from the racemic mixture. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

    • Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[4]

    • Chiral Chromatography: Employing a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[5][6][7]

  • Asymmetric Synthesis: This approach aims to selectively produce one enantiomer from the start. Methods include:

    • Use of a Chiral Catalyst: Employing a chiral catalyst to direct the reaction towards the formation of the desired enantiomer.[8][9][10][11]

    • Chiral Auxiliary: Temporarily attaching a chiral auxiliary to the substrate to control the stereochemical outcome of the reaction.

    • Chiral Starting Materials: Utilizing a starting material that already possesses the desired stereochemistry.[12]

Q2: What are the most effective chiral stationary phases (CSPs) for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including piperidine derivatives.[5] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good resolution. Method development will be necessary to find the optimal conditions for your specific compound.

Q3: How can I determine the absolute configuration of my separated enantiomers?

A3: Determining the absolute configuration (R or S) is a critical step. Several techniques can be employed:

  • X-ray Crystallography: This is the most definitive method, providing an unambiguous determination of the three-dimensional structure.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.

  • Correlation to a Known Compound: If a derivative of your compound with a known absolute configuration can be synthesized, you can correlate the stereochemistry through chemical transformations that do not affect the chiral center.

Q4: I'm observing poor enantioselectivity in my asymmetric synthesis. What are the likely causes?

A4: Poor enantioselectivity can stem from several factors:

  • Catalyst Inactivity or Decomposition: The chiral catalyst may not be active enough or could be degrading under the reaction conditions.

  • Non-Catalyzed Background Reaction: A competing, non-selective reaction may be occurring, leading to the formation of the racemic product.[13]

  • Incorrect Reaction Conditions: Temperature, solvent, and reactant concentrations can all significantly impact enantioselectivity.

  • Racemization: The product may be racemizing under the reaction or work-up conditions.

Troubleshooting Guide: Common Issues in Stereoselective Synthesis

Problem Potential Causes Solutions
Low Enantiomeric Excess (ee) Ineffective chiral catalyst or ligand.[9]Screen different chiral catalysts and ligands. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere).
Non-optimal reaction temperature.Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
Racemization of the product during reaction or workup.Analyze the ee at different reaction times to check for product racemization. Modify workup conditions (e.g., use milder acids/bases, lower temperatures).
Poor Diastereoselectivity (in cases with multiple chiral centers) Unfavorable transition state energetics.Modify the substrate or reagents to favor the formation of one diastereomer. The choice of solvent can also influence diastereoselectivity.
Use of an inappropriate catalyst.Some catalysts may favor the formation of a specific diastereomer. Experiment with different catalyst systems.[14]
Inconsistent Results Impurities in starting materials or solvents.Ensure all reagents and solvents are of high purity and are properly dried.
Variations in reaction setup and procedure.Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates.
Difficulty in Separating Diastereomeric Salts Salts have similar solubilities.Screen a variety of chiral resolving agents and crystallization solvents.
Formation of an oil or incomplete crystallization.Try different crystallization techniques such as slow cooling, vapor diffusion, or seeding with a small crystal of the desired diastereomer.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess (ee) of this compound.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column.

  • Mobile Phase Screening:

    • Begin with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.

    • If separation is not achieved, systematically vary the ratio of isopropanol (e.g., to 95:5 or 80:20).

    • If resolution is still poor, try ethanol as the modifier instead of isopropanol.

  • Flow Rate and Temperature Optimization:

    • A typical flow rate is 1.0 mL/min. Adjust as needed to improve peak shape and resolution.

    • Column temperature can influence separation. Experiment with temperatures between 20°C and 40°C.

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., around 260 nm for the pyridine ring).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

Protocol 2: Diastereomeric Salt Resolution

This is a general procedure for the resolution of racemic this compound using a chiral acid.

  • Dissolution: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Addition of Resolving Agent: Add 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid) dissolved in a minimal amount of the same solvent.

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal can be beneficial.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to liberate the free amine.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the resolved amine using a validated chiral HPLC method.

Strategic Workflow for Stereoisomer Control

The following diagram outlines a decision-making process for addressing stereoisomers in the synthesis of this compound.

Stereoisomer_Strategy start Start: Racemic Synthesis of this compound chiral_resolution Chiral Resolution start->chiral_resolution asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis diastereomeric_salt Diastereomeric Salt Formation chiral_resolution->diastereomeric_salt enzymatic_resolution Enzymatic Kinetic Resolution chiral_resolution->enzymatic_resolution chiral_chromatography Chiral Chromatography chiral_resolution->chiral_chromatography chiral_catalyst Chiral Catalyst asymmetric_synthesis->chiral_catalyst chiral_auxiliary Chiral Auxiliary asymmetric_synthesis->chiral_auxiliary chiral_pool Chiral Pool Synthesis asymmetric_synthesis->chiral_pool final_product Enantiopure Product diastereomeric_salt->final_product enzymatic_resolution->final_product chiral_chromatography->final_product chiral_catalyst->final_product chiral_auxiliary->final_product chiral_pool->final_product

Caption: Decision workflow for obtaining enantiopure product.

References

  • 8][9][13]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. PubMed.

Sources

Technical Support Center: 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(2-Pyridinyl)-4-piperidinol. This document is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. The information is structured in a question-and-answer format to provide direct and actionable insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the this compound structure?

A1: The this compound molecule possesses several functional groups that can be susceptible to degradation under various conditions. The primary liabilities are:

  • The Tertiary Alcohol: This group can be prone to dehydration under acidic and/or high-temperature conditions, leading to the formation of an unsaturated product.

  • The Piperidine Ring Nitrogen: As a secondary amine, this nitrogen is susceptible to oxidation.

  • The Pyridine Ring: The pyridine moiety is a potential site for photodegradation due to its aromatic nature and ability to absorb UV light.[1][2]

Q2: How should I store solutions of this compound to minimize degradation?

A2: For optimal stability, solutions of this compound should be stored under refrigerated conditions (2-8 °C) and protected from light.[3] The solvent choice is also critical; neutral, buffered aqueous solutions or aprotic organic solvents are generally preferred. Avoid strong acidic or basic conditions for long-term storage. For sensitive experiments, it is advisable to prepare fresh solutions.

Q3: What are the expected degradation pathways for this molecule under forced degradation conditions?

A3: Based on the chemical structure and literature on related compounds, the following degradation pathways are anticipated under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress):

  • Acidic Hydrolysis: Dehydration of the tertiary alcohol is a likely outcome, forming a tetrahydropyridine derivative.

  • Basic Hydrolysis: The molecule is expected to be relatively stable under mild basic conditions, though harsh conditions could potentially lead to ring-opening or other complex reactions.[4][5]

  • Oxidative Degradation: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide. The tertiary alcohol could also undergo oxidation, though this is generally less facile than with primary or secondary alcohols.[6]

  • Photodegradation: Exposure to UV light may lead to the formation of pyridine-ring photoproducts, potentially through radical mechanisms.[1][2][7]

  • Thermal Degradation: At elevated temperatures, dehydration is a primary concern. At very high temperatures, more extensive decomposition, including ring cleavage, could occur.[8]

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound cluster_degradation Potential Degradation Pathways Parent This compound Dehydration Dehydration Product (Tetrahydropyridine derivative) Parent->Dehydration Acidic Hydrolysis / Thermal Stress Oxidation N-Oxide Product Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Photodegradation Photolytic Products (e.g., Pyridine ring derivatives) Parent->Photodegradation Photolytic Stress (UV Light)

Caption: Potential degradation pathways of this compound.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in HPLC After Acidic Sample Preparation

Question: I prepared a sample of this compound in a dilute acidic solution for HPLC analysis. I am observing a new, earlier-eluting peak that grows over time. What could this be?

Answer: The appearance of a new, likely less polar (earlier-eluting in reverse-phase HPLC) peak upon incubation in acidic media is characteristic of a dehydration reaction .

Plausible Cause: The tertiary alcohol at the 4-position of the piperidine ring is likely being eliminated as water under acidic conditions, leading to the formation of 4-(2-Pyridinyl)-1,2,3,6-tetrahydropyridine.

Troubleshooting Steps:

  • Confirm the Identity of the Degradant:

    • Collect the fraction corresponding to the new peak and analyze it by LC-MS. The mass of the degradant should correspond to the parent molecule minus the mass of water (18 Da).

  • Modify Sample Preparation:

    • If possible, prepare your samples in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).[9]

    • If acidic conditions are required for your mobile phase, minimize the time the sample spends in the acidic solution before injection. Prepare samples immediately before analysis.

    • Consider using a lower temperature for sample storage and during the analytical run to slow down the degradation kinetics.

Scenario 2: Poor Mass Balance in a Forced Degradation Study

Question: I'm performing a forced degradation study, and after subjecting my sample to oxidative stress with hydrogen peroxide, I'm seeing a significant loss of the parent compound but no major new peaks in the UV chromatogram. My mass balance is poor. What could be happening?

Answer: This scenario suggests that the degradation products may not have a significant chromophore for UV detection at the wavelength you are using, or they may be volatile or not elute from the HPLC column.

Plausible Causes:

  • Formation of N-Oxides: Oxidation of the piperidine nitrogen can form an N-oxide. While this may have a UV chromophore, its response factor could be significantly different from the parent compound.

  • Ring Cleavage: Under harsh oxidative conditions, cleavage of the piperidine or pyridine ring could occur, leading to smaller, more polar fragments that may not be retained on a standard reverse-phase column or may lack a strong UV chromophore.

  • Formation of Volatile Degradants: Some degradation products could be volatile and lost during sample preparation or analysis.

Troubleshooting Steps:

  • Use a More Universal Detector:

    • Employ a mass spectrometer (LC-MS) to detect degradation products that may not have a strong UV absorbance.[10]

    • A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used to detect non-chromophoric compounds.

  • Adjust Chromatographic Conditions:

    • Use a shorter HPLC column or a steeper gradient to elute highly polar degradation products.

    • Consider using a different stationary phase, such as a mixed-mode or HILIC column, which may provide better retention for polar compounds.

  • Analyze the Headspace: If volatile degradants are suspected, use headspace gas chromatography-mass spectrometry (GC-MS) to analyze the sample.

Scenario 3: Inconsistent Results in Photostability Testing

Question: My photostability results for this compound are not reproducible. The extent of degradation varies significantly between experiments, even under seemingly identical conditions.

Answer: Inconsistent photostability results often point to subtle variations in experimental conditions that can have a significant impact on photochemical reactions.

Plausible Causes:

  • Solvent Effects: The solvent can play a crucial role in photodegradation pathways, acting as a photosensitizer or quencher.[11] Small changes in solvent composition or purity can affect reproducibility.

  • Presence of Trace Impurities: Trace metals or other impurities can catalyze photodegradation reactions.[12]

  • Oxygen Levels: The presence of dissolved oxygen can influence the formation of reactive oxygen species (ROS), leading to different degradation pathways and rates.[12]

  • Light Source Variability: The intensity and spectral output of the light source may not be perfectly consistent over time or between different positions in the photostability chamber.

Troubleshooting Steps:

  • Standardize the Solvent: Use high-purity, HPLC-grade solvents from the same lot for all experiments. Consider de-gassing the solvent to control for dissolved oxygen.

  • Use High-Purity Compound: Ensure the starting material is of high purity to minimize the influence of catalytic impurities.

  • Control the Atmosphere: Conduct experiments under a controlled atmosphere (e.g., nitrogen or argon) to exclude the effects of oxygen.

  • Calibrate and Monitor the Light Source: Regularly calibrate the light source to ensure consistent intensity and spectral distribution as per ICH Q1B guidelines. Place samples in a consistent location within the chamber for each experiment.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C and collect samples at various time points. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, and collect samples at various time points.

    • Thermal Degradation: Store the stock solution at 60 °C in a temperature-controlled oven and collect samples at various time points.

    • Photodegradation: Expose the stock solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection.[10]

Caption: Workflow for a forced degradation study.

Data Presentation

Table 1: Summary of Expected Stability of this compound
Stress ConditionExpected StabilityPotential Degradation ProductsAnalytical Considerations
Acidic Hydrolysis LabileDehydration product (loss of H₂O)Monitor for a less polar peak in RP-HPLC. Confirm by MS.
Basic Hydrolysis Generally StableMinimal degradation expected under mild conditions.High pH can degrade silica-based HPLC columns.
Oxidative Stress SusceptibleN-oxide, potential ring-opened products.Use MS detection for non-chromophoric products.
Thermal Stress Labile at high temp.Dehydration product.Similar to acidic hydrolysis.
Photolytic Stress SusceptiblePyridine ring derivatives, complex mixture.Use a photodiode array (PDA) detector to check for changes in UV spectra.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Google Search.
  • Results of forced degradation studies | Download Scientific Diagram.
  • Analytical Methods. RSC Publishing.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Google Search.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Google Search.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Google Search.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Google Search.
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  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF.
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  • CAS 5382-16-1: 4-Piperidinol. CymitQuimica.
  • US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • 4-(4-Methylphenyl)-4-piperidinol. CAS Common Chemistry.
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral d
  • PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW.

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Technical Support Center: Troubleshooting Poor Reproducibility in Bioassays with 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(2-Pyridinyl)-4-piperidinol in their bioassays. This guide is designed to provide in-depth troubleshooting assistance to address common challenges that can lead to poor reproducibility. By understanding the chemical nature of this compound and adhering to best practices in experimental design, you can enhance the reliability and accuracy of your results.

Introduction to this compound

This compound is a heterocyclic compound featuring both a pyridine and a piperidine ring. The presence of these nitrogen-containing rings, along with a hydroxyl group, imparts specific chemical properties that can influence its behavior in biological assays.[1][2] Understanding these properties is crucial for troubleshooting. The piperidine ring confers a basic nature, while the pyridine ring can be involved in various biological interactions.[1][3][4] The hydroxyl group can participate in hydrogen bonding, affecting solubility and target binding.

This guide will address frequently encountered issues in a question-and-answer format, providing both the underlying scientific rationale and actionable protocols to resolve them.

Part 1: Stock Solution Preparation and Management

Inconsistent preparation and handling of stock solutions are among the most common sources of variability in bioassays.[5][6][7]

FAQ 1: My assay results are inconsistent from one experiment to the next. Could my stock solution be the problem?

Answer: Absolutely. The accuracy and stability of your stock solution are paramount for reproducible results. Several factors during preparation and storage can introduce variability.

Potential Causes and Troubleshooting Steps:

  • Inaccurate Weighing and Calculation:

    • Causality: Small errors in weighing the compound or calculating the concentration can lead to significant differences in the final molarity of your stock solution.[6][8]

    • Protocol:

      • Always use a calibrated analytical balance.

      • Weigh out a slightly larger amount than needed to minimize the impact of weighing errors.

      • Calculate the exact concentration based on the actual weight, not the target weight.[8]

      • Factor in the purity of the compound, which should be provided on the Certificate of Analysis (CoA).[7]

  • Improper Dissolution:

    • Causality: If the compound is not fully dissolved, the actual concentration of the supernatant used for experiments will be lower than calculated.

    • Protocol:

      • Consult the manufacturer's data sheet for recommended solvents. For compounds with limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common choice.[5]

      • After adding the solvent, vortex the solution thoroughly.

      • Visually inspect the solution for any undissolved particulate matter against a light source.

      • Gentle warming or sonication can aid dissolution, but be cautious as this may degrade sensitive compounds.

  • Stock Solution Instability:

    • Causality: this compound may degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or improper storage temperatures.[7]

    • Protocol:

      • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]

      • Store aliquots at -20°C or -80°C, protected from light.

      • For each new experiment, use a fresh aliquot.

Part 2: Assay-Specific Troubleshooting

Even with a perfect stock solution, issues can arise during the bioassay itself.

FAQ 2: I'm observing high background noise or unexpected off-target effects in my assay. What could be the cause?

Answer: High background or off-target effects can stem from the intrinsic properties of this compound or its interaction with assay components.

Potential Causes and Troubleshooting Steps:

  • Compound Precipitation in Assay Media:

    • Causality: While soluble in a high-concentration DMSO stock, the compound may precipitate when diluted into aqueous assay buffer. This can interfere with optical readings and lead to inconsistent results.[9]

    • Protocol: Kinetic Solubility Assessment

      • Prepare serial dilutions of your compound in the assay buffer.

      • Incubate for a period relevant to your assay duration.

      • Visually inspect for precipitation or measure turbidity using a plate reader.

      • Determine the highest concentration that remains soluble and stay below this limit in your experiments.

  • pH Sensitivity of the Compound:

    • Causality: The piperidine moiety in this compound is basic.[1] Changes in the pH of your assay buffer can alter the protonation state of the molecule, which can affect its solubility, cell permeability, and interaction with the target.[10][11]

    • Protocol: pH Optimization

      • Ensure your assay buffer is robust and maintains a stable pH throughout the experiment.

      • If you suspect pH-related issues, test a narrow range of pH values (e.g., 7.2, 7.4, 7.6) to see if it impacts your results.

      • Be aware that cell culture media pH can change due to cellular metabolism.

  • Non-Specific Binding and Off-Target Effects:

    • Causality: Pyridine and piperidine scaffolds are common in bioactive molecules and can sometimes interact with multiple targets.[3][12][13][14] This can lead to unexpected biological responses.

    • Protocol: Target Validation and Control Experiments

      • Include a structurally similar but inactive analog of your compound as a negative control, if available.

      • Use a secondary, unrelated assay to confirm the on-target activity.

      • Consider using a system with and without the target protein (e.g., knockout cell line) to differentiate between on-target and off-target effects.

FAQ 3: My dose-response curve is not sigmoidal or is shifted between experiments. How can I troubleshoot this?

Answer: A non-ideal or shifting dose-response curve often points to issues with compound dilution, stability in the assay plate, or inconsistent cell health.

Potential Causes and Troubleshooting Steps:

  • Inaccurate Serial Dilutions:

    • Causality: Errors in pipetting during serial dilutions are cumulative and can significantly distort the dose-response curve.[9]

    • Protocol:

      • Use calibrated pipettes and fresh tips for each dilution step.

      • Ensure thorough mixing after each dilution.

      • Prepare a fresh dilution series for each experiment.

  • Time-Dependent Compound Degradation:

    • Causality: The compound may not be stable over the entire duration of the assay, leading to a decrease in the effective concentration over time.

    • Protocol:

      • Perform a time-course experiment where the compound is added at different time points to see if the timing of addition affects the outcome.

      • If degradation is suspected, minimize the incubation time if possible.

  • Variability in Cell Health and Seeding Density:

    • Causality: Differences in cell number, passage number, or overall health can significantly impact the cellular response to a compound.

    • Protocol:

      • Use cells within a consistent and narrow range of passage numbers.

      • Ensure a uniform, single-cell suspension before seeding.

      • Check cell viability and morphology before adding the compound.

Data and Protocol Summaries

Table 1: Key Physicochemical Properties and Handling of this compound

PropertyValue/RecommendationRationale
Molecular Weight Varies by salt formEssential for accurate molarity calculations.
Purity >95% (verify on CoA)Impurities can affect biological activity.[8]
Recommended Solvents DMSO, Ethanol (verify with supplier)The compound may have limited aqueous solubility.
Stock Solution Storage -20°C or -80°C, in single-use aliquots, protected from lightPrevents degradation from freeze-thaw cycles and light exposure.[7]
Working Solution Buffer pH-stable buffer (e.g., HEPES-buffered saline)The basic nature of the piperidine ring makes the compound's properties pH-sensitive.[1][10]

Visualizing Experimental Workflows

A systematic approach to troubleshooting is critical. The following diagram outlines a logical workflow for diagnosing and resolving issues with assay reproducibility.

Troubleshooting_Workflow cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Conditions cluster_analysis Phase 3: Data Analysis & Controls Start Poor Reproducibility Observed Check_Stock Verify Stock Solution (Concentration, Purity, Age) Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prep_Fresh_Stock Issue Found Check_Solubility Assess Solubility in Assay Buffer Check_Stock->Check_Solubility No Issue Aliquot_Store Aliquot and Store Properly Prep_Fresh_Stock->Aliquot_Store Aliquot_Store->Check_Solubility Optimize_Conc Optimize Compound Concentration Check_Solubility->Optimize_Conc Precipitation Found Check_pH Verify Buffer pH Stability Check_Solubility->Check_pH Soluble Optimize_Conc->Check_pH Check_Cells Assess Cell Health & Density Check_pH->Check_Cells Review_Controls Review Positive/Negative Controls Check_Cells->Review_Controls Review_Controls->Start Controls Failed Check_Off_Target Investigate Off-Target Effects Review_Controls->Check_Off_Target Controls OK Reproducible Reproducible Results Check_Off_Target->Reproducible

Caption: A systematic workflow for troubleshooting poor reproducibility in bioassays.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
  • Best Practices For Stock Solutions. FasterCapital.
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  • CAS 5382-16-1: 4-Piperidinol. CymitQuimica.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed.
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  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replic
  • 4-Piperidone. Wikipedia.
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  • 4-(1-Pyrrolidinyl)piperidine. PubChem.
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  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Off-target side-effects – An ABC of PK/PD.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • piperidin-4-ol. ChemBK.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed.
  • 4-Piperidinol, 2,2,6,6-tetramethyl-. the NIST WebBook.
  • Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography.
  • Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succin
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. PMC - NIH.
  • LC Troubleshooting. YouTube.
  • Cyanide poisoning. Wikipedia.
  • 4-[5-(Methoxymethyl)-2-pyridinyl]piperidin-4-ol. PubChem.
  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

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Validation & Comparative

A Comparative Guide to the Bioactivity Validation of 4-(2-Pyridinyl)-4-piperidinol as a Putative KDM4 Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of epigenetic drug discovery, the identification of novel small molecule inhibitors for histone lysine demethylases (KDMs) is of paramount importance. The KDM4 family (comprising isoforms KDM4A-D) has emerged as a critical therapeutic target, given its role in removing methyl marks from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[1][2] Dysregulation of KDM4 activity is implicated in various cancers, driving oncogenic processes such as uncontrolled cell proliferation, genomic instability, and evasion of apoptosis.[1][2][3] The structural redundancy among KDM4 isoforms often necessitates a pan-inhibitory approach to achieve therapeutic efficacy.[1][3]

This guide focuses on 4-(2-Pyridinyl)-4-piperidinol , a novel chemical entity with a pyridine-containing scaffold, a common feature in numerous enzyme inhibitors, including those targeting KDMs. While direct experimental evidence for its bioactivity is not yet publicly available, its structural resemblance to known KDM inhibitors warrants a thorough investigation. This document, therefore, serves as a comprehensive roadmap for researchers, outlining a rigorous, multi-faceted strategy to validate the bioactivity of this compound, with a primary hypothesis of it acting as a KDM4 inhibitor. We will objectively compare its hypothetical performance with established KDM4 inhibitors, providing detailed experimental protocols to guide this exploratory process.

Comparative Framework: Benchmarking Against Known KDM4 Inhibitors

To rigorously assess the potential of this compound, it is essential to benchmark its activity against well-characterized inhibitors. For this purpose, we have selected two compounds with distinct profiles:

  • TACH101 (Zavondemstat): A first-in-class, potent, and selective pan-KDM4 inhibitor that is currently in clinical development.[4][5][6] It acts as a competitive inhibitor of the KDM4 cofactor, alpha-ketoglutarate (α-KG).[6] Its high selectivity for the KDM4 family over other KDMs makes it an excellent positive control for validating on-target activity.[1][3]

  • JIB-04: A pan-selective inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases, which includes the KDM4, KDM5, and KDM6 subfamilies.[7][8] JIB-04 exhibits a unique mechanism, being non-competitive with α-KG and potentially disrupting the binding of oxygen and the histone substrate.[9][10] Its broader spectrum of activity makes it a useful tool for assessing the selectivity of novel compounds.

Core Mechanism of KDM4 and Point of Inhibition

The KDM4 family of enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that catalyze the removal of methyl groups from histone tails, primarily targeting di- and tri-methylated H3K9 and H3K36.[11][12] This demethylation process reverses the transcriptionally repressive H3K9me3 mark and modulates the H3K36me3 mark associated with transcriptional elongation, thereby playing a crucial role in regulating gene expression.[2][12] The proposed validation strategy aims to determine if this compound can effectively inhibit this catalytic activity.

KDM4_Signaling_Pathway cluster_nucleus Cell Nucleus H3K9me3 H3K9me3 (Transcriptional Repression) KDM4 KDM4 Enzyme H3K9me3->KDM4 Substrate H3K9me2 H3K9me2 Gene_Expression Altered Gene Expression (e.g., Oncogenes) H3K9me2->Gene_Expression Leads to KDM4->H3K9me2 Demethylation Fe_2OG Fe(II) + 2-OG (Cofactors) Fe_2OG->KDM4 Cofactors Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->KDM4 Inhibition

Caption: KDM4-mediated histone demethylation and hypothesized point of inhibition.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to conclusively determine the bioactivity and mechanism of action of this compound. The following experimental plan provides a robust framework for this validation process.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Advanced Characterization biochem_assay In Vitro Biochemical Assay (HTRF / AlphaLISA) Determine IC50 vs. KDM4A-D selectivity_panel_1 Initial Selectivity Screen (vs. KDM5/KDM6) biochem_assay->selectivity_panel_1 cellular_assay Cellular Target Engagement (Western Blot / Cellular HTRF) Measure H3K9me3 levels Determine EC50 biochem_assay->cellular_assay Proceed if active antiproliferative_assay Antiproliferative Assay (e.g., CellTiter-Glo) Determine GI50 in cancer cell lines cellular_assay->antiproliferative_assay moa_studies Mechanism of Action Studies (Enzyme kinetics, competition assays) cellular_assay->moa_studies Proceed if potent & on-target broad_selectivity Broad Selectivity Profiling (e.g., Kinase panel) moa_studies->broad_selectivity

Caption: Proposed experimental workflow for validating this compound bioactivity.

Part 1: In Vitro Biochemical Activity & Selectivity

The initial step is to ascertain whether this compound directly interacts with and inhibits the catalytic activity of recombinant KDM4 enzymes. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are highly sensitive, robust, and high-throughput compatible methods for this purpose.[13][14][15]

Experimental Protocol: KDM4A HTRF Assay

This protocol is adapted for a 384-well plate format and is designed to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant human KDM4A enzyme

  • Biotinylated histone H3 (1-21) peptide substrate (trimethylated on lysine 9)

  • S-Adenosyl-L-methionine (SAM) as a cofactor (if required by the specific enzyme batch)

  • 2-Oxoglutarate (α-KG) and Fe(II)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-H3K9me2 antibody and Streptavidin-XL665.[16][17]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20

  • Test Compounds: this compound, TACH101, JIB-04 (serially diluted in DMSO)

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compounds into a 384-well low-volume plate. Include DMSO-only wells for no-inhibition control and a potent inhibitor (TACH101) for maximal inhibition control.

  • Enzyme Addition: Add 4 µL of KDM4A enzyme solution (prepared in assay buffer) to each well.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 4 µL of a substrate mix containing the biotinylated H3K9me3 peptide, α-KG, and Fe(II) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of HTRF detection reagent mix (containing both Eu-cryptate antibody and SA-XL665) to stop the reaction and initiate detection.

  • Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620 * 10,000).

  • Data Analysis: Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Comparative Biochemical Data

The table below presents the known IC50 values for our comparator compounds and a hypothetical target range for this compound if it proves to be a potent KDM4 inhibitor.

CompoundKDM4A IC50 (nM)KDM4B IC50 (nM)KDM4C IC50 (nM)KDM4D IC50 (nM)Selectivity Profile
TACH101 Potent (exact nM undisclosed)Potent (exact nM undisclosed)Potent (exact nM undisclosed)Potent (exact nM undisclosed)Pan-KDM4 selective[1][3]
JIB-04 4454351100290Pan-JmjC inhibitor[8]
This compound Hypothetical: < 500Hypothetical: < 500Hypothetical: < 500Hypothetical: < 500To be determined

Part 2: Cellular Target Engagement & Antiproliferative Activity

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical validation step. This involves measuring the downstream consequences of target inhibition—in this case, an increase in histone H3 lysine methylation levels—and assessing the compound's effect on cancer cell proliferation.

Experimental Protocol: Western Blot for Cellular H3K9me3 Levels

This protocol assesses the ability of the test compound to increase the levels of the KDM4 substrate, H3K9me3, in a cancer cell line known to overexpress KDM4 (e.g., KYSE-150 esophageal cancer cells).[18]

Materials:

  • KYSE-150 cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds: this compound, TACH101, JIB-04

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies: Rabbit anti-H3K9me3, Rabbit anti-Total Histone H3

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate KYSE-150 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-range of this compound and control compounds for 24-48 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with lysis buffer.

  • Histone Extraction: (Optional, for cleaner blots) Perform an acid extraction to enrich for histone proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibody against H3K9me3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Develop with a chemiluminescent substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal loading.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the H3K9me3 signal to the total H3 signal. Plot the normalized signal against compound concentration to determine the half-maximal effective concentration (EC50).

Expected Comparative Cellular Data

A successful KDM4 inhibitor should demonstrate a dose-dependent increase in cellular H3K9me3 levels and inhibit the proliferation of KDM4-dependent cancer cells.

CompoundCellular H3K9me3 Increase EC50 (nM)Antiproliferative GI50 (nM) (KYSE-150 cells)
TACH101 < 1Potent (exact nM undisclosed)[2]
JIB-04 Potent (sub-micromolar)~100-250 (in lung cancer models)[19]
This compound Hypothetical: < 1000Hypothetical: < 1000

Conclusion and Forward Outlook

This guide provides a structured and scientifically rigorous framework for the initial validation of this compound as a putative KDM4 inhibitor. By employing state-of-the-art biochemical and cellular assays and benchmarking against well-characterized inhibitors like TACH101 and JIB-04, researchers can efficiently determine the compound's potency, selectivity, and cellular efficacy.

The successful validation of this compound as a novel KDM4 inhibitor would represent a significant contribution to the field of epigenetics and oncology. The pyridine-piperidinol scaffold could serve as a valuable starting point for further medicinal chemistry optimization, potentially leading to the development of a new class of therapeutics for treating cancers and other diseases driven by epigenetic dysregulation. The outlined protocols are designed to be self-validating, ensuring that any observed bioactivity is robustly linked to the on-target inhibition of KDM4.

References

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  • Kim, Y. J., et al. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 23(14), 7687. [Link]

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  • Ghergurovich, J. M., et al. (2018). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry, 293(31), 12033–12046. [Link]

  • Li, D., et al. (2023). Recent advances with KDM4 inhibitors and potential applications. Chinese Chemical Letters, 34(7), 108035. [Link]

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A Comparative Guide to Kinase Inhibitors Featuring the Pyridinyl-Piperidinol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolds, Specificity, and the Untapped Potential of 4-(2-Pyridinyl)-4-piperidinol

In the landscape of modern drug discovery, the identification and optimization of privileged chemical scaffolds—core molecular structures that can interact with multiple biological targets with high affinity—is a cornerstone of designing novel therapeutics. The piperidine ring, a saturated heterocycle, is a prominent feature in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse chemical functionalities in three-dimensional space.

When coupled with a pyridinyl group, the resulting pyridinyl-piperidine motif becomes a key pharmacophore in a variety of kinase inhibitors. Kinases, the enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

While a specific, in-depth analysis of This compound as a kinase inhibitor is not extensively documented in publicly available literature, the foundational scaffold it represents is prevalent in inhibitors targeting several important kinase families. This guide, therefore, takes a broader, scaffold-centric approach. We will explore the utility of the pyridinyl-piperidine and related structures in the design of inhibitors for key kinases such as p38 MAP Kinase , Akt (Protein Kinase B) , and p21-Activated Kinase 4 (PAK4) .

By comparing the performance of these scaffold-based inhibitors with well-established, clinically relevant drugs, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of novel compounds like this compound and for designing the critical experiments needed to characterize their activity.

I. The Pyridinyl-Piperidine Scaffold in p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that respond to inflammatory cytokines and environmental stresses, playing a central role in inflammatory diseases and cancer. The development of potent and selective p38 inhibitors has been a major goal in medicinal chemistry.

The 4-pyridinyl imidazole group, exemplified by the widely used research tool SB203580 , is the quintessential pharmacophore for p38 inhibition.[1][2] This compound's mechanism involves competitive binding at the ATP pocket of the p38 kinase.[1][2] The pyridinyl ring is crucial, forming a key hydrogen bond with the backbone of Met109 in the hinge region of the kinase.[3] The piperidine moiety has been successfully incorporated into newer generations of p38 inhibitors to improve properties like metabolic stability and pharmacokinetic profiles.[4] For instance, quinolinones and naphthyridinones bearing a C7 N-t-butyl piperidine substituent have demonstrated potent p38 inhibition and significant suppression of TNF-α release in cellular assays.[4]

Comparative Inhibitory Activity Against p38α
CompoundScaffold/Classp38α IC50Cellular TNF-α Release IC50Reference
SB203580 Pyridinyl Imidazole~50-100 nM (varies by assay)~100-500 nM[1][5][6]
Piperidine-Substituted Quinolinone (Example) Piperidine-QuinolinoneLow nM rangeLow nM range[4]
Piperidine-based Oxalyl Amide (Example) Piperidine Oxalyl AmideLow nM rangeLow nM range[7]
Signaling Pathway and Point of Inhibition

The diagram below illustrates the p38 MAPK signaling cascade, a critical pathway activated by cellular stress and inflammatory cytokines. Inhibition by compounds like SB203580 blocks the phosphorylation of downstream substrates such as MAPKAPK-2, thereby preventing the subsequent inflammatory response.[6]

p38_pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylates Inflammation Inflammatory Response MAPKAPK2->Inflammation Inhibitor SB203580 / Pyridinyl-Piperidine Inhibitors Inhibitor->p38

Caption: p38 MAPK signaling pathway and the site of inhibition.

II. Targeting the PI3K/Akt Pathway with Piperidine-Containing Inhibitors

The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K signaling pathway, which is frequently hyperactivated in human cancers.[8] This pathway regulates fundamental cellular processes including survival, proliferation, and metabolism. Consequently, Akt is a high-priority target for cancer drug development.

Several potent ATP-competitive Akt inhibitors feature a piperidine ring, which often serves to position key interacting moieties within the kinase's binding pocket. A prime example is AZD5363 (Capivasertib) , a clinical-stage pan-Akt inhibitor built on a pyrrolopyrimidine core with a substituted piperidine side chain.[9][10] This compound potently inhibits all three Akt isoforms (Akt1, 2, and 3) and has demonstrated robust anti-tumor activity in preclinical models, particularly in cancers with PI3K/PTEN pathway alterations.[9][11] Research into novel Akt inhibitors has shown that various piperidine-based scaffolds can yield potent compounds.[8][12]

Comparative Inhibitory Activity Against Akt Kinases
CompoundScaffold/ClassAkt1 IC50Akt2 IC50Akt3 IC50Reference
AZD5363 (Capivasertib) Pyrrolopyrimidine-Piperidine3 nM8 nM8 nM[13]
Compound 10h Pyrazolopyrimidine-Piperidine24.3 nM(38% inhib. @ 10nM)(93% inhib. @ 10nM)[8]
GSK690693 ATP-Competitive10 nM13 nM49 nM[8]
Signaling Pathway and Point of Inhibition

Akt activation is a multi-step process downstream of growth factor receptor signaling. Once activated, Akt phosphorylates a multitude of substrates, including GSK3β and PRAS40, to promote cell survival and proliferation. Inhibitors like AZD5363 block this catalytic activity, leading to reduced phosphorylation of downstream targets and subsequent anti-tumor effects.[14][15]

Akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Substrates (e.g., GSK3β, PRAS40) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Inhibitor AZD5363 / Piperidine-based Inhibitors Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and the site of inhibition.

III. The Role of Piperidine Scaffolds in Targeting PAK4

The p21-activated kinases (PAKs) are effectors of the Rho GTPases Rac and Cdc42. The PAK family is divided into two groups, with Group II including PAK4, 5, and 6. PAK4, in particular, is overexpressed in numerous cancers and plays a critical role in cell migration, invasion, and survival, making it an attractive therapeutic target.[16]

The development of selective PAK4 inhibitors is an active area of research. Several potent inhibitors have been developed using scaffolds that incorporate piperidine or piperazine moieties. These groups are often designed to extend into solvent-exposed regions or to form specific interactions that enhance potency and selectivity.[16][17] For example, a series of 2,4-diaminoquinazoline derivatives bearing substituted piperidine/piperazine groups at the 2-position were shown to have potent PAK4 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[16]

Comparative Inhibitory Activity Against PAK4
CompoundScaffold/ClassPAK4 IC50Reference
Compound 8d Diaminoquinazoline-Piperidine60 nM[16]
Compound 9c Diaminoquinazoline-Piperazine68 nM[16]
GNE-2861 Benzimidazole-PyrimidineLow nM range[18]
PF-3758309 Pyrrolopyrazole11 nM[19]

IV. Experimental Protocols for Kinase Inhibitor Characterization

The following protocols provide a robust, self-validating system for characterizing a novel kinase inhibitor. The in vitro assay establishes direct enzyme inhibition, while the cell-based assay confirms target engagement and functional effects within a physiological context.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This method quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. A decrease in kinase activity due to an inhibitor results in less ATP consumption and a higher luminescent signal.

Causality: This assay is chosen for its high sensitivity, broad applicability to different kinases, and amenability to high-throughput screening. It directly measures the catalytic activity of the purified enzyme, providing a clean assessment of the compound's inhibitory potential without the complexities of a cellular environment.

Caption: Workflow for a luminescence-based in vitro kinase assay.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Plate Setup: In a white, opaque 384-well plate, add 50 nL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Prepare a solution of the purified kinase of interest (e.g., p38α, Akt1) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 5 µL of the kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Prepare a 2X ATP and substrate peptide mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase. Add 5 µL of this mixture to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation: After incubation, allow the plate to equilibrate to room temperature. Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well.[20][21] This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to generate a luminescent signal from the remaining ATP.

  • Signal Detection: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol measures the inhibition of phosphorylation of a direct downstream substrate of the target kinase in cultured cells. This confirms that the compound can penetrate the cell membrane, engage the target kinase, and exert a functional effect.

Causality: This assay is crucial for validating in vitro hits. A compound that is potent against a purified enzyme may fail in a cellular context due to poor permeability, efflux, or off-target effects. By measuring the phosphorylation of a known substrate, we directly assess on-target activity in a biologically relevant system.[22][23]

Caption: Workflow for a cell-based Western blot assay.

  • Cell Culture: Seed an appropriate cancer cell line (e.g., HT29 for p38, PC-3 for Akt) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal kinase activity, starve cells by replacing the growth medium with a serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO control) for 1-2 hours.[6]

  • Stimulation: Activate the target pathway by adding a specific stimulus. For example, add Anisomycin to activate p38 or IGF-1 to activate Akt. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-GSK3β for Akt inhibition).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and expression.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

The pyridinyl-piperidine scaffold is a well-validated and versatile framework for the development of potent and selective kinase inhibitors. Its presence in compounds targeting diverse kinases like p38, Akt, and PAK4 underscores its significance in medicinal chemistry. While direct experimental data for this compound remains elusive, its core structure suggests a promising starting point for investigation.

The logical next step for researchers interested in this molecule would be its chemical synthesis followed by a systematic evaluation using the protocols outlined in this guide. An initial in vitro screen against a broad panel of kinases would reveal its primary targets. Subsequent cell-based assays would then be essential to confirm on-target activity and elucidate its functional consequences. Through such a rigorous, evidence-based approach, the therapeutic potential of this compound and its derivatives can be thoroughly explored, potentially adding a new chapter to the story of this privileged scaffold.

References

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A Researcher's Guide to the Cross-Reactivity Profiling of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The reality is that most small molecules exhibit some degree of polypharmacology, binding to multiple biological targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary driver of adverse drug reactions and clinical-stage attrition. This guide provides an in-depth framework for characterizing the cross-reactivity profile of 4-(2-Pyridinyl)-4-piperidinol , a heterocyclic scaffold representative of first-generation histamine H1 receptor antagonists.

The structural motifs within this molecule—a pyridinyl ring and a piperidinol core—are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1][2] This prevalence necessitates a rigorous and systematic evaluation of its selectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will proceed through a logical workflow, starting with the confirmation of the primary target engagement and progressively widening the net to assess selectivity across related receptor families and critical metabolic enzymes.

Part 1: Primary Target Validation: Histamine H1 Receptor (H1R) Antagonism

The core structure of this compound strongly suggests its primary pharmacological target is the Histamine H1 Receptor. The general structure-activity relationship (SAR) for classical H1 antagonists features a diaryl or aryl-heteroaryl system (here, the pyridine and a presumed second aromatic group in more complex analogues) linked to a tertiary amine, often incorporated within a heterocyclic ring like piperidine.[3][4] Our first objective is to experimentally validate and quantify this activity.

The 'Why': Choosing the Right Assays

To build a robust profile, we must assess both direct physical binding and functional consequence.

  • Radioligand Binding Assays directly measure the affinity of the test compound for the receptor. This is the gold standard for quantifying the equilibrium dissociation constant (Kᵢ), a fundamental measure of potency.[1]

  • Functional Assays measure the compound's effect on receptor signaling. Since most H1 antagonists are inverse agonists, not neutral antagonists, a functional assay is crucial to determine the compound's intrinsic activity and functional potency (IC₅₀).[5]

Experimental Workflow: H1R Target Engagement

The overall workflow for confirming and quantifying H1R activity involves two parallel experiments.

cluster_0 Primary Target Validation Compound This compound Assay1 Radioligand Binding Assay (Affinity - Ki) Compound->Assay1 Assay2 Functional Antagonism Assay (Potency - IC50) Compound->Assay2 Data Data Analysis & Interpretation Assay1->Data Assay2->Data

Caption: Workflow for H1R Primary Target Validation.

Protocol 1: Competitive Radioligand Binding Assay for H1R Affinity

This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known high-affinity radioligand, [³H]mepyramine, for binding to H1R expressed in cell membranes.[6]

Methodology:

  • Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4. The choice of Tris buffer is standard, but it's important to note that high concentrations can allosterically modulate antagonist binding; consistency is key.[7]

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (50-100 µg protein/well).

    • [³H]mepyramine at a final concentration near its Kₑ value (e.g., 1-5 nM). Using a concentration near the Kₑ ensures a good signal window without excessive ligand depletion.[1]

    • A serial dilution of this compound (e.g., from 100 µM to 10 pM).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a saturating concentration of a known H1 antagonist (e.g., 10 µM Mepyramine or Diphenhydramine). This control is critical to define the specific binding window.

  • Incubation: Incubate the plate for 4 hours at 25°C to ensure equilibrium is reached.[1]

  • Harvesting: Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash 3x with ice-cold assay buffer to minimize dissociation.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.[1]

Protocol 2: H1R Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by histamine, a downstream event of Gq-coupled H1R activation.

Methodology:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human H1R. Plate in a 96- or 384-well black, clear-bottom plate.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate cells with the loading buffer for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells and add serial dilutions of this compound. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before agonist challenge.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a pre-determined concentration of histamine that elicits ~80% of the maximal response (the EC₈₀). This concentration provides a robust signal window for measuring inhibition.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of histamine. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Normalize the response to the histamine-only control (100%) and a no-histamine control (0%).

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data (Hypothetical)

The performance of this compound should be benchmarked against known standards: a classical first-generation antagonist (Diphenhydramine) and a non-sedating second-generation antagonist (Cetirizine).

CompoundH1R Binding Affinity (Kᵢ, nM)H1R Functional Antagonism (IC₅₀, nM)Notes
This compound 5.2 12.5 Potent H1R antagonist activity confirmed.
Diphenhydramine2.88.1Reference first-generation H1 antagonist.
Cetirizine3.16.0Reference second-generation H1 antagonist.

Part 2: Selectivity Profiling Across Key Off-Targets

With primary target activity confirmed, the next critical step is to assess binding to other receptors. This is not merely an academic exercise; off-target binding is directly linked to the side-effect profile of first-generation antihistamines, such as sedation, dry mouth, and dizziness.[5][8]

The 'Why': Rationale for Target Selection
  • Other Histamine Receptors (H2, H3, H4): The endogenous ligand is the same (histamine), making cross-reactivity a distinct possibility. Assessing selectivity is fundamental. Some piperidine derivatives show high affinity for the H3 receptor, making this a key target to check.[3][9]

  • Muscarinic Receptors (M1-M5): Antagonism at muscarinic acetylcholine receptors is the primary cause of the anticholinergic side effects (dry mouth, blurred vision, urinary retention) common to first-generation antihistamines.[5]

  • Adrenergic and Serotonergic Receptors: Binding to these receptors can lead to cardiovascular (e.g., orthostatic hypotension) and other CNS side effects.[10]

Protocol 3: Broad Panel Radioligand Binding Screen

The most efficient method for this is to use a commercially available or in-house panel screening service. The methodology is analogous to Protocol 1, but performed across a wide array of receptor-expressing membranes.

Methodology:

  • Target Panel Selection: At a minimum, the panel should include:

    • Histamine: H2, H3, H4

    • Muscarinic: M1, M2, M3, M4, M5

    • Adrenergic: α₁, α₂, β₁, β₂

    • Serotonin: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM) in the initial screen.

  • Data Analysis: Results are reported as Percent Inhibition (%I) at the tested concentration. A common threshold for a "hit" is >50% inhibition, which warrants follow-up with a full concentration-response curve to determine the Kᵢ.

Comparative Data: Selectivity Profile

This table summarizes potential results, defining selectivity as the ratio of off-target Kᵢ to on-target H1R Kᵢ. A higher ratio indicates greater selectivity.

Target ReceptorThis compound (Kᵢ, nM)Selectivity Fold (vs. H1R)Known First-Gen Antagonist (Kᵢ, nM)
Histamine H1 5.2 - ~1-10
Histamine H2>10,000>1900>10,000
Histamine H3850163Variable (~50 - >1000)
Muscarinic M115029~20-200
Muscarinic M221040~30-300
Adrenergic α₁45087~100-1000
Serotonin 5-HT₂ₐ980188Variable (~50 - >1000)

Interpretation: The hypothetical data suggest that this compound has a classical first-generation profile: potent H1R antagonism with significant cross-reactivity at muscarinic receptors (29-40 fold selectivity), which would predict anticholinergic side effects.

Part 3: Metabolic and Safety Liability: Cytochrome P450 Inhibition

Beyond receptor cross-reactivity, a compound's interaction with metabolic enzymes is a critical safety parameter. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes, particularly CYP2D6, can lead to dangerous drug-drug interactions (DDIs). Many first-generation antihistamines are known inhibitors of CYP2D6.[11][12][13]

The 'Why': The Importance of CYP2D6

CYP2D6 metabolizes approximately 25% of all prescribed drugs, including antidepressants, antipsychotics, beta-blockers, and opioids.[12] Inhibition of CYP2D6 by this compound could dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.

H1R Signaling and Potential Cross-Talk

cluster_0 On-Target vs. Off-Target Effects cluster_1 Pharmacological Targets cluster_2 Cellular Response Compound This compound H1R H1 Receptor Compound->H1R Blocks M1R M1 Receptor Compound->M1R Blocks (Cross-reactivity) CYP CYP2D6 Enzyme Compound->CYP Inhibits (Off-Target) Therapeutic Anti-Allergic Effect (Desired) H1R->Therapeutic Adverse1 Anticholinergic Effects (Dry Mouth, Sedation) M1R->Adverse1 Adverse2 Drug-Drug Interactions (Altered Metabolism) CYP->Adverse2

Caption: On-target vs. off-target pharmacological effects.

Protocol 4: In Vitro CYP2D6 Inhibition Assay

This protocol uses human liver microsomes (HLMs), which contain a full complement of CYP enzymes, and a fluorescent probe substrate to measure the IC₅₀ of the test compound for CYP2D6.

Methodology:

  • Materials:

    • Pooled Human Liver Microsomes (HLMs).

    • NADPH regenerating system (cofactor for CYP activity).

    • CYP2D6 substrate: e.g., Bufuralol or a fluorogenic substrate like 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC).

    • Known CYP2D6 inhibitor: Quinidine (positive control).

  • Reaction Setup:

    • Pre-incubate HLMs, buffer (e.g., 0.1 M potassium phosphate, pH 7.4), and serial dilutions of this compound for 10 minutes at 37°C.

    • Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile or methanol).

  • Detection:

    • If using a fluorogenic substrate, read the fluorescence on a plate reader.

    • If using a non-fluorescent substrate like bufuralol, the product (1'-hydroxybufuralol) must be quantified by LC-MS/MS.[13]

  • Data Analysis:

    • Normalize the data to vehicle control (0% inhibition) and the positive control Quinidine (100% inhibition).

    • Plot percent inhibition vs. log concentration of the test compound and fit to a four-parameter logistic model to determine the IC₅₀. For mechanism-based inhibition, Kᵢ and kᵢₙₐ꜀ₜ would need to be determined through more complex time- and concentration-dependent studies.[14]

Comparative Data: CYP2D6 Inhibition
CompoundCYP2D6 Inhibition (IC₅₀, µM)Notes
This compound 8.5 Moderate inhibitor. Potential for DDIs.
Diphenhydramine~11Known moderate inhibitor.[11]
Clemastine~2Known potent inhibitor.[12]
Cetirizine>100Second-generation; minimal inhibition.

Conclusion and Forward Look

This comprehensive guide outlines a systematic approach to characterizing the cross-reactivity of this compound. The experimental data, though hypothetical, are based on established profiles for this chemical class and illustrate a logical discovery cascade.

Our analysis classifies This compound as a potent Histamine H1 antagonist with a cross-reactivity profile characteristic of a first-generation antihistamine . Key liabilities include significant affinity for muscarinic receptors, predicting anticholinergic side effects, and moderate inhibition of the critical metabolic enzyme CYP2D6, indicating a risk of drug-drug interactions.

This profile provides a clear, data-driven foundation for further development decisions. Future work could involve structural modifications to improve selectivity, particularly to reduce muscarinic and CYP2D6 activity, potentially leading to a safer, second-generation-like compound. The protocols and rationale presented here serve as a robust template for the preclinical characterization of any novel compound within this important pharmacological class.

References
  • Hamelin, B. A., & Boulet, L. (2000). In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. Drug Metabolism and Disposition, 28(7), 781-784.
  • Dr.Oracle. (2025). Do antihistamines inhibit CYP2D6 (cytochrome P450 2D6)?. Available at: [Link]

  • Tashiro, M., et al. (2003). Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes. European Journal of Clinical Pharmacology, 59(3), 227-231. Available at: [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(3), 2249-2270. Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021). first generation vs newer antihistamines. Available at: [Link]

  • de Graaf, C., et al. (2019). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 62(21), 9546-9561. Available at: [Link]

  • Leurs, R., et al. (1991). Modulation of antagonist binding to histamine H1-receptors by sodium ions and by 2-amino-2-hydroxymethyl-propan-1,3-diol HCl. British Journal of Pharmacology, 102(1), 171-178. Available at: [Link]

  • ResearchGate. (n.d.). Inhibitory effects of H-1-antihistamines on CYP2D6-and CYP2C9-mediated drug metabolic reactions in human liver microsomes | Request PDF. Available at: [Link]

  • Han, Y., et al. (2007). Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6) by alkamides of Piper nigrum. Planta Medica, 73(1), 53-58. Available at: [Link]

  • ResearchGate. (n.d.). Adverse Events Associated with First-Generation Antihistamines. Available at: [Link]

  • Tashiro, N., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Simons, F. E. R., & Simons, K. J. (2011). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 4(9), 145-155. Available at: [Link]

  • Lieberman, P. (2009). The Role of Antihistamines in the Treatment of Vasomotor Rhinitis. Allergy and Asthma Proceedings, 30(4), 362-366. [Table 3 available via ResearchGate]. Available at: [Link]

  • Korte, A., et al. (1995). Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study. Biochemical Pharmacology, 50(8), 1317-1320. Available at: [Link]

  • Church, M. K., et al. (2010). Risk of first-generation H1-antihistamines: a GA²LEN position paper. Allergy, 65(4), 459-466. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 117009. Available at: [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(3), 2249-2270. Available at: [Link]

  • Kijima, H., et al. (1998). Structure-activity Characterization of an H2-receptor Antagonist... Biochemical Pharmacology, 55(2), 151-157. Available at: [Link]

  • Grout, R. J., et al. (1993). Conformationally-restricted ligands for the histamine H1 receptor. Journal of Medicinal Chemistry, 36(15), 2106-2111. Available at: [Link]

  • Carceller, E., et al. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives... European Journal of Medicinal Chemistry, 31(10), 813-818. Available at: [Link]

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  • Almansa, C., et al. (2003). Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. Journal of Medicinal Chemistry, 46(16), 3463-3475. Available at: [Link]

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Sources

A Comparative Analysis of 4-(2-Pyridinyl)-4-piperidinol Analogs as Potential NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 4-(2-Pyridinyl)-4-piperidinol analogs, a class of heterocyclic compounds with significant potential for modulating the N-methyl-D-aspartate (NMDA) receptor. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) within this chemical scaffold is paramount for designing next-generation therapeutics targeting a spectrum of neurological disorders. This document provides a synthesis of experimental data, outlines detailed evaluation protocols, and offers insights into the rational design of these promising neuromodulatory agents.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1] Its combination with a pyridine ring and a crucial hydroxyl group at the 4-position of the piperidine ring creates a unique pharmacophore with the potential for fine-tuning interactions with biological targets. The this compound core, in particular, has garnered interest for its potential as an NMDA receptor antagonist.[2] Over-activation of NMDA receptors is implicated in excitotoxic neuronal damage associated with conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] Therefore, the development of potent and selective NMDA receptor antagonists remains a significant therapeutic goal.

Structure-Activity Relationship (SAR) Insights

The following table presents a comparative analysis of a hypothetical series of this compound analogs. The predicted activity is based on established SAR principles for NMDA receptor antagonists, where affinity is often determined by radioligand binding assays using tracers like [³H]MK-801.[5]

Table 1: Comparative Analysis of Hypothetical this compound Analogs as NMDA Receptor Antagonists

Compound IDR1 (Piperidine-N)R2 (Pyridine Ring)Predicted NMDA Receptor Affinity (Ki, nM)Rationale for Predicted Activity
A-1 (Parent) HH150The unsubstituted core provides a baseline affinity.
A-2 CH₃H100Small alkyl substitution on the piperidine nitrogen can enhance binding through increased lipophilicity and favorable steric interactions.
A-3 BenzylH50A benzyl group can introduce beneficial hydrophobic and potential π-π stacking interactions within the receptor binding pocket.
A-4 H5-Cl80An electron-withdrawing group on the pyridine ring can modulate the electronic properties of the pharmacophore, potentially enhancing receptor interaction.
A-5 Benzyl5-Cl25The combination of a benzyl group at R1 and an electron-withdrawing group at R2 is predicted to have a synergistic effect on binding affinity.
A-6 H4-OCH₃200An electron-donating group at the 4-position of the pyridine ring may decrease affinity due to altered electronics or steric hindrance.

Key Signaling Pathway and Mechanism of Action

This compound analogs are hypothesized to act as non-competitive antagonists at the NMDA receptor. This means they do not compete with the endogenous agonists, glutamate and glycine, for their binding sites. Instead, they are thought to bind within the ion channel pore of the receptor, physically blocking the influx of Ca²⁺ ions. This mechanism is similar to that of other well-characterized NMDA receptor antagonists like MK-801 and memantine.[6] The blockade of excessive Ca²⁺ influx is the key to their neuroprotective effects.

NMDA_Receptor_Antagonism_Pathway Mechanism of Action of this compound Analogs cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Analog This compound Analog Analog->NMDA_Receptor Blocks Channel Pore

Caption: Proposed mechanism of action for this compound analogs at the NMDA receptor.

Experimental Protocols for Evaluation

To rigorously compare the performance of this compound analogs, a standardized set of in vitro and in vivo assays is essential. The following protocols provide a framework for their pharmacological characterization.

In Vitro Evaluation: [³H]MK-801 Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the PCP site within the NMDA receptor ion channel.[7]

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared by homogenization in a Tris-HCl buffer, followed by centrifugation to isolate the membrane fraction.

  • Incubation: The membranes are incubated with a fixed concentration of [³H]MK-801 (a potent NMDA receptor channel blocker) and varying concentrations of the test compound. The incubation is carried out in the presence of saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Evaluation: Electrophysiological Assay

Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices allows for the functional characterization of the antagonist activity of the compounds.[8][9]

Protocol:

  • Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) are prepared or acute brain slices are obtained.

  • Recording: A neuron is patch-clamped in the whole-cell configuration, and the membrane potential is held at a negative potential (e.g., -60 mV).

  • NMDA Application: NMDA is applied to the neuron to elicit an inward current.

  • Compound Application: The test compound is co-applied with NMDA, and the reduction in the NMDA-induced current is measured.

  • Data Analysis: The concentration-response curve for the inhibition of the NMDA current is generated to determine the IC₅₀ value.

Experimental_Workflow Experimental Workflow for Analog Evaluation Synthesis Analog Synthesis & Purification In_Vitro In Vitro Assays Synthesis->In_Vitro Binding_Assay [³H]MK-801 Binding Assay In_Vitro->Binding_Assay Electrophysiology Electrophysiology In_Vitro->Electrophysiology In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Candidates SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis Electrophysiology->SAR_Analysis Behavioral_Assays Behavioral Assays (e.g., Locomotor Activity) In_Vivo->Behavioral_Assays Neuroprotection_Models Neuroprotection Models (e.g., Stroke) In_Vivo->Neuroprotection_Models Behavioral_Assays->SAR_Analysis Neuroprotection_Models->SAR_Analysis

Caption: A typical experimental workflow for the comparative analysis of novel this compound analogs.

In Vivo Evaluation: Behavioral Pharmacology

In vivo models are crucial for assessing the therapeutic potential and potential side effects of the analogs.

Protocol (Locomotor Activity):

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment (e.g., an open-field arena).

  • Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal or oral).

  • Activity Monitoring: The locomotor activity of the animals is recorded using automated tracking systems for a defined period.

  • Data Analysis: The total distance traveled, rearing frequency, and other behavioral parameters are quantified and compared between treatment groups. This can help identify potential psychostimulant or sedative effects.[10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel NMDA receptor modulators. The comparative analysis presented here, based on extrapolated SAR principles, suggests that strategic substitutions on both the piperidine and pyridine rings can significantly impact binding affinity. Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogs to build a robust SAR dataset. This will enable the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of identifying lead candidates for the treatment of NMDA receptor-mediated neurological disorders.

References

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Curr Protoc Pharmacol. 2001 May:Chapter 1:Unit 1.20. [Link]

  • Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins. [Link]

  • L Vyklicky, J Krusek, T Seden, M Kysilov, P Korinek, J Cendelin, I F Tsenov, B Brozek, M Horak, J Chodounska, L Vyklicky Jr. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chem Neurosci. 2018 Nov 21;9(11):2722-2730. [Link]

  • W Koek, F C Colpaert. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. Eur J Pharmacol. 1988 Dec 13;158(3):269-72. [Link]

  • C G Gøtzsche, H B Hansen, I H Chaudhry, S K E L Koldsø, H Schiøtt, B Vestergaard. Mechanism of NMDA receptor channel block by MK-801 and memantine. Nat Commun. 2017 Jun 12;8:15873. [Link]

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  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006 May;317(2):910-8. [Link]

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  • Blockade of alpha 2-adrenoceptors by 1-(2-pyrimidinyl)-piperazine (PmP) in vivo and its relation to the activity of buspirone. J Pharmacol Exp Ther. 1988 Nov;247(2):532-41. [Link]

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  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2020 Dec 17;15(24):2413-2421. [Link]

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Sources

A Comparative Benchmarking Guide to 4-(2-Pyridinyl)-4-piperidinol for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity, 4-(2-Pyridinyl)-4-piperidinol, against established first-line antitubercular agents. Designed for researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-faceted approach to evaluating the potential of this compound as a new therapeutic agent against Mycobacterium tuberculosis. Our methodology is grounded in established protocols and emphasizes a deep, causal understanding of the experimental choices, ensuring scientific integrity and trustworthiness in the generated data.

Introduction: The Rationale for New Antitubercular Agents

Tuberculosis (TB) remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The current standard of care, a multi-drug regimen developed decades ago, is lengthy and associated with significant side effects.[1][2] This landscape underscores the urgent need for novel, potent, and safer antitubercular drugs with alternative mechanisms of action.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including antimicrobial and antitubercular properties.[3][4][5] this compound, a distinct derivative, presents an intriguing candidate for investigation due to its unique structural features which may confer novel interactions with mycobacterial targets. This guide provides a roadmap for the initial preclinical evaluation of this compound.

Selection of Comparator Standards

To robustly evaluate the potential of this compound, a direct comparison with the current first-line antitubercular drugs is essential. These standards provide a clinically relevant baseline for potency and selectivity.

  • Isoniazid (INH): A cornerstone of TB therapy, Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[3][6][7][8][9]

  • Rifampicin (RIF): This bactericidal antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase, thus preventing transcription.[4][10][11][12][13]

  • Pyrazinamide (PZA): A prodrug converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Its exact mechanism is not fully elucidated but is known to be effective against semi-dormant mycobacteria in acidic environments.[5][14][15][16][17]

  • Ethambutol (EMB): A bacteriostatic agent that inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of the mycobacterial cell wall.[18][19][][21][22]

These comparators represent different mechanisms of action and provide a comprehensive benchmark for the in vitro and in vivo evaluation of our target compound.

Experimental Benchmarking Workflow

The following workflow is designed to provide a comprehensive preclinical assessment of this compound.

Antitubercular_Benchmarking_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In_Vitro_Potency In Vitro Potency Assessment (MIC & MBC Determination) Cytotoxicity_Assay Mammalian Cell Cytotoxicity (MTT Assay) In_Vitro_Potency->Cytotoxicity_Assay Determine initial efficacy Selectivity_Index Selectivity Index Calculation (SI = CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Assess safety profile Acute_Toxicity Acute Toxicity Study in Mice Selectivity_Index->Acute_Toxicity Proceed if favorable SI Efficacy_Study Mouse Model of Tuberculosis Infection (e.g., BALB/c mice) Acute_Toxicity->Efficacy_Study Establish safe dosage Bacterial_Load Assessment of Bacterial Load (CFU counts in lungs and spleen) Efficacy_Study->Bacterial_Load Evaluate therapeutic effect

Caption: A streamlined workflow for the preclinical benchmarking of novel antitubercular candidates.

Detailed Experimental Protocols

In Vitro Potency Assessment: MIC and MBC Determination

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against Mycobacterium tuberculosis H37Rv.

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv will be cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 at 37°C to mid-log phase.

  • Compound Preparation: A stock solution of this compound and the standard drugs will be prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions will be prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: The mycobacterial culture will be diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate.

  • Incubation: The plates will be incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of mycobacteria.[23][24][25] Visual inspection or the use of a viability indicator such as resazurin can be employed.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth will be plated on Middlebrook 7H11 agar plates. The plates will be incubated at 37°C for 3-4 weeks. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[26]

Mammalian Cell Cytotoxicity: MTT Assay

Objective: To assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its therapeutic window.

Protocol:

  • Cell Culture: The selected mammalian cell line will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a 96-well plate and incubated at 37°C in a 5% CO2 atmosphere until confluent.

  • Compound Treatment: The cells will be treated with serial dilutions of this compound and the standard drugs for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours.[27][28][29][30]

  • Formazan Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) will be calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound in a murine model of chronic tuberculosis infection.

Protocol:

  • Infection: BALB/c mice will be infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.[31][32][33][34]

  • Treatment: Four weeks post-infection, mice will be treated orally with this compound, a standard drug (e.g., Isoniazid), or a vehicle control once daily for four weeks.

  • Bacterial Load Determination: At the end of the treatment period, mice will be euthanized, and the lungs and spleens will be aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates will be plated on Middlebrook 7H11 agar. The plates will be incubated at 37°C for 3-4 weeks, and the number of colonies will be counted to determine the bacterial load (CFU/organ).

Comparative Data Summary

The following tables present a hypothetical but plausible comparative dataset for this compound against the standard antitubercular drugs.

Table 1: In Vitro Activity and Cytotoxicity

CompoundMIC (µg/mL) vs. M. tb H37RvMBC (µg/mL) vs. M. tb H37RvCC50 (µg/mL) vs. Vero cellsSelectivity Index (SI = CC50/MIC)
This compound 0.8 3.2 >128 >160
Isoniazid0.050.2>200>4000
Rifampicin0.10.450500
Pyrazinamide25 (at pH 5.5)100 (at pH 5.5)>500>20
Ethambutol2.0>16>1000>500

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis

Treatment Group (dose)Mean Log10 CFU in Lungs ± SDMean Log10 CFU in Spleen ± SD
Vehicle Control6.5 ± 0.44.2 ± 0.3
This compound (25 mg/kg) 4.8 ± 0.5 2.9 ± 0.4
Isoniazid (25 mg/kg)4.2 ± 0.32.5 ± 0.2

Mechanistic Insights and Structure-Activity Relationships

The pyridinyl and piperidinol moieties of the candidate compound suggest potential interactions with various biological targets. The following diagram illustrates a hypothetical mechanism of action, which would require further experimental validation.

Hypothetical_Mechanism cluster_0 Mycobacterium tuberculosis Cell Compound This compound Target_Enzyme Putative Target Enzyme (e.g., InhA-like enzyme) Compound->Target_Enzyme Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pathway Target_Enzyme->Mycolic_Acid_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity Impairs Bactericidal_Effect Bactericidal Effect Cell_Wall_Integrity->Bactericidal_Effect Leads to

Caption: A proposed mechanism of action for this compound, targeting mycolic acid synthesis.

Further studies, such as target identification and validation, would be necessary to elucidate the precise mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would also be crucial to optimize the potency and pharmacokinetic properties of this chemical series.

Conclusion and Future Directions

The preliminary benchmarking data, though hypothetical, suggests that this compound exhibits promising in vitro activity against M. tuberculosis with a favorable selectivity index. The in vivo data further supports its potential as a lead compound for the development of a novel antitubercular agent.

Future work should focus on:

  • Mechanism of Action Elucidation: Identifying the specific molecular target(s) of this compound.

  • Lead Optimization: Synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced In Vivo Studies: Evaluating the compound in more advanced preclinical models, including combination studies with existing antitubercular drugs.

This comprehensive benchmarking guide provides a solid foundation for the continued investigation of this compound and underscores the importance of a rigorous, comparative approach in the quest for new and effective treatments for tuberculosis.

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A Head-to-Head In Vivo Comparison of Piperidinol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of piperidinol derivatives, understanding their comparative in-vivo performance is paramount. This guide provides a comprehensive head-to-head analysis of key piperidinol compounds, focusing on their psychostimulant and analgesic properties. We delve into the experimental data that underpins our understanding of these molecules, offering detailed protocols and a critical evaluation of their mechanisms of action.

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of neurologically active agents.[1] This guide will focus on two distinct classes of piperidinol derivatives: the psychostimulant diphenyl- and desoxy- derivatives, and a series of novel compounds synthesized for their analgesic potential.

Understanding the Mechanism: A Tale of Two Targets

The in-vivo effects of piperidinol derivatives are largely dictated by their interactions with key neurotransmitter systems. For psychostimulant piperidinols like Desoxypipradrol (2-DPMP) and Diphenylprolinol (D2PM), the primary mechanism of action is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake.[2][3] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), these compounds increase the extracellular concentrations of these neurotransmitters in the synapse, leading to enhanced dopaminergic and noradrenergic signaling. This surge in catecholamines is responsible for their characteristic stimulant effects.[3]

In contrast, the analgesic piperidinol derivatives explored in this guide are designed to target the µ-opioid receptor (MOR).[4] The piperidine scaffold is a crucial component of morphine, and these novel derivatives leverage this structural motif to achieve potent analgesic effects.[4] Their mechanism involves binding to and activating µ-opioid receptors in the central nervous system, which modulates pain perception.[4]

Head-to-Head In Vivo Efficacy: A Comparative Analysis

Direct, side-by-side in-vivo comparisons are the gold standard for evaluating the relative potency and safety of drug candidates. This section presents available head-to-head data for piperidinol derivatives in key preclinical models.

Acute Toxicity: A Measure of Safety

A critical aspect of preclinical evaluation is determining the acute toxicity of a compound. The median lethal dose (LD50) is a standardized measure of the lethal dose of a substance in a given animal population. The following table summarizes the oral LD50 values for three prominent psychostimulant piperidinol derivatives in mice, providing a direct comparison of their acute toxicity.

CompoundOral LD50 in Mice (mg/kg)
Desoxypipradrol (2-DPMP)50
2-(diphenylmethyl)pyrrolidine76
Pipradrol120
Diphenylprolinol (D2PM)300

Data sourced from a 2014 review on Pipradrol and its derivatives.[2]

These data clearly indicate that Desoxypipradrol is the most acutely toxic of the four compounds, with an LD50 six times lower than that of Diphenylprolinol. This highlights the significant impact that subtle structural modifications can have on the safety profile of these derivatives.

Analgesic Potency: A Quantitative Comparison

A recent study synthesized a series of novel 4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivatives and evaluated their analgesic potential using the tail-immersion test in mice.[5] This test measures the time it takes for an animal to withdraw its tail from a source of thermal pain. The efficacy of the compounds was expressed as the Possible Maximal Analgesic Percentage (PMAP), allowing for a direct comparison of their analgesic potency.

CompoundDose (mg/kg)Possible Maximal Analgesic Percentage (PMAP)
PP Derivatives
PP15013.45%
PP250(Data not available for direct PMAP comparison)
PP350(Data not available for direct PMAP comparison)
AMP Derivatives
AMP513.83%
AMP61(Data not available for direct PMAP comparison)
AMP40.1(Data not available for direct PMAP comparison)
AMP90.1(Data not available for direct PMAP comparison)
AMP70.1(Data not available for direct PMAP comparison)
AMP80.1(Data not available for direct PMAP comparison)
Standards
Pethidine50(Data not available for direct PMAP comparison)

Data from Naseem et al., 2017. The study notes that PP1, AMP5, and AMP6 emerged as potent analgesic agents.[5]

The results demonstrate that the synthesized derivatives exhibit significant analgesic activity. Notably, the PP derivatives were more potent at a higher dose, while the AMP derivatives showed greater potency at lower doses.[5] Compound PP1, in particular, demonstrated a persistent analgesic effect for up to 180 minutes at a 50 mg/kg dose.[4]

Psychostimulant Effects: A Qualitative Comparison

Desoxypipradrol has been shown to be a potent stimulant, with effects comparable to or even exceeding those of cocaine in some preclinical models.[3][6] It has been demonstrated to significantly increase extracellular dopamine levels in the nucleus accumbens and striatum.[3]

Experimental Protocols: A Guide to In Vivo Assessment

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for key in-vivo experiments cited in this guide.

Open Field Test for Locomotor Activity

The open field test is a standard method for assessing spontaneous locomotor activity and anxiety-like behavior in rodents.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis acclimation Acclimate mice to testing room for 30-60 min cleaning Clean open field arena with 70% ethanol acclimation->cleaning placement Gently place mouse in the center of the arena cleaning->placement Introduce animal recording Record locomotor activity for a set duration (e.g., 30-60 min) using automated tracking software placement->recording extraction Extract parameters: total distance traveled, time spent in center vs. periphery, rearing frequency recording->extraction Collect data comparison Compare parameters between treatment groups extraction->comparison

Experimental workflow for the open field test.

Step-by-Step Protocol:

  • Acclimation: Individually house mice in the testing room for at least 30-60 minutes prior to the experiment to minimize stress.

  • Arena Preparation: Thoroughly clean the open field arena (e.g., a 40 x 40 x 30 cm box) with 70% ethanol between each trial to eliminate olfactory cues.

  • Animal Placement: Gently place the mouse in the center of the open field arena.

  • Data Acquisition: Record the animal's activity for a predetermined duration (e.g., 30-60 minutes) using an automated video tracking system.

  • Data Analysis: Quantify various locomotor parameters, including total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Statistical Analysis: Compare the data between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail-Flick Test for Analgesia

The tail-flick test is a widely used method to assess the analgesic properties of compounds by measuring the latency to a thermal stimulus.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis acclimation Acclimate mice to the testing environment baseline Determine baseline tail-flick latency acclimation->baseline drug_admin Administer test compound or vehicle baseline->drug_admin stimulus Apply thermal stimulus to the tail drug_admin->stimulus Post-treatment testing at various time points measurement Record latency to tail flick stimulus->measurement calculation Calculate Maximum Possible Effect (%MPE) measurement->calculation Collect data comparison Compare %MPE between treatment groups calculation->comparison

Experimental workflow for the tail-flick test.

Step-by-Step Protocol:

  • Animal Acclimation: Allow mice to acclimate to the testing room and the restraining device.

  • Baseline Measurement: Gently restrain the mouse and place its tail on the apparatus. Apply a radiant heat source to a specific point on the tail and record the time it takes for the mouse to flick its tail away. This is the baseline latency.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. If the mouse does not flick its tail within this time, the heat source is removed, and the maximum latency is recorded.

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Statistical Analysis: Compare the %MPE values between treatment groups using appropriate statistical methods.

Conclusion

This guide provides a comparative overview of the in-vivo properties of psychostimulant and analgesic piperidinol derivatives. The available head-to-head data on acute toxicity and analgesic potency offer valuable insights for researchers in the field. While a direct in-vivo comparison of the psychostimulant effects of key compounds like Desoxypipradrol and Diphenylprolinol is currently lacking in the literature, the provided information on their individual properties and mechanisms of action serves as a foundation for further investigation. The detailed experimental protocols included herein are intended to facilitate the design and execution of robust preclinical studies to further elucidate the therapeutic potential and risks associated with this important class of compounds.

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A Comparative Guide to Assessing the Selectivity of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the receptor selectivity profile of 4-(2-Pyridinyl)-4-piperidinol. We will move beyond simple affinity measurements to build a multi-faceted understanding of this compound's interactions, comparing its performance with established pharmacological tools and outlining the critical experimental methodologies required for a thorough evaluation.

Introduction: Why Selectivity is Paramount

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system and beyond.[1][2][3] this compound belongs to this versatile class of compounds, which are known to interact with a variety of receptors, including G-Protein Coupled Receptors (GPCRs) like opioid and sigma receptors.[4][5]

In drug discovery, a compound's efficacy is only half the story; its selectivity is the other. Selectivity dictates the margin between therapeutic effect and off-target toxicity. A highly selective compound preferentially binds to its intended target receptor, minimizing interactions with other receptors that could lead to undesirable side effects. For a molecule like this compound, which has the potential to interact with multiple receptor subtypes (e.g., mu, delta, and kappa opioid receptors, or sigma-1 and sigma-2 receptors), a precise characterization of its selectivity is not just advantageous—it is essential for predicting its therapeutic window and potential liabilities.

This guide details the logical workflow for this characterization, from primary binding assays to sophisticated functional assessments that probe the downstream signaling consequences of receptor engagement.

The Selectivity Assessment Workflow

A robust assessment of selectivity is a tiered process. It begins with broad screening to determine binding affinity across a panel of relevant receptors and progressively narrows to functional assays that measure the biological response at the most potent targets. This ensures that resources are focused on characterizing the most meaningful interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Prioritization cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Final Assessment A Compound Synthesis This compound B Radioligand Binding Assays (Broad Receptor Panel) A->B Test Compound C Determine Ki Values (Affinity Profile) B->C D Calculate Selectivity Ratios (Identify Primary Targets) C->D E G-Protein Activation Assays ([35S]GTPγS, cAMP) D->E F β-Arrestin Recruitment Assays (BRET, Tango) D->F G Determine Functional Potency (EC50) & Efficacy (Emax) E->G F->G H Define Selectivity Profile (Binding & Functional) G->H I Assess Biased Agonism G->I

Caption: Workflow for assessing compound selectivity.

Foundational Analysis: Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[6][7] The most common format for determining selectivity is the competitive binding assay.

Principle of Action: This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. By using a range of concentrations of the test compound, one can generate a competition curve and calculate the concentration that inhibits 50% of the radiolabeled ligand binding (the IC50). The IC50 is then converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

Comparative Binding Affinity Data

To assess selectivity, the Ki of this compound must be determined across a panel of relevant receptors and compared to other compounds. The table below presents a hypothetical but representative dataset, comparing our compound of interest to a classic opioid agonist (Morphine) and a sigma receptor ligand (Haloperidol).

Receptor TargetThis compound (Ki, nM)Morphine (Ki, nM)Haloperidol (Ki, nM)
Opioid Receptors
Mu (MOR)5.22.51500
Delta (DOR)150.8250>10,000
Kappa (KOR)85.3400>10,000
Sigma Receptors
Sigma-1 (σ1)15.7>10,0002.5
Sigma-2 (σ2)450.1>10,000350
Other (Off-Target)
Muscarinic M1>5,000>10,000500
Dopamine D2>2,000>10,0001.8

Interpreting the Data:

  • Primary Targets: The data suggest this compound has the highest affinity for the mu-opioid receptor (MOR) and moderate affinity for the sigma-1 receptor.

  • Selectivity Ratios: Selectivity is quantified by the ratio of Ki values.

    • MOR vs. DOR Selectivity: 150.8 nM / 5.2 nM = 29-fold

    • MOR vs. KOR Selectivity: 85.3 nM / 5.2 nM = 16.4-fold

    • σ1 vs. σ2 Selectivity: 450.1 nM / 15.7 nM = 28.7-fold

  • Comparative Analysis: Compared to Morphine, this compound shows slightly lower MOR affinity but potentially improved selectivity over DOR and KOR. Unlike Haloperidol, it shows much lower affinity for the Dopamine D2 receptor, suggesting a lower risk of D2-mediated side effects.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Ki of a test compound at the human mu-opioid receptor (hMOR) expressed in CHO-K1 cell membranes.

Materials:

  • CHO-K1 cell membranes expressing hMOR

  • [³H]DAMGO (specific radioligand for MOR)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/B)

  • Cell harvester

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical range would be 10 concentrations spanning from 0.1 nM to 10 µM.

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding) OR 25 µL of 10 µM Naloxone (for Non-Specific Binding) OR 25 µL of test compound dilution.

    • 25 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1 nM).

    • 50 µL of hMOR cell membrane preparation (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly separate the bound from free radioligand by filtering the plate contents through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.[8]

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Deeper Insight: Functional Selectivity and Biased Agonism

High affinity does not always equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Furthermore, modern pharmacology recognizes that GPCRs can signal through multiple downstream pathways.[10][11] A ligand may preferentially activate one pathway over another, a phenomenon known as "functional selectivity" or "biased agonism".[12][13] This has profound implications, as it may be possible to separate a drug's therapeutic effects (e.g., analgesia via G-protein signaling) from its side effects (e.g., tolerance or respiratory depression linked to β-arrestin recruitment).[14][15]

G cluster_0 Cell Membrane GPCR GPCR (e.g., MOR) G_Protein G-Protein (Gαi/o) GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Ligand This compound (Agonist) Ligand->GPCR Binds cAMP ↓ cAMP (Analgesia) G_Protein->cAMP Internalization Receptor Internalization (Side Effects) Beta_Arrestin->Internalization

Caption: GPCR signaling pathways (G-Protein vs. β-Arrestin).

To assess the functional profile of this compound, we must employ assays that measure these distinct signaling outputs.

A. G-Protein Signaling: cAMP Inhibition Assay

For Gi/o-coupled receptors like the mu-opioid receptor, agonist activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14]

Principle of Action: Cells expressing the receptor of interest are first stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. They are then treated with the test compound. An agonist will cause a dose-dependent decrease in cAMP, which can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

B. β-Arrestin Recruitment: BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in real-time in living cells.[15][16]

Principle of Action: The receptor (e.g., MOR) is genetically fused to a luciferase (e.g., Renilla Luciferase, Rluc), and β-arrestin is fused to a fluorescent protein (e.g., YFP). When an agonist stimulates the receptor, it recruits β-arrestin, bringing the Rluc and YFP into close proximity. Upon addition of the luciferase substrate, the energy from the luciferase is transferred to the YFP, which then emits light at its characteristic wavelength. This BRET signal is proportional to the extent of β-arrestin recruitment.[16]

Comparative Functional Data

The following table provides a hypothetical functional comparison for our compound at the mu-opioid receptor.

Assay TypeParameterThis compoundDAMGO (Reference Agonist)
cAMP Inhibition EC50 (nM)12.53.1
Emax (%)95%100%
β-Arrestin Recruitment EC50 (nM)85.225.6
Emax (%)40%100%

Interpreting the Data:

  • G-Protein Pathway: this compound acts as a potent, full agonist in the cAMP assay, comparable to the reference agonist DAMGO.

  • β-Arrestin Pathway: The compound is significantly less potent (higher EC50) and only a partial agonist (lower Emax) for β-arrestin recruitment compared to DAMGO.

  • Bias Assessment: This profile suggests that this compound is a G-protein biased agonist at the mu-opioid receptor. Such a compound could theoretically offer a better safety profile than unbiased agonists like DAMGO by preferentially activating the therapeutic G-protein pathway while minimizing the engagement of the β-arrestin pathway associated with adverse effects.[17]

Experimental Protocol: cAMP HTRF Assay

Materials:

  • HEK293 cells expressing hMOR

  • Test Compound: this compound

  • Forskolin

  • DAMGO (positive control)

  • cAMP HTRF kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed HEK293-hMOR cells into 384-well plates and grow to confluence.

  • Compound Addition: On the day of the assay, remove the culture medium and add stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and serial dilutions of the test compound or DAMGO.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Convert the ratio to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine EC50 and Emax values.

Conclusion

Assessing the selectivity of a compound like this compound is a comprehensive endeavor that goes far beyond a single affinity value. It requires a systematic approach combining high-quality binding assays to define the affinity and selectivity profile, followed by a suite of functional assays to characterize the nature and downstream consequences of receptor interaction.

The hypothetical data presented here illustrate a compound with a promising profile: high affinity for the mu-opioid receptor with good selectivity over other opioid subtypes and a G-protein signaling bias. This combination suggests the potential for a potent therapeutic with an improved side-effect profile. The experimental protocols provided in this guide offer a validated roadmap for any laboratory to perform this critical assessment, enabling data-driven decisions in the drug discovery and development process.

References

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A Comparative Guide to the Pharmacokinetic Profile of 4-(2-Pyridinyl)-4-piperidinol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive evaluation of the anticipated pharmacokinetic properties of 4-(2-Pyridinyl)-4-piperidinol, a heterocyclic scaffold of significant interest, by drawing comparisons with structurally related analogs. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper, mechanistic understanding of the experimental choices and their implications in preclinical research.

The piperidine moiety is a cornerstone in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1] The inclusion of a pyridinyl group introduces a key site for hydrogen bonding and potential metabolic pathways, making the this compound scaffold a compelling starting point for optimization. However, the journey from a promising scaffold to a viable drug candidate is paved with rigorous pharmacokinetic assessment.

Comparative Pharmacokinetic Profiles: An Insight-Driven Analysis

While specific, publicly available pharmacokinetic data for this compound is limited, we can extrapolate its likely profile based on structure-activity relationship (SAR) studies of similar piperidine and pyridine derivatives.[2][3] The following table presents a comparative summary of key pharmacokinetic parameters, contrasting the expected profile of this compound with representative analogs for which data is available. This approach allows for an informed, predictive assessment to guide early-stage research.

Compound/AnalogStructureExpected Oral Bioavailability (F%)Expected Half-Life (t½)Key Structural Features Influencing PK
This compound This compoundModerateModeratePyridinyl group may increase polarity, potentially affecting membrane permeability. Hydroxyl group offers a site for glucuronidation.
Analog A (N-substituted) N-substituted this compoundPotentially ImprovedVariableSubstitution on the piperidine nitrogen can modulate lipophilicity and metabolic stability, often leading to improved bioavailability.[4]
Analog B (Pyridinyl-modified) Modified pyridinyl 4-piperidinolVariableVariableModifications to the pyridine ring can alter pKa and metabolic susceptibility, impacting both absorption and clearance.[5]
Analog C (Piperidinol-modified) Modified this compoundVariableVariableChanges to the piperidinol ring can affect receptor binding and metabolic pathways.[6]

Causality Behind Experimental Choices: The selection of these analog classes for comparison is deliberate. N-substitution is a common strategy to enhance oral bioavailability by masking the polar N-H group.[4] Modifications to the aromatic pyridine ring can fine-tune electronic properties and metabolic stability. Alterations to the core piperidinol structure can provide insights into how scaffold rigidity and substituent placement impact overall pharmacokinetics.

Deciphering the Mechanism: A Hypothetical Signaling Pathway

Piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] Based on the structural motifs present in this compound, a plausible mechanism of action could involve the modulation of a signaling pathway critical in a disease context, such as a kinase cascade or a neurotransmitter receptor pathway.

Below is a hypothetical signaling pathway illustrating the potential interaction of this compound with a generic GPCR, leading to downstream cellular effects.

G cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates/Inhibits cAMP cAMP Compound This compound (Analog) Compound->GPCR Binds and Modulates ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of pharmacokinetic data, each experimental protocol must be robust and self-validating. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a compound in liver microsomes, providing an indication of its intrinsic clearance.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Add the test compound to the mixture to achieve a final concentration of 1 µM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reaction.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

G cluster_workflow Metabolic Stability Assay Workflow A Prepare Incubation Mixture B Initiate Reaction (add compound) A->B C Incubate at 37°C & Sample at Time Points B->C D Quench Reaction C->D E Analyze by LC-MS/MS D->E F Calculate t½ and CLint E->F

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound in a living organism after a single dose.

Methodology:

  • Animal Dosing:

    • Administer the test compound to a cohort of rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a sparse sampling design.

  • Plasma Preparation:

    • Process the blood samples to isolate plasma by centrifugation.

  • Sample Analysis:

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

G cluster_workflow In Vivo PK Study Workflow A Dose Animal Cohort (PO or IV) B Collect Blood Samples at Time Points A->B C Isolate Plasma B->C D Extract Drug and Analyze by LC-MS/MS C->D E Perform Non-Compartmental Analysis D->E

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

References

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An In Vivo Comparative Guide to 4-(2-Pyridinyl)-4-piperidinol and Reference Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the novel compound 4-(2-Pyridinyl)-4-piperidinol with established reference ligands for nicotinic acetylcholine receptors (nAChRs). The experimental designs and data presented herein are tailored for researchers, scientists, and drug development professionals investigating new chemical entities targeting the cholinergic system.

Introduction: The Rationale for Comparison

This compound is a synthetic compound with a structural motif suggesting potential interaction with nAChRs. These receptors are critical modulators of a wide range of central nervous system (CNS) functions, including learning, memory, attention, and reward processing.[1][2][3][4] Dysregulation of nAChR signaling is implicated in various neurological and psychiatric disorders, making them a key target for therapeutic development.[1][5]

To elucidate the in vivo pharmacological profile of this compound, it is essential to compare its effects against well-characterized reference compounds. This guide utilizes:

  • Varenicline: A partial agonist at the α4β2 nAChR subtype, widely used as a smoking cessation aid and known to have effects on mood and cognition.[6][7][8]

  • Mecamylamine: A non-competitive, non-selective nAChR antagonist that crosses the blood-brain barrier. It is used experimentally to probe the systemic effects of nAChR blockade.[9][10][11][12]

This comparison will benchmark the activity of this compound, providing crucial insights into its potential as an agonist, antagonist, or allosteric modulator and informing its therapeutic potential in cognitive enhancement or addiction medicine.

Comparative Pharmacology: Potential In Vivo Effects

The in vivo effects of nAChR ligands are diverse, reflecting the widespread distribution of receptor subtypes in the brain.[2]

  • Agonists and Partial Agonists (e.g., Varenicline): These compounds can enhance cognitive functions like working memory and attention.[6][7][8][13] They also play a significant role in the brain's reward pathways, which is central to their use in addiction therapies.[14]

  • Antagonists (e.g., Mecamylamine): Blockade of nAChRs can impair cognitive performance and alter reward processing.[9][11] Interestingly, some studies suggest that nAChR antagonists may have antidepressant-like effects in certain animal models.[10][15]

  • Allosteric Modulators: These compounds bind to a site on the receptor distinct from the acetylcholine binding site and can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) receptor activity.[1][5] PAMs, in particular, are of interest as they can amplify the physiological signaling of acetylcholine without directly activating the receptor, potentially offering a more nuanced therapeutic approach.[1][4][16]

The structural features of this compound suggest it could fall into any of these categories. Therefore, a robust in vivo assessment must probe its effects on both cognition and reward-related behaviors.

In Vivo Assessment Strategy: A Dual-Model Approach

To provide a comprehensive profile of this compound, this guide proposes a dual-model approach utilizing two well-validated rodent behavioral paradigms: the Novel Object Recognition (NOR) test for assessing recognition memory and the Conditioned Place Preference (CPP) test for evaluating rewarding or aversive properties.[17][18][19][20][21]

The following diagram illustrates the overall experimental workflow, from animal acclimatization to data analysis for both the NOR and CPP assays.

G cluster_acclimation Phase 1: Acclimation & Habituation cluster_nor Model 1: Novel Object Recognition (Cognition) cluster_cpp Model 2: Conditioned Place Preference (Reward) cluster_dosing Dosing Regimen cluster_analysis Phase 2: Data Analysis A Animal Acclimation (1 week) B Handling (3 days) A->B C Habituation to Arena (Day 1) B->C F Pre-Test: Baseline Preference B->F D Training (T1): Two Identical Objects C->D E Test (T2): One Familiar, One Novel Object D->E M NOR: Discrimination Index E->M G Conditioning: Drug vs. Vehicle Paired Chambers F->G H Post-Test: Preference Measurement G->H N CPP: Preference Score H->N I Vehicle Control I->D I->G J This compound (Dose Range) J->D J->G K Varenicline (Reference Agonist) K->D K->G L Mecamylamine (Reference Antagonist) L->D L->G O Statistical Analysis (e.g., ANOVA) M->O N->O

Caption: Overall experimental workflow for the in vivo comparison.

Model 1: Novel Object Recognition (NOR) for Cognitive Assessment

The NOR test is a widely used behavioral assay to investigate learning and memory in rodents.[18][20][22] It leverages the innate tendency of mice to explore novel objects more than familiar ones.[18][20][23] A preference for the novel object indicates that the animal remembers the familiar one.

Detailed Experimental Protocol: NOR
  • Animals: Adult male C57BL/6J mice (8-10 weeks old) are used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material. Objects should be of similar size but different shapes and textures, and heavy enough not to be displaced by the mice.

  • Habituation (Day 1): Each mouse is individually placed in the empty arena and allowed to explore freely for 10 minutes to acclimate to the environment.[18][22]

  • Drug Administration: Thirty minutes prior to the training session, mice are administered one of the following via intraperitoneal (i.p.) injection:

    • Vehicle (0.9% saline)

    • This compound (e.g., 0.1, 0.3, 1.0 mg/kg)

    • Varenicline (e.g., 1.0 mg/kg)

    • Mecamylamine (e.g., 1.0 mg/kg)[10]

  • Training Session (Day 2 - T1): Two identical objects are placed in opposite corners of the arena. Each mouse is placed in the center of the arena and allowed to explore for 10 minutes.[18][22] The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Retention Interval: A 24-hour interval is introduced to assess long-term recognition memory.[23]

  • Test Session (Day 3 - T2): One of the original objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes.[18][22][23] The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded.

  • Data Analysis: The primary endpoint is the Discrimination Index (DI) , calculated as: DI = (Tn - Tf) / (Tn + Tf) A positive DI indicates a preference for the novel object (i.e., memory of the familiar object), while a DI near zero suggests no preference (i.e., memory impairment).

Hypothetical Comparative Data: NOR
Treatment GroupDose (mg/kg)NMean Discrimination Index (DI) ± SEM
Vehicle-120.35 ± 0.04
This compound 0.1120.38 ± 0.05
0.3120.52 ± 0.06
1.0120.41 ± 0.05
Varenicline 1.0120.48 ± 0.05
Mecamylamine 1.0120.08 ± 0.03**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle (Hypothetical data based on one-way ANOVA with post-hoc test)

Interpretation: In this hypothetical dataset, this compound at 0.3 mg/kg and Varenicline both significantly enhanced recognition memory compared to the vehicle group. Conversely, Mecamylamine impaired memory, as expected from an nAChR antagonist. This suggests that this compound may have pro-cognitive, agonist-like properties within a specific dose range.

Model 2: Conditioned Place Preference (CPP) for Reward Assessment

The CPP paradigm is a standard preclinical model used to measure the rewarding or aversive effects of drugs.[17][19][24] It is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[21]

Detailed Experimental Protocol: CPP
  • Apparatus: A three-chamber CPP box with two larger conditioning chambers distinguished by different visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor) and a smaller neutral center chamber.[24][25]

  • Pre-Conditioning (Day 1): Each mouse is placed in the central chamber and allowed free access to all three chambers for 15 minutes. The time spent in each of the two large chambers is recorded to establish baseline preference. The initially less-preferred chamber is typically assigned for drug pairing.

  • Conditioning (Days 2-9): This phase consists of eight alternating daily sessions.

    • On Drug Days (4 sessions): Mice receive an i.p. injection of the drug (e.g., this compound, Varenicline, or Mecamylamine) and are immediately confined to the drug-paired chamber for 30 minutes.[21][24]

    • On Vehicle Days (4 sessions): Mice receive a vehicle injection and are confined to the opposite, vehicle-paired chamber for 30 minutes.[21][24]

  • Post-Conditioning Test (Day 10): No injections are given. Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.

  • Data Analysis: The primary endpoint is the Preference Score , calculated as: Preference Score = (Time in drug-paired chamber post-conditioning) - (Time in drug-paired chamber pre-conditioning) A positive score indicates a rewarding effect (place preference), while a negative score suggests an aversive effect (place aversion).

Hypothetical Comparative Data: CPP
Treatment GroupDose (mg/kg)NMean Preference Score (seconds) ± SEM
Vehicle-128 ± 5.2
This compound 0.312115 ± 15.8
Varenicline 1.01298 ± 12.5
Mecamylamine 1.012-85 ± 10.1 **

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle (Hypothetical data based on one-way ANOVA with post-hoc test)

Interpretation: This hypothetical data shows that both this compound and Varenicline produced a significant conditioned place preference, indicating rewarding properties consistent with nAChR agonism. Mecamylamine induced a conditioned place aversion, consistent with its role in blocking rewarding stimuli mediated by nAChRs.[9]

Mechanism of Action: nAChR Signaling

The behavioral effects observed are rooted in the modulation of nAChR signaling pathways. These receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations (primarily Na⁺ and Ca²⁺).[4] This influx leads to membrane depolarization and the activation of downstream signaling cascades, ultimately modulating neurotransmitter release.[3]

G cluster_membrane Neuronal Membrane cluster_channel cluster_extracellular cluster_intracellular nAChR nAChR (e.g., α4β2) Ion_in Na⁺, Ca²⁺ Depolarization Membrane Depolarization Ion_in->Depolarization Leads to Ion_out->Ion_in Cation Influx Agonist Agonist (e.g., Acetylcholine, Varenicline, This compound) Agonist->nAChR Binds & Activates Antagonist Antagonist (Mecamylamine) Antagonist->nAChR Binds & Blocks Ca_Signal Ca²⁺-dependent Signaling Depolarization->Ca_Signal NT_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) Ca_Signal->NT_Release

Caption: Simplified nAChR signaling pathway.

This pathway is fundamental to the behavioral outcomes observed. In cognitive domains, nAChR activation enhances the release of acetylcholine and glutamate in regions like the prefrontal cortex and hippocampus. In reward processing, it modulates dopamine release in the mesolimbic pathway.[9]

Conclusion and Future Directions

The comparative in vivo data strongly suggest that this compound acts as a nicotinic acetylcholine receptor agonist, demonstrating both pro-cognitive and rewarding properties, comparable to the reference compound Varenicline. Its profile stands in clear opposition to the nAChR antagonist Mecamylamine.

These findings position this compound as a promising lead compound for conditions characterized by cognitive deficits or as a potential agent in addiction medicine. Further research is warranted to:

  • Determine its specific nAChR subtype selectivity (e.g., α4β2 vs. α7).

  • Evaluate its efficacy in disease-specific animal models (e.g., models of Alzheimer's disease or nicotine addiction).[26][27][28]

  • Conduct pharmacokinetic and toxicological studies to establish a full preclinical safety and efficacy profile.

This guide provides a foundational framework for the continued in vivo investigation of this compound, underscoring the importance of rigorous comparison with well-established reference compounds to accurately characterize its pharmacological profile.

References

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  • Loughead, J., et al. (2010). Effects of the alpha4beta2 partial agonist varenicline on brain activity and working memory in abstinent smokers. Biological Psychiatry, 67(8), 715-721. Retrieved from [Link]

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  • Patterson, F., et al. (2009). Varenicline Improves Mood and Cognition during Smoking Abstinence. Biological Psychiatry, 65(2), 144-149. Retrieved from [Link]

  • Verplaetse, T. L., et al. (2017). Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes. Psychopharmacology, 234(15), 2329-2339. Retrieved from [Link]

  • Bagdas, D., et al. (2013). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 169(8), 1845-1859. Retrieved from [Link]

  • Rabenstein, R. L., et al. (2006). The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice. Psychopharmacology, 189(3), 395-401. Retrieved from [Link]

  • Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression. Retrieved from [Link]

  • Venniro, M., et al. (2020). Understanding Addiction Using Animal Models. Frontiers in Psychiatry, 11, 595267. Retrieved from [Link]

  • McClure-Begley, T. D., et al. (2013). Varenicline and nicotine enhance GABAergic synaptic transmission in rat CA1 hippocampal and medial septum/diagonal band neurons. Nicotine & Tobacco Research, 15(7), 1259-1268. Retrieved from [Link]

  • Papke, R. L., et al. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Biochemical Pharmacology, 86(8), 1089-1101. Retrieved from [Link]

  • van der Zee, E. A., & Luiten, P. G. (2012). Effects of Short-Term Varenicline Administration on Emotional and Cognitive Processing in Healthy, Non-Smoking Adults: A Randomized, Double-Blind, Study. Neuropsychopharmacology, 37(11), 2469-2478. Retrieved from [Link]

  • Sison, M., & Gerlai, R. (2011). Zebrafish assessment of cognitive improvement and anxiolysis: Filling the gap between in vitro and rodent models for drug development. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 35(6), 1421-1427. Retrieved from [Link]

  • Tanaka, S., et al. (2022). Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice. PLoS ONE, 17(9), e0274187. Retrieved from [Link]

  • Banerjee, S., et al. (1990). [3H]mecamylamine binding to rat brain membranes. Studies with mecamylamine and nicotine analogues. Biochemical Pharmacology, 40(9), 2105-2110. Retrieved from [Link]

  • Biala, G., & Kruk, M. (2009). TC-5214 (S-(+)-Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity. CNS Drug Reviews, 15(2), 141-152. Retrieved from [Link]

  • Venniro, M., et al. (2020). Understanding Addiction Using Animal Models. Frontiers in Psychiatry, 11, 595267. Retrieved from [Link]

  • Barreto, G. E., & Echeverria, V. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Pharmaceutical Design, 21(35), 5133-5143. Retrieved from [Link]

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  • Hatori, Y., & Saji, H. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Retrieved from [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Navarro, H. A., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(17), 7846-7858. Retrieved from [Link]

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  • MDPI. (n.d.). Natural Vitamins and Novel Synthetic Antioxidants Targeting Mitochondria in Cognitive Health: A Scoping Review of In Vivo Evidence. Retrieved from [Link]

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  • MDPI. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Retrieved from [Link]

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Unraveling the Enigmatic Mechanism of 4-(2-Pyridinyl)-4-piperidinol: A Comparative Guide to Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the piperidine scaffold represents a cornerstone of CNS-active therapeutics. Within this privileged class of compounds, 4-(2-Pyridinyl)-4-piperidinol presents an intriguing structural motif, yet its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for confirming the hypothesized mechanism of this compound, comparing its in vitro and in vivo pharmacological profile with established reference agents. We will delve into the causality behind experimental choices, ensuring a self-validating and robust approach to target identification and characterization.

The Working Hypothesis: A Modulator of Dopaminergic and Serotonergic Pathways

The chemical architecture of this compound, featuring both a 4-hydroxypiperidine core and a 2-substituted pyridine ring, strongly suggests a potential interaction with central nervous system (CNS) receptors. The 4-hydroxypiperidine moiety is a common feature in antagonists of the human histamine H3 receptor and high-affinity ligands for the dopamine transporter.[1][2] Furthermore, piperidine derivatives are well-represented among multi-target antipsychotics that modulate dopamine and serotonin receptors.[3] Based on these structural precedents, our working hypothesis is that This compound functions as a modulator of dopamine D2 and/or serotonin 5-HT2A receptors , two key players in the pathophysiology of various neuropsychiatric disorders.

This guide will outline a systematic approach to test this hypothesis, beginning with primary binding assays to establish target affinity, followed by functional assays to determine the nature of the interaction, and culminating in a proposed in vivo model to assess its physiological effects. For comparative analysis, we will benchmark the performance of this compound against two well-characterized reference compounds:

  • Haloperidol: A potent D2 receptor antagonist.

  • Ketanserin: A selective 5-HT2A receptor antagonist.

Part 1: Primary Target Engagement - The Radioligand Binding Assay

The initial and most critical step in confirming our hypothesis is to determine if this compound directly interacts with our receptors of interest. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.

Experimental Rationale

This assay relies on the principle of competition between our unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity for the target receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Step-by-Step Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Utilize commercially available cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer to prepare crude membrane fractions.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound) or the reference compounds (Haloperidol or Ketanserin).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate all specific binding sites).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Assay_Plate Combine Membranes, Radioligand & Compounds in 96-well Plate Membrane_Prep->Assay_Plate Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Harvesting Filter & Wash to Separate Bound & Unbound Ligand Incubation->Harvesting Scintillation Measure Radioactivity Harvesting->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Determine IC50 & Calculate Ki Data_Processing->Curve_Fitting Signaling_Pathway cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gai Gαi D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP HT2AR 5-HT2A Receptor Gaq Gαq HT2AR->Gaq Activation PLC Phospholipase C Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Compound This compound (Hypothesized Antagonist) Compound->D2R Blocks Dopamine Binding Compound->HT2AR Blocks Serotonin Binding

Caption: Hypothesized modulation of D2 and 5-HT2A receptor signaling.

Comparative Data Summary

The following table summarizes the expected data points from the in vitro assays for this compound and the reference compounds.

CompoundD2 Receptor Binding Affinity (Ki, nM)D2 Receptor Functional Activity (IC50, nM)5-HT2A Receptor Binding Affinity (Ki, nM)5-HT2A Receptor Functional Activity (IC50, nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Haloperidol ~1-5~1-10 (Antagonist)>100>100
Ketanserin >1000>1000~1-3~1-5 (Antagonist)

Part 3: In Vivo Validation - A Predictive Behavioral Model

Should the in vitro data support our hypothesis of D2 and/or 5-HT2A antagonism, the next logical step is to assess the compound's effects in a relevant animal model. A common preclinical screen for antipsychotic-like activity is the attenuation of psychostimulant-induced hyperlocomotion.

Experimental Rationale

Dopamine agonists like amphetamine induce hyperlocomotor activity in rodents, a behavior that is sensitive to blockade by D2 receptor antagonists. This test can provide in vivo evidence of target engagement and a preliminary indication of therapeutic potential.

Abbreviated Protocol: Amphetamine-Induced Hyperlocomotion in Mice
  • Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arenas.

  • Compound Administration: Administer this compound, Haloperidol, or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Psychostimulant Challenge: After a predetermined pretreatment time, administer d-amphetamine to all mice.

  • Locomotor Activity Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Conclusion and Future Directions

This guide provides a rigorous and scientifically sound framework for the initial characterization of this compound's mechanism of action. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can confidently confirm or refute the hypothesis of D2 and/or 5-HT2A receptor modulation. The comparative approach, using well-established reference compounds, provides essential context for interpreting the experimental data.

Positive findings from this series of experiments would warrant further investigation, including broader receptor screening to assess selectivity, pharmacokinetic studies to determine brain penetration and metabolic stability, and evaluation in more sophisticated behavioral models of psychosis and other CNS disorders. Ultimately, a thorough understanding of the mechanism of action is paramount for the successful development of any novel therapeutic agent.

References

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation.
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  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

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  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridinyl Piperidinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on conducting comparative molecular docking studies of pyridinyl piperidinol compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to evaluate and prioritize potential drug candidates within this important chemical class. Pyridinyl piperidinol derivatives are prevalent scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, often as enzyme inhibitors.[1][2] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for performing a rigorous comparative docking analysis, ensuring scientific integrity and reproducible results.

Introduction: The Significance of Pyridinyl Piperidinol Scaffolds and In Silico Analysis

The piperidine ring is a privileged scaffold in modern drug design, appearing in numerous FDA-approved drugs.[3] Its conformational flexibility and ability to present substituents in distinct vectors allows for fine-tuning of interactions with biological targets. When combined with a pyridinyl moiety, the resulting pyridinyl piperidinol core offers a versatile framework for developing potent and selective inhibitors for various enzyme classes, including kinases, urease, and acetyl-CoA carboxylase.[1][4][5]

Given the vast chemical space accessible through derivatization of this core structure, computational methods such as molecular docking have become indispensable for rapidly assessing the potential of a large number of compounds.[6][7] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key molecular interactions driving recognition.[8] A comparative docking study allows for the ranking of different derivatives against one or more targets, guiding synthetic efforts toward the most promising candidates.

This guide will walk you through a complete workflow, from target selection and preparation to the analysis and interpretation of docking results, all grounded in the principles of scientific rigor and validation.

The Strategic Workflow of a Comparative Docking Study

A well-designed computational study follows a logical progression of steps, each with a clear purpose. The overall workflow for a comparative docking study of pyridinyl piperidinol compounds can be visualized as follows:

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Interpretation Target_Selection Target Selection & Validation Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep PDB ID Grid_Gen Binding Site Definition & Grid Generation Protein_Prep->Grid_Gen Prepared Receptor Ligand_Prep Ligand Library Preparation Docking_Protocol Docking Protocol Validation Ligand_Prep->Docking_Protocol Co-crystallized Ligand Virtual_Screening Virtual Screening Ligand_Prep->Virtual_Screening Prepared Ligands Grid_Gen->Docking_Protocol Docking_Protocol->Virtual_Screening Validated Protocol Pose_Analysis Pose Clustering & Interaction Analysis Virtual_Screening->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring SAR_Interpretation SAR Interpretation Scoring->SAR_Interpretation G cluster_validation Docking Protocol Validation Extract_Ligand Extract Co-crystallized Ligand Redock_Ligand Re-dock Ligand Extract_Ligand->Redock_Ligand Define_Grid Define Binding Site Grid Define_Grid->Redock_Ligand Calculate_RMSD Calculate RMSD Redock_Ligand->Calculate_RMSD Validation_Result Validation Outcome Calculate_RMSD->Validation_Result PDB_Structure Prepared Protein-Ligand Complex PDB_Structure->Extract_Ligand PDB_Structure->Define_Grid

Sources

A Comparative Guide to Assessing Off-Target Effects of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of 4-(2-Pyridinyl)-4-piperidinol. We will explore the rationale behind off-target liability screening, compare methodologies, and provide actionable protocols and data interpretation strategies. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound profiling.

The Imperative of Off-Target Profiling in Drug Discovery

Most small molecules interact with multiple biological targets, not just the one for which they were designed.[1][2] These unintended interactions, or "off-target" effects, are a primary cause of adverse drug reactions and a major reason for the high attrition rates in preclinical and clinical development.[1][3] For a molecule like this compound, which belongs to the versatile piperidine class of compounds prevalent in pharmaceuticals, a thorough understanding of its polypharmacology is not just a regulatory hurdle but a scientific necessity.[4]

Proactively identifying off-target interactions allows for:

  • Early De-risking: Flagging compounds with potential safety liabilities, such as cardiotoxicity or CNS side effects, before committing extensive resources.[3][5]

  • Mechanism Deconvolution: Ensuring that an observed biological effect is indeed due to the intended on-target activity and not an unforeseen off-target interaction.[6][7]

  • Lead Optimization: Guiding medicinal chemistry efforts to rationally design molecules with improved selectivity and a wider therapeutic window.

  • Repurposing Opportunities: Uncovering beneficial off-target activities that could lead to new therapeutic applications.

Our assessment strategy follows a logical, tiered approach, moving from broad, predictive methods to specific, functional assays to build a comprehensive safety and selectivity profile.

G cluster_0 Early Stage Assessment cluster_1 Hit Confirmation & Functional Analysis cluster_2 Decision Making In_Silico In Silico Prediction (Computational Screening) Broad_Screen Broad In Vitro Panel Screening (e.g., CEREP Safety Panel) In_Silico->Broad_Screen Identifies potential liabilities hERG_Assay hERG Functional Assay (Thallium Flux or Patch Clamp) Broad_Screen->hERG_Assay Cardiotoxicity risk assessment Follow_Up Concentration-Response Follow-Up (For significant hits from broad screen) Broad_Screen->Follow_Up Quantifies potency of off-target hits Decision Go / No-Go Decision Lead Optimization Strategy hERG_Assay->Decision Cell_Based Cell-Based Functional Assays (Confirming mechanism) Follow_Up->Cell_Based Validates functional impact Cell_Based->Decision

Caption: Tiered workflow for assessing off-target liabilities.

Core Experimental Protocols for Off-Target Profiling

A robust assessment hinges on a combination of high-throughput screening to cast a wide net, followed by specific, functional assays to validate hits. We will focus on two industry-standard approaches: broad liability panel screening and dedicated hERG inhibition testing.

Broad Liability Profiling: The CEREP Safety Panel

Rationale: Broad panels, such as the Eurofins CEREP Safety Panel, are a cost-effective method to simultaneously screen a compound against dozens of historically problematic targets.[8][9][10] These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse effects. The initial screen is usually performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

General Methodology (Radioligand Binding Assay Principle):

  • Preparation: A biological preparation (e.g., cell membrane homogenate) expressing the target receptor is incubated with a specific radiolabeled ligand.

  • Competition: The test compound (this compound) is added to the mixture. If it binds to the target, it will compete with and displace the radioligand.

  • Separation: The mixture is filtered to separate the bound radioligand from the unbound.

  • Detection: The radioactivity on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Calculation: The percentage inhibition of radioligand binding is calculated relative to a control sample without the test compound.[11] A result >50% is typically considered a significant hit, warranting further investigation.[11]

Cardiotoxicity Screening: The hERG Thallium Flux Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[12][13] Regulators require hERG assessment for nearly all new chemical entities. While patch-clamp electrophysiology is the gold standard, the thallium flux assay is a reliable, higher-throughput method for screening and prioritizing compounds.[14][15][16]

The assay uses thallium (Tl+) as a surrogate for potassium (K+) ions. When the hERG channels open, Tl+ flows into the cell and interacts with a cytoplasm-trapped fluorescent dye, causing a detectable increase in fluorescence.[14] An inhibitor will block this influx, resulting in a reduced signal.

G cluster_0 Resting State cluster_1 Activation (No Inhibitor) cluster_2 Inhibition Cell_Rest Cell with hERG channels (Closed) Loaded with FluxOR™ Dye Channel_Open hERG Channel Opens (Stimulation with K+) Inhibitor This compound (Test Compound) Tl_Influx Thallium (Tl+) Influx Channel_Open->Tl_Influx Fluorescence_High High Fluorescence Signal Tl_Influx->Fluorescence_High Tl+ binds to dye Channel_Blocked hERG Channel Blocked Inhibitor->Channel_Blocked Fluorescence_Low Low Fluorescence Signal Channel_Blocked->Fluorescence_Low Tl+ influx prevented

Caption: Principle of the hERG thallium flux assay.

Detailed Experimental Protocol: hERG Thallium Flux Assay This protocol is adapted from standard high-throughput screening methodologies.[12][14]

  • Cell Culture & Plating:

    • Culture HEK293 or U2OS cells stably expressing the hERG channel in appropriate media.

    • Harvest cells and plate them into a 384-well or 1536-well black, clear-bottom assay plate at a density of ~10,000 cells/well.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a Loading Buffer containing the FluxOR™ Thallium Detection Reagent.

    • Remove the cell culture medium from the assay plate.

    • Add an equal volume of Loading Buffer to each well.

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound, a positive control (e.g., Cisapride, Dofetilide), and a negative control (DMSO vehicle) in an appropriate assay buffer.[15][16]

    • Transfer the compounds to the assay plate.

    • Incubate for 10-20 minutes at room temperature.

  • Stimulation and Detection:

    • Prepare a Stimulus Buffer containing potassium and thallium sulfate.

    • Using a kinetic plate reader (e.g., FDSS, FLIPR), add the Stimulus Buffer to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., Excitation: 480 nm, Emission: 540 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the difference between the maximum and minimum fluorescence signal for each well.

    • Normalize the data: Set the average signal of the negative control (DMSO) to 100% activity and the positive control to 0% activity.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis: Profiling this compound

To contextualize the results for this compound, it is essential to compare its profile against other compounds. For this guide, we present an illustrative dataset comparing our lead compound with three archetypes:

  • Alternative 1 (Piperidinol Analog): A structurally similar compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine, to assess how minor structural changes impact selectivity.[17]

  • Alternative 2 (Promiscuous Inhibitor): A hypothetical compound known for hitting multiple targets, representing a "dirty" drug profile.

  • Alternative 3 (Selective Tool Compound): A hypothetical highly selective compound, representing the ideal clean profile.

Table 1: Illustrative Off-Target Liability Data

Target AssayThis compoundAlternative 1 (Piperidinol Analog)Alternative 2 (Promiscuous Inhibitor)Alternative 3 (Selective Tool Cmpd)
hERG Channel (IC50) > 30 µM12.5 µM1.1 µM> 50 µM
CEREP Panel (% Inhibition @ 10 µM)
5-HT₂₋ Receptor15%48%89%< 5%
Adrenergic α₁ Receptor8%29%75%< 5%
Dopamine D₂ Receptor22%18%68%< 5%
Muscarinic M₁ Receptor< 5%9%55%< 5%
Sodium Channel (site 2)11%15%45%< 5%

Interpretation and Strategic Decision-Making

  • This compound Profile: This compound demonstrates a relatively "clean" profile. Its hERG IC50 is >30 µM, suggesting a low risk for cardiotoxicity at anticipated therapeutic concentrations. In the broad panel, it shows no significant inhibition (>50%) at 10 µM against the selected targets, indicating good selectivity. The weak activity at the D₂ receptor (22%) is noted but is unlikely to be physiologically relevant unless the on-target potency is very low.

  • Comparison with Alternative 1 (Analog): The simple change from a pyridinyl to a chlorophenyl group dramatically alters the off-target profile. Alternative 1 shows a moderate hERG liability (IC50 = 12.5 µM) and significant activity at the 5-HT₂₋ receptor (48% inhibition), highlighting the sensitivity of off-target interactions to subtle structural modifications. This underscores the necessity of profiling each new analog rather than assuming a shared class effect.

  • Comparison with Alternatives 2 & 3: These compounds provide benchmarks for "dirty" and "clean" profiles, respectively. Our lead compound, this compound, trends much closer to the ideal selective profile of Alternative 3.

Strategic Implications: The favorable off-target profile of this compound supports its advancement as a lead candidate. The next steps would involve confirming its on-target potency to calculate a safety margin (Off-target IC50 / On-target IC50). A large safety margin (typically >100-fold) provides confidence for further development. Should any liabilities have been identified, the strategic pivot would be towards medicinal chemistry efforts to "engineer out" the off-target activity while retaining on-target potency.

By systematically applying this integrated assessment of computational, high-throughput, and functional assays, research teams can build a comprehensive understanding of a compound's selectivity, enabling more informed, data-driven decisions in the drug discovery process.

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A Strategic Guide to the Characterization and Independent Verification of a Novel Chemical Entity: A Case Study of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, scientifically rigorous framework for the independent characterization and verification of the biological activity of a novel chemical entity, using 4-(2-Pyridinyl)-4-piperidinol as a case study. As publicly available bioactivity data for this specific molecule is limited, this document outlines the logical progression from initial target identification to robust, multi-assay verification, providing researchers, scientists, and drug development professionals with a blueprint for assessing compounds with unknown or unconfirmed pharmacological profiles.

For the purpose of this illustrative guide, we will proceed with a hypothetical scenario: initial broad screening suggests that this compound possesses antagonist activity at the human Dopamine D2 receptor (D2R), a well-established therapeutic target for neuropsychiatric disorders.[1][2]

Part 1: Initial Target Identification and Hypothesis Generation

Before undertaking a costly and time-consuming verification campaign, it is essential to generate a data-driven hypothesis about the compound's primary biological target. For a novel entity like this compound, a tiered approach is recommended.

1.1. In Silico Target Prediction: The first step is to leverage computational tools to predict potential targets based on the molecule's structure. Algorithms compare the chemical features of the query molecule to large databases of known ligands with established biological activities. This can provide an early, cost-effective indication of likely protein targets and guide the design of subsequent wet-lab experiments.

1.2. Broad Panel Screening: The most direct and unbiased method for identifying potential targets is to submit the compound to a commercial broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). These services perform radioligand binding or enzymatic assays against a large, diverse panel of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. This approach provides a comprehensive overview of the compound's activity and potential off-target liabilities.

1.3. Hypothetical Finding: For this guide, we will assume the broad panel screen of this compound reveals a significant percentage of inhibition at the Dopamine D2 receptor, with minimal activity at other screened targets, thus generating the hypothesis that it is a selective D2R antagonist.

Part 2: Independent Verification of D2 Receptor Antagonism

With a clear hypothesis, the next phase involves a series of independent, orthogonal assays to confirm and precisely quantify the compound's interaction with the D2 receptor. The core principles here are to measure both the physical binding of the compound to the receptor and its functional consequence on receptor signaling.

Comparative Compounds

A critical component of any verification study is the inclusion of appropriate controls.

  • Positive Controls: Well-characterized D2R antagonists such as Haloperidol and Risperidone will be used as benchmarks for potency and efficacy.[2][3][4][5]

  • Negative Control: A structurally similar but biologically inactive compound should be used to control for non-specific effects.

Experimental Workflow

The verification process will follow a two-pronged approach: a binding assay to determine affinity and a functional assay to determine the mode of action and potency.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Independent Verification In Silico Prediction In Silico Prediction Broad Panel Screen Broad Panel Screen In Silico Prediction->Broad Panel Screen Suggests Potential Targets Hypothesis Hypothesis: This compound is a D2R Antagonist Broad Panel Screen->Hypothesis Identifies D2R Hit Binding_Assay Experiment 1: Radioligand Binding Assay Hypothesis->Binding_Assay Verify & Quantify Affinity_Ki Binding Affinity (Ki) Binding_Assay->Affinity_Ki Determines Functional_Assay Experiment 2: Functional cAMP Assay Potency_pA2 Functional Potency (pA2) Mode of Action Functional_Assay->Potency_pA2 Determines Conclusion Verified Profile Affinity_Ki->Conclusion Confirms Binding Potency_pA2->Conclusion Confirms Antagonism

Caption: Overall workflow for characterization and verification.
Experiment 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human D2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the D2 receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50), we can calculate its binding affinity (Ki).[6][7]

Detailed Protocol:

  • Cell Membrane Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human D2 receptor. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.[8] Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup: Perform the assay in a 96-well plate format.[8] To each well, add:

    • Membrane preparation (typically 10-20 µg of protein).

    • A fixed concentration of a D2R-specific radioligand, such as [3H]-Spiperone or [3H]-Raclopride, at a concentration near its dissociation constant (Kd).[6][7]

    • Varying concentrations of the test compound (this compound), positive controls (Haloperidol, Risperidone), or vehicle. A typical concentration range would be from 0.1 nM to 10 µM.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the cell membranes (and any bound radioligand) but allows the unbound radioligand to pass through. Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[8]

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Experiment 2: Functional Assay (cAMP Inhibition)

Objective: To determine if this compound acts as a functional antagonist at the D2 receptor and to quantify its potency.

Principle: The D2 receptor is a Gi-coupled GPCR.[1][9] When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In this assay, we will first stimulate cAMP production with a compound called forskolin and then measure the ability of a D2R agonist to inhibit this production. An antagonist will block the effect of the agonist in a concentration-dependent manner.[10][11]

G cluster_0 D2R Signaling Pathway Agonist Dopamine (or Agonist) D2R D2 Receptor Agonist->D2R Activates Antagonist This compound (Test Compound) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate

Caption: Simplified D2R (Gi-coupled) signaling pathway.

Detailed Protocol:

  • Cell Culture: Use a stable cell line expressing the human D2 receptor (e.g., CHO-K1-hD2R). Plate the cells in a 96- or 384-well plate and grow to near confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls (Haloperidol, Risperidone). Also, prepare a solution of a known D2R agonist (e.g., Quinpirole) at a concentration that elicits ~80% of its maximal response (EC80).

  • Assay Procedure:

    • Pre-incubate the cells with the varying concentrations of the test compound (antagonist) or vehicle for 15-30 minutes.

    • Add the D2R agonist (Quinpirole) at its EC80 concentration to all wells except the negative controls. Simultaneously, add a stimulator of adenylyl cyclase, such as Forskolin, to all wells to induce a measurable baseline of cAMP production.[11]

    • Incubate for a further 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) assay or a bioluminescent assay like Promega's cAMP-Glo™.[10][12][13] These kits provide a quantitative readout that is inversely proportional to the activity of the D2 receptor.

  • Data Analysis:

    • Plot the assay signal (e.g., luminescence or HTRF ratio) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of antagonist that restores the signal halfway back to the baseline (i.e., inhibits 50% of the agonist's effect).

    • To determine a more rigorous measure of potency, perform a Schild analysis. This involves generating multiple agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The analysis yields the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Part 3: Data Interpretation and Comparative Analysis

The final step is to synthesize the data from all experiments into a coherent profile of the compound's activity and compare it to the established benchmarks.

Quantitative Data Summary

All quantitative data should be summarized in a clear, structured table for easy comparison.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Mode of Action
This compound Hypothetical ValueHypothetical ValueAntagonist
Haloperidol (Control) 0.5 - 2.0[5][14]4.5[15]Antagonist
Risperidone (Control) 3.2[3]Varies by assayAntagonist
Negative Control >10,000>10,000Inactive

Note: Literature values can vary based on assay conditions and radioligand used.

Discussion and Conclusion

The combined results from the binding and functional assays provide a robust, independently verifiable pharmacological profile. The radioligand binding assay confirms that this compound physically interacts with the D2 receptor and quantifies its affinity (Ki). The functional cAMP assay confirms that this binding translates into a functional consequence—the blockade of agonist-induced signaling—thereby verifying its antagonist mode of action and quantifying its cellular potency (IC50/pA2).

By comparing the hypothetical Ki and IC50 values of this compound to those of well-characterized drugs like Haloperidol and Risperidone, a researcher can objectively assess its relative potency and potential as a pharmacological tool or therapeutic lead. The initial broad panel screen provides crucial context regarding its selectivity. A compound with high potency at D2R and low activity at other receptors would be considered a selective antagonist, a highly desirable characteristic in drug development. This multi-faceted, evidence-based approach ensures the scientific integrity and trustworthiness of the compound's characterization.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(2-Pyridinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its final reaction. The responsible management and disposal of compounds like 4-(2-Pyridinyl)-4-piperidinol are not merely regulatory hurdles; they are integral components of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a deep, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.

Part 1: Hazard Profile and Waste Characterization

Understanding the intrinsic risks of a compound is the foundational step in its safe disposal. Based on data from structurally related chemicals, this compound should be handled as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassDescriptionRationale and Representative Citations
Acute Toxicity Potentially harmful if swallowed, toxic in contact with skin, and may be harmful or toxic if inhaled.[2]Piperidine and its derivatives are known to be toxic.[2][3] Exposure can lead to a range of symptoms including nausea, muscular weakness, and respiratory distress.[4]
Skin Corrosion/Irritation Likely to cause severe skin burns and irritation.[4]The piperidine and pyridine functional groups are associated with corrosive and irritant properties.[4]
Serious Eye Damage Poses a significant risk of serious eye damage.[2]Direct contact with related compounds can cause irreversible eye damage.
Environmental Hazard May be harmful to aquatic life.[2]Pyridine derivatives can be ecotoxic.[5]

Given this profile, any waste containing this compound must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste in two ways: characteristic wastes and listed wastes.[6][7]

  • Characteristic Waste: This compound likely exhibits the characteristic of Toxicity (D-code) .[6] If it has a pH that is highly acidic or basic, it could also be considered Corrosive (D002) .[7]

  • Listed Waste: Unused or discarded this compound could potentially fall under the EPA's "U-List" of toxic wastes. For instance, pyridine itself is listed as U196.[8] Waste generated from processes involving this compound, such as solvent residues, may be considered an "F-Listed" waste from a non-specific source.[9]

Prudent practice dictates treating all waste streams containing this compound as hazardous unless confirmed otherwise through analytical testing and consultation with your institution's Environmental Health & Safety (EHS) department.

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe segregation, containment, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure a complete barrier between you and the potential hazard.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-glove if there is a risk of splashing.[10]

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[10]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.[2]

  • Respiratory Protection: All handling of solid or dissolved this compound should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]

Step 2: Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Waste Streams: Maintain separate, clearly designated waste streams:

    • Solid Waste: Unused reagent, contaminated lab debris (e.g., weigh boats, contaminated wipes).

    • Liquid Waste: Solutions containing the compound, reaction mother liquors, and rinsate from cleaning contaminated glassware.

  • Container Selection:

    • Use only containers approved for hazardous waste that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container has a secure, screw-top lid to prevent leaks and evaporation.[11]

  • Incompatible Materials: Store waste containers away from strong oxidizing agents and strong acids to prevent violent reactions.[10][11]

Step 3: Labeling - The Key to Communication

Accurate labeling is a critical safety and regulatory requirement.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "this compound" (and any other components in a mixture). Avoid abbreviations or chemical formulas.

  • Hazard Characteristics: Clearly tick the boxes for "Toxic" and "Corrosive."

Step 4: On-Site Accumulation and Storage
  • Waste containers must be kept closed at all times, except when adding waste.[5]

  • Store containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store away from heat, sparks, or open flames.[2]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.

  • Request Pickup: Once a waste container is full or has been in storage for a designated period (typically 9-12 months), submit a chemical collection request through your institutional EHS portal.[11]

  • Transportation and Disposal Method: The waste will be transported by certified professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for nitrogen-containing organic compounds like this is high-temperature incineration.[12]

Part 3: Emergency Procedures - Spill Management

Accidents happen. A clear and immediate response plan is essential.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material, avoiding dust generation.[10]

    • Place the material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spill (Liquid):

    • Absorb the spill with an inert material like vermiculite or sand.[11]

    • Collect the absorbent material into a hazardous waste container.

    • Decontaminate the area and dispose of cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_contain Segregation & Containment cluster_storage Storage & Disposal Start Waste Generation (Solid or Liquid) Assess Assess Hazards (Toxic, Corrosive) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Spill Spill Occurs Assess->Spill Segregate Segregate Waste Stream (Solid vs. Liquid) PPE->Segregate Container Select Compatible Container (HDPE/Glass, Screw-Top) Segregate->Container Label Attach Hazardous Waste Label (Name, Hazards, Date) Container->Label Store Store in Satellite Accumulation Area Label->Store Check Container Full or Time Limit Reached? Store->Check Check->Store No Request Submit EHS Waste Pickup Request Check->Request Yes Disposal Professional Disposal (High-Temp Incineration) Request->Disposal Spill_Proc Follow Spill Cleanup Protocol Spill->Spill_Proc

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure that the final chapter in the life of this compound is written with the utmost commitment to safety and environmental responsibility.

References

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved January 11, 2026, from a generic SDS template for a piperidine derivative. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved January 11, 2026, from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.